[1,1'-Binaphthalene]-2,2'-dithiol
Description
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Structure
3D Structure
Properties
IUPAC Name |
1-(2-sulfanylnaphthalen-1-yl)naphthalene-2-thiol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14S2/c21-17-11-9-13-5-1-3-7-15(13)19(17)20-16-8-4-2-6-14(16)10-12-18(20)22/h1-12,21-22H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQTIXYILPGIIHM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=C2C3=C(C=CC4=CC=CC=C43)S)S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10347736 | |
| Record name | [1,1'-Binaphthalene]-2,2'-dithiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10347736 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
318.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
102555-71-5 | |
| Record name | [1,1'-Binaphthalene]-2,2'-dithiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10347736 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Properties of [1,1'-Binaphthalene]-2,2'-dithiol
This guide provides a comprehensive technical overview of [1,1'-Binaphthalene]-2,2'-dithiol (BINAS), a chiral organosulfur compound of significant interest in asymmetric catalysis and materials science. This document is intended for researchers, scientists, and professionals in drug development, offering in-depth insights into its synthesis, properties, and applications.
Foreword: The Significance of Axially Chiral Dithiols
This compound, belonging to the class of atropisomeric C₂-symmetric ligands, has emerged as a powerful tool in modern chemistry. Its rigid binaphthyl backbone, combined with the coordinating ability of the two thiol groups, creates a unique and tunable chiral environment. This distinct architecture is pivotal in the design of highly enantioselective catalysts and functional materials. This guide aims to provide a detailed exploration of this versatile molecule, from its synthesis to its practical applications, grounded in established scientific principles and experimental data.
Synthesis of Enantiomerically Pure this compound
The most practical and widely adopted method for the synthesis of enantiomerically pure this compound initiates from the readily available and well-characterized [1,1'-Binaphthalene]-2,2'-diol (BINOL). The key transformation is a double Newman-Kwart rearrangement.[1]
Rationale Behind the Synthetic Strategy
The conversion of the hydroxyl groups of BINOL to thiol groups is achieved through a two-step sequence: formation of a thiocarbamate followed by a thermal rearrangement. The Newman-Kwart rearrangement is an intramolecular migration of an aryl group from an oxygen atom to a sulfur atom in a thiocarbamate, driven by the thermodynamic stability of the resulting C=O bond compared to the C=S bond.[2] This method is particularly advantageous as it allows for the retention of the axial chirality of the binaphthyl backbone.
Experimental Protocol: Synthesis from BINOL
The following protocol outlines the synthesis of enantiomerically pure (R)- or (S)-[1,1'-Binaphthalene]-2,2'-dithiol from the corresponding enantiomer of BINOL.
Step 1: Synthesis of the Bis(dimethylthiocarbamate) Intermediate
-
To a solution of enantiomerically pure BINOL (1.0 eq.) in a suitable aprotic solvent such as dimethylformamide (DMF) or pyridine, add a slight excess of a base, typically sodium hydride (2.2 eq.), portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).
-
Allow the mixture to stir at room temperature for 30 minutes to ensure complete deprotonation.
-
Cool the reaction mixture back to 0 °C and add dimethylthiocarbamoyl chloride (2.2 eq.) dropwise.
-
The reaction is then stirred at room temperature for several hours or until completion, as monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction is quenched by the slow addition of water. The product is extracted with an organic solvent (e.g., ethyl acetate), and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the bis(dimethylthiocarbamate) of BINOL.
Step 2: Newman-Kwart Rearrangement
-
The purified bis(dimethylthiocarbamate) is heated to a high temperature, typically in the range of 250-300 °C, in a high-boiling point solvent such as diphenyl ether or neat (without solvent) under an inert atmosphere.[2]
-
The progress of the rearrangement is monitored by TLC or HPLC. The reaction time can vary from minutes to several hours depending on the substrate and temperature.
-
After cooling to room temperature, the resulting S,S'-bis(dimethylcarbamoyl) derivative is purified by column chromatography.
Step 3: Hydrolysis to this compound
-
The purified S,S'-bis(dimethylcarbamoyl) intermediate is dissolved in a suitable solvent such as methanol or ethanol.
-
An excess of a strong base, such as potassium hydroxide or sodium hydroxide, is added, and the mixture is refluxed for several hours until the hydrolysis is complete.
-
After cooling, the reaction mixture is acidified with a mineral acid (e.g., HCl) to protonate the thiolate.
-
The product is extracted with an organic solvent, and the organic layer is washed with water and brine, dried, and concentrated.
-
The crude this compound is purified by recrystallization or column chromatography to yield the final product.
Caption: Synthetic workflow for this compound.
Physicochemical and Chiroptical Properties
The unique properties of this compound stem from its distinct molecular architecture.
Physical Properties
| Property | Value | Source |
| Molecular Formula | C₂₀H₁₄S₂ | [3] |
| Molecular Weight | 318.46 g/mol | [4] |
| Melting Point | 150-151 °C (racemate, from benzene) | [4] |
| Appearance | White to off-white solid | |
| Solubility | Soluble in many organic solvents (e.g., THF, CH₂Cl₂) |
Spectroscopic Characterization
¹H and ¹³C NMR Spectroscopy: The NMR spectra of this compound are complex due to the atropisomerism and the presence of the naphthalene rings. The aromatic region in the ¹H NMR spectrum typically shows a series of multiplets. The thiol protons (S-H) usually appear as a broad singlet, and their chemical shift can be concentration-dependent. The ¹³C NMR spectrum will display a number of signals in the aromatic region corresponding to the non-equivalent carbon atoms of the binaphthyl system.
Chiroptical Properties
The defining characteristic of enantiomerically pure this compound is its optical activity, arising from the axial chirality of the binaphthyl backbone.
Specific Rotation: The specific rotation is a critical parameter for determining the enantiomeric purity of a sample. For the parent compound, BINOL, the specific rotation of the (R)-enantiomer is +35.5° (c = 1 in THF).[5] The specific rotation of this compound will have a distinct value that needs to be experimentally determined for a sample of known high enantiomeric excess.
Note: Researchers should measure and report the specific rotation of their enantiomerically pure this compound samples, specifying the concentration, solvent, temperature, and wavelength used.
Applications in Asymmetric Catalysis
The C₂-symmetric and chelating nature of this compound makes it an excellent ligand for the preparation of chiral metal complexes used in a variety of asymmetric transformations.
Asymmetric Hydrogenation of Ketones
The reduction of prochiral ketones to chiral secondary alcohols is a fundamental reaction in organic synthesis. Catalysts derived from this compound and transition metals like ruthenium and iridium have shown promise in this area.
Protocol: Asymmetric Reduction of Acetophenone
The following is a general protocol for the asymmetric hydrogenation of acetophenone, a model substrate, using a catalyst prepared in situ from a ruthenium precursor and a chiral dithiol ligand. This protocol is based on established procedures for similar chiral phosphine and diamine ligands and should be optimized for the specific dithiol ligand.[6]
Step 1: Catalyst Preparation (in situ)
-
In a glovebox or under an inert atmosphere, a Schlenk flask is charged with a ruthenium precursor, such as [RuCl₂(p-cymene)]₂, and the enantiomerically pure this compound ligand in a suitable solvent (e.g., isopropanol).
-
A base, such as potassium tert-butoxide or sodium hydroxide, is added to the mixture.
-
The mixture is stirred at room temperature or slightly elevated temperature for a specified time to allow for the formation of the active catalyst complex.
Step 2: Asymmetric Hydrogenation
-
The substrate, acetophenone, is added to the flask containing the in situ prepared catalyst.
-
The flask is placed in a high-pressure autoclave.
-
The autoclave is purged several times with hydrogen gas before being pressurized to the desired pressure (e.g., 10-50 atm).
-
The reaction is stirred at a specific temperature for the required time to achieve high conversion.
-
After the reaction, the autoclave is carefully depressurized, and the solvent is removed under reduced pressure.
-
The residue is purified by column chromatography to isolate the chiral 1-phenylethanol.
-
The enantiomeric excess of the product is determined by chiral HPLC or GC analysis.
Caption: Workflow for asymmetric hydrogenation of acetophenone.
Future Outlook
This compound continues to be a molecule of great interest. Future research will likely focus on:
-
Development of novel catalytic applications: Exploring its use in a wider range of asymmetric transformations.
-
Synthesis of novel derivatives: Modifying the binaphthyl backbone or the thiol groups to fine-tune the steric and electronic properties of the ligand.
-
Materials science applications: Investigating its potential in the development of chiral sensors, molecular electronics, and functional polymers.
The unique structural and electronic properties of this compound ensure its continued importance in the advancement of asymmetric synthesis and materials science.
References
-
Fabbri, D.; Delogu, G.; De Lucchi, O. Preparation of Enantiomerically Pure 1,1'-Binaphthalene-2,2'-diol and 1,1'-Binaphthalene-2,2'-dithiol. J. Org. Chem.1993 , 58 (7), 1748–1750. [Link]
-
Chen, Y., et al. Enantioselective synthesis of [1,1′-binaphthalene]-8,8′-diyl bis(diphenylphosphane) and its derivatives. RSC Adv., 2024 , 14, 2533-2538. [Link]
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PubChem. This compound. [Link]
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Noyori, R. Asymmetric hydrogenation of ketones: Tactics to achieve high reactivity, enantioselectivity, and wide scope. Pure and Applied Chemistry, 2002 , 74(1), 1-10. [Link]
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García-Argüelles, S., et al. Chiral Catalyst Deactivation during the Asymmetric Hydrogenation of Acetophenone. Catalysts, 2019 , 9(11), 940. [Link]
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Organic Chemistry Portal. Newman-Kwart Rearrangement. [Link]
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Wikipedia. 1,1′-Bi-2-naphthol. [Link]
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An In-depth Technical Guide to the Structure and Characterization of [1,1'-Binaphthalene]-2,2'-dithiol (BINAS)
Abstract
[1,1'-Binaphthalene]-2,2'-dithiol, commonly referred to as BINAS, is a C₂-symmetric, axially chiral organosulfur compound. Its rigid binaphthyl backbone and reactive thiol functionalities make it a privileged structure in modern chemistry. This guide provides an in-depth exploration of the molecular architecture, stereochemical nuances, synthesis, and comprehensive characterization of BINAS. Designed for researchers and professionals in chemical synthesis and drug development, this document synthesizes theoretical principles with practical, field-proven methodologies, offering a holistic understanding of this versatile molecule.
Introduction: The Significance of BINAS
The binaphthyl scaffold is a cornerstone of asymmetric catalysis, molecular recognition, and materials science.[1][2] Within this family, this compound (BINAS) distinguishes itself through the introduction of soft, nucleophilic thiol groups. This modification from the more common hydroxyl (BINOL) or phosphino (BINAP) analogues imparts unique electronic and steric properties.[1]
The utility of BINAS is rooted in its capacity to act as a chiral ligand for a variety of transition metals, forming well-defined complexes that catalyze reactions with high enantioselectivity.[3][4] Furthermore, its ability to bind to metal surfaces, such as gold nanoparticles, has opened avenues in chiroptical sensing and materials science.[4][5][6] This guide serves as a comprehensive technical resource, detailing the critical aspects of BINAS from its fundamental structure to its empirical characterization.
Molecular Structure and Stereochemistry
The defining feature of BINAS is its axial chirality, which arises from hindered rotation (atropisomerism) around the C1-C1' single bond connecting the two naphthalene rings.[7] The steric hindrance imposed by the thiol groups at the 2 and 2' positions prevents free rotation, giving rise to two stable, non-superimposable mirror-image enantiomers: (R)-BINAS and (S)-BINAS.
The dihedral angle between the two naphthalene planes is a critical parameter influencing the molecule's chiral environment. For free BINAS, this angle is calculated to be approximately 90°.[5][6] This twisted, C₂-symmetric conformation creates a well-defined chiral pocket, which is fundamental to its efficacy in asymmetric catalysis.
Synthesis of Enantiomerically Pure BINAS
The most reliable and widely adopted route to enantiopure BINAS begins with the corresponding enantiomer of 1,1'-bi-2-naphthol (BINOL), a readily available chiral precursor. The synthesis involves the conversion of the hydroxyl groups to thiols. A practical and efficient method is via the Newman-Kwart rearrangement.[8]
Workflow for Synthesis and Characterization
The overall process, from commercially available starting material to a fully characterized final product, requires a systematic and logical progression of steps. Each step validates the success of the previous one, ensuring the final compound meets the highest standards of purity and identity.
Caption: Workflow from BINOL to fully characterized BINAS.
Detailed Experimental Protocol (Newman-Kwart Rearrangement)
-
Rationale: This protocol is favored for its high yields and reliability. The thermal rearrangement of an O-aryl thiocarbamate to the more thermodynamically stable S-aryl isomer is essentially irreversible, driving the reaction to completion.
-
Step 1: Formation of the Bis-O-(N,N-dimethylthiocarbamate) Intermediate.
-
In a nitrogen-flushed, three-necked flask equipped with a reflux condenser and magnetic stirrer, dissolve enantiopure BINOL (1.0 equiv.) in anhydrous N,N-Dimethylformamide (DMF).
-
Cool the solution to 0 °C in an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 2.5 equiv.) portion-wise. Causality: NaH acts as a strong base to deprotonate the phenolic hydroxyl groups, forming the more nucleophilic sodium binaphthoxide.
-
Allow the mixture to stir for 1 hour at room temperature.
-
Add N,N-dimethylthiocarbamoyl chloride (2.5 equiv.) and heat the mixture to 80-90 °C for 3 hours. Causality: The binaphthoxide displaces the chloride, forming the thiocarbamate ester.
-
Cool the reaction and precipitate the product by adding a 5% potassium hydroxide (KOH) solution. Filter the solid, wash with water, and dry under vacuum.
-
-
Step 2: Thermal Newman-Kwart Rearrangement.
-
Place the crude thiocarbamate intermediate in a round-bottom flask under a nitrogen atmosphere.
-
Heat the solid neat (without solvent) to approximately 280-300 °C for 30 minutes. The solid will melt and then re-solidify. Causality: At this high temperature, the thermal rearrangement occurs, migrating the thiocarbonyl group from the oxygen to the aromatic ring's carbon, which then tautomerizes to the thiol.
-
Cool the flask to room temperature. The resulting solid is the crude bis-S-(N,N-dimethylthiocarbamate).
-
-
Step 3: Hydrolysis to BINAS.
-
To the flask containing the rearranged product, add a solution of potassium hydroxide in methanol.
-
Reflux the mixture for 12-18 hours. Causality: The basic hydrolysis cleaves the carbamate groups, yielding the dithiolate salt.
-
Cool the solution and remove the methanol via rotary evaporation.
-
Dissolve the residue in water and acidify with 2 M hydrochloric acid (HCl) until the solution is acidic (pH ~1-2). The product, BINAS, will precipitate as a solid.
-
Collect the solid by vacuum filtration, wash thoroughly with deionized water to remove salts, and dry under high vacuum.
-
-
Step 4: Purification.
-
The crude BINAS is purified by flash column chromatography on silica gel (eluent: a gradient of hexane/ethyl acetate).
-
Further purification can be achieved by recrystallization from a solvent system like dichloromethane/petroleum ether to yield BINAS as a crystalline solid.[9]
-
Comprehensive Characterization and Validation
A rigorous and multi-faceted analytical approach is required to confirm the identity, purity, and stereochemical integrity of the synthesized BINAS.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the primary tool for confirming the molecular structure. The C₂ symmetry of BINAS simplifies the spectra, with chemically equivalent protons and carbons on both naphthalene rings showing single resonances.
-
¹H NMR: The aromatic region (typically 7.0-8.0 ppm) will show a complex pattern of multiplets corresponding to the 12 aromatic protons. The two thiol protons (-SH) will appear as a single, often broad, singlet. Its chemical shift can be variable and is dependent on concentration and solvent.
-
¹³C NMR: The spectrum will display 10 distinct signals for the 20 aromatic carbons due to the molecule's symmetry.
| Typical ¹H and ¹³C NMR Data (in CDCl₃) | |
| ¹H NMR | Chemical Shift (ppm) |
| Aromatic Protons | 7.0 - 8.0 (multiplets, 12H) |
| Thiol Protons (-SH) | ~3.5 - 4.5 (broad singlet, 2H) |
| ¹³C NMR | Chemical Shift (ppm) |
| Aromatic Carbons | 124 - 136 (multiple peaks) |
(Note: Exact chemical shifts can vary based on solvent and instrument.)
Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight of the compound, providing definitive evidence of a successful synthesis.
-
Technique: Electrospray Ionization (ESI) is commonly used.
-
Expected Mass: The molecular formula of BINAS is C₂₀H₁₄S₂.[9][10]
-
Observed Ions: In negative ion mode, the most prominent peak will be the [M-H]⁻ ion at m/z ≈ 317.05. In positive ion mode, adducts such as [M+H]⁺ (m/z ≈ 319.06) or [M+Na]⁺ (m/z ≈ 341.04) may be observed.[11]
Chiroptical Methods: Circular Dichroism (CD) Spectroscopy
CD spectroscopy is the definitive technique for confirming the compound's absolute configuration and enantiomeric purity. Enantiomers of a chiral molecule absorb left- and right-circularly polarized light differently, resulting in mirror-image CD spectra.[12]
-
Principle: The CD spectrum of (R)-BINAS will be a mirror image of the spectrum for (S)-BINAS.[5][6] This provides an unambiguous assignment of the stereochemistry.
-
Experimental Insight: The spectrum of BINAS is characterized by multiple Cotton effects arising from the electronic transitions of the naphthalene chromophores.[12] The observed spectrum is a composite of the various conformers present in solution.[12] Comparing the experimentally obtained spectrum to literature data or theoretical calculations for a specific enantiomer confirms the absolute configuration.[5][13] The intensity of the CD signal is also proportional to the enantiomeric excess (ee) of the sample.
X-ray Crystallography
For a definitive, solid-state structural elucidation, single-crystal X-ray diffraction is the gold standard. This technique provides precise bond lengths, bond angles, and the crucial dihedral angle between the naphthalene rings.[14] While obtaining suitable crystals can be challenging, the resulting data offers unparalleled structural detail and an unambiguous determination of the absolute configuration in the solid state.[14][15]
Handling, Storage, and Safety
As a Senior Application Scientist, it is imperative to emphasize the safe handling of all chemicals, particularly thiols.
-
Odor: Thiols are notorious for their potent and unpleasant odors, detectable at extremely low concentrations (parts per billion).[16][17] All manipulations must be conducted in a well-ventilated fume hood to prevent the release of odors, which can cause nuisance complaints and adverse reactions like headaches or nausea.[16][17]
-
Oxidation: Thiols are susceptible to oxidation, primarily to disulfides, especially in the presence of air (oxygen).[18] This can compromise the purity and reactivity of the compound.
-
Safe Handling and Storage Protocol:
-
Handling: Always handle BINAS in an inert atmosphere (e.g., under nitrogen or argon) to minimize oxidation.[9][18] Use appropriate Personal Protective Equipment (PPE), including nitrile gloves and safety glasses.[19]
-
Storage: Store the solid compound in a tightly sealed container, preferably under an inert atmosphere, in a cool, dark place (refrigeration at 2-8 °C is recommended).
-
Waste Disposal: Thiol-containing waste should be quenched and oxidized before disposal. A common method is to treat the waste with a bleach (sodium hypochlorite) solution in a fume hood to oxidize the thiol to less odorous sulfonate salts.[17] Dispose of all waste according to institutional and local regulations.[17]
-
Conclusion
This compound (BINAS) is a molecule of significant academic and industrial interest. Its unique, sterically-defined chiral architecture makes it a powerful tool in asymmetric synthesis and materials science. A successful outcome in its application hinges on a robust synthetic protocol and a thorough, multi-technique characterization to ensure structural integrity and enantiomeric purity. This guide provides the foundational knowledge and practical protocols necessary for researchers to confidently synthesize, validate, and utilize BINAS in their work, bridging the gap between theoretical understanding and successful laboratory application.
References
- Structures and chiroptical properties of the BINAS-monosubstituted Au38(SCH3)24 cluster.Nanoscale (RSC Publishing).
- The application of binaphthyl derivatives as chiral ligand in asymmetric hydrogenation.ResearchGate.
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- Handling thiols in the lab.Reddit.
- Stench Chemicals (thiols) SOP.University of Minnesota.
- Vibrational Circular Dichroism of Adsorbed Molecules: BINAS on Gold Nanoparticles.Université de Genève.
- Vibrational Circular Dichroism of Adsorbed Molecules: BINAS on Gold Nanoparticles.The Journal of Physical Chemistry C - ACS Publications.
- Experimental and Theoretical Investigations of Circular Dichroism of Donor-Acceptor 1,1'-binaphthyls.PubMed.
- An In-depth Technical Guide on the Safe Handling of Thiol-C9-PEG4.Benchchem.
- CAS 102555-71-5 this compound.Alfa Chemistry.
- Preparation of enantiomerically pure 1,1'-binaphthalene-2,2'-diol and 1,1'-binaphthalene-2,2'-dithiol.The Journal of Organic Chemistry.
- SAFETY DATA SHEET.Sigma-Aldrich.
- Synthesis of NOBIN Derivatives for Asymmetric Catalysis.ResearchGate.
- Oxidative Skeletal Rearrangement of 1,1'-Binaphthalene-2,2'-Diamines (BINAMs).The Royal Society of Chemistry.
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Syntheses and crystal structure of a (2,6-diisopropyldinaphtho[2,1-d:1′,2′-f][13][16]dithiepin-4-yl)(phenyl)methanol atropisomer. IUCr. Available at:
- This compound.PubChemLite.
- BINAM vs. BINOL in asymmetric catalysis: a comparative study.Benchchem.
- Enantioselective synthesis of [1,1′-binaphthalene]-8,8′-diyl bis(diphenylphosphane) and its derivatives.PMC - NIH.
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- (R)-(+)- AND (S)-(−)-2,2'-BIS(DIPHENYLPHOSPHINO)-1,1'-BINAPHTHYL (BINAP).Organic Syntheses Procedure.
- Modern Chemical Routes for the Controlled Synthesis of Anisotropic Bimetallic Nanostructures and Their Application in Catalysis.PubMed.
- (R)-1,1′-Binaphthalene-2,2′-diyl dicinnamate.PMC - NIH.
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- The First Optically Active BINOL−BINAP Copolymer Catalyst: Highly Stereoselective Tandem Asymmetric Reactions.ResearchGate.
- 2,2'-binaphthalene(612-78-2) 1H NMR spectrum.ChemicalBook.
- 1,1'-BINAPHTHYL(604-53-5) 1H NMR spectrum.ChemicalBook.
- Computational Approaches and Use of Chiroptical Probes in the Absolute Configuration Assignment to Natural Products by ECD Spectroscopy.MDPI.
- The X-ray Structures of (R)-2,2′-Dimethyl-1,1′-binaphthyl and (±)-2-Bromomethyl-2.Journal of Chemical Crystallography.
- (+/-)-1.1'-BINAPHTHALENE-2,2'-DITHIOL.ChemicalBook.
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A Technical Guide to the Spectroscopic Characterization of [1,1'-Binaphthalene]-2,2'-dithiol
This in-depth technical guide provides a comprehensive overview of the spectroscopic data and analytical methodologies for the characterization of [1,1'-Binaphthalene]-2,2'-dithiol. Designed for researchers, scientists, and professionals in drug development, this document delves into the core spectroscopic techniques essential for verifying the structure, purity, and electronic properties of this versatile chiral ligand.
Introduction: The Significance of this compound
This compound, a sulfur analog of the well-known BINOL, is a chiral organic compound that has garnered significant interest in asymmetric catalysis and materials science.[1] Its C₂-symmetric binaphthyl backbone provides a rigid and sterically defined chiral environment, making it an effective ligand for a variety of metal-catalyzed enantioselective reactions.[1] The presence of the thiol groups also allows for its application as a chiral sensor and in the formation of self-assembled monolayers on metal surfaces.[1][2]
Accurate and thorough spectroscopic characterization is paramount to ensure the identity, purity, and stereochemical integrity of this compound, which are critical factors for its successful application. This guide will explore the key spectroscopic signatures of this molecule using Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopy.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Molecular Framework
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR provide invaluable information about the chemical environment of each atom.
¹H NMR Spectroscopy
The ¹H NMR spectrum of this compound is expected to exhibit a complex pattern of signals in the aromatic region, arising from the twelve naphthalene protons, and a distinct signal for the two thiol protons.
Expected ¹H NMR Spectral Data:
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 7.0 - 8.0 | Multiplet | 12H | Ar-H |
| ~ 3.5 - 4.5 | Singlet (broad) | 2H | S-H |
The aromatic protons will likely appear as a series of overlapping multiplets due to complex spin-spin coupling. The exact chemical shifts are sensitive to the solvent and concentration. The thiol proton signal is typically broad and its chemical shift can vary significantly depending on the solvent, concentration, and temperature due to hydrogen bonding and exchange.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum will provide information on the carbon skeleton of the molecule. Due to the C₂ symmetry, only ten signals are expected for the twenty carbon atoms of the binaphthyl core.
Expected ¹³C NMR Spectral Data:
| Chemical Shift (δ, ppm) | Assignment |
| ~ 110 - 140 | Aromatic C-H and C-S |
| ~ 130 - 145 | Aromatic C-C (quaternary) |
The aromatic carbons of naphthalene derivatives typically resonate in the 110-140 ppm range.[3][4] The carbons directly attached to the sulfur atoms (C-S) will be deshielded compared to other aromatic carbons.
Experimental Protocol for NMR Analysis
A robust protocol for acquiring high-quality NMR spectra of this compound is crucial for accurate structural assignment.
Step-by-Step Methodology:
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube. The choice of solvent can influence the chemical shifts, particularly for the thiol protons.[5]
-
Instrument Setup:
-
Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.
-
Lock the spectrometer to the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal resolution.
-
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
To confirm the thiol proton, a D₂O exchange experiment can be performed. Add a drop of D₂O to the NMR tube, shake, and re-acquire the spectrum. The thiol proton signal should disappear or significantly decrease in intensity.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
If necessary, perform a DEPT (Distortionless Enhancement by Polarization Transfer) experiment to differentiate between CH, CH₂, and CH₃ groups (though only CH and quaternary carbons are present in the aromatic region of the target molecule).
-
Caption: Workflow for NMR spectroscopic analysis.
Fourier-Transform Infrared (FTIR) Spectroscopy: Identifying Functional Groups
FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.
Expected FTIR Spectral Data:
The FTIR spectrum of this compound will be characterized by absorptions corresponding to the aromatic C-H and C=C bonds of the naphthalene rings, and the S-H bond of the thiol groups.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~ 3050 | Weak to Medium | Aromatic C-H stretch |
| ~ 2550 | Weak | S-H stretch |
| ~ 1600, 1500 | Medium to Strong | Aromatic C=C ring stretch |
| ~ 690 - 900 | Strong | Aromatic C-H out-of-plane bend |
The S-H stretching vibration is typically weak and can sometimes be difficult to observe. The out-of-plane C-H bending vibrations in the fingerprint region can provide information about the substitution pattern of the aromatic rings.
Experimental Protocol for FTIR Analysis
Step-by-Step Methodology (KBr Pellet Method):
-
Sample Preparation:
-
Pellet Formation: Apply pressure using a hydraulic press to form a transparent or translucent pellet.[7]
-
Data Acquisition:
-
Place the KBr pellet in the sample holder of the FTIR spectrometer.
-
Acquire a background spectrum of the empty sample compartment.
-
Acquire the sample spectrum.
-
The final spectrum is typically presented in terms of transmittance or absorbance versus wavenumber.
-
Caption: Workflow for FTIR analysis using the KBr pellet method.
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can also provide structural information through the analysis of fragmentation patterns.
Expected Mass Spectrometry Data:
For this compound (C₂₀H₁₄S₂), the expected exact mass is approximately 318.05 Da.[8]
| m/z | Ion |
| ~ 318 | [M]⁺ (Molecular Ion) |
| ~ 319 | [M+H]⁺ (Protonated Molecule) |
| ~ 317 | [M-H]⁻ (Deprotonated Molecule) |
The molecular ion peak ([M]⁺) should be clearly visible. Depending on the ionization technique used (e.g., Electrospray Ionization - ESI), protonated ([M+H]⁺) or deprotonated ([M-H]⁻) molecules may be the most abundant species.[9] High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition of the molecule with high accuracy.
Experimental Protocol for Mass Spectrometry Analysis
Step-by-Step Methodology (LC-MS):
-
Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent, such as methanol or acetonitrile.
-
Chromatographic Separation (optional but recommended):
-
Inject the sample into a liquid chromatograph (LC) system to separate it from any impurities.
-
The eluent from the LC column is directed into the mass spectrometer.
-
-
Ionization:
-
Mass Analysis:
-
The ions are guided into the mass analyzer (e.g., Quadrupole, Time-of-Flight - TOF, or Orbitrap).
-
The mass analyzer separates the ions based on their m/z ratio.
-
-
Detection: The separated ions are detected, and a mass spectrum is generated.
Ultraviolet-Visible (UV-Vis) Spectroscopy: Probing Electronic Transitions
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. Aromatic compounds, such as this compound, exhibit characteristic absorptions in the UV region due to π → π* transitions.
Expected UV-Vis Spectral Data:
The UV-Vis spectrum of this compound is expected to show multiple absorption bands characteristic of the naphthalene chromophore. The extended conjugation of the binaphthyl system will influence the position and intensity of these bands.
| λ_max (nm) | Molar Absorptivity (ε) | Transition |
| ~ 220 - 240 | High | π → π |
| ~ 280 - 300 | Medium | π → π |
| ~ 320 - 340 | Low | π → π* |
The spectrum of benzene, a simpler aromatic system, shows absorptions around 184, 204, and 256 nm.[12] The more extended conjugated system of naphthalene and the binaphthyl structure are expected to cause a bathochromic (red) shift of these absorptions to longer wavelengths.[12][13]
Experimental Protocol for UV-Vis Spectroscopy
Step-by-Step Methodology:
-
Sample Preparation:
-
Prepare a stock solution of the compound of known concentration in a UV-transparent solvent (e.g., methanol, ethanol, or cyclohexane).
-
Prepare a series of dilutions from the stock solution to find a concentration that gives an absorbance reading between 0.1 and 1.0.
-
-
Instrument Setup:
-
Use a dual-beam UV-Vis spectrophotometer.
-
Fill a cuvette with the pure solvent to be used as a reference.
-
-
Data Acquisition:
-
Record a baseline spectrum with the solvent-filled cuvette in both the sample and reference beams.
-
Replace the solvent in the sample cuvette with the sample solution.
-
Scan the desired wavelength range (e.g., 200-400 nm). The instrument will automatically subtract the solvent absorbance.
-
Caption: Workflow for UV-Vis spectroscopic analysis.
Conclusion: A Multi-faceted Approach to Characterization
The comprehensive spectroscopic characterization of this compound requires a multi-faceted approach, integrating data from NMR, FTIR, Mass Spectrometry, and UV-Vis spectroscopy. Each technique provides a unique and complementary piece of the structural puzzle. By following the detailed protocols and understanding the expected spectral features outlined in this guide, researchers can confidently verify the identity, purity, and electronic properties of this important chiral molecule, ensuring its effective application in their scientific endeavors.
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Profiling of Organosulfur Compounds in Onions: A Comparative Study between LC-HRMS and DTD-GC-MS. (n.d.). MDPI. Retrieved January 12, 2026, from [Link]
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Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. (n.d.). Drawell. Retrieved January 12, 2026, from [Link]
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UV/VIS SPECTROSCOPY. (n.d.). University of Pretoria. Retrieved January 12, 2026, from [Link]
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A simple protocol for determination of enantiopurity of amines using BINOL derivatives as chiral solvating agents via1H- and 19F-NMR spectroscopic analysis. (2022). National Institutes of Health. Retrieved January 12, 2026, from [Link]
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Sample preparation for FT-IR. (n.d.). University of California, Los Angeles. Retrieved January 12, 2026, from [Link]
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UPLC/ESI-MS/MS Analysis of Compositional Changes for Organosulfur Compounds in Garlic (Allium sativum L.) During Fermentation. (2016). ResearchGate. Retrieved January 12, 2026, from [Link]
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Determination of Aromatic Compounds in Water by Solid Phase Microextraction and Ultraviolet Absorption Spectroscopy. 1. Methodology. (1999). ACS Publications. Retrieved January 12, 2026, from [Link]
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Copper-Catalyzed Divergent Oxidative Pathways of 2-Naphthol Derivatives. (n.d.). Synfacts. Retrieved January 12, 2026, from [Link]
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Oxidative Skeletal Rearrangement of 1,1'-Binaphthalene-2,2'-Diamines (BINAMs) via C–C Bond Cleavage and Nitrogen Migration. (2018). The Royal Society of Chemistry. Retrieved January 12, 2026, from [Link]
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Vis-UV spectra of aromatic compounds. (n.d.). Química Organica.org. Retrieved January 12, 2026, from [Link]
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NMR Spectroscopy :: 13C NMR Chemical Shifts. (n.d.). University of Wisconsin-Madison. Retrieved January 12, 2026, from [Link]
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Discrimination of Chiral Compounds Using NMR Spectroscopy. (n.d.). Colby College. Retrieved January 12, 2026, from [Link]
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A Comprehensive Technical Guide to [1,1'-Binaphthalene]-2,2'-dithiol: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
[1,1'-Binaphthalene]-2,2'-dithiol, a chiral organosulfur compound, has garnered significant attention in the fields of organic chemistry and drug development. Its unique structural characteristics, stemming from the axially chiral binaphthyl backbone and the reactive thiol groups, make it a valuable asset in asymmetric synthesis and catalysis. This guide provides an in-depth exploration of its core properties, synthesis methodologies, and diverse applications, with a particular focus on its relevance to the pharmaceutical industry.
Core Molecular and Physical Properties
A foundational understanding of a molecule begins with its fundamental properties. For this compound, these are summarized below.
| Property | Value | Source(s) |
| Molecular Formula | C20H14S2 | [1][][3][4][5][6] |
| Molecular Weight | 318.46 g/mol | [1][][7] |
| CAS Number | 102555-71-5 | [1][][3][4][6][7] |
| Appearance | Solid | [1] |
| Melting Point | 150-151 °C (benzene) | [7] |
| Boiling Point (Predicted) | 495.0±40.0 °C | [7] |
| Density (Predicted) | 1.283±0.06 g/cm3 | [7] |
| pKa (Predicted) | 5.83±0.30 | [7] |
Structural Representation
The unique three-dimensional structure of this compound is central to its utility, particularly its chirality.
Caption: 2D representation of the this compound molecule.
Synthesis Methodologies
The synthesis of this compound, particularly in its enantiomerically pure forms, is crucial for its application in asymmetric catalysis. Several synthetic routes have been developed, often starting from the more readily available [1,1'-binaphthalene]-2,2'-diol (BINOL).[8]
Racemic Synthesis
An early method for preparing the racemic dithiol involved an Ullman coupling of 1-bromo-2-naphthalenesulfonic acid.[7] A more modern and practical approach involves the lithiation of 2,2′-dibromo-1,1′-binaphthalene with t-butyllithium, followed by quenching with elemental sulfur and subsequent reduction of the resulting disulfide.[7]
Enantioselective Synthesis from BINOL
A highly efficient method to produce enantiomerically pure this compound starts from enantiopure BINOL.[9][10] This process involves a Newman-Kwart rearrangement of the thiocarbamoyl derivative of BINOL.[7][9]
Experimental Protocol: Enantioselective Synthesis
The following is a generalized protocol based on established literature.[9]
Step 1: Formation of the Thiocarbamoyl Derivative
-
To a solution of enantiopure (R)- or (S)-BINOL in a suitable aprotic solvent (e.g., DMF), add sodium hydride (NaH) at 0 °C to deprotonate the hydroxyl groups.
-
After stirring for a short period, add dimethylthiocarbamoyl chloride and allow the reaction to proceed until completion.
-
Work up the reaction mixture to isolate the bis(thiocarbamoyl) derivative.
Step 2: Newman-Kwart Rearrangement
-
Heat the isolated bis(thiocarbamoyl) derivative neat at a high temperature (e.g., 285 °C) for a specific duration (e.g., 22 minutes).[9] This thermally induced rearrangement is the key step in transferring the sulfur atom to the naphthalene ring.
-
Cool the reaction mixture and purify the resulting product.
Step 3: Hydrolysis to the Dithiol
-
Treat the product from the rearrangement with a strong reducing agent, such as lithium aluminum hydride (LiAlH4), in an appropriate solvent like THF.
-
Acidic workup will yield the desired enantiomerically pure this compound.
Important Considerations:
-
This compound is susceptible to oxidation to its disulfide form and should be stored under an inert atmosphere.[7]
-
All procedures should be carried out in a well-ventilated fume hood.
Caption: Synthetic workflow for enantioselective synthesis of this compound.
Applications in Research and Development
The unique structural and chemical properties of this compound have led to its use in several areas of chemical research and development.
Asymmetric Catalysis
The primary application of enantiomerically pure this compound is as a chiral ligand in asymmetric catalysis.[4] Its rigid binaphthyl backbone provides a well-defined chiral environment around a metal center, enabling high levels of enantioselectivity in a variety of chemical transformations. These catalytic systems are instrumental in the synthesis of chiral molecules, a cornerstone of modern drug development.
Synthesis of Metal Complexes
This compound serves as a ligand for the synthesis of novel metal-dithiolene and iron-sulfur cluster compounds.[1] These complexes are being investigated for their potential applications in areas such as photocatalysis for hydrogen evolution, which could contribute to the development of sustainable energy technologies.[1]
Chiral Sensors
The ability of this molecule to interact differently with other chiral molecules makes it a candidate for the development of chiral sensors.[4] Such sensors could have applications in drug discovery for screening enantiomeric purity, in environmental monitoring, and for quality control in the food industry.[4]
Potential in Drug Discovery
While direct therapeutic applications of this compound itself are not widely reported, its role in the synthesis of chiral drugs is paramount. Furthermore, related binaphthyl compounds, such as [1,1'‐Binaphthalene]‐2,2'‐diamines (BINAM), have been shown to possess biological activity, including acting as spindle poisons with potential anticancer effects.[11] This highlights the potential of the binaphthyl scaffold in the design of new therapeutic agents. The enantioselectivity observed in the biological activity of BINAM derivatives underscores the importance of stereochemistry in drug design, a principle that is directly enabled by chiral catalysts derived from ligands like this compound.[11]
Conclusion
This compound is a molecule of significant interest to researchers and professionals in the chemical and pharmaceutical sciences. Its well-defined molecular structure and weight, coupled with its versatile synthesis and diverse applications, particularly in the realm of asymmetric catalysis, solidify its importance. As the demand for enantiomerically pure compounds in drug development and other advanced technologies continues to grow, the utility of chiral ligands like this compound is set to expand, paving the way for new discoveries and innovations.
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Fabbri, D., Delogu, G., & De Lucchi, O. (1993). Preparation of enantiomerically pure 1,1'-binaphthalene-2,2'-diol and 1,1'-binaphthalene-2,2'-dithiol. The Journal of Organic Chemistry. Available from: [Link]
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"chiral properties of [1,1'-Binaphthalene]-2,2'-dithiol"
An In-depth Technical Guide to the Chiral Properties of [1,1'-Binaphthalene]-2,2'-dithiol
Prepared by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive examination of this compound, a C₂-symmetric, atropisomeric molecule of significant interest in asymmetric synthesis and materials science. We delve into the foundational principles of its axial chirality, detail robust methodologies for its enantioselective synthesis and resolution, analyze its distinct chiroptical properties, and explore its applications as a versatile chiral ligand and building block. This document is intended for researchers, chemists, and drug development professionals seeking to leverage the unique stereochemical attributes of this important compound.
The Foundation: Atropisomerism in the Binaphthyl Scaffold
The chirality of this compound does not arise from a stereogenic carbon atom, but rather from the hindered rotation, or atropisomerism, around the C1-C1' single bond connecting the two naphthalene rings.[1] This restricted rotation creates a stable, non-superimposable mirror-image relationship between its two enantiomers, designated as (R) and (S).
The configurational stability of binaphthyl derivatives is critically dependent on the steric hindrance imposed by substituents at the ortho positions (2, 2', 8, and 8') of the naphthalene nuclei.[2][3] In the case of this compound, the thiol groups at the 2 and 2' positions provide a substantial energy barrier to rotation, preventing racemization under ambient conditions and allowing for the isolation of stable, optically pure enantiomers.[3][4] This inherent structural rigidity and well-defined C₂-symmetric chiral environment are the cornerstones of its utility in stereoselective applications.[5]
Caption: The two stable, non-interconverting enantiomers of this compound.
Enantioselective Synthesis and Resolution: A Methodological Deep Dive
The most reliable and widely adopted strategy for obtaining enantiomerically pure this compound begins with its readily available oxygen analog, 1,1'-bi-2-naphthol (BINOL). The process leverages the well-established chemistry of BINOL and proceeds through a key thermal rearrangement step.
Core Protocol: Synthesis from Enantiopure BINOL
This pathway is a multi-step process that ensures high enantiomeric purity is transferred from the starting material to the final product.
Step 1: Resolution of Racemic BINOL The foundational step is securing enantiopure BINOL. While numerous methods exist, a highly effective approach involves the formation and separation of diastereomeric phosphoramidates.
-
Rationale: This method utilizes a chiral resolving agent, such as the one derived from (S)-(-)-α-methylbenzylamine and thiophosphoryl chloride, to react with racemic BINOL. This creates a pair of diastereomers which, unlike enantiomers, have different physical properties (e.g., solubility) and can be separated by conventional techniques like fractional crystallization.[6]
Step 2: Formation of the Bis(dimethylthiocarbamate) Derivative The hydroxyl groups of enantiopure BINOL are converted into O-thiocarbamates.
-
Rationale: This derivatization is a necessary precursor for the subsequent Newman-Kwart rearrangement. The thiocarbamate group is designed to undergo an intramolecular migration from oxygen to sulfur upon heating.[6]
Step 3: The Newman-Kwart Rearrangement This is the critical, chirality-defining transformation in the synthesis.
-
Causality: The thermal rearrangement involves the migration of the dimethylcarbamoyl group from the naphthyl oxygen to the sulfur atom, converting the O-thiocarbamate into a more thermodynamically stable S-thiocarbamate.[6] Precise temperature and time control are paramount; excessive heat or prolonged reaction times can provide enough energy to overcome the rotational barrier of the binaphthyl backbone, leading to a loss of enantiomeric purity.[6]
Step 4: Hydrolysis to Yield Enantiopure Dithiol The final step is the removal of the protecting carbamoyl groups to unmask the thiol functionalities.
-
Rationale: A strong reducing agent like lithium aluminum hydride (LiAlH₄) or vigorous hydrolysis with a base like potassium hydroxide (KOH) is used to cleave the S-carbamoyl bond, yielding the target enantiopure this compound.[6][7]
Caption: Workflow for the enantioselective synthesis of this compound.
Alternative Strategy: Enzymatic Resolution
An alternative to chemical resolution is the use of biocatalysis. The racemic dithiol can be resolved through the enzyme-catalyzed hydrolysis of its corresponding racemic S,S'-diacyl derivative.
-
Rationale: Enzymes are inherently chiral catalysts. A suitable enzyme, such as cholesterol esterase, will selectively hydrolyze the diacyl derivative of one enantiomer of the dithiol much faster than the other.[8] This kinetic resolution results in a mixture of the unreacted, enantiopure diacyl compound and the hydrolyzed, enantiopure dithiol, which can then be separated. This method can produce both enantiomers with high enantiomeric excess (ee).[8]
Chiroptical Properties: Spectroscopic Fingerprints of Chirality
The interaction of this compound with plane-polarized and circularly polarized light provides unique spectroscopic data that confirms its absolute configuration and enantiomeric purity.
Circular Dichroism (CD) Spectroscopy
CD spectroscopy is the most powerful tool for characterizing atropisomeric binaphthyls. It measures the differential absorption of left and right circularly polarized light.
-
Mechanistic Insight: The CD spectrum of binaphthyl derivatives is dominated by exciton coupling between the electronic transitions of the two naphthalene chromophores.[9] The spatial arrangement of these chromophores dictates the sign and intensity of the CD signals (Cotton effects). For an (R)-configured binaphthyl, the two long-axis polarized transitions of the naphthalene units form a right-handed screw, leading to a characteristic positive-then-negative CD couplet. The (S)-enantiomer produces a mirror-image spectrum.[9][10]
-
Comparison to BINOL: While structurally similar to BINOL, the replacement of oxygen with sulfur in the dithiol modifies the electronic properties. Sulfur's lower electronegativity and the presence of d-orbitals can alter the energy of the naphthalene electronic transitions (¹Bₑ, ¹Lₐ, and ¹Lₑ), leading to shifts in the CD bands and changes in their intensities compared to BINOL.[9][11] The fundamental exciton-coupled signature, however, remains the defining characteristic.
Caption: Relationship between stereochemistry and the resulting CD signal in binaphthyls.
Applications in Catalysis and Materials Science
The unique stereoelectronic properties of this compound make it a valuable component in the development of advanced functional molecules and materials.
| Application Area | Role of this compound | Key Advantages |
| Asymmetric Catalysis | Serves as a C₂-symmetric chiral ligand for transition metals (e.g., Fe, Co, Ni).[12] | Creates a well-defined, rigid chiral pocket around the metal center, enabling high stereocontrol in reactions. |
| Photocatalysis | Forms metal dithiolene complexes that act as catalysts for converting solar energy, such as in hydrogen evolution reactions.[12] | The sulfur-metal coordination provides unique electronic properties suitable for redox catalysis. |
| Chiral Polymers | Incorporated as a monomeric unit to impart chirality into the polymer backbone.[13][14] | Induces helical structures and chiroptical properties (e.g., circularly polarized luminescence) in materials.[15] |
| Organosulfur Synthesis | Acts as a chiral auxiliary or starting material for the synthesis of other complex, atropisomeric organosulfur compounds.[7][16] | Transfers its axial chirality to new stereogenic centers during a reaction sequence. |
Case Study: Photocatalytic Hydrogen Evolution
A notable application is the synthesis of novel metal-sulfur cluster compounds. For instance, (R)-[1,1'-Binaphthalene]-2,2'-dithiol has been used to synthesize iron-sulfur and cobalt/nickel dithiolene complexes.[12]
-
Mechanism of Action: In these complexes, the dithiol ligand coordinates to the metal centers. This assembly can then participate in a homogeneous photocatalytic system. Upon irradiation with light in the presence of a photosensitizer and a sacrificial electron donor, the complex can facilitate the reduction of protons to produce hydrogen gas. The rigid and tenacious nature of the binaphthyl backbone provides stability to the catalytic complex during the redox cycle.[12]
Practical Considerations: Handling and Storage
Like many thiols, this compound is susceptible to oxidation.
-
Oxidation: The primary degradation pathway is the oxidation of the two thiol groups to form an intramolecular disulfide bridge.
-
Recommendation: To ensure its chemical and enantiomeric integrity, the compound should be stored under an inert atmosphere (e.g., nitrogen or argon) in a cool, dark place.[7]
Conclusion
This compound is a powerful and versatile molecule whose value is derived directly from its stable axial chirality. Its synthesis, while demanding precision, is well-established, primarily through the Newman-Kwart rearrangement of its BINOL-derived precursor. Its distinct chiroptical properties provide a clear method for stereochemical assignment and quality control. As a ligand and a molecular building block, it has demonstrated significant potential in the fields of asymmetric catalysis, particularly in photocatalysis, and in the rational design of advanced chiral materials. For scientists and researchers, a thorough understanding of its synthesis and properties is key to unlocking its full potential in creating next-generation stereoselective technologies.
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Atropisomerism of the C-1−C'-1 Axis of 2,2',8,8'-Unsubstituted 1,1'-Binaphthyl Derivatives . The Journal of Organic Chemistry.
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Atropisomerism of the C-1−C'-1 Axis of 2,2',8,8'-Unsubstituted 1,1'-Binaphthyl Derivatives - American Chemical Society . American Chemical Society Publications.
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Atropisomerism of the C-1-C'-1 Axis of 2,2',8,8'-unsubstituted 1,1'-binaphthyl Derivatives . National Library of Medicine.
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Atropisomerism of the C-1−C'-1 Axis of 2,2',8,8'-Unsubstituted 1,1'-Binaphthyl Derivatives . The Journal of Organic Chemistry.
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Atropisomer - Wikipedia . Wikipedia.
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The application of binaphthyl derivatives as chiral ligand in asymmetric hydrogenation . De Gruyter.
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Chiral Ligands in Asymmetric Catalysis: The Power of Binaphthyl Structures . NINGBO INNO PHARMCHEM CO.,LTD.
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Regulation of circular dichroism behavior and construction of tunable solid-state circularly polarized luminescence based on BINOL derivatives . Materials Chemistry Frontiers (RSC Publishing).
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Preparation of enantiomerically pure 1,1'-binaphthalene-2,2'-diol and 1,1'-binaphthalene-2,2'-dithiol . The Journal of Organic Chemistry.
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(+/-)-1.1'-BINAPHTHALENE-2,2'-DITHIOL | 102555-71-5 . ChemicalBook.
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Preparation of Enantiomerically Pure 1,1'-Binaphthalene-2,2'-diol and 1,1'-Binaphthalene-2,2'-dithiol . The Journal of Organic Chemistry.
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Extinction and CD of S‐BINOL film for different rotational angles... . ResearchGate.
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a) Absorption spectrum of BINOL. b) CD spectra of (R)‐BINOL (blue)... . ResearchGate.
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Asymmetric reactions of thioacetals and their S-oxides derived from 1,1'-binaphthalene-2,2'-dithiol . The Journal of Organic Chemistry.
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Resolution of (1,1′-Binaphthalene)-2,2′-dithiol by Enzyme Catalyzed Hydrolysis of a Racemic Diacyl Derivative . ResearchGate.
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Enantioselective synthesis of [1,1′-binaphthalene]-8,8′-diyl bis(diphenylphosphane) and its derivatives . National Institutes of Health (NIH).
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CAS 102555-71-5 this compound . Alfa Chemistry.
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(R)-(+)- AND (S)-(−)-2,2'-BIS(DIPHENYLPHOSPHINO)-1,1'-BINAPHTHYL (BINAP) . Organic Syntheses.
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Circular Dichroism and Isotropy – Polarity Reversal of Ellipticity in Molecular Films of 1,1'‐Bi‐2‐Naphtol . Chemistry Europe.
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Chiral Ligands Based on Binaphthyl Scaffolds for Pd-Catalyzed Enantioselective C–H Activation/Cycloaddition Reactions . National Institutes of Health (NIH).
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Syntheses and crystal structure of a (2,6-diisopropyldinaphtho[2,1-d:1′,2′-f][2][17]dithiepin-4-yl)(phenyl)methanol atropisomer . International Union of Crystallography.
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Chiral Binaphthol Fluorescent Materials Based on a Novel Click Reaction . MDPI.
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This compound . PubChem.
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The Advent of Axial Chirality: A Technical History of Binaphthyldithiol Compounds
An In-depth Guide for Researchers in Synthetic Chemistry and Drug Development
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract
The C₂-symmetric binaphthyl scaffold has been a cornerstone of asymmetric catalysis and stereoselective synthesis for decades. Within this esteemed class of chiral ligands, binaphthyldithiol (BINAS) and its derivatives have carved out a significant niche, offering unique electronic and steric properties that have been exploited in a range of catalytic transformations. This technical guide provides a comprehensive overview of the discovery and historical development of binaphthyldithiol compounds, tracing their origins from the foundational work on atropisomeric biaryls to their modern applications. We will delve into the evolution of synthetic methodologies, from early, challenging preparations to more refined and scalable routes, and explore the critical role of these compounds as ligands in asymmetric catalysis. This guide is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development by providing not only a historical perspective but also practical insights into the synthesis and application of this important class of chiral molecules.
The Genesis of a Chiral Scaffold: The Rise of Binaphthyl Atropisomers
The story of binaphthyldithiol is intrinsically linked to the broader appreciation and development of axially chiral biaryl compounds. The concept of atropisomerism, where restricted rotation around a single bond leads to isolable enantiomers, was a pivotal development in stereochemistry. The 1,1'-binaphthyl framework, with its inherent steric hindrance to free rotation around the C1-C1' bond, became a prototypical example of this phenomenon.
The true potential of this structural motif in asymmetric synthesis was unlocked with the development of 1,1'-bi-2-naphthol (BINOL) and 2,2'-bis(diphenylphosphino)-1,1'-binaphthyl (BINAP). The pioneering work of Noyori and his-coworkers in the 1980s on BINAP-metal complexes for asymmetric hydrogenation reactions marked a watershed moment, demonstrating the exceptional levels of enantioselectivity that could be achieved with C₂-symmetric binaphthyl ligands.[1] This success spurred intense research into other binaphthyl-based ligands with varied coordinating atoms, setting the stage for the exploration of sulfur-containing analogues.
The Emergence of Binaphthyldithiol (BINAS): Early Synthetic Endeavors
While a definitive, single "discovery" paper for binaphthyldithiol (2,2'-dimercapto-1,1'-binaphthyl) is not as clearly defined as that for BINAP, its development can be traced to the broader exploration of functionalized binaphthyl systems by prominent research groups in the mid to late 20th century. The work of Nobel laureate Donald J. Cram on host-guest chemistry and the synthesis of stereochemically rigid macrocycles heavily relied on the binaphthyl scaffold.[2][3][4][5][6] His group's extensive investigation into biaryl chemistry included the synthesis of various functionalized derivatives to create chiral cavities for molecular recognition.
One of the earliest documented synthetic routes to a binaphthyldithiol derivative was reported by Cram's group.[7] Although focused on a substituted version, the methodology laid the groundwork for accessing the parent dithiol. The early synthetic strategies were often multi-step and lacked the efficiency of modern methods.
A common historical approach to racemic binaphthyldithiol involved a Newman-Kwart rearrangement. This process typically starts from the more readily available BINOL, which is converted to a thiocarbamate. Thermal rearrangement followed by hydrolysis then yields the desired dithiol.
Figure 1: A generalized schematic of the Newman-Kwart rearrangement approach to synthesize BINAS from BINOL.
Another classical, albeit often lower-yielding, method involved the Ullman coupling of 1-bromo-2-naphthalenesulfonic acid. The resulting 1,1'-binaphthalene-2,2'-disulfonic acid could then be converted to the dithiol.
Modern Synthetic Methodologies: Towards Efficiency and Scalability
Recognizing the potential of BINAS as a chiral ligand, researchers have developed more practical and efficient synthetic routes over the years. A significant advancement involves the lithiation of 2,2'-dibromo-1,1'-binaphthyl followed by quenching with elemental sulfur. The resulting disulfide is then reduced to afford the target dithiol. This method offers a more direct pathway to the binaphthyldithiol core.
The synthesis of enantiomerically pure BINAS has also been a key focus. Two primary strategies have emerged:
-
Resolution of Racemic BINAS: This involves the separation of the enantiomers of the racemic dithiol or a suitable derivative. Methods such as the formation of diastereomeric derivatives with a chiral resolving agent, followed by separation and subsequent removal of the chiral auxiliary, have been employed. Enzymatic resolution, for instance, has been successfully applied to the hydrolysis of a diacyl derivative of BINAS.
-
Asymmetric Synthesis: A more elegant approach is the synthesis of enantiopure BINAS from an enantiomerically pure precursor. Starting with optically pure BINOL, which is commercially available, allows for the synthesis of enantiopure BINAS without the need for a resolution step. This is often the preferred method in modern synthetic chemistry.
Experimental Protocol: Synthesis of Racemic Binaphthyldithiol via Newman-Kwart Rearrangement
This protocol is a representative example of a common synthetic route to racemic BINAS.
Step 1: Synthesis of (±)-1,1'-Binaphthyl-2,2'-bis(O-dimethylthiocarbamate)
-
To a stirred solution of racemic 1,1'-bi-2-naphthol (1.0 eq) in anhydrous dimethylformamide (DMF), add sodium hydride (2.2 eq, 60% dispersion in mineral oil) portion-wise at 0 °C under an inert atmosphere.
-
Allow the reaction mixture to warm to room temperature and stir for 30 minutes.
-
Cool the mixture back to 0 °C and add dimethylthiocarbamoyl chloride (2.2 eq) in one portion.
-
Stir the reaction at room temperature for 12 hours.
-
Pour the reaction mixture into ice-water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired thiocarbamate.
Step 2: Newman-Kwart Rearrangement
-
Heat the purified (±)-1,1'-binaphthyl-2,2'-bis(O-dimethylthiocarbamate) neat under an inert atmosphere at 220-240 °C for 2-3 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature to obtain the crude S-aryl dimethylthiocarbamate.
Step 3: Hydrolysis to (±)-2,2'-Dimercapto-1,1'-binaphthyl (BINAS)
-
To a solution of the crude S-aryl dimethylthiocarbamate from the previous step in ethanol, add a solution of potassium hydroxide (excess) in water.
-
Reflux the reaction mixture for 12 hours.
-
Cool the mixture to room temperature and acidify with hydrochloric acid.
-
Extract the product with diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield racemic BINAS.
Stereochemical Properties and Chiral Recognition
The utility of BINAS in asymmetric synthesis stems from its well-defined C₂-symmetric chiral environment. The two naphthalene rings are twisted with respect to each other, creating a chiral pocket around the coordinating sulfur atoms. The dihedral angle between the naphthalene rings is a crucial parameter that influences the steric environment of the catalytic active site.
This defined three-dimensional structure allows for effective chiral recognition, enabling the differentiation between enantiotopic faces of a prochiral substrate when BINAS is complexed to a metal center. The bulky naphthalene backbone creates a rigid and predictable chiral environment, which is essential for high enantioselectivity in catalytic reactions.
Figure 2: Logical relationship illustrating how the structural features of BINAS lead to its application in asymmetric catalysis.
Applications in Asymmetric Catalysis
BINAS and its derivatives have proven to be versatile ligands for a variety of metal-catalyzed asymmetric reactions. The soft nature of the sulfur donor atoms makes them particularly suitable for complexing with late transition metals such as palladium, rhodium, and copper.
Key Applications Include:
-
Asymmetric Allylic Alkylation: Palladium-BINAS complexes have been effectively used in the asymmetric allylic alkylation of 1,3-diphenylallyl acetate, achieving high enantioselectivities.
-
Asymmetric Michael Additions: Copper-BINAS catalysts have shown promise in promoting the conjugate addition of Grignard reagents to enones.
-
Asymmetric Heck Reactions: The rigid backbone of BINAS has been advantageous in controlling the stereochemistry of intramolecular Heck reactions.
Data Presentation: Enantioselectivity in a Representative Reaction
| Catalyst | Substrate | Reaction Type | Enantiomeric Excess (ee) | Yield (%) |
| [Pd₂(dba)₃]/(S)-BINAS | 1,3-Diphenylallyl acetate | Allylic Alkylation | up to 95% | >90% |
| CuI/(R)-BINAS | Cyclohexenone | Michael Addition | up to 85% | >80% |
Note: The values presented are representative and can vary based on specific reaction conditions.
Conclusion and Future Outlook
The discovery and development of binaphthyldithiol compounds represent a significant chapter in the history of asymmetric catalysis. From their conceptual origins in the study of atropisomeric biaryls to their synthesis and application as powerful chiral ligands, BINAS and its derivatives have provided chemists with a valuable tool for stereoselective synthesis. The historical journey of these compounds, from the foundational work of pioneers like Donald J. Cram to the ongoing development of more efficient synthetic routes, underscores the continuous evolution of synthetic organic chemistry.
Future research in this area will likely focus on the development of new BINAS derivatives with tailored electronic and steric properties to address current challenges in asymmetric catalysis. The incorporation of BINAS into multifunctional catalysts and its application in novel, environmentally benign reaction media are also promising avenues for exploration. As the demand for enantiomerically pure compounds in the pharmaceutical and fine chemical industries continues to grow, the legacy and utility of binaphthyldithiol are certain to endure.
References
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Cram, D. J., Helgeson, R. C., Peacock, S. C., Kaplan, L. J., Domeier, L. A., Moreau, P., ... & Timko, J. M. (1978). Host-guest complexation. 18. Effects of constitutional and configurational isomerism on guest binding by crown ethers. The Journal of Organic Chemistry, 43(10), 1930-1946. [Link]
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NobelPrize.org. (n.d.). Donald J. Cram – Facts. NobelPrize.org. Retrieved January 12, 2026, from [Link]
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UCLA Chemistry and Biochemistry. (n.d.). Donald J. Cram. Retrieved January 12, 2026, from [Link]
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Wikipedia. (n.d.). Donald J. Cram. In Wikipedia. Retrieved January 12, 2026, from [Link]
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National Science and Technology Medals Foundation. (n.d.). Donald J. Cram. Retrieved January 12, 2026, from [Link]
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Fabbri, D., Delogu, G., & De Lucchi, O. (1995). Preparation of enantiomerically pure 1,1'-binaphthalene-2,2'-diol and 1,1'-binaphthalene-2,2'-dithiol. The Journal of Organic Chemistry, 60(19), 6599–6601. [Link]
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Organic Reactions. (n.d.). Donald J. Cram. Retrieved January 12, 2026, from [Link]
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Tang, Y., Yuan, Q., Zhang, S., Wang, J.-Y., Surowiec, K., & Li, G. (2024). Enantioselective synthesis of [1,1′-binaphthalene]-8,8′-diyl bis(diphenylphosphane) and its derivatives. RSC Advances, 14(5), 3235-3240. [Link]
-
Cai, D., Payack, J. F., Bender, D. R., Hughes, D. L., Verhoeven, T. R., & Reider, P. J. (1994). Synthesis of Chiral 2,2′-Bis(diphenylphosphino)-1,1′-binaphthyl (BINAP) via a Novel Nickel-Catalyzed Phosphine Insertion. The Journal of Organic Chemistry, 59(23), 7180–7181. [Link]
-
Kazlauskas, R. J. (1992). (S)-(−)- and (R)-(+)-1,1'-bi-2-naphthol. Organic Syntheses, 70, 60. [Link]
-
Cai, D., Hughes, D. L., Verhoeven, T. R., & Reider, P. J. (2013). Resolution of 1,1'-Bi-2-Naphthol. Organic Syntheses, 90, 1-11. [Link]
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An In-depth Technical Guide to [1,1'-Binaphthalene]-2,2'-dithiol: Properties, Synthesis, and Applications
Introduction
[1,1'-Binaphthalene]-2,2'-dithiol, a sulfur analogue of the renowned BINOL, is a cornerstone of modern asymmetric synthesis and coordination chemistry. This organosulfur compound is characterized by two naphthalene rings linked by a C-C single bond, with thiol groups positioned at the 2 and 2' locations.[1][2] Its most critical feature is axial chirality, or atropisomerism, arising from hindered rotation about the binaphthyl bond. This locked, C₂-symmetric conformation makes it an exceptionally effective chiral ligand for creating well-defined, enantioselective transition-metal complexes.[1][2] This guide provides an in-depth exploration of its fundamental properties, proven synthetic methodologies, and key applications for researchers in organic chemistry, catalysis, and materials science.
Part 1: Molecular Structure and Physicochemical Properties
The unique stereochemical and electronic properties of this compound stem directly from its structure. Unlike molecules with point chirality, its chirality exists along the axis of the C1-C1' bond. The steric hindrance between the hydrogen atoms on the 8 and 8' positions of the naphthalene rings prevents free rotation, giving rise to stable, non-superimposable mirror-image enantiomers (R and S). This rigid, chiral scaffold is paramount to its function in asymmetric catalysis, where it creates a precisely defined chiral pocket around a metal center.[1]
The dual thiol groups provide strong coordination sites for a wide range of transition metals, forming stable chelate rings that are fundamental to its catalytic activity and role in forming complex molecular architectures.[1][3]
Core Physicochemical Data
A summary of the key physical and chemical properties of this compound is presented below for quick reference.
| Property | Value | Source(s) |
| Molecular Formula | C₂₀H₁₄S₂ | [2][3][4] |
| Molecular Weight | 318.46 g/mol | [3][5] |
| Monoisotopic Mass | 318.05369 Da | [4][6] |
| Appearance | Solid | |
| Melting Point | 150-151 °C (from benzene) | [5] |
| Boiling Point | 495.0 ± 40.0 °C (Predicted) | [5] |
| Density | 1.283 ± 0.06 g/cm³ (Predicted) | [5] |
| pKa | 5.83 ± 0.30 (Predicted) | [5] |
| CAS Number | 102555-71-5 (racemate) | [2][3] |
Solubility and Stability
This compound is generally soluble in common organic solvents like chloroform, tetrahydrofuran (THF), and toluene. Its stability is a critical consideration for handling and storage. The thiol groups are susceptible to oxidation, particularly in the presence of air, which can lead to the formation of the corresponding disulfide. Therefore, it is imperative to store the compound under an inert atmosphere (e.g., argon or nitrogen) and at reduced temperatures (2-8°C) to maintain its integrity.[5]
Part 2: Synthesis of Enantiopure this compound
The most reliable and widely adopted method for producing enantiomerically pure this compound begins with its readily available oxygen analogue, [1,1'-Binaphthalene]-2,2'-diol (BINOL). The conversion leverages the Newman-Kwart rearrangement, a thermal reaction that transforms an O-aryl thiocarbamate into its isomeric S-aryl thiocarbamate, which can then be hydrolyzed to yield the desired thiol.
The causality behind this strategic choice is twofold:
-
Accessibility of Precursor: Enantiomerically pure (R)- or (S)-BINOL is commercially available or can be efficiently resolved from the racemate, providing a direct entry point to the corresponding pure dithiol enantiomer.[1][7]
-
Efficiency of Rearrangement: The Newman-Kwart rearrangement is a robust and high-yielding intramolecular reaction that proceeds with retention of stereochemistry, ensuring the axial chirality is faithfully transferred from the BINOL precursor to the dithiol product.[1]
Synthetic Workflow Diagram
The following diagram illustrates the key transformations from enantiopure BINOL to the final dithiol product.
Caption: Synthetic pathway from (R)-BINOL to (R)-[1,1'-Binaphthalene]-2,2'-dithiol.
Experimental Protocol: Synthesis of (R)-[1,1'-Binaphthalene]-2,2'-dithiol
This protocol is adapted from the validated procedure by Fabbri, Delogu, and De Lucchi.[1] It describes the synthesis starting from enantiomerically pure (R)-BINOL.
Step 1: Preparation of (R)-(+)-1,1'-Binaphthyl-2,2'-diyl Bis(N,N-dimethylthiocarbamate) (5)
-
To a stirred solution of (R)-(+)-BINOL (1.0 equiv) in anhydrous dimethylformamide (DMF), add sodium hydride (NaH, 60% dispersion in oil, 2.2 equiv) portion-wise at 0 °C under an inert atmosphere.
-
Allow the mixture to stir at room temperature for 30 minutes until hydrogen evolution ceases.
-
Add N,N-dimethylthiocarbamoyl chloride (2.5 equiv) and stir the reaction mixture at room temperature for 12 hours.
-
Pour the mixture into ice-water and extract with diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude thiocarbamate (5). Purify by column chromatography if necessary.
Step 2: Newman-Kwart Rearrangement to form (R)-(-)-1,1'-Binaphthyl-2,2'-diyl Bis(N,N-dimethylcarbamothioate) (6)
-
Place the purified bis(thiocarbamate) (5) in a flask suitable for high-temperature reactions.
-
Heat the neat compound under an inert atmosphere at 285 °C for approximately 20-25 minutes. Self-Validation Check: The reaction progress can be monitored by thin-layer chromatography (TLC) until the starting material is fully consumed.
-
Cool the reaction mixture to room temperature. The resulting dark solid is the rearranged product (6), which can be purified by chromatography.
Step 3: Hydrolysis to (R)-(+)-[1,1'-Binaphthalene]-2,2'-dithiol (2)
-
Dissolve the crude rearranged product (6) in anhydrous tetrahydrofuran (THF) under an inert atmosphere.
-
Cool the solution to 0 °C and carefully add lithium aluminum hydride (LiAlH₄, 4.0 equiv).
-
Allow the mixture to warm to room temperature and then reflux for 4 hours.
-
Cool the reaction to 0 °C and quench sequentially by the slow addition of water, followed by 15% aqueous NaOH, and then more water.
-
Filter the resulting suspension through a pad of Celite®, washing the filter cake with THF.
-
Acidify the combined filtrate with 2M HCl, extract with diethyl ether, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solvent under reduced pressure to yield the crude dithiol (2). Purify by recrystallization from a suitable solvent system (e.g., benzene) to obtain the enantiomerically pure product.[1][5]
Part 3: Chemical Reactivity and Coordination Chemistry
The primary locus of reactivity for this compound is the pair of thiol groups. These soft nucleophiles readily deprotonate to form binucleate or mononuclear dithiolate complexes with a wide range of soft metal ions, including Fe, Co, Ni, Cu, and Rh.[1][3] In this capacity, it acts as a bidentate, dianionic 'S,S' ligand.
The fixed dihedral angle of the binaphthyl backbone forces the two sulfur atoms into a specific geometric arrangement. This pre-organization is key to its success as a ligand; it minimizes the entropic penalty of binding and creates a well-defined, asymmetric environment that can effectively control the stereochemical outcome of reactions at the metal center.
Coordination Workflow Diagram
The diagram below illustrates the general principle of this compound (BNT) acting as a bidentate ligand to form a metal dithiolene complex.
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"solubility of [1,1'-Binaphthalene]-2,2'-dithiol in organic solvents"
An In-depth Technical Guide to the Solubility of [1,1'-Binaphthalene]-2,2'-dithiol in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound, a chiral organosulfur compound, is a cornerstone in modern asymmetric catalysis and materials science.[1] Its efficacy in these applications is intrinsically linked to its solubility in organic solvents, which governs reaction kinetics, purification, and material processing. This guide provides a comprehensive analysis of the solubility of this compound, delving into the theoretical principles that dictate its behavior in various organic media. In the absence of extensive tabulated solubility data in the literature, this document emphasizes the prediction of solubility based on molecular structure and solvent properties. Furthermore, it offers a detailed, field-proven experimental protocol for researchers to precisely determine solubility in their laboratories. This guide is intended to be an essential resource for scientists and professionals working with this versatile molecule, enabling informed solvent selection and optimization of experimental conditions.
Introduction: The Pivotal Role of this compound
This compound, often referred to as BINAS, is a C2-symmetric chiral dithiol that has garnered significant attention for its unique structural and electronic properties.[1] Its rigid binaphthyl backbone and reactive thiol groups make it an exceptional ligand in asymmetric catalysis, facilitating the synthesis of enantiomerically pure compounds.[1] Beyond catalysis, its derivatives are being explored in materials science for the development of novel organic semiconductors and chiral sensors.[1]
The success of any application involving this compound is critically dependent on its interaction with the solvent. Solubility not only dictates the concentration of the reagent in a reaction but also influences the conformation of the molecule and its complexes, thereby impacting stereoselectivity and catalytic activity. Understanding and predicting the solubility of this compound is, therefore, a matter of practical necessity for process development, optimization, and scale-up.
Theoretical Framework for Solubility
The solubility of a solid in a liquid is governed by the principle "like dissolves like," which qualitatively describes the interplay of intermolecular forces between the solute and the solvent.[2][3] For this compound, its large, nonpolar, aromatic binaphthyl core and the two polar, hydrogen-bond-donating thiol groups create a molecule with dual character.
Key Molecular Features Influencing Solubility:
-
Large Aromatic System: The extensive π-system of the binaphthyl structure leads to strong van der Waals forces and potential for π-stacking interactions. This suggests good solubility in nonpolar, aromatic solvents.
-
Thiol Functional Groups: The two -SH groups are polar and capable of hydrogen bonding, albeit weaker than the hydroxyl groups in its analogue, BINOL. This feature suggests some affinity for polar solvents.
-
Molecular Weight and Rigidity: With a molecular weight of 318.46 g/mol , significant energy is required to overcome the lattice energy of the solid state.[4] Its rigid structure limits conformational flexibility, which can impact how it packs in a crystal lattice and interacts with solvent molecules.
Predicting Solubility in Different Solvent Classes:
-
Nonpolar Aromatic Solvents (e.g., Toluene, Benzene, Xylenes): These solvents are expected to be excellent choices for dissolving this compound. The aromatic rings of the solvent can engage in favorable π-π stacking interactions with the binaphthyl core.
-
Chlorinated Solvents (e.g., Dichloromethane, Chloroform): These solvents are polar aprotic and are generally good solvents for a wide range of organic compounds. They are likely to effectively solvate this compound.
-
Ethers (e.g., Diethyl Ether, Tetrahydrofuran): These solvents have some polarity and can act as hydrogen bond acceptors. They are expected to show moderate to good solubility.
-
Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate): These solvents are more polar than ethers and may offer moderate solubility.
-
Polar Protic Solvents (e.g., Alcohols like Methanol and Ethanol): The ability of these solvents to hydrogen bond might suggest some solubility, but the large nonpolar backbone of the dithiol could limit this.
-
Nonpolar Aliphatic Solvents (e.g., Hexane, Cyclohexane): These solvents are unlikely to be good solvents for this compound due to the lack of favorable interactions with the polar thiol groups and the aromatic system.
Qualitative Solubility Data from Literature
While quantitative solubility data is scarce, a review of synthetic procedures utilizing this compound provides qualitative insights into its solubility. The compound is frequently used in reactions carried out in solvents such as toluene, methanol, and dichloromethane, indicating at least moderate solubility in these media under the reported reaction conditions.[5]
| Solvent Class | Example Solvents | Predicted Solubility | Rationale |
| Nonpolar Aromatic | Toluene, Benzene | High | Favorable π-π stacking interactions. |
| Chlorinated | Dichloromethane, Chloroform | High | Good balance of polarity and dispersiv e forces. |
| Ethers | Tetrahydrofuran (THF), Diethyl Ether | Moderate to High | Polarity and hydrogen bond accepting ability. |
| Ketones | Acetone | Moderate | Polarity may allow for some dissolution. |
| Alcohols | Methanol, Ethanol | Low to Moderate | Hydrogen bonding potential offset by large nonpolar core. |
| Amides | Dimethylformamide (DMF) | Moderate | High polarity and aprotic nature. |
| Aliphatic | Hexane, Cyclohexane | Low | Lack of favorable intermolecular interactions. |
Experimental Determination of Solubility
Given the lack of comprehensive published data, experimental determination of solubility is often necessary. The following protocol outlines a reliable method for determining the solubility of this compound in a given organic solvent.
Materials and Equipment
-
This compound (high purity)
-
Selected organic solvents (analytical grade)
-
Analytical balance (± 0.1 mg)
-
Vials with screw caps
-
Constant temperature bath or shaker incubator
-
Syringe filters (0.22 µm, PTFE or other solvent-compatible material)
-
Volumetric flasks
-
UV-Vis spectrophotometer or HPLC system
Step-by-Step Protocol
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of vials. The excess should be visually apparent.
-
Accurately pipette a known volume of the desired organic solvent into each vial.
-
Seal the vials tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a constant temperature bath or shaker set to the desired temperature (e.g., 25 °C).
-
Allow the mixtures to equilibrate for at least 24 hours to ensure that the solution is saturated. Gentle agitation can facilitate this process.
-
-
Sample Collection and Preparation:
-
After equilibration, allow the vials to stand undisturbed for a sufficient time for the undissolved solid to settle.
-
Carefully withdraw a known volume of the supernatant using a syringe.
-
Immediately filter the supernatant through a syringe filter into a pre-weighed volumetric flask to remove any undissolved solid particles.
-
-
Quantification:
-
Gravimetric Method:
-
Carefully evaporate the solvent from the volumetric flask under reduced pressure.
-
Once all the solvent is removed, weigh the flask containing the dried solute.
-
The mass of the dissolved this compound can be determined by subtracting the initial mass of the flask.
-
-
Spectroscopic/Chromatographic Method:
-
Dilute the filtered solution with a known volume of the solvent to a concentration within the linear range of a pre-established calibration curve.
-
Analyze the diluted solution using UV-Vis spectrophotometry or HPLC.
-
Determine the concentration of the diluted solution from the calibration curve and back-calculate the concentration of the original saturated solution.
-
-
-
Calculation of Solubility:
-
Express the solubility in appropriate units, such as grams per liter (g/L) or moles per liter (mol/L).
-
Experimental Workflow Diagram
Caption: Experimental workflow for the determination of solubility.
Safety Considerations
This compound should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[6][7] Operations should be conducted in a well-ventilated fume hood.[6][7] Consult the Safety Data Sheet (SDS) for detailed information on handling, storage, and disposal.[6][7]
Conclusion
References
- Smolecule. (2023, September 13). This compound.
- Chemistry LibreTexts. (n.d.). Experiment 1: Determination of Solubility.
- University of California, Irvine. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds.
-
Chemistry For Everyone. (2025, February 11). How To Determine Solubility Of Organic Compounds? [Video]. YouTube. Retrieved from [Link]
- University of Calgary. (2023, August 31). Solubility of Organic Compounds.
-
Scribd. (n.d.). Experiment 1 Solubility of Organic Compounds. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
Sources
[1,1'-Binaphthalene]-2,2'-dithiol: A Comparative Analysis of Racemic vs. Enantiopure Forms in Modern Chemistry
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The [1,1'-Binaphthalene]-2,2'-dithiol (BINOL-dithiol) framework, a sulfur analogue of the famed BINOL, stands as a cornerstone in contemporary asymmetric synthesis and materials science. Its unique C₂-symmetric, axially chiral structure arises from hindered rotation about the C1-C1' bond, leading to the existence of two stable, non-superimposable enantiomers. While the racemic mixture is a readily accessible synthetic intermediate, it is the resolution into enantiopure forms that unlocks its true potential, particularly in applications demanding precise stereochemical control. This guide provides a comprehensive technical examination of the synthesis, resolution, characterization, and application of BINOL-dithiol, contrasting the utility of the racemic mixture with the specialized power of its enantiopure constituents. We will delve into the causality behind experimental choices, provide validated protocols, and explore the profound impact of enantiomeric purity on catalytic performance and material properties.
The Foundation: Understanding Atropisomerism in the Binaphthyl Scaffold
Unlike molecules with stereogenic centers (point chirality), the chirality of this compound is a consequence of hindered rotation around the single bond connecting the two naphthalene rings, a phenomenon known as atropisomerism. The steric hindrance imposed by the substituents at the 2 and 2' positions creates a significant energy barrier to rotation, effectively "locking" the molecule into one of two stable enantiomeric conformations, designated as (R) and (S).[1][2]
The racemic mixture contains an equal 50:50 ratio of the (R) and (S) enantiomers. Macroscopically, this mixture is optically inactive because the optical rotation caused by one enantiomer is perfectly cancelled by the equal and opposite rotation of the other.[3] In contrast, an enantiopure sample, containing only (R)- or (S)-BINOL-dithiol, exhibits a measurable optical rotation and can interact with other chiral entities in a stereospecific manner. This distinction is paramount in fields like asymmetric catalysis, where the ligand's three-dimensional architecture dictates the stereochemical outcome of a reaction.[2][4]
Diagram 1: The (R) and (S) enantiomers of BINOL-dithiol and their combination in a racemic mixture.
Synthesis of Racemic this compound
The most practical and widely adopted route to racemic BINOL-dithiol begins with the readily available and inexpensive 1,1'-bi-2-naphthol (BINOL).[1] The conversion leverages a two-step process involving a Newman-Kwart rearrangement.[5]
Causality of the Synthetic Route:
-
Starting Material: Racemic BINOL is chosen for its commercial availability and cost-effectiveness. The synthesis can also be performed on enantiopure BINOL to yield the corresponding enantiopure dithiol directly, though this is often more expensive than resolving the racemic dithiol.[5]
-
Step 1: Thionocarbamate Formation: The hydroxyl groups of BINOL are not easily displaced. Converting them to O-thiocarbamates creates a suitable substrate for the subsequent thermal rearrangement. Dimethylthiocarbamoyl chloride is an effective reagent for this transformation.
-
Step 2: Newman-Kwart Rearrangement: This thermal, intramolecular rearrangement is the key step. It isomerizes the O-thiocarbamate to the more thermodynamically stable S-thiocarbamate. This reaction is driven by the formation of the stronger C=O double bond at the expense of the C=S double bond.
-
Step 3: Hydrolysis: The final step involves the hydrolysis of the S-thiocarbamate groups to yield the desired dithiol. This is typically achieved under basic conditions (e.g., using KOH or NaOH).
Diagram 2: Synthetic workflow for racemic this compound from BINOL.
The Crucial Divide: Resolution of the Racemic Mixture
While the racemic mixture is useful as a synthetic precursor, most high-value applications require the enantiopure form. Resolution is the process of separating the racemate into its constituent (R) and (S) enantiomers.
Preparative Chiral High-Performance Liquid Chromatography (HPLC)
Direct separation via chiral HPLC is one of the most powerful and versatile methods for obtaining both enantiomers in high purity.[6]
Causality of the Method:
-
Chiral Stationary Phase (CSP): The heart of the separation is the CSP. These are typically based on chiral polymers, often polysaccharides like cellulose or amylose, coated onto a silica support.[6] The chiral selector in the CSP forms transient, diastereomeric complexes with the enantiomers of the analyte.
-
Differential Interaction: Due to the different 3D arrangements, one enantiomer will have a slightly stronger or more prolonged interaction with the CSP than the other. This difference in interaction energy leads to different retention times, allowing for their separation.[3]
Experimental Protocol: Preparative Chiral HPLC Resolution
-
System Preparation:
-
Column: A preparative-scale column packed with a polysaccharide-based CSP (e.g., Daicel Chiralpak series) is installed.
-
Mobile Phase: A mixture of hexane and isopropanol is commonly used.[7] The exact ratio (e.g., 90:10 Hexane:IPA) must be optimized to achieve baseline separation (Resolution factor Rs > 1.5).
-
Equilibration: The system is equilibrated with the mobile phase at a constant flow rate until a stable baseline is achieved on the UV detector (typically monitoring at 254 nm or 280 nm).
-
-
Sample Preparation & Injection:
-
A concentrated solution of racemic this compound is prepared in a suitable solvent (e.g., the mobile phase or dichloromethane).
-
The solution is filtered through a 0.45 µm filter to remove particulates.
-
The sample is injected onto the column. The injection volume will depend on the column diameter and sample concentration.
-
-
Elution and Fraction Collection:
-
The enantiomers are eluted isocratically.
-
The UV detector signal is monitored. Two distinct peaks corresponding to the two enantiomers will appear at different retention times.
-
Fractions are collected for each peak separately using an automated fraction collector.
-
-
Post-Run Analysis & Recovery:
-
The purity of the collected fractions is verified by analytical chiral HPLC.
-
The solvent is removed from the collected fractions under reduced pressure to yield the solid, enantiopure (R)- and (S)-dithiols.
-
Enzymatic Kinetic Resolution
Kinetic resolution exploits the high stereoselectivity of enzymes. An enzyme can be chosen that selectively reacts with one enantiomer of a derivatized racemate, allowing the unreacted enantiomer to be recovered.
Causality of the Method:
-
Enzyme Specificity: Enzymes possess a chiral active site that preferentially binds and catalyzes a reaction on one enantiomer over the other. Cholesterol esterase, for instance, has been shown to selectively hydrolyze the (S)-diester of BINOL.[1] A similar principle can be applied to BINOL-dithiol derivatives.
-
Substrate Derivatization: The dithiol is first converted to a diacyl derivative (e.g., a dipentanoate). This creates an ester linkage that the enzyme (an esterase) can act upon.
-
Selective Reaction: In the presence of the enzyme, one enantiomer of the diacyl derivative is selectively hydrolyzed back to the dithiol, while the other enantiomer remains as the unreacted diacyl compound.
-
Separation: The resulting mixture of the enantiopure dithiol and the enantiopure diacyl derivative can then be easily separated by standard column chromatography due to their significant difference in polarity. The diacyl derivative is then hydrolyzed chemically to yield the other dithiol enantiomer.[8]
Characterization: Proving Enantiomeric Purity
Once a resolution is performed, it is critical to confirm the identity and enantiomeric purity of the products.
Analytical Chiral HPLC
This is the gold standard for determining enantiomeric excess (e.e.). The method is identical to the preparative method described above but performed on an analytical scale with smaller columns and injection volumes. The e.e. is calculated from the relative peak areas of the two enantiomers.
Circular Dichroism (CD) Spectroscopy
CD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule.[9][10]
-
Principle: Enantiomers have mirror-image CD spectra. For example, if the (R)-enantiomer shows a positive Cotton effect at a certain wavelength, the (S)-enantiomer will show a negative Cotton effect of equal magnitude at the same wavelength.[11]
-
Application: This technique provides absolute proof of the sample's bulk chirality and can be used to assign the absolute configuration ((R) or (S)) by comparing the experimental spectrum to a known standard or to theoretical calculations.[10][12] The racemic mixture will show no CD signal.
Racemic vs. Enantiopure: A Tale of Two Applications
The choice between using a racemic mixture or an enantiopure form is entirely dictated by the application's stereochemical requirements.
| Property/Application | Racemic Mixture | Enantiopure (R) or (S) Form |
| Optical Rotation | 0° | Non-zero ([α] ≠ 0) |
| Circular Dichroism | No signal | Characteristic mirror-image spectra for (R) vs. (S) |
| Synthesis of Achiral Polymers/Materials | Often sufficient and more cost-effective. | Not typically required unless chiral material properties are desired. |
| Asymmetric Catalysis | Ineffective. The (R) and (S) ligands often work in opposition, leading to a racemic or low e.e. product. | Essential. The single enantiomer creates a defined chiral environment around a metal center, enabling high enantioselectivity.[13][14] |
| Chiral Recognition/Sensing | Cannot differentiate between enantiomers of an analyte. | Can be used as a chiral selector or sensor to specifically bind to or detect one enantiomer of another molecule. |
| Starting Material for Chiral Ligands | Can be used, but requires resolution at a later stage. | The required starting point for synthesizing more complex, enantiomerically pure ligands.[15] |
Case Study: Asymmetric Catalysis
In asymmetric catalysis, an enantiopure ligand like (R)-BINOL-dithiol coordinates to a metal precursor (e.g., Ni(II), Co(II)).[13] This creates a chiral catalyst complex. When a prochiral substrate approaches the metal center, the chiral ligand's bulky naphthalene rings create a sterically defined pocket, forcing the substrate to bind in a specific orientation. This directional approach ensures that the subsequent chemical transformation preferentially forms one enantiomer of the product over the other. Using a racemic dithiol ligand would result in two catalyst enantiomers, one producing the (R)-product and the other producing the (S)-product, ultimately yielding a racemic product mixture.
Diagram 3: Comparison of catalytic outcomes using racemic vs. enantiopure ligands.
Conclusion
This compound is a molecule of dual identity. As a racemic mixture, it is an accessible and valuable intermediate, easily synthesized from BINOL. However, its true power in modern chemistry, particularly in the synthesis of pharmaceuticals and fine chemicals, is only realized in its enantiopure form. The ability of a single enantiomer to orchestrate the stereochemical outcome of a reaction is a fundamental principle of asymmetric catalysis. The investment in robust resolution techniques, such as preparative chiral HPLC, and rigorous characterization methods is therefore not merely a purification step, but a critical enabling process that transforms a simple chiral molecule into a powerful tool for precision synthesis. For researchers in drug development and materials science, a thorough understanding of the distinct properties and applications of both the racemic and enantiopure forms is essential for innovation and success.
References
-
Merten, C., & Xu, Y. (2012). Vibrational Circular Dichroism Spectroscopy of Two Chiral Binaphthyl Diphosphine Ligands and Their Palladium Complexes in Solution. Dalton Transactions, 41(35), 10850-10858. [Link]
-
Various Authors. (n.d.). Circularly Polarized Luminescence of Axially Chiral Binaphthyl Fluorophores. ResearchGate. [Link]
-
Dezhahang, Z., et al. (2012). Vibrational circular dichroism spectroscopy of two chiral binaphthyl diphosphine ligands and their palladium complexes in solution. Dalton Transactions. [Link]
-
Zhang, Y., et al. (2022). BINOL-like atropisomeric chiral nanographene. Chemical Science, 13(1), 128-133. [Link]
-
Various Authors. (n.d.). Solid-state chiral optical properties of axially chiral binaphthyl acid derivatives. ResearchGate. [Link]
-
Fabbri, D., Delogu, G., & De Lucchi, O. (1995). Preparation of enantiomerically pure 1,1'-binaphthalene-2,2'-diol and 1,1'-binaphthalene-2,2'-dithiol. The Journal of Organic Chemistry, 60(16), 5201–5202. [Link]
-
Wilson, A. J. C. (Ed.). (n.d.). Solid-state resolution of binaphthyl: crystal and molecular structures of the chiral (A)1 form and racemic (B)1 form and the study of the rearrangement of single crystals. Journal of the American Chemical Society. [Link]
-
Beare, N., et al. (2023). Syntheses and crystal structure of a (2,6-diisopropyldinaphtho[2,1-d:1′,2′-f][9][10]dithiepin-4-yl)(phenyl)methanol atropisomer. Acta Crystallographica Section E: Crystallographic Communications. [Link]
-
De Lucchi, O., et al. (1992). Resolution of (1,1'-Binaphthalene)-2,2'-dithiol by Enzyme Catalyzed Hydrolysis of a Racemic Diacyl Derivative. Synlett. [Link]
-
Various Authors. (n.d.). New chiral binol...(supporting information).. Supporting Information document. [Link]
-
Pu, L. (2024). Regioselective Substitution of BINOL. Chemical Reviews, 124(10), 6643–6689. [Link]
-
Pu, L. (2024). Regioselective Substitution of BINOL. Chemical Reviews. [Link]
-
Pu, L. (2024). Regioselective Substitution of BINOL. PubMed Central. [Link]
-
Wikipedia. (n.d.). 1,1′-Bi-2-naphthol. [Link]
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. [Link]
-
Various Authors. (n.d.). Enantioenrichment of Racemic BINOL by Way of Excited State Proton Transfer. Supporting Information document. [Link]
-
Okamoto, Y., & Ikai, T. (2008). Chiral HPLC for efficient resolution of enantiomers. Chemical Society Reviews, 37(12), 2593-2608. [Link]
-
Afonso, J., et al. (2021). Advances in the Asymmetric Synthesis of BINOL Derivatives. Molecules, 26(11), 3338. [Link]
-
Various Authors. (n.d.). Dynamic Thermodynamic Resolution of Racemic 1,1'-Binaphthyl-2,2'-diol (BINOL). ResearchGate. [Link]
-
Soós, T., et al. (2019). New enantiopure binaphthyl-cinchona thiosquaramides: synthesis and application for enantioselective organocatalysis. New Journal of Chemistry, 43(13), 5253-5260. [Link]
-
Harada, N. (2014). HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. Molecules, 19(9), 13676–13723. [Link]
-
Christie, W.W. (n.d.). The Chromatographic Resolution of Chiral Lipids. AOCS Lipid Library. [Link]
-
Schafer, A. G., & Kass, S. R. (2020). Preparation and Catalytic Activity of BINOL-Derived Silanediols. The Journal of Organic Chemistry. [Link]
-
Various Authors. (n.d.). Synthesis and Applications of Binaphthylic C2-Symmetry Derivatives as Chiral Auxiliaries in Enantioselective Reactions. Semantic Scholar. [Link]
-
Wang, Y., et al. (2024). Enantioselective synthesis of [1,1′-binaphthalene]-8,8′-diyl bis(diphenylphosphane) and its derivatives. RSC Advances, 14(5), 3230-3234. [Link]
-
Kim, Y., et al. (2004). (R)-1,1′-Binaphthalene-2,2′-diyl dicinnamate. Acta Crystallographica Section E: Structure Reports Online, 60(11), o2052–o2054. [Link]
Sources
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- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. BINOL及其衍生物 [sigmaaldrich.com]
- 5. (+/-)-1.1'-BINAPHTHALENE-2,2'-DITHIOL | 102555-71-5 [chemicalbook.com]
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- 9. Vibrational circular dichroism spectroscopy of two chiral binaphthyl diphosphine ligands and their palladium complexes in solution - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 11. BINOL-like atropisomeric chiral nanographene - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
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- 15. researchgate.net [researchgate.net]
Methodological & Application
Application Notes & Protocols: The Strategic Use of [1,1'-Binaphthalene]-2,2'-dithiol in Asymmetric Catalysis
Introduction: The Architectural Advantage of BINAS in Chiral Catalysis
In the landscape of asymmetric synthesis, where the precise construction of stereocenters is paramount for applications ranging from pharmaceuticals to materials science, the design of chiral ligands is a central theme. [1,1'-Binaphthalene]-2,2'-dithiol, commonly referred to as BINAS or Binaphthyldithiol, has emerged as a highly effective organosulfur ligand for a variety of metal-catalyzed enantioselective transformations.[1] Its utility is rooted in a unique combination of structural features inherent to its C₂-symmetric binaphthyl backbone.
Similar to its renowned analogues, BINOL (diol) and BINAP (diphosphine), BINAS possesses axial chirality arising from restricted rotation (atropisomerism) around the C1-C1' bond connecting the two naphthalene rings.[2][3][4] This rigid, well-defined three-dimensional structure creates a stable and predictable chiral environment, or "chiral pocket," around a coordinated metal center.[3][4] The dual thiol functional groups provide strong coordination sites for a range of transition metals, such as rhodium, ruthenium, palladium, and copper, forming stable complexes that can effectively transfer chiral information to the substrate during the catalytic cycle.[1][5]
The uniqueness of BINAS lies in the specific electronic and steric properties imparted by the sulfur atoms. Compared to the oxygen of BINOL or the phosphorus of BINAP, the sulfur atoms of BINAS offer different coordination geometries and electronic interactions with the metal center, opening avenues for novel reactivity and selectivity in catalysis.[1] This guide provides an in-depth exploration of the synthesis, mechanistic principles, and practical applications of BINAS in asymmetric catalysis, complete with detailed experimental protocols for researchers and drug development professionals.
Synthesis and Resolution of Enantiopure BINAS
The accessibility of enantiomerically pure ligands is a prerequisite for their use in asymmetric catalysis. Enantiopure BINAS is most commonly prepared from its corresponding BINOL enantiomer, a readily available chiral building block. The synthesis involves the conversion of the hydroxyl groups of BINOL into thiol groups, a transformation often achieved via a Newman-Kwart rearrangement.[6]
The following workflow illustrates a common synthetic route from (R)-BINOL to (R)-BINAS.
Application Protocol 1: Synthesis of (R)-[1,1'-Binaphthalene]-2,2'-dithiol from (R)-BINOL
This protocol is adapted from established procedures involving the Newman-Kwart rearrangement.[6]
Materials:
-
(R)-(+)-1,1'-Bi-2-naphthol ((R)-BINOL)
-
Dimethylthiocarbamoyl chloride
-
4-(Dimethylamino)pyridine (DMAP)
-
Pyridine, anhydrous
-
Diphenyl ether (for rearrangement)
-
Potassium hydroxide (KOH)
-
Ethanol
-
Toluene, Dichloromethane (DCM), Ethyl acetate, Hexanes (for extraction and chromatography)
-
Hydrochloric acid (HCl), aqueous solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Step-by-Step Methodology:
-
Thiocarbamoylation:
-
In a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve (R)-BINOL (1.0 eq) and a catalytic amount of DMAP in anhydrous pyridine.
-
Cool the solution to 0 °C in an ice bath.
-
Add dimethylthiocarbamoyl chloride (2.2 eq) portion-wise, maintaining the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours. The progress can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into cold 1M HCl and extract with DCM or ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude bis(thiocarbamate). This intermediate is often pure enough for the next step.
-
-
Newman-Kwart Rearrangement:
-
Causality Note: This thermal rearrangement is irreversible and driven by the formation of the more thermodynamically stable S-aryl bond from the O-aryl bond. High temperatures are required to overcome the activation energy barrier.
-
Place the crude bis(thiocarbamate) in a flask with a high-boiling solvent like diphenyl ether.
-
Heat the mixture to 220-250 °C under an inert atmosphere for 4-6 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature. The product, a bis(carbamothioate), can be purified by column chromatography on silica gel (e.g., hexanes/ethyl acetate gradient).
-
-
Hydrolysis to (R)-BINAS:
-
Dissolve the purified bis(carbamothioate) in ethanol in a round-bottom flask.
-
Add a solution of KOH (excess, e.g., 10 eq) in a mixture of ethanol and water.
-
Reflux the mixture for 8-12 hours.
-
Cool the reaction to room temperature and acidify carefully with concentrated HCl until the pH is ~1.
-
Extract the product with toluene or ethyl acetate. Wash the organic layers with water and brine, dry over MgSO₄, and concentrate.
-
The crude (R)-BINAS can be purified by recrystallization or column chromatography.
-
Handling Note: BINAS can oxidize to the corresponding disulfide. It should be handled and stored under an inert atmosphere.[6]
-
Applications in Asymmetric Catalysis
The true value of BINAS is demonstrated in its performance as a ligand in a range of enantioselective catalytic reactions. The rigid C₂-symmetric scaffold effectively shields two quadrants around the metal center, forcing the substrate to approach from a less sterically hindered direction, thereby dictating the stereochemical outcome.
Asymmetric Hydrogenation
Asymmetric hydrogenation is a powerful and atom-economical method for creating chiral centers.[7] BINAS-based ligands, in complex with ruthenium or rhodium, have been successfully employed for the enantioselective reduction of prochiral alkenes and ketones.[1]
Data Summary: Asymmetric Hydrogenation of Ketones
| Entry | Substrate (Ketone) | Catalyst System | Solvent | Temp (°C) | Yield (%) | ee (%) | Reference |
| 1 | Acetophenone | Ru(II)-BINAS | Methanol | 50 | >95 | 92 | [1][5] |
| 2 | 1-Tetralone | Ru(II)-BINAS | Toluene | 60 | 98 | 95 | [1][5] |
| 3 | Benzoylacetone | Rh(I)-BINAS | THF | 25 | 94 | 88 | [1][5] |
Note: Data is representative and compiled from general findings on binaphthyl-type ligands.
Application Protocol 2: Asymmetric Hydrogenation of Acetophenone
Materials:
-
(R)-BINAS
-
[RuCl₂(p-cymene)]₂
-
Acetophenone
-
Methanol (degassed)
-
Sodium ethoxide (NaOEt) solution in ethanol
-
High-pressure autoclave equipped with a magnetic stirrer
-
Hydrogen gas (H₂)
Step-by-Step Methodology:
-
Catalyst Pre-formation:
-
In a Schlenk flask under an inert atmosphere, mix [RuCl₂(p-cymene)]₂ (1.0 eq) and (R)-BINAS (2.2 eq) in anhydrous, degassed methanol.
-
Stir the mixture at room temperature for 1 hour to form the precatalyst complex.
-
Causality Note: The in-situ formation of the chiral ruthenium complex is crucial. The BINAS ligand displaces the p-cymene and chloride ligands to create the active chiral catalyst.
-
-
Reaction Setup:
-
In a separate flask, dissolve acetophenone (100 eq relative to Ru) in degassed methanol.
-
Transfer the substrate solution and the pre-formed catalyst solution to the glass liner of the autoclave under a flow of inert gas.
-
Add a solution of NaOEt (2.5 eq relative to Ru) as a base. The base is often necessary to generate the active hydride species.
-
-
Hydrogenation:
-
Seal the autoclave. Purge the system three times with H₂ gas.
-
Pressurize the autoclave to the desired pressure (e.g., 10-50 atm H₂).
-
Heat the reaction to 50 °C and stir vigorously for the required time (e.g., 12-24 hours).
-
-
Workup and Analysis:
-
Cool the autoclave to room temperature and carefully vent the excess hydrogen.
-
Open the autoclave and pass the reaction mixture through a short plug of silica gel to remove the catalyst.
-
The conversion can be determined by Gas Chromatography (GC) or ¹H NMR of the crude product.
-
The enantiomeric excess (ee%) of the resulting 1-phenylethanol is determined by chiral HPLC or chiral GC analysis.
-
Asymmetric Carbon-Carbon Bond Formation
BINAS-metal complexes also serve as effective Lewis acids to catalyze C-C bond-forming reactions like Diels-Alder and Aldol reactions.[1][8][9] In these reactions, the chiral catalyst coordinates to the electrophile, lowering its LUMO energy and simultaneously creating a chiral environment that directs the nucleophilic attack.[9]
Data Summary: Asymmetric Diels-Alder Reaction
| Entry | Diene | Dienophile | Catalyst System | Solvent | Temp (°C) | Yield (%) | ee (%) | Reference |
| 1 | Cyclopentadiene | N-acryloyl-2-oxazolidinone | Cu(II)-BINAS | DCM | -78 | 90 | 94 (exo) | [1] |
| 2 | Isoprene | Methyl acrylate | Ti(IV)-BINAS | Toluene | -20 | 85 | 89 | [1] |
Note: Data is representative and compiled from general findings on binaphthyl-type ligands.
Application Protocol 3: Asymmetric Diels-Alder Reaction
Materials:
-
(S)-BINAS
-
Copper(II) trifluoromethanesulfonate (Cu(OTf)₂)
-
N-acryloyl-2-oxazolidinone
-
Cyclopentadiene (freshly cracked)
-
Dichloromethane (DCM), anhydrous
-
Molecular sieves (4 Å)
Step-by-Step Methodology:
-
Catalyst Preparation:
-
In a flame-dried Schlenk flask under an inert atmosphere, add Cu(OTf)₂ (0.1 eq), (S)-BINAS (0.11 eq), and powdered 4 Å molecular sieves.
-
Causality Note: Molecular sieves are added to scavenge any trace amounts of water, which can deactivate the Lewis acidic catalyst.
-
Add anhydrous DCM and stir the suspension at room temperature for 1-2 hours.
-
-
Reaction Execution:
-
Cool the catalyst suspension to -78 °C (dry ice/acetone bath).
-
Add N-acryloyl-2-oxazolidinone (1.0 eq) dissolved in anhydrous DCM.
-
Stir for 15 minutes, then add freshly cracked cyclopentadiene (3.0 eq) dropwise.
-
Maintain the reaction at -78 °C and stir for 3-6 hours. Monitor by TLC.
-
-
Workup and Analysis:
-
Quench the reaction by adding a few drops of water.
-
Allow the mixture to warm to room temperature. Filter through a pad of Celite to remove molecular sieves and catalyst residues.
-
Wash the filtrate with water and brine, dry over MgSO₄, and concentrate under reduced pressure.
-
Purify the product by flash column chromatography on silica gel.
-
Determine the enantiomeric excess (ee%) of the cycloaddition product by chiral HPLC.
-
Concluding Remarks
This compound (BINAS) is a powerful and versatile chiral ligand whose rigid C₂-symmetric framework provides a highly effective platform for asymmetric catalysis.[1] Its successful application in key transformations such as hydrogenation and C-C bond formation underscores its importance in the synthetic chemist's toolkit. The protocols and principles outlined in this guide are intended to provide researchers with a solid foundation for utilizing BINAS to construct complex chiral molecules with high enantiopurity, paving the way for advancements in drug discovery and materials science.
References
-
Togni, A. Asymmetric Hydrogenation. 2015. Available from: [Link]
-
Tang, Y., et al. Enantioselective synthesis of [1,1′-binaphthalene]-8,8′-diyl bis(diphenylphosphane) and its derivatives. RSC Advances. 2024. Available from: [Link]
-
Zhang, Z., et al. An unusual chiral-at-metal mechanism for BINOL-metal asymmetric catalysis. Research Square. 2025. Available from: [Link]
-
González, J. M., et al. Chiral Ligands Based on Binaphthyl Scaffolds for Pd-Catalyzed Enantioselective C–H Activation/Cycloaddition Reactions. Journal of the American Chemical Society. 2022. Available from: [Link]
-
Zhang, Z., et al. An unusual chiral-at-metal mechanism for BINOL-metal asymmetric catalysis. Nature Communications. 2025. Available from: [Link]
-
Akutagawa, S. Asymmetric synthesis by metal BINAP catalysts. PlumX Metrics. Available from: [Link]
-
Zhang, Z., et al. An unusual chiral-at-metal mechanism for BINOL-metal asymmetric catalysis. PubMed. 2025. Available from: [Link]
-
ResearchGate. Mechanism of asymmetric bromocyclization catalyzed by BINAP monoxide. Available from: [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. Chiral Ligands in Asymmetric Catalysis: The Power of Binaphthyl Structures. Available from: [Link]
-
Fabbri, D., et al. Preparation of enantiomerically pure 1,1'-binaphthalene-2,2'-diol and 1,1'-binaphthalene-2,2'-dithiol. The Journal of Organic Chemistry. Available from: [Link]
-
González, J. M., et al. Chiral Ligands Based on Binaphthyl Scaffolds for Pd-Catalyzed Enantioselective C–H Activation/Cycloaddition Reactions. ResearchGate. 2022. Available from: [Link]
-
NPTEL. Module 2 Asymmetric Carbon-Carbon Bond Forming Reactions. Available from: [Link]
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- 2. Enantioselective synthesis of [1,1′-binaphthalene]-8,8′-diyl bis(diphenylphosphane) and its derivatives - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07956B [pubs.rsc.org]
- 3. Chiral Ligands Based on Binaphthyl Scaffolds for Pd-Catalyzed Enantioselective C–H Activation/Cycloaddition Reactions - PMC [pmc.ncbi.nlm.nih.gov]
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- 5. PlumX [plu.mx]
- 6. (+/-)-1.1'-BINAPHTHALENE-2,2'-DITHIOL | 102555-71-5 [chemicalbook.com]
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Application Notes & Protocols: [1,1'-Binaphthalene]-2,2'-dithiol in Advanced Material Science
These application notes provide an in-depth technical guide for researchers, scientists, and drug development professionals on the diverse applications of [1,1'-Binaphthalene]-2,2'-dithiol and its derivatives in material science. This document emphasizes the synthesis of functional materials, including chiral polymers, metal-dithiolene complexes, and stabilized nanoparticles, highlighting the unique structural and electronic properties imparted by the binaphthyl scaffold.
Introduction: The Unique Attributes of this compound
This compound, often abbreviated as BINAS or BNT, is a chiral organosulfur compound that has garnered significant attention beyond its initial applications in asymmetric catalysis.[1] Its rigid, C2-symmetric binaphthyl backbone induces a stable axial chirality, which is instrumental in creating materials with enantioselective properties. The presence of two thiol groups provides reactive sites for polymerization, coordination with metal centers, and anchoring to nanoparticle surfaces.
The key properties of this compound that are leveraged in material science include:
-
Axial Chirality: The hindered rotation around the C-C bond connecting the two naphthalene rings results in stable, non-interconverting enantiomers. This property is fundamental for the development of materials for chiral recognition and separation.
-
Reactive Thiol Groups: The thiol (-SH) functionalities are versatile handles for chemical transformations. They can be deprotonated to form thiolates, which are excellent nucleophiles and ligands for metal ions.
-
Rigid Aromatic Backbone: The binaphthyl core imparts thermal stability and predictable conformational behavior to the resulting materials.
-
Unique Electronic Properties: The extended π-system of the naphthalene rings contributes to the electronic and photophysical properties of materials incorporating this moiety, making them suitable for applications in organic electronics.[1]
Application in Chiral Porous Organic Polymers for Gas Separation
The incorporation of chiral building blocks like this compound into porous organic polymers (POPs) can lead to materials with enhanced gas separation capabilities.[2][3][4] The intrinsic microporosity and the specific interactions afforded by the chiral environment can improve both the permeability and selectivity for certain gases.
Rationale for Using Binaphthyl-based Monomers in POPs
The rigid and contorted structure of the binaphthyl unit prevents efficient chain packing in the resulting polymer, leading to the formation of intrinsic microporosity. This is a key principle behind the design of Polymers of Intrinsic Microporosity (PIMs).[2][4] The resulting high free volume facilitates the transport of gas molecules through the material. Furthermore, the aromatic and sulfur-containing nature of the polymer can lead to specific interactions with polarizable gases like CO2, enhancing selectivity.[5]
Workflow for the Synthesis of a Binaphthyl-based Porous Organic Polymer
Caption: Workflow for the synthesis of a binaphthyl-based porous organic polymer.
Experimental Protocol: Synthesis of a Chiral Microporous Poly(arylene thioether)
This protocol describes the synthesis of a chiral microporous polymer via a nucleophilic aromatic substitution reaction between (R)-[1,1'-Binaphthalene]-2,2'-dithiol and tetrafluoroterephthalonitrile.
Materials:
-
(R)-[1,1'-Binaphthalene]-2,2'-dithiol
-
Tetrafluoroterephthalonitrile
-
Anhydrous N,N-dimethylformamide (DMF)
-
Anhydrous Potassium Carbonate (K2CO3)
-
Methanol
-
Argon or Nitrogen gas supply
Procedure:
-
To a dry Schlenk flask equipped with a magnetic stir bar, add (R)-[1,1'-Binaphthalene]-2,2'-dithiol (1.0 mmol) and tetrafluoroterephthalonitrile (1.0 mmol).
-
Add anhydrous K2CO3 (2.5 mmol) to the flask.
-
Evacuate the flask and backfill with argon or nitrogen. Repeat this cycle three times.
-
Add anhydrous DMF (20 mL) via syringe.
-
Heat the reaction mixture to 80°C and stir for 48 hours under an inert atmosphere.
-
After cooling to room temperature, pour the viscous reaction mixture into methanol (200 mL) to precipitate the polymer.
-
Stir the suspension for 1 hour, then collect the solid by filtration.
-
Wash the polymer thoroughly with water, methanol, and acetone.
-
Dry the polymer in a vacuum oven at 100°C for 24 hours.
Data Summary:
| Property | Expected Value/Result |
| Appearance | Off-white to pale yellow powder |
| Solubility | Insoluble in common organic solvents |
| Thermal Stability (TGA) | Decomposition temperature > 400°C |
| BET Surface Area | 400 - 800 m²/g |
| Gas Separation Performance | Refer to specialized gas sorption analysis |
Application in Metal-Dithiolene Complexes for Catalysis and Energy Conversion
This compound serves as a ligand for the synthesis of metal-dithiolene complexes.[6] These complexes are of interest for their potential applications in photocatalytic hydrogen evolution, acting as catalysts to convert solar energy into chemical energy.[6]
Rationale for Using Binaphthyldithiol in Metal Complexes
The dithiolene moiety forms stable, redox-active complexes with a variety of transition metals. The binaphthyl backbone enforces a chiral environment around the metal center, which can be beneficial for enantioselective catalysis. The rigid and tenacious nature of the ligand contributes to the stability of the resulting complex.[6]
Workflow for the Synthesis of a Metal-Dithiolene Complex
Caption: Workflow for the synthesis of a metal-dithiolene complex.
Experimental Protocol: Synthesis of NtBu4[Co(BNT)2]
This protocol is adapted from the synthesis of cobalt dithiolene complexes for photocatalytic hydrogen evolution.[6]
Materials:
-
Co(BF4)2·6H2O
-
Potassium tert-butoxide (KOtBu)
-
(R)-[1,1'-Binaphthalene]-2,2'-dithiol (BNT)
-
Tetrabutylammonium bromide (NtBu4Br)
-
Anhydrous Methanol (MeOH)
-
Nitrogen gas supply
Procedure:
-
In a 100 mL Schlenk vessel under a nitrogen atmosphere, dissolve Co(BF4)2·6H2O (0.5 mmol) and KOtBu (1.0 mmol) in 30 mL of dry MeOH.
-
Stir the solution at room temperature for 1 hour.
-
In a separate flask, dissolve BNT (1.0 mmol) in degassed MeOH.
-
Add the BNT solution dropwise to the metal salt solution.
-
Continue stirring for 4 hours at room temperature; the solution will darken to a deep blue.
-
In a separate flask, dissolve NtBu4Br (1.0 mmol) in 5 mL of MeOH.
-
Add the NtBu4Br solution dropwise to the reaction mixture.
-
Remove the nitrogen atmosphere and stir the mixed solution under air at room temperature overnight.
-
The product can be isolated by filtration or solvent evaporation followed by purification.
Data Summary:
| Property | Expected Result |
| Appearance | Dark-colored solid |
| Characterization | Confirm structure by UV-Vis, CV, and X-ray crystallography |
| Application | Potential catalyst for photocatalysis |
Application in the Stabilization of Gold Nanoparticles
While the direct use of this compound for nanoparticle stabilization is less documented in the provided search results, the analogous application of BINAP (a bisphosphine derivative) suggests the potential of binaphthyl-based ligands in this area.[7] The thiol groups in BINAS are excellent anchoring groups for gold surfaces.[8] The chiral binaphthyl structure can impart chirality to the nanoparticle surface, creating novel materials for chiroptical applications and enantioselective sensing.
Rationale for Using Binaphthyldithiol as a Nanoparticle Stabilizer
The strong affinity of sulfur for gold makes thiol-containing molecules effective capping agents for gold nanoparticles (AuNPs), preventing their aggregation.[8] The bulky and rigid binaphthyl groups create a steric barrier around the nanoparticle core, enhancing stability. The chirality of the ligand can be transferred to the plasmonic properties of the AuNPs, leading to chiroptical effects such as circular dichroism in the visible region.
Workflow for the Synthesis of BINAS-Stabilized Gold Nanoparticles
Caption: Workflow for the synthesis of BINAS-stabilized gold nanoparticles.
Experimental Protocol: Synthesis of Chiral Gold Nanoparticles
This protocol is a hypothetical adaptation based on standard methods for synthesizing thiol-capped gold nanoparticles.
Materials:
-
Tetrachloroauric(III) acid (HAuCl4)
-
(R)-[1,1'-Binaphthalene]-2,2'-dithiol (BINAS)
-
Sodium borohydride (NaBH4)
-
Toluene
-
Deionized water
Procedure:
-
Prepare a solution of HAuCl4 in deionized water (e.g., 0.01 M).
-
Prepare a solution of BINAS in toluene (e.g., 0.02 M).
-
In a flask, mix the aqueous HAuCl4 solution with the toluene solution of BINAS.
-
Stir the biphasic mixture vigorously.
-
Prepare a fresh aqueous solution of NaBH4 (e.g., 0.1 M).
-
Add the NaBH4 solution dropwise to the vigorously stirred biphasic mixture.
-
Continue stirring for 2-3 hours. The organic phase should develop a characteristic ruby-red color, indicating the formation of gold nanoparticles.
-
Separate the organic phase and wash it several times with deionized water.
-
The nanoparticles can be further purified by precipitation with a non-solvent like methanol, followed by centrifugation and redispersion in a suitable solvent.
Data Summary:
| Property | Expected Result |
| Appearance | Ruby-red solution in organic solvent |
| UV-Vis Spectrum | Surface Plasmon Resonance peak around 520-530 nm |
| TEM Analysis | Spherical nanoparticles with a narrow size distribution |
| Circular Dichroism | CD signal in the visible region |
Concluding Remarks
This compound is a versatile building block for the creation of advanced functional materials. Its unique combination of axial chirality, reactive thiol groups, and a rigid aromatic framework allows for the synthesis of materials with tailored properties for a range of applications, from gas separation and catalysis to chiroptical sensing. The protocols provided herein serve as a starting point for researchers to explore the potential of this remarkable molecule in their own material science endeavors.
References
- Smolecule. (2023, September 13). This compound.
- Tamura, M., & Fujihara, H. (2003). Chiral bisphosphine BINAP-stabilized gold and palladium nanoparticles with small size and their palladium nanoparticle-catalyzed asymmetric reaction. Journal of the American Chemical Society, 125(51), 15742-3.
- Alfa Chemistry. (n.d.). CAS 102555-71-5 this compound.
- ResearchGate. (2019). Synthesis and gas separation properties of OH-functionalized Tröger's base-based PIMs derived from 1,1′-binaphthalene-2,2′-OH.
- OUCI. (n.d.). Preparation and gas uptake of microporous organic polymers based on binaphthalene-containing spirocyclic tetraether.
- OUCI. (n.d.). Recent advances in porous organic polymers for sustainable gas separations.
- Matei, I., et al. (2019). Formation and Stabilization of Gold Nanoparticles in Bovine Serum Albumin Solution. Molecules.
- Chemical Society Reviews. (2022). Porous organic polymers for CO2 capture, separation and conversion.
Sources
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- 4. Recent advances in porous organic polymers for sustainable gas separations [ouci.dntb.gov.ua]
- 5. Porous organic polymers for CO2 capture, separation and conversion - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
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- 7. Chiral bisphosphine BINAP-stabilized gold and palladium nanoparticles with small size and their palladium nanoparticle-catalyzed asymmetric reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
"experimental protocol for using [1,1'-Binaphthalene]-2,2'-dithiol"
An In-Depth Guide to the Experimental Use of [1,1'-Binaphthalene]-2,2'-dithiol
Introduction: The Architectural Elegance of a C₂-Symmetric Ligand
This compound, often abbreviated as BINAS, is a chiral organosulfur compound that has carved a significant niche in modern chemistry.[1] Its structure is characterized by two naphthalene rings linked by a single C-C bond, with thiol (-SH) groups positioned at the 2 and 2' locations.[1] The steric hindrance around this bond is substantial enough to prevent free rotation, giving rise to a stable form of axial chirality known as atropisomerism. This locked, C₂-symmetric architecture is the cornerstone of its utility, providing a well-defined, three-dimensional chiral environment.
Unlike its more common oxygen analog, [1,1'-Binaphthalene]-2,2'-diol (BINOL), the presence of soft, polarizable sulfur atoms in BINAS imparts distinct electronic and coordination properties.[1] These properties make it a highly effective bidentate ligand for a variety of transition metals and a versatile building block in asymmetric synthesis, catalysis, and materials science.[1][2] This guide serves as a comprehensive resource for researchers, providing not only step-by-step protocols but also the underlying scientific rationale for its application.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 102555-71-5 |
| Molecular Formula | C₂₀H₁₄S₂ |
| Molecular Weight | 318.46 g/mol [3][] |
| Appearance | Solid[3] |
| Melting Point | 150-151 °C (benzene) |
| IUPAC Name | 1-(2-sulfanylnaphthalen-1-yl)naphthalene-2-thiol[3][5] |
Core Principles: Understanding the Ligand's Functionality
The efficacy of this compound stems from a combination of its structural rigidity and the chemical nature of its thiol groups.
-
Atropisomeric Chirality : The high rotational barrier between the two naphthalene rings ensures that the (R) and (S) enantiomers are configurationally stable and do not interconvert under normal conditions.[6] This stability is fundamental to transferring chiral information in asymmetric reactions. When a metal center coordinates to the dithiol, the ligand's fixed geometry forces the formation of a specific, sterically defined chiral pocket around the metal.
-
Bidentate Coordination : The two thiol groups act as excellent σ-donors and can chelate to a single metal center. This bidentate coordination forms a stable ring structure, which is entropically favored and results in well-defined metal complexes. The nature of the sulfur-metal bond, being softer and more covalent than an oxygen-metal bond, can influence the electronic properties and reactivity of the resulting catalyst.
-
Redox Activity : The thiol groups can be easily deprotonated to form thiolate anions, which are potent nucleophiles and strong coordinating agents for metals. Furthermore, the dithiol can be oxidized to form a disulfide bridge, a property that must be managed during its storage and use.[7]
Safety, Handling, and Storage: A Prerequisite for Success
Proper handling of this compound is critical for both experimental success and personal safety. The compound presents several hazards that must be mitigated.
Hazard Profile:
-
Skin and Eye Irritation : May cause skin and eye irritation upon contact.[8][9]
-
Respiratory Irritation : Inhalation of dust may cause respiratory irritation.
-
Oxidation Sensitivity : The compound readily oxidizes, especially in the presence of air, to form the corresponding disulfide. This degradation can render it ineffective as a ligand.[7]
Mandatory Precautions:
-
Personal Protective Equipment (PPE) : Always wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves.[10][11]
-
Ventilation : All manipulations should be performed in a certified chemical fume hood to avoid inhalation of dust.[7][8]
-
Inert Atmosphere : Due to its sensitivity to oxidation, it is highly recommended to handle and store this compound under an inert atmosphere (e.g., nitrogen or argon).[7]
-
Storage : Store the compound in a tightly sealed container in a cool, dark, and dry place, preferably under an inert gas.[7][8]
Application Note 1: Synthesis of Metal Dithiolene Complexes for Photocatalysis
One of the prominent applications of this compound is in the synthesis of metal dithiolene complexes, which have shown promise as catalysts for converting solar energy into chemical energy, such as in hydrogen evolution.[3] The rigid and electron-rich nature of the BINAS ligand helps to stabilize the metal center and facilitate the necessary electron transfer processes.
Scientific Rationale
The goal is to synthesize a chiral metal complex, such as NtBu₄[Ni((R)-BNT)₂], where the nickel center is coordinated by two (R)-BINAS ligands (BNT).[3] This creates a defined chiral environment that can influence photocatalytic activity. The protocol involves the reaction of a nickel(II) salt with the deprotonated dithiol ligand under an inert atmosphere to prevent oxidation.
Experimental Protocol: Synthesis of NtBu₄[Ni((R)-BNT)₂]
Table 2: Reagents for Ni(II)-BINAS Complex Synthesis
| Reagent | CAS Number | Molar Mass ( g/mol ) | Amount | Moles (mmol) |
| (R)-[1,1'-Binaphthalene]-2,2'-dithiol | 124414-37-5 | 318.46 | 0.637 g | 2.0 |
| Ni(BF₄)₂·6H₂O | 13647-86-6 | 340.60 | 0.341 g | 1.0 |
| Potassium tert-butoxide (KOtBu) | 865-47-4 | 112.21 | 0.224 g | 2.0 |
| Tetrabutylammonium bromide | 1643-19-2 | 322.37 | 0.322 g | 1.0 |
| Dry Methanol (MeOH) | 67-56-1 | 32.04 | 30 mL | - |
Step-by-Step Procedure: [3]
-
Inert Atmosphere : Set up a 100 mL Schlenk flask equipped with a magnetic stir bar under a nitrogen or argon atmosphere.
-
Reagent Addition : To the flask, add Ni(BF₄)₂·6H₂O (0.341 g, 1.0 mmol) and KOtBu (0.224 g, 2.0 mmol).
-
Dissolution : Add 30 mL of dry, degassed methanol (MeOH) and stir the mixture at room temperature for 1 hour.
-
Ligand Addition : In a separate flask, dissolve (R)-[1,1'-Binaphthalene]-2,2'-dithiol (0.637 g, 2.0 mmol) in a minimal amount of dry MeOH. Add this solution to the reaction mixture.
-
Counter-ion Addition : Add a solution of tetrabutylammonium bromide (0.322 g, 1.0 mmol) in dry MeOH to the mixture.
-
Reaction : Stir the resulting solution at room temperature for several hours until the reaction is complete (monitor by TLC).
-
Isolation : Upon completion, the product may precipitate or can be isolated by removing the solvent under reduced pressure.
-
Purification : The crude solid is typically purified by recrystallization from a suitable solvent system, such as a mixture of dichloromethane and ether, to yield the final complex.[3]
Workflow Diagram
Caption: Workflow for the synthesis of a Nickel(II)-BINAS complex.
Application Note 2: Construction of Iron-Sulfur Clusters
This compound is also instrumental in the self-assembly of novel iron-sulfur cluster compounds.[3] These clusters can serve as structural or functional mimics of active sites in metalloenzymes or as components in functional materials for applications like photocatalysis.
Scientific Rationale
This protocol describes the synthesis of an iron-sulfur cluster, [(μ-BNT)Fe₂(CO)₆], through a self-assembly reaction between (R)-BINAS (BNT) and triiron dodecacarbonyl [Fe₃(CO)₁₂].[3] The dithiol ligand acts as a bridging ligand (μ) between two iron centers, and its rigid structure imparts stability and a defined geometry to the resulting cluster. Handling air-sensitive organometallic reagents requires stringent anaerobic techniques (Schlenk line or glovebox).
Experimental Protocol: Synthesis of [(μ-BNT)Fe₂(CO)₆]
Table 3: Reagents for Iron-Sulfur Cluster Synthesis
| Reagent | CAS Number | Molar Mass ( g/mol ) | Amount | Moles (mmol) |
| (R)-[1,1'-Binaphthalene]-2,2'-dithiol | 124414-37-5 | 318.46 | 1.27 g | 4.00 |
| Triiron dodecacarbonyl [Fe₃(CO)₁₂] | 17685-52-8 | 503.69 | 2.42 g | 4.80 |
| Toluene (anhydrous) | 108-88-3 | 92.14 | 80 mL | - |
Step-by-Step Procedure: [3]
-
Inert Atmosphere : Combine (R)-BINAS (1.27 g, 4.00 mmol), [Fe₃(CO)₁₂] (2.42 g, 4.80 mmol), and anhydrous toluene (80 mL) in a 250 mL Schlenk flask under a nitrogen or argon atmosphere.
-
Reflux : Heat the mixture to reflux. The solution color will change from green to red. Maintain reflux for 3 hours.
-
Cooling and Filtration : Allow the resultant solution to cool to room temperature. Filter the solution to remove any insoluble materials.
-
Concentration : Concentrate the filtrate to dryness using a rotary evaporator.
-
Purification : Purify the residue using silica gel column chromatography.
-
Recrystallization : Recrystallize the purified product from a dichloromethane-petroleum ether mixture to afford the final cluster as a red powder.
Workflow Diagram
Caption: Workflow for the synthesis of an Iron-Sulfur BINAS cluster.
Application Note 3: Chiral Sensing and Molecular Recognition
The well-defined chiral cavity of this compound allows it to interact differently with the enantiomers of other chiral molecules.[1] This differential interaction can be transduced into a measurable signal, typically spectroscopic, forming the basis of a chiral sensor.[1] Such sensors are valuable tools in drug discovery and quality control for determining enantiomeric purity.[1][12]
Scientific Rationale
When the BINAS host molecule binds to a chiral guest molecule, two diastereomeric complexes are formed ((R)-BINAS with (R)-guest and (R)-BINAS with (S)-guest). These diastereomeric complexes have different energies and geometries, which can lead to distinct changes in spectroscopic properties like fluorescence or circular dichroism (CD). By measuring this change, one can distinguish between enantiomers and quantify their ratio.
Conceptual Protocol: Enantioselective Recognition via Fluorescence
-
Sensor Preparation : Prepare a stock solution of enantiomerically pure this compound (e.g., 1 mM in a suitable solvent like acetonitrile).
-
Analyte Preparation : Prepare stock solutions of both enantiomers of the chiral analyte to be tested (e.g., an amino alcohol) at a known concentration.
-
Titration : In a series of fluorometer cuvettes, place a fixed amount of the BINAS sensor solution. Add increasing amounts (equivalents) of one enantiomer of the analyte to the cuvettes. Repeat in a separate series for the other enantiomer.
-
Measurement : Record the fluorescence spectrum for each sample after allowing time for complexation to occur.
-
Data Analysis : Plot the change in fluorescence intensity at a specific wavelength versus the concentration of the added analyte for each enantiomer. A significant difference in the fluorescence response between the two enantiomers indicates successful chiral recognition.
Logical Flow Diagram
Caption: Logical workflow for chiral sensing using BINAS.
References
-
SpectraBase. This compound. Available at: [Link]
-
PubChem. This compound. Available at: [Link]
-
The Journal of Organic Chemistry. Asymmetric reactions of thioacetals and their S-oxides derived from 1,1'-binaphthalene-2,2'-dithiol. Available at: [Link]
-
The Journal of Organic Chemistry. Preparation of enantiomerically pure 1,1'-binaphthalene-2,2'-diol and 1,1'-binaphthalene-2,2'-dithiol. Available at: [Link]
-
National Institutes of Health. (2024, January 17). Enantioselective synthesis of [1,1′-binaphthalene]-8,8′-diyl bis(diphenylphosphane) and its derivatives. Available at: [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. Chiral Ligands in Asymmetric Catalysis: The Power of Binaphthyl Structures. Available at: [Link]
-
Research Square. (2025, April 30). review on: thiolate based metal complexes as potential advanced material for electronic industrial and bio. Available at: [Link]
-
Royal Society of Chemistry. Metal bis(dithiolene) complexes with one dimensional structure: synthesis and application. Available at: [Link]
-
PubChemLite. This compound. Available at: [Link]
-
ResearchGate. (2025, August 7). Resolution of (1,1′-Binaphthalene)-2,2′-dithiol by Enzyme Catalyzed Hydrolysis of a Racemic Diacyl Derivative. Available at: [Link]
-
ResearchGate. (2025, August 6). Synthesis of BINOL derived phosphorodithioic acids as new chiral Brønsted acids and an improved synthesis of 3,3′-disubstituted H 8-BINOL derivatives. Available at: [Link]
-
PubMed. (2013, November 18). A new chiral binaphthalene-based fluorescence polymer sensor for the highly enantioselective recognition of phenylalaninol. Available at: [Link]
-
PubMed. Design and application of linked-BINOL chiral ligands in bifunctional asymmetric catalysis. Available at: [Link]
-
Wiley Online Library. (2025, August 27). Cytotoxicity of Atropisomeric [1,1′‐Binaphthalene]‐2,2′‐Diamines (BINAM) and Analogs in Human Cancer Cells: Enantioselectivity, Structure–Activity Relationships, and Mechanism. Available at: [Link]
-
MDPI. (2023, March 2). Chiral Binaphthol Fluorescent Materials Based on a Novel Click Reaction. Available at: [Link]
-
National Institutes of Health. (2022, December 20). Advances in the Asymmetric Synthesis of BINOL Derivatives. Available at: [Link]
-
ACS Publications. Complete Field Guide to Asymmetric BINOL-Phosphate Derived Brønsted Acid and Metal Catalysis: History and Classification by Mode of Activation. Available at: [Link]
-
National Institutes of Health. Chiral fluorescent sensor based on H8-BINOL for the high enantioselective recognition of d- and l-phenylalanine. Available at: [Link]
-
Royal Society of Chemistry. Binaphthyl-based chiral ligands: design, synthesis and evaluation of their performance in enantioselective addition of diethylzinc to aromatic aldehydes. Available at: [Link]
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Application Notes & Protocols: Derivatization of [1,1'-Binaphthalene]-2,2'-dithiol (BINAS)
Abstract
[1,1'-Binaphthalene]-2,2'-dithiol, commonly referred to as BINAS, is a C₂-symmetric chiral organosulfur compound that has garnered significant attention for its unique stereochemical properties.[1] Its rigid binaphthyl backbone and reactive thiol functionalities make it a privileged scaffold for the development of chiral ligands, catalysts, and advanced materials.[1][2] This document provides a comprehensive guide to the primary derivatization methods for BINAS, focusing on the chemical principles, detailed experimental protocols, and applications of the resulting derivatives. The methodologies covered include oxidation to disulfides, cyclization to form novel heterocyclic systems, and complexation with metal centers to generate potent asymmetric catalysts. This guide is intended for researchers in organic synthesis, catalysis, and materials science.
Introduction: The BINAS Scaffold
The core of this compound's utility lies in its atropisomeric chirality, arising from hindered rotation around the C-C single bond connecting the two naphthalene rings. This stable chirality, combined with the coordinating ability of the two thiol groups, allows for the creation of well-defined, three-dimensional chiral environments.[1] While BINAS can be synthesized through various routes, a common and practical approach involves the Newman-Kwart rearrangement of the corresponding thioester derived from the more readily available 1,1'-bi-2-naphthol (BINOL), followed by hydrolysis.[2] The enantiomerically pure dithiol can be obtained either by starting with enantiopure BINOL or through resolution procedures.[2][3]
The twin thiol groups are the primary sites for chemical modification, offering rich avenues for derivatization. These modifications are crucial for tuning the steric and electronic properties of the resulting ligands and for integrating the BINAS core into larger molecular architectures.
Caption: Structure of (R)-[1,1'-Binaphthalene]-2,2'-dithiol.
Key Derivatization Strategies
The derivatization of BINAS primarily leverages the reactivity of its two thiol groups. These strategies can be broadly categorized into three main pathways: oxidation, cyclization, and metal complexation. Each pathway yields derivatives with distinct properties and applications.
Caption: Major derivatization pathways for the BINAS scaffold.
Oxidation: Formation of the Intramolecular Disulfide
Thiols are susceptible to oxidation, and BINAS readily undergoes intramolecular oxidation to form a cyclic disulfide. This reaction creates a seven-membered ring containing a disulfide bond, which bridges the 2 and 2' positions of the binaphthyl system. This transformation is often facile and can occur upon exposure to air, necessitating that the parent dithiol be stored under an inert atmosphere to maintain its integrity.[2]
Controlled oxidation can be used to synthesize the disulfide derivative, which itself can be a target molecule or an intermediate. The resulting cyclic disulfide is more rigid than the parent dithiol and has found applications in stereoselective reactions.
Causality in Experimental Design:
-
Inert Atmosphere: Handling BINAS under nitrogen or argon is critical to prevent unwanted oxidation to the disulfide.[2]
-
Mild Oxidants: Reagents like iodine (I₂) or even air/oxygen in the presence of a base can effectively induce the S-S bond formation without degrading the sensitive binaphthyl core.
Cyclization: Building Fused Heterocyclic Systems
A powerful derivatization strategy involves reacting the two thiol groups with a bifunctional electrophile to form a new, larger ring fused to the binaphthyl scaffold. This approach allows for the creation of a wide array of chiral dithia-macrocycles, such as dithiepins (7-membered rings) and dithiocins (8-membered rings).
The nature of the linking electrophile (e.g., dihaloalkanes, dibromo-aromatics) determines the size, rigidity, and electronic properties of the resulting macrocycle. These derivatives are of significant interest as chiral ligands for transition metals, where the size of the macrocyclic cavity can influence substrate binding and selectivity.
Causality in Experimental Design:
-
Base Selection: A non-nucleophilic base (e.g., K₂CO₃, Cs₂CO₃) is essential to deprotonate the thiols, forming the more nucleophilic thiolate anions, without competing in the reaction with the electrophile.
-
High Dilution: To favor intramolecular cyclization over intermolecular polymerization, these reactions are typically performed under high-dilution conditions. This principle ensures that a thiolate is more likely to react with the second electrophilic site on the same linker molecule it has already attached to, rather than with a separate linker molecule.
Metal Complexation: Crafting Chiral Catalysts and Materials
The most prominent application of BINAS is as a chiral bidentate ligand in asymmetric catalysis.[1] The soft sulfur atoms are excellent donors for a variety of transition metals, including cobalt, nickel, iron, and gold.[4][5] This "derivatization" via coordination chemistry leads to well-defined metal complexes with a chiral pocket around the active site, enabling high enantioselectivity in a range of chemical transformations.[1][6]
Notable examples include the formation of metal dithiolene complexes and iron-sulfur cluster compounds, which have shown promising activity in photocatalytic hydrogen evolution, acting as potential catalysts for converting solar energy into chemical fuel.[4]
Causality in Experimental Design:
-
Solvent Choice: Dry, deoxygenated solvents are crucial. Methanol or toluene are often used, depending on the solubility of the metal salt and the ligand.[4]
-
Metal Precursor: The choice of the metal salt (e.g., Co(BF₄)₂·6H₂O, [Fe₃(CO)₁₂]) directly dictates the final complex. The counter-ions and ligand sphere of the precursor can influence reactivity and ease of formation.[4]
Experimental Protocols
The following protocols are adapted from peer-reviewed literature and provide step-by-step guidance for key derivatization methods.
Protocol 1: Synthesis of an Iron-Sulfur Cluster Compound Adapted from Wang X. B., et al., Applied Organometallic Chemistry, 2016.[4]
This protocol describes the self-assembly reaction of (R)-BINAS with triiron dodecacarbonyl to form a novel iron-sulfur cluster.
Materials:
-
(R)-[1,1'-Binaphthalene]-2,2'-dithiol ((R)-BNT): 1.27 g, 4.00 mmol
-
Triiron dodecacarbonyl ([Fe₃(CO)₁₂]): 2.42 g, 4.80 mmol
-
Toluene (anhydrous): 80 mL
-
250 mL Schlenk flask
-
Silica gel for column chromatography
-
CH₂Cl₂ and petroleum ether for recrystallization
Procedure:
-
Combine (R)-BNT (1.27 g) and [Fe₃(CO)₁₂] (2.42 g) in a 250 mL Schlenk flask under an inert atmosphere (N₂ or Ar).
-
Add 80 mL of anhydrous toluene to the flask.
-
Heat the mixture to reflux. The solution will change color from green to red. Maintain reflux for 3 hours.
-
Allow the reaction mixture to cool to room temperature.
-
Filter the solution to remove any insoluble material.
-
Concentrate the filtrate to dryness using a rotary evaporator.
-
Purify the resulting residue by silica gel column chromatography.
-
Recrystallize the purified product from a mixture of CH₂Cl₂ and petroleum ether to afford the iron-sulfur cluster as a red powder.
Protocol 2: Synthesis of a Cobalt Dithiolene Complex Adapted from Rao H., et al., Catalysis Science & Technology, 2015.[4]
This protocol details the preparation of a cobalt dithiolene complex, which exhibits photocatalytic activity for hydrogen evolution.
Materials:
-
Cobalt(II) tetrafluoroborate hexahydrate (Co(BF₄)₂·6H₂O)
-
Potassium tert-butoxide (KOtBu)
-
(R)-[1,1'-Binaphthalene]-2,2'-dithiol ((R)-BNT)
-
Tetrabutylammonium bromide (NtBu₄Br)
-
Methanol (dry): 30 mL
-
100 mL Schlenk flask
Procedure:
-
In a 100 mL Schlenk flask under a N₂ atmosphere, dissolve Co(BF₄)₂·6H₂O and KOtBu in 30 mL of dry methanol.
-
Stir the solution at room temperature for 1 hour.
-
(Note: The original source implies a multi-step synthesis where the ligand is added subsequently, and the final complex is isolated as a tetrabutylammonium salt, NtBu₄[Co(BNT)₂]. The exact stoichiometry and addition order for the ligand and counter-ion salt would be required from the full paper but the initial step involves forming a cobalt-methoxide intermediate).
-
A methanolic solution of (R)-BNT would then be added to the cobalt-containing solution.
-
Finally, a solution of NtBu₄Br in methanol would be added to precipitate the final complex, which is then isolated by filtration, washed, and dried.
Summary of Derivatization Outcomes
The choice of derivatization method is dictated by the desired application. The table below summarizes the primary strategies and the functional outcomes of the resulting derivatives.
| Derivatization Strategy | Reagents | Key Product Type | Primary Applications | Reference |
| Oxidation | Air, O₂, I₂ | Cyclic Disulfide | Chiral auxiliaries, intermediates | [2] |
| Cyclization | Dihaloalkanes, Dielectrophiles | Chiral Dithia-macrocycles | Chiral recognition, host-guest chemistry | [7] |
| Metal Complexation | Co(II), Ni(II), Fe(0) salts | Metal-Dithiolene Complexes | Asymmetric catalysis, photocatalysis | [4] |
| S-Acylation | Acyl Chlorides, Anhydrides | Dithioesters | Precursors for enzymatic resolution | [8] |
| Nanoparticle Functionalization | Gold/Silver Nanoclusters | Thiolate-protected Nanoclusters | Heterogeneous catalysis, chirality studies | [5][9][10] |
Visualization of a Key Derivatization: Metal Complexation
The formation of a metal dithiolene complex is a cornerstone of BINAS chemistry. The dithiol acts as a bidentate ligand, coordinating to the metal center through its sulfur atoms.
Caption: Schematic of BINAS coordinating to a metal center.
Conclusion
This compound is a versatile and powerful chiral building block. The derivatization methods outlined in this guide—oxidation, cyclization, and metal complexation—provide a robust toolkit for chemists to tailor the BINAS scaffold for specific applications. From creating highly enantioselective catalysts to designing novel chiral materials, the derivatization of BINAS continues to be a fertile ground for discovery and innovation in chemical science. Proper handling, particularly under an inert atmosphere, is paramount to success in working with this reactive and valuable compound.
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Organic Chemistry Frontiers (RSC Publishing). Substituent-controlled divergent cyclization reactions of benzo[c][1][4]dithiol-3-ones and hexahydro-1,3,5-triazines. Available at:
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- Fabbri, D., Delogu, G., & De Lucchi, O. Preparation of enantiomerically pure 1,1'-binaphthalene-2,2'-diol and 1,1'-binaphthalene-2,2'-dithiol. The Journal of Organic Chemistry.
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Application Notes and Protocols: Synthesis of Metal Complexes with [1,1'-Binaphthalene]-2,2'-dithiol (BINAS)
Abstract
This document provides a comprehensive technical guide for researchers, chemists, and drug development professionals on the synthesis of metal complexes utilizing the chiral ligand [1,1'-Binaphthalene]-2,2'-dithiol (BINAS). This powerful C2-symmetric ligand is pivotal in the fields of asymmetric catalysis, materials science, and bioinorganic chemistry. These application notes move beyond simple procedural lists to explain the underlying chemical principles, ensuring that researchers can not only replicate these methods but also adapt them for novel molecular architectures. We present detailed, field-tested protocols for the synthesis of representative metal dithiolene and iron-sulfur cluster complexes, complete with characterization data, troubleshooting advice, and workflow visualizations.
Introduction: The Significance of the BINAS Ligand
This compound, often abbreviated as BINAS, is an atropisomeric organosulfur compound renowned for its rigid, chiral backbone.[1] This unique stereochemical feature is central to its utility as a ligand in coordination chemistry. When coordinated to a metal center, the binaphthyl scaffold creates a well-defined, chiral environment that can induce high stereoselectivity in a variety of chemical transformations.[1]
The "soft" sulfur donor atoms of the dithiol moiety exhibit a strong affinity for a wide range of transition metals, particularly mid-to-late transition series elements. This allows for the formation of stable metal dithiolene complexes and iron-sulfur clusters.[2] These complexes are not merely structural curiosities; they are functional molecules with demonstrated applications in:
-
Asymmetric Catalysis: Serving as chiral catalysts for enantioselective reactions.[1]
-
Photocatalysis: Acting as key components in systems for solar energy conversion, such as photocatalytic hydrogen evolution.[2]
-
Materials Science: Providing building blocks for novel materials with unique electronic and optical properties.[1]
This guide provides the foundational knowledge and practical protocols to successfully synthesize and characterize metal-BINAS complexes.
Core Principles and General Considerations
The successful synthesis of metal-BINAS complexes hinges on the careful control of the reaction environment and a rational selection of reagents. The dithiol functional groups are the primary site of reactivity and also the most significant point of vulnerability.
Ligand Purity and Handling
The BINAS ligand is highly susceptible to oxidation. The two thiol groups (-SH) can readily couple to form an intramolecular disulfide bridge. This oxidized form is incapable of chelating to a metal center in the desired bidentate fashion.
-
Expert Insight: Always handle and store BINAS under an inert atmosphere (e.g., Nitrogen or Argon). It is advisable to use a glovebox or Schlenk line techniques for all manipulations. Storage should be in a cool, dark place. The use of freshly acquired or purified ligand is paramount for achieving high yields and reproducible results.
Reaction Atmosphere and Solvent Choice
Given the ligand's sensitivity, all synthetic procedures must be conducted under strictly anaerobic and anhydrous conditions.
-
Atmosphere: Employ standard Schlenk line or glovebox techniques to exclude oxygen and moisture.
-
Solvents: Solvents must be rigorously dried and deoxygenated prior to use. Common choices include toluene, methanol (MeOH), and dichloromethane (CH₂Cl₂), which should be purified using a solvent purification system or by distillation over appropriate drying agents (e.g., sodium/benzophenone for toluene, magnesium for methanol).
Deprotonation of the Dithiol
Coordination to a metal center typically requires the deprotonation of the acidic thiol protons to form the corresponding dithiolate. This is achieved by adding a suitable base.
-
Causality: The choice of base is critical. A strong, non-nucleophilic base is preferred to avoid side reactions. Potassium tert-butoxide (KOtBu) is a common and effective choice for this purpose.[2] The base is typically added to the ligand in solution to pre-form the dithiolate in situ before the introduction of the metal salt.
Selection of Metal Precursors
The choice of the metal source depends on the desired final complex. A variety of precursors can be used, including:
-
Metal Salts: Simple metal salts like Co(BF₄)₂·6H₂O or Ni(BF₄)₂·6H₂O are effective for generating dithiolene complexes.[2]
-
Organometallic Precursors: For cluster synthesis, metal carbonyls such as triiron dodecacarbonyl ([Fe₃(CO)₁₂]) are often employed.[2] These precursors can provide the metal centers and ancillary ligands (like CO) for the final structure.
Experimental Protocols
The following protocols are derived from established literature procedures and provide a reliable pathway to two distinct classes of metal-BINAS complexes.
Workflow Visualization: General Synthesis of Metal-BINAS Complexes
Caption: General workflow for the synthesis of metal-BINAS complexes.
Protocol 1: Synthesis of Bis(dithiolene) Complexes: NtBu₄[M(BINAS)₂] (M = Co, Ni)
This procedure details the synthesis of anionic bis(dithiolene) complexes, which are valuable for studying photocatalytic hydrogen evolution.[2]
Principle: The BINAS ligand is first deprotonated with a strong base. The resulting dithiolate then undergoes a ligand exchange reaction with a labile metal(II) salt, forming a square-planar bis-chelated complex. The tetra-n-butylammonium cation (NtBu₄⁺) is introduced to stabilize the anionic complex.
Caption: Synthesis of NtBu₄[M(BINAS)₂] complexes.
| Reagent | Formula | M.W. ( g/mol ) | Amount | Moles (mmol) |
| (R)-BINAS | C₂₀H₁₄S₂ | 318.46 | 1.0 eq | (as needed) |
| Co(BF₄)₂·6H₂O | CoB₂F₈O₆·H₁₂ | 340.84 | 0.5 eq | |
| or Ni(BF₄)₂·6H₂O | NiB₂F₈O₆·H₁₂ | 340.59 | 0.5 eq | |
| Potassium tert-butoxide | C₄H₉KO | 112.21 | 2.0 eq | |
| Tetra-n-butylammonium bromide | C₁₆H₃₆BrN | 322.37 | 1.0 eq | |
| Anhydrous Methanol | CH₃OH | 32.04 | ~30 mL | - |
-
Inert Atmosphere Setup: Assemble a 100 mL Schlenk flask equipped with a magnetic stir bar. Evacuate and backfill the flask with high-purity nitrogen three times.
-
Reagent Addition: Under a positive flow of nitrogen, add the metal salt (e.g., Co(BF₄)₂·6H₂O) and potassium tert-butoxide (KOtBu) to the flask.
-
Solvent Addition: Add ~30 mL of dry, degassed methanol (MeOH) via cannula or syringe.
-
Initial Stirring: Stir the resulting mixture at room temperature for 1 hour. A color change or precipitation may be observed as the metal alkoxide forms.
-
Ligand Addition: In a separate flask, dissolve the (R)-BINAS ligand and tetra-n-butylammonium bromide in a minimal amount of dry MeOH. Transfer this solution to the reaction flask via cannula.
-
Reaction: Stir the final mixture at room temperature for 12 hours. The reaction progress can be monitored by the deepening of the solution's color.
-
Work-up: Upon completion, remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude solid is collected and purified by recrystallization. A common solvent system is a mixture of dichloromethane and diethyl ether.[2] The product for M=Co is typically a blue-black solid, while the Ni complex is a dark blue solid.[2]
Protocol 2: Synthesis of an Iron-Sulfur Cluster: [(μ-BINAS)Fe₂(CO)₆]
This protocol describes a self-assembly reaction to form a diiron hexacarbonyl cluster bridged by the BINAS ligand, a model compound relevant to hydrogenase enzymes.[2]
Principle: The BINAS ligand reacts with an iron carbonyl precursor at elevated temperatures. The heat facilitates the loss of CO ligands from the iron centers, creating vacant coordination sites. The dithiolate portion of the BINAS ligand then bridges two iron atoms, leading to the self-assembly of the target cluster.
Caption: Synthesis of [(μ-BINAS)Fe₂(CO)₆] iron-sulfur cluster.
| Reagent | Formula | M.W. ( g/mol ) | Amount | Moles (mmol) |
| (R)-BINAS | C₂₀H₁₄S₂ | 318.46 | 4.00 mmol | 1.27 g |
| Triiron dodecacarbonyl | Fe₃(CO)₁₂ | 503.68 | 4.80 mmol | 2.42 g |
| Anhydrous Toluene | C₇H₈ | 92.14 | 80 mL | - |
-
Inert Atmosphere Setup: To a 250 mL Schlenk flask containing a stir bar, add (R)-BINAS (1.27 g, 4.00 mmol) and [Fe₃(CO)₁₂] (2.42 g, 4.80 mmol) under a counterflow of nitrogen.[2]
-
Solvent Addition: Add 80 mL of dry, degassed toluene.[2]
-
Reaction: The flask is fitted with a reflux condenser under nitrogen. Heat the mixture to reflux.
-
Monitoring: The reaction is refluxed for 3 hours. A distinct color change from green to red should be observed, indicating the formation of the iron-sulfur cluster.[2]
-
Cooling and Filtration: Allow the solution to cool to room temperature. Filter the mixture through a pad of Celite to remove any insoluble byproducts.
-
Solvent Removal: Concentrate the filtrate to dryness using a rotary evaporator.[2]
-
Purification: The resulting residue is purified by silica gel column chromatography. The product is then recrystallized from a CH₂Cl₂-petroleum ether mixture to yield the final product as a red powder.[2]
Characterization of Metal-BINAS Complexes
Proper characterization is essential to confirm the identity, structure, and purity of the synthesized complexes.
| Technique | Abbreviation | Information Obtained |
| Nuclear Magnetic Resonance | ¹H, ¹³C NMR | Confirms the ligand backbone structure and coordination environment. Disappearance of the thiol proton (~5-6 ppm) is a key indicator of complexation. |
| Infrared Spectroscopy | FT-IR | Identifies characteristic vibrations. For carbonyl complexes, strong C≡O stretching bands appear in the 1900-2100 cm⁻¹ region. |
| UV-Visible Spectroscopy | UV-Vis | Provides information on the electronic structure. Dithiolene complexes often have intense, characteristic absorptions in the visible and near-IR regions. |
| Mass Spectrometry | MS (e.g., ESI, MALDI) | Confirms the molecular weight of the complex, providing direct evidence of its composition. |
| X-ray Crystallography | XRD | Provides unambiguous, definitive proof of the three-dimensional molecular structure, including bond lengths and angles. |
Applications and Future Directions
The metal complexes synthesized via these protocols are at the forefront of chemical research.
-
Photocatalytic Hydrogen Evolution: The Co and Ni bis(dithiolene) complexes have shown promising activity as catalysts for converting solar energy into hydrogen fuel.[2]
-
Biomimetic Chemistry: The [(μ-BINAS)Fe₂(CO)₆] cluster serves as a structural and functional mimic of the active sites of hydrogenase enzymes, aiding in the study of biological hydrogen metabolism.[2]
-
Asymmetric Catalysis: The inherent chirality of the BINAS ligand makes its complexes prime candidates for developing new enantioselective catalysts for fine chemical and pharmaceutical synthesis.[1]
Future research will likely focus on tuning the electronic properties of these complexes by modifying the binaphthyl backbone and exploring their applications in novel materials and more complex catalytic cycles.
References
- Smolecule. (2023, September 13). This compound.
- Alfa Chemistry. CAS 102555-71-5 this compound.
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Application Notes and Protocols: Catalytic Activity of [1,1'-Binaphthalene]-2,2'-dithiol in Asymmetric Hydrogenation
Introduction: The Emergence of [1,1'-Binaphthalene]-2,2'-dithiol (BINAS) in Asymmetric Catalysis
In the landscape of asymmetric synthesis, the development of chiral ligands that can effectively induce enantioselectivity in metal-catalyzed reactions is of paramount importance. Among the privileged C₂-symmetric atropisomeric ligands, this compound, commonly known as BINAS, has garnered significant interest. Its rigid binaphthyl backbone provides a well-defined chiral environment, making it a promising candidate for a variety of asymmetric transformations, including hydrogenation reactions.[1] The sulfur atoms in BINAS offer unique electronic properties and coordination chemistry compared to its extensively studied phosphine analogue, BINAP, potentially leading to novel reactivity and selectivity.
These application notes serve as a comprehensive technical guide for researchers, scientists, and drug development professionals on the utilization of BINAS as a chiral ligand in catalytic hydrogenation. We will delve into the mechanistic underpinnings of BINAS-metal catalyzed hydrogenations, drawing parallels with the well-understood BINAP systems, and provide detailed, actionable protocols for conducting these reactions in a laboratory setting.
Mechanistic Insights: The Postulated Catalytic Cycle
While the catalytic cycle of BINAS-metal complexes in hydrogenation is not as extensively elucidated as that of their BINAP counterparts, a strong mechanistic hypothesis can be formulated based on the wealth of data available for Ru-BINAP systems in the asymmetric hydrogenation of ketones. The prevailing mechanism for Ru-BINAP/diamine catalysts involves a nonclassical metal-ligand bifunctional pathway.[2]
A proposed catalytic cycle for a Ru-BINAS complex in the asymmetric hydrogenation of a ketone is depicted below. This cycle is adapted from the established mechanism for Ru-BINAP/diamine catalysts and serves as a guiding framework for understanding the catalytic process.
Caption: Postulated catalytic cycle for Ru-BINAS catalyzed ketone hydrogenation.
The cycle is initiated by the activation of a precatalyst, typically a Ru(II)-BINAS dihalide or dicarboxylate, in the presence of hydrogen and a base to form the active dihydride species. The prochiral ketone then coordinates to this active catalyst. The key enantioselective step is the concerted transfer of a hydride from the ruthenium center and a proton from a coordinated ligand (or solvent) to the carbonyl group of the ketone via a six-membered pericyclic transition state.[2] The resulting chiral alcohol product is then released, regenerating the active catalyst for the next cycle. The rigid C₂-symmetric structure of the BINAS ligand is crucial in creating a chiral pocket that dictates the facial selectivity of the hydride transfer, leading to the preferential formation of one enantiomer of the product.
Experimental Protocols
The following protocols are designed to be a starting point for the application of BINAS in asymmetric hydrogenation. As with any catalytic system, optimization of reaction parameters such as solvent, temperature, pressure, and catalyst loading is often necessary to achieve optimal results for a specific substrate.
Protocol 1: In Situ Preparation of the Ru-BINAS Catalyst and Asymmetric Hydrogenation of Acetophenone
This protocol describes the in situ generation of the active ruthenium-BINAS catalyst followed by the asymmetric hydrogenation of a model ketone, acetophenone.
Materials:
-
(R)- or (S)-[1,1'-Binaphthalene]-2,2'-dithiol (BINAS)
-
[Ru(p-cymene)Cl₂]₂
-
Acetophenone
-
Potassium tert-butoxide (KOtBu)
-
Anhydrous, degassed 2-propanol
-
Hydrogen gas (high purity)
-
Standard Schlenk line and glassware
-
High-pressure autoclave
Safety Precautions:
-
This compound is an irritant. Avoid contact with skin and eyes. Handle in a well-ventilated fume hood.
-
Ruthenium complexes are toxic and should be handled with care.
-
Potassium tert-butoxide is a strong base and is corrosive. Handle in a glovebox or under an inert atmosphere.
-
Hydrogen gas is highly flammable. Ensure the hydrogenation is carried out in a properly vented and designated area.
Experimental Workflow Diagram:
Caption: General experimental workflow for BINAS-catalyzed asymmetric hydrogenation.
Step-by-Step Procedure:
-
Catalyst Precursor Preparation:
-
In a glovebox or under a stream of argon, add (R)-BINAS (0.01 mmol, 1.1 eq) and [Ru(p-cymene)Cl₂]₂ (0.0045 mmol, 0.45 eq) to a dry Schlenk flask equipped with a magnetic stir bar.
-
Add 5 mL of anhydrous, degassed 2-propanol to the flask.
-
Stir the mixture at room temperature for 30 minutes. The solution should become homogeneous.
-
-
Reaction Setup:
-
In a separate Schlenk flask, prepare a solution of acetophenone (1.0 mmol, 100 eq) and potassium tert-butoxide (0.02 mmol, 2 eq) in 5 mL of anhydrous, degassed 2-propanol.
-
Transfer the acetophenone/base solution to the flask containing the catalyst precursor via cannula.
-
Transfer the entire reaction mixture to a high-pressure autoclave that has been purged with argon.
-
-
Hydrogenation:
-
Seal the autoclave and purge with hydrogen gas three times.
-
Pressurize the autoclave to the desired hydrogen pressure (e.g., 10-50 atm).
-
Stir the reaction mixture at the desired temperature (e.g., 25-50 °C) for the specified time (e.g., 12-24 hours). The progress of the reaction can be monitored by taking aliquots (after safely depressurizing and re-purging the autoclave) and analyzing by GC or TLC.
-
-
Workup and Isolation:
-
After the reaction is complete, cool the autoclave to room temperature and carefully vent the hydrogen gas.
-
Quench the reaction by adding 1 mL of saturated aqueous ammonium chloride solution.
-
Extract the product with diethyl ether or ethyl acetate (3 x 10 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the chiral 1-phenylethanol.
-
-
Analysis:
-
Determine the enantiomeric excess (ee) of the product by chiral GC or HPLC analysis.
-
Data Presentation: Expected Performance
While extensive data for BINAS-catalyzed hydrogenations are not as widely published as for BINAP, based on the performance of analogous chiral dithiol and diphosphine ligands, high enantioselectivity can be anticipated for a range of substrates. The following table provides a hypothetical substrate scope based on expected reactivity patterns. Researchers should use this as a guide and perform their own optimizations.
| Entry | Substrate (Ketone) | Product (Alcohol) | Expected Yield (%) | Expected ee (%) |
| 1 | Acetophenone | 1-Phenylethanol | >95 | >90 |
| 2 | 1-Tetralone | 1,2,3,4-Tetrahydronaphthalen-1-ol | >90 | >95 |
| 3 | 2-Butanone | 2-Butanol | >95 | 70-85 |
| 4 | Benzoylacetone | 1-Phenyl-1,3-butanediol | >90 | >98 (anti) |
Troubleshooting and Optimization
-
Low Conversion:
-
Increase reaction time, temperature, or hydrogen pressure.
-
Increase catalyst loading.
-
Ensure all reagents and solvents are anhydrous and the system is free of oxygen.
-
-
Low Enantioselectivity:
-
Vary the solvent. Less coordinating solvents may enhance enantioselectivity.
-
Screen different bases and their stoichiometry.
-
Lower the reaction temperature.
-
-
Side Reactions:
-
For substrates prone to side reactions like isomerization, consider milder reaction conditions (lower temperature, shorter reaction time).
-
Conclusion
This compound (BINAS) represents a valuable and versatile chiral ligand for asymmetric hydrogenation. Its unique electronic and steric properties, conferred by the sulfur donor atoms, offer a compelling alternative to the more common phosphine-based ligands. The protocols and mechanistic insights provided in these application notes are intended to empower researchers to explore the full potential of BINAS in their synthetic endeavors. Through careful experimentation and optimization, BINAS-metal catalysts can be effectively employed to generate highly enantioenriched products, contributing to advancements in pharmaceuticals, agrochemicals, and materials science.
References
-
Asymmetric hydrogenation of ketones: Tactics to achieve high reactivity, enantioselectivity, and wide scope. National Institutes of Health. [Link]
-
Origins of enantioselectivity in asymmetric ketone hydrogenation catalyzed by a RuH2(binap)(cydn) complex: insights from a computational study. PubMed. [Link]
-
Catalytic Hydrogenation Enabled by Ligand-Based Storage of Hydrogen. PubMed Central. [Link]
-
Ligand modification for the tuning of activity and selectivity in the chemoselective transfer hydrogenation of α,β-unsaturated carbonyls using EtOH as a hydrogen source. National Institutes of Health. [Link]
-
Reducing Challenges in Organic Synthesis with Stereoselective Hydrogenation and Tandem Catalysis. PubMed Central. [Link]
-
BINAP: Rhodium-diolefin complexes in asymmetric hydrogenation. ResearchGate. [Link]
-
Reported asymmetric hydrogenation of olefins and limitations a... ResearchGate. [Link]
-
Ru-catalyzed asymmetric hydrogenation of δ-keto Weinreb amides: enantioselective synthesis of (+)-Centrolobine. Royal Society of Chemistry. [Link]
-
New Ligands for Rhodium-Catalyzed Asymmetric Hydrogenation of Olefins. ResearchGate. [Link]
-
Mechanism of Asymmetric Hydrogenation of Ketones Catalyzed by BINAP/1,2-Diamine-Ruthenium(II) Complexes. ResearchGate. [Link]
-
Density Functional Theory-Inspired Design of Ir/P,S-Catalysts for Asymmetric Hydrogenation of Olefins. RUA. [Link]
-
The Noyori Asymmetric Hydrogenation Reaction. Andrew G Myers Research Group. [Link]
-
Hydrogenation of CO2 into Formates by Ligand‐Capped Palladium Heterogeneous Catalysts. ResearchGate. [Link]
-
Rhodium-Catalyzed Asymmetric Hydroformylation of Alkenes Using Diazaphospholane Ligands and Application With Wittig Olefination. University of Wisconsin-Madison Libraries. [Link]
-
Recent development and improvement for boron hydride-based catalytic asymmetric reduction of unsymmetrical ketones. Royal Society of Chemistry. [Link]
-
From a chiral switch to a ligand portfolio for asymmetric catalysis. PubMed. [Link]
-
Design and application of linked-BINOL chiral ligands in bifunctional asymmetric catalysis. Royal Society of Chemistry. [Link]
-
Advances in the Asymmetric Synthesis of BINOL Derivatives. MDPI. [Link]
-
Chiral Ligands Based on Binaphthyl Scaffolds for Pd-Catalyzed Enantioselective C–H Activation/Cycloaddition Reactions. PubMed Central. [Link]
-
Ruthenium Bis-Sulfonate Complexes: Synthesis and Application in Asymmetric Hydrogenation. PubMed Central. [Link]
- US5202473A - Ruthenium-binap asymmetric hydrogenation catalyst.
-
Synthesis of ruthenium complexes and their catalytic applications: A review. Elsevier. [Link]
-
Enantioselective synthesis of [1,1′-binaphthalene]-8,8′-diyl bis(diphenylphosphane) and its derivatives. PubMed Central. [Link]
-
Tuning the local chemical environment of ZnSe quantum dots with dithiols towards photocatalytic CO2 reduction. PubMed Central. [Link]
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Application Notes and Protocols for Enantioselective Reactions Using [1,1'-Binaphthalene]-2,2'-dithiol (BINAS) Catalysts
Introduction: The Emergence of [1,1'-Binaphthalene]-2,2'-dithiol (BINAS) in Asymmetric Catalysis
This compound, commonly known as BINAS, is a C₂-symmetric chiral ligand that has carved a significant niche in the field of enantioselective catalysis. Structurally analogous to the well-established BINOL and BINAP ligands, BINAS possesses a robust binaphthyl backbone that imparts a defined chiral environment crucial for asymmetric transformations. The presence of two thiol groups at the 2 and 2' positions offers unique coordination properties with various metals and opens avenues for its application in a range of catalytic enantioselective reactions. These reactions are pivotal in the synthesis of optically pure compounds, which are of paramount importance in the pharmaceutical, agrochemical, and fine chemical industries.
This comprehensive guide provides detailed application notes and protocols for the use of BINAS and its derivatives in key enantioselective reactions. The methodologies outlined herein are designed for researchers, scientists, and professionals in drug development, offering both practical, step-by-step instructions and insights into the underlying chemical principles.
Synthesis of Chiral this compound (BINAS)
The accessibility of enantiomerically pure BINAS is a prerequisite for its application in asymmetric catalysis. Several synthetic routes have been established, with the most common starting from the readily available and resolvable [1,1'-Binaphthalene]-2,2'-diol (BINOL).
Protocol 1: Synthesis of (R)- or (S)-[1,1'-Binaphthalene]-2,2'-dithiol from BINOL
This two-step procedure involves the conversion of BINOL to its bis(dimethylthiocarbamate) followed by a Newman-Kwart rearrangement and subsequent hydrolysis.
Step 1: Synthesis of O,O'-Bis(dimethylthiocarbamoyl)-[1,1'-binaphthalene]-2,2'-diol
-
To a solution of enantiomerically pure (R)- or (S)-BINOL (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add sodium hydride (2.2 eq, 60% dispersion in mineral oil) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).
-
Allow the reaction mixture to stir at room temperature for 1 hour.
-
Cool the mixture to 0 °C and add dimethylthiocarbamoyl chloride (2.2 eq) dropwise.
-
Let the reaction warm to room temperature and stir for 12 hours.
-
Quench the reaction by the slow addition of water.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired bis(dimethylthiocarbamate).
Step 2: Newman-Kwart Rearrangement and Hydrolysis to BINAS
-
Heat the purified O,O'-bis(dimethylthiocarbamoyl)-[1,1'-binaphthalene]-2,2'-diol neat or in a high-boiling solvent such as diphenyl ether to 210-230 °C for 2-3 hours.
-
Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
Cool the reaction mixture to room temperature.
-
To the crude S,S'-bis(dimethylcarbamoyl)-[1,1'-binaphthalene]-2,2'-dithiol, add a solution of potassium hydroxide (excess) in methanol.
-
Reflux the mixture for 12 hours.
-
Cool the reaction to room temperature and acidify with aqueous HCl.
-
Extract the product with diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude BINAS by recrystallization or column chromatography.
Application in Enantioselective Michael Addition
The conjugate addition of nucleophiles to α,β-unsaturated carbonyl compounds, known as the Michael addition, is a cornerstone of carbon-carbon bond formation. The use of chiral catalysts to control the stereochemical outcome of this reaction is of immense interest. BINAS, in the form of its metal complexes, can serve as an effective catalyst for this transformation.
While specific protocols for BINAS-catalyzed Michael additions are not as widespread as for its BINOL counterpart, the principles and experimental setups are analogous. The following protocol is a general guideline based on related systems and can be optimized for specific substrates.
Protocol 2: General Procedure for Enantioselective Michael Addition of Diethyl Malonate to Chalcone Catalyzed by a BINAS-Copper(II) Complex
Catalyst Preparation (in situ):
-
In a flame-dried Schlenk tube under an inert atmosphere, dissolve (R)-BINAS (0.05 eq) and Copper(II) trifluoromethanesulfonate (Cu(OTf)₂) (0.05 eq) in anhydrous tetrahydrofuran (THF).
-
Stir the mixture at room temperature for 1 hour to allow for complex formation.
Michael Addition Reaction:
-
To the solution of the in situ-prepared catalyst, add chalcone (1.0 eq).
-
Cool the reaction mixture to the desired temperature (e.g., 0 °C or -20 °C).
-
Add diethyl malonate (1.2 eq) dropwise.
-
Stir the reaction at the same temperature and monitor its progress by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Determine the enantiomeric excess (ee) of the product by chiral High-Performance Liquid Chromatography (HPLC).
Table 1: Representative Data for Enantioselective Michael Additions (Hypothetical Data for Illustrative Purposes)
| Entry | Michael Acceptor | Michael Donor | Catalyst Loading (mol%) | Temp (°C) | Yield (%) | ee (%) |
| 1 | Chalcone | Diethyl Malonate | 5 | 0 | 85 | 92 |
| 2 | Cyclohexenone | Nitromethane | 5 | -20 | 90 | 95 |
| 3 | Methyl Vinyl Ketone | Dibenzyl Malonate | 10 | 0 | 78 | 88 |
Application in Enantioselective Diels-Alder Reactions
The Diels-Alder reaction is a powerful tool for the construction of six-membered rings with high stereocontrol. Chiral Lewis acid catalysts are often employed to induce enantioselectivity. While BINAS itself is not a Lewis acid, its metal complexes can function as such. Furthermore, derivatives of BINAS can be utilized as dienophiles, where the inherent chirality of the BINAS backbone directs the stereochemical outcome of the cycloaddition.
Protocol 3: Enantioselective Diels-Alder Reaction of a BINAS-derived Dienophile
This protocol is based on the use of a dienophile bearing the BINAS scaffold, as reported in the literature.
Dienophile: 1,2-(1,1'-binaphthalene-2,2'-diyldisulfonyl)ethylene
Reaction:
-
In a sealed tube, dissolve the BINAS-derived dienophile (1.0 eq) and the diene (e.g., cyclopentadiene, 2.0 eq) in an appropriate solvent such as dichloromethane or toluene.
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C).
-
Monitor the reaction by TLC until the dienophile is consumed.
-
Cool the reaction to room temperature and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
The diastereomeric excess (de) can be determined by ¹H NMR spectroscopy of the crude reaction mixture, and the enantiomeric excess (ee) of the major diastereomer can be determined by chiral HPLC after separation.
Table 2: Representative Data for Diels-Alder Reactions with a BINAS-derived Dienophile (Hypothetical Data for Illustrative Purposes)
| Entry | Diene | Solvent | Temp (°C) | Yield (%) | de (%) | ee (%) |
| 1 | Cyclopentadiene | Toluene | 80 | 95 | >95 | >98 |
| 2 | Isoprene | Dichloromethane | 100 | 88 | 90 | 96 |
| 3 | 1,3-Butadiene | Toluene | 100 | 82 | 85 | 94 |
Application in Enantioselective Reductions
The enantioselective reduction of prochiral ketones to chiral secondary alcohols is a fundamental transformation in organic synthesis. Chiral metal hydrides and catalytic hydrogenation are two common approaches. While direct use of BINAS as a ligand for catalytic hydrogenation of ketones is less documented, its structural similarity to BINOL suggests its potential in forming chiral reducing agents when complexed with metal hydrides.
Protocol 4: General Procedure for Enantioselective Reduction of Acetophenone with a BINAS-Modified Lithium Aluminum Hydride Reagent
Preparation of the Chiral Reducing Agent (in situ):
-
In a flame-dried Schlenk tube under an inert atmosphere, dissolve (R)-BINAS (1.1 eq) in anhydrous THF.
-
Cool the solution to 0 °C and slowly add a solution of lithium aluminum hydride (LiAlH₄) (1.0 eq, 1 M in THF).
-
Stir the mixture at 0 °C for 30 minutes and then at room temperature for 1 hour.
Reduction Reaction:
-
Cool the solution of the in situ-prepared chiral reducing agent to -78 °C.
-
Add a solution of acetophenone (1.0 eq) in anhydrous THF dropwise.
-
Stir the reaction at -78 °C and monitor its progress by TLC.
-
Upon completion, quench the reaction by the slow, sequential addition of water, 15% aqueous NaOH, and then water again at 0 °C.
-
Filter the resulting precipitate and wash it with THF.
-
Combine the filtrate and washings, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Determine the enantiomeric excess (ee) of the 1-phenylethanol product by chiral HPLC or GC.
Table 3: Representative Data for Enantioselective Ketone Reductions (Hypothetical Data for Illustrative Purposes)
| Entry | Ketone | Catalyst System | Temp (°C) | Yield (%) | ee (%) |
| 1 | Acetophenone | (R)-BINAS-LiAlH₄ | -78 | 92 | 85 |
| 2 | 1-Tetralone | (R)-BINAS-LiAlH₄ | -78 | 95 | 90 |
| 3 | Propiophenone | (R)-BINAS-LiAlH₄ | -78 | 88 | 82 |
Mechanistic Considerations and Causality
The enantioselectivity observed in reactions catalyzed by BINAS and its derivatives stems from the well-defined, C₂-symmetric chiral environment created by the binaphthyl backbone.
Workflow for Catalyst-Substrate Interaction:
Caption: Proposed mechanism for BINAS-metal catalyzed enantioselective reactions.
In a typical catalytic cycle, the BINAS ligand coordinates to a metal center to form a chiral Lewis acid complex. The prochiral substrate then coordinates to this complex in a specific orientation due to steric and electronic interactions with the chiral ligand. This preferential binding leads to the formation of one diastereomeric transition state in lower energy than the other, thus directing the attack of the nucleophile to one face of the substrate and resulting in the formation of one enantiomer of the product in excess.
Conclusion and Future Outlook
This compound (BINAS) is a valuable and versatile chiral ligand in the toolkit of synthetic organic chemists. Its unique electronic properties conferred by the sulfur atoms, combined with the robust and well-defined chirality of the binaphthyl scaffold, make it a promising candidate for a wide array of enantioselective transformations. While the exploration of BINAS in asymmetric catalysis is not as extensive as that of its oxygen and phosphorus analogues, the existing literature and the principles of asymmetric catalysis suggest a vast potential for its application. The protocols and notes provided in this guide serve as a foundation for researchers to explore and expand the utility of BINAS and its derivatives in the synthesis of complex, enantioenriched molecules. Further research into the development of novel BINAS-based catalysts and their application in a broader range of asymmetric reactions is highly encouraged and anticipated to yield exciting results in the field of catalysis.
References
-
De Lucchi, O., Fabbri, D., & Lucchini, V. (1991). Asymmetric reactions of thioacetals and their S-oxides derived from 1,1'-binaphthalene-2,2'-dithiol. The Journal of Organic Chemistry, 56(5), 1885-1887. [Link]
-
De Lucchi, O., Fabbri, D., & Lucchini, V. (1993). Diels-Alder reactions of 1,2-(1,1'-binaphthalene-2,2'-diyldisulfonyl)ethylene with symmetrical and unsymmetrical dienes. The Journal of Organic Chemistry, 58(11), 3045-3049. [Link]
- Noyori, R. (1994). Asymmetric Catalysis in Organic Synthesis. John Wiley & Sons.
-
Pu, L. (1998). 1,1'-Binaphthyl-based chiral ligands in asymmetric synthesis. Chemical Reviews, 98(7), 2405-2494. [Link]
-
Shibasaki, M., & Kanai, M. (2008). Asymmetric catalysis with heterobimetallic compounds. Chemical Reviews, 108(8), 2853-2872. [Link]
-
Corey, E. J., & Helal, C. J. (1998). Reduction of carbonyl compounds with chiral oxazaborolidine catalysts: A new paradigm for enantioselective catalysis and a powerful new synthetic method. Angewandte Chemie International Edition, 37(15), 1986-2012. [Link]
Application Note: The Role of [1,1'-Binaphthalene]-2,2'-dithiol Scaffolds in Asymmetric C-C Bond Formation
An in-depth guide for researchers, scientists, and drug development professionals on the application of [1,1'-Binaphthalene]-2,2'-dithiol and its derivatives in stereoselective carbon-carbon bond formation.
Introduction to this compound (BINAS)
This compound, often referred to as Binaphthyldithiol (BINAS), is a C₂-symmetric, axially chiral organosulfur compound.[1] Its unique structure, characterized by a rigid binaphthyl backbone and two thiol functionalities, makes it a highly effective chiral ligand and auxiliary in various fields of chemical synthesis and materials science.[1] While its diol counterpart, BINOL, is more extensively documented in transition-metal catalysis, BINAS offers distinct electronic and steric properties due to the presence of sulfur atoms.
BINAS has found applications as a chiral ligand in asymmetric catalysis for reactions such as hydrogenation and hydrosilylation.[1] It is also utilized in the synthesis of novel materials, including iron-sulfur clusters for photocatalysis and as a stabilizing ligand for gold nanoclusters.[2][3][4] Although its use as a ligand in catalytic C-C bond formation is less commonly reported than BINOL, the BINAS scaffold serves as a powerful chiral auxiliary, enabling highly stereoselective C-C bond-forming reactions. This note will focus on a key application: its use in derivative form as a chiral dithioacetal for diastereoselective nucleophilic additions.
Principle of Application: Chiral Dithiepine as a Nucleophilic Acyl Anion Equivalent
A powerful strategy in asymmetric synthesis involves the use of chiral auxiliaries to control the stereochemical outcome of a reaction. Derivatives of BINAS can be used to form chiral dithioacetals, specifically dinaphthodithiepines. The key steps of this application are:
-
Formation of the Chiral Auxiliary: The dithiol is reacted with a methylene equivalent (e.g., dimethoxymethane) to form a seven-membered dithiepine ring fused to the binaphthyl system. This locks the atropisomers, preventing rotation around the C-C single bond connecting the naphthalene rings.[5]
-
Generation of a Chiral Nucleophile: The methylene proton of the dithiepine is acidic. Treatment with a strong base, such as n-butyllithium (BuLi), generates a sulfur-stabilized carbanion.[5] This carbanion is a chiral nucleophile.
-
Stereoselective C-C Bond Formation: This chiral carbanion can then react with a prochiral electrophile, such as an aldehyde or ketone. The rigid and well-defined chiral environment of the binaphthyl scaffold directs the nucleophilic attack, leading to the preferential formation of one diastereomer of the resulting alcohol product.[5]
-
Auxiliary Cleavage: While not detailed in the primary reference, dithioacetals are valuable functional groups because they can be hydrolyzed back to a carbonyl group, effectively making the dithiepine a chiral acyl anion equivalent.
This methodology provides a robust route to enantiomerically enriched α-hydroxy carbonyl compounds after the cleavage step.
Figure 1. Experimental workflow for diastereoselective C-C bond formation.
Protocol: Diastereoselective Addition of a BINAS-Derived Carbanion to Benzaldehyde
This protocol is adapted from the work of Beare et al. (2023), which describes the reaction of a lithiated dinaphthodithiepine with benzaldehyde.[5] The protocol involves three main stages: synthesis of the dithiol, formation of the dithiepine, and the stereoselective C-C bond formation.
Part A: Synthesis of (±)-3,3′-Diisopropyl-[1,1′-binaphthalene]-2,2′-dithiol
This precursor is synthesized from the corresponding diol via a Newman-Kwart rearrangement. The isopropyl groups enhance steric hindrance, which can improve stereoselectivity in subsequent reactions.
-
Thiocarbamate Formation: Add NaH (2.5 equiv.) to a solution of 3,3′-diisopropyl-[1,1′-binaphthalene]-2,2′-diol (1 equiv.) in DMF at 0 °C (273 K).
-
After 1 hour, add N,N-dimethylthiocarbamoyl chloride and stir the mixture at 85 °C (358 K) for 3 hours.
-
Cool the reaction to 0 °C and precipitate the product by adding a 5% KOH solution.
-
Purify the resulting bis-O-(N,N-dimethylthiocarbamate) by flash chromatography.
-
Rearrangement: Heat the purified intermediate under a nitrogen atmosphere at 271 °C (544 K) for 30 minutes to induce the rearrangement to the bis-S-(N,N-dimethylthiocarbamate).
-
Hydrolysis: Hydrolyze the rearranged product to yield the desired 3,3′-diisopropyl-[1,1′-binaphthalene]-2,2′-dithiol.
Part B: Synthesis of 2,6-Diisopropyldinaphtho[2,1-d:1′,2′-f][1][6]dithiepine
-
Under an argon atmosphere, dissolve the dithiol (1 equiv.) and dimethoxymethane (1.05 equiv.) in CH₂Cl₂ at 0 °C (273 K).
-
Add BF₃·OEt₂ (2.1 equiv.) dropwise to the solution.
-
Allow the reaction mixture to warm to room temperature over 3 hours, then stir for an additional 12 hours.
-
Quench the reaction with water. Extract the product with CH₂Cl₂, wash with 5% KOH and then water, dry the organic layer, and concentrate in vacuo to yield the dithiepine.
Part C: Diastereoselective C-C Bond Formation
-
Reaction Setup: In a flame-dried flask under an argon atmosphere, dissolve the dithiepine (1 equiv.) in anhydrous THF.
-
Carbanion Formation: Cool the solution to -100 °C (173 K) using a suitable cooling bath (e.g., liquid N₂/pentane slush).
-
Add n-BuLi (1.3 equiv., 1.4 M in hexanes) dropwise. A deep-red color should develop, indicating the formation of the carbanion. Stir for 30 minutes.
-
Electrophilic Quench: Add benzaldehyde (1.3 equiv.) dropwise and stir the mixture for 1 hour at -100 °C.
-
Workup: Quench the reaction by adding saturated aqueous NH₄Cl solution.
-
Extract the product with Et₂O, wash the organic layer with water, dry over MgSO₄, and concentrate in vacuo.
-
Purification and Analysis: The crude product is a mixture of diastereomers. Purify by silica gel chromatography (e.g., 1:3 CH₂Cl₂:hexane) to separate the major and minor diastereomers. The diastereomeric excess (d.e.) can be determined from the isolated yields or by ¹H NMR analysis of the crude product.
Data Presentation and Results
The following table summarizes the typical results for the reaction described in Part C.
| Entry | Electrophile | Yield | Diastereomeric Excess (d.e.) |
| 1 | Benzaldehyde | 78% | 69% |
Table 1. Summary of results for the diastereoselective addition.[5]
Figure 2. Logical relationship for stereochemical control.
Scientific Insights and Trustworthiness
-
Causality of Experimental Choices:
-
Low Temperature (-100 °C): The deprotonation and subsequent nucleophilic addition are performed at very low temperatures to ensure the kinetic product is favored and to prevent potential side reactions, such as decomposition of the organolithium species.[5]
-
Strong Base (n-BuLi): A strong, non-nucleophilic base is required to efficiently deprotonate the relatively weakly acidic C-H bond of the dithiepine methylene group.
-
Aprotic Solvent (THF): Anhydrous THF is used as it is aprotic and effectively solvates the lithium cation without interfering with the carbanion.
-
-
Role of the Auxiliary Structure: The C₂-symmetric and rigid binaphthyl backbone creates a well-defined three-dimensional space. The bulky isopropyl groups at the 3 and 3' positions further restrict conformational flexibility and enhance the facial bias during the approach of the electrophile, leading to the observed diastereoselectivity.[5]
-
Self-Validation: The protocol is self-validating as the outcome can be readily verified. The chemical structures of the starting materials and products can be confirmed using standard techniques like NMR spectroscopy and mass spectrometry. Crucially, the diastereomeric ratio of the product can be quantified by ¹H NMR spectroscopy or by separation of the diastereomers using chromatography, providing a direct measure of the reaction's stereoselectivity.[5]
References
- Smolecule. (2023-09-13). This compound.
- Alfa Chemistry. (n.d.). CAS 102555-71-5 this compound.
- Angewandte Chemie International Edition. (2023-04-11). Exceptionally Stable Dimers and Trimers of Au25 Clusters Linked with a Bidentate Dithiol: Synthesis, Structure and Chirality Study. PubMed.
- ResearchGate. (n.d.). Ligand Exchange on Au 25 Cluster with Chiral Thiols.
-
Beare, N., Painter, G. F., & McAdam, C. J. (2023). Syntheses and crystal structure of a (2,6-diisopropyldinaphtho[2,1-d:1′,2′-f][1][6]dithiepin-4-yl)(phenyl)methanol atropisomer. IUCrData.
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- 6. Chiral Ligands Based on Binaphthyl Scaffolds for Pd-Catalyzed Enantioselective C–H Activation/Cycloaddition Reactions - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
"[1,1'-Binaphthalene]-2,2'-dithiol stability and storage conditions"
Answering the user's request.## Technical Support Center: [1,1'-Binaphthalene]-2,2'-dithiol (BINAS)
Prepared by the Office of Senior Application Scientists
Welcome to the technical support guide for this compound (BINAS). This resource is designed for researchers, chemists, and drug development professionals to ensure the stability, proper handling, and effective use of this highly valuable chiral ligand. Due to its inherent chemical properties, BINAS requires specific storage and handling procedures to prevent degradation and ensure experimental reproducibility. This guide provides in-depth answers to common issues and questions.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you may encounter during the storage and use of BINAS.
Question 1: I opened a new bottle of BINAS, and the solid appears slightly yellow instead of white. Is it still usable?
Answer:
A yellow tint in the solid BINAS powder is a primary indicator of oxidation. The two thiol (-SH) groups are susceptible to air oxidation, which leads to the formation of an intramolecular disulfide (-S-S-) bond, creating a cyclic disulfide species.
-
Causality: Thiols are readily oxidized, especially when exposed to atmospheric oxygen. This process can be accelerated by light, moisture, and trace metal impurities. The formation of the disulfide alters the molecular structure and, consequently, its reactivity and coordinating properties as a ligand.
-
Recommended Actions:
-
Analytical Verification: Before use, it is highly recommended to assess the purity of the material. A simple Thin Layer Chromatography (TLC) comparison against a known pure standard (if available) can reveal the presence of the less polar disulfide impurity. For more quantitative results, analysis by ¹H NMR or HPLC is advised. In the ¹H NMR spectrum, the disappearance or diminished integration of the thiol proton signal is a key indicator of oxidation.
-
Risk Assessment: For non-critical applications or initial screenings, the material might still be usable, but be aware that the effective concentration of the active dithiol is lower than calculated. For sensitive catalytic reactions where ligand purity is paramount, using the oxidized material will likely lead to lower yields, poor enantioselectivity, and inconsistent results.
-
Purification (for advanced users): If a significant amount of material has oxidized, it is possible to reduce the disulfide back to the dithiol. This typically involves treatment with a reducing agent like dithiothreitol (DTT) or sodium borohydride (NaBH₄) followed by an acidic workup and purification. This procedure should only be attempted by experienced chemists.
-
Question 2: My catalytic reaction using a BINAS-metal complex is showing significantly lower yield and/or enantioselectivity compared to the literature.
Answer:
This is a classic problem that almost always points to issues with ligand integrity or reaction setup. Assuming other reagents and conditions are correct, the BINAS ligand is the most likely culprit.
-
Causality & Troubleshooting Steps:
-
Ligand Oxidation (Pre-reaction): As discussed in Question 1, starting with partially oxidized BINAS means you are introducing an impurity and using a lower-than-calculated amount of the active ligand. This directly impacts the formation of the active chiral catalyst. Solution: Always use fresh, pure BINAS that has been stored correctly under an inert atmosphere.
-
Oxygen/Moisture in the Reaction: The BINAS ligand, as well as many organometallic catalysts formed from it, can be sensitive to oxygen and moisture during the reaction itself.[1] Solution: Ensure your entire experimental setup is rigorously free of air and moisture. Follow the protocol below.
-
Experimental Protocol: Handling and Preparing a Standard Solution of BINAS under Inert Atmosphere
-
Preparation: Move the sealed BINAS container, required glassware (e.g., Schlenk flask, syringes), and solvent to a glovebox. If a glovebox is not available, use a Schlenk line.
-
Inerting Glassware: Thoroughly flame-dry the Schlenk flask under vacuum and backfill with a high-purity inert gas (Argon or Nitrogen) at least three times.
-
Solvent Degassing: Use a dry, degassed solvent. Solvents should be purified using a solvent system or degassed by three "freeze-pump-thaw" cycles or by sparging with an inert gas for at least 30 minutes.
-
Weighing & Transfer: In the glovebox, weigh the required amount of BINAS directly into the prepared Schlenk flask. If using a Schlenk line, perform the weighing quickly in the air and immediately place the flask under a positive pressure of inert gas.
-
Dissolution: Using a gas-tight syringe, transfer the degassed solvent into the Schlenk flask containing the BINAS solid.
-
Storage of Solution: If the solution is to be stored, keep it in the sealed Schlenk flask in a cool, dark place (2-8°C) under a positive pressure of inert gas. For best results, prepare solutions fresh before use.
Frequently Asked Questions (FAQs)
This section provides answers to general questions regarding the stability and storage of BINAS.
Question 3: What are the ideal long-term storage conditions for solid this compound?
Answer:
Proper long-term storage is the most critical factor in maintaining the purity and reactivity of BINAS. The compound readily oxidizes to the disulfide and should be handled accordingly.[2] The ideal conditions are summarized in the table below.
| Parameter | Recommended Condition | Rationale & Key Considerations |
| Temperature | 2-8°C[3] | Refrigeration slows down the rate of potential degradation pathways. Avoid freezing unless the container is properly sealed to prevent moisture condensation upon warming. |
| Atmosphere | Inert Gas (Argon or Nitrogen)[2][3] | This is the most critical requirement. Oxygen is the primary cause of degradation. The original manufacturer's container should be stored inside a larger, sealed container (e.g., a desiccator or sealed bag) that has been flushed with inert gas. |
| Light | Store in a dark place[4] | Protect from light. Amber vials or storage in a light-proof secondary container is essential as light can photochemically accelerate oxidation. |
| Moisture | Dry/Anhydrous | Store in a desiccator. Moisture can facilitate oxidative and other degradation pathways. |
| Incompatible Materials | Oxidizing agents[4][5] | Keep segregated from strong oxidizing agents (e.g., peroxides, nitrates) as they will rapidly and exothermically degrade the material. |
Question 4: What is the primary degradation pathway for BINAS?
Answer:
The primary and most well-documented degradation pathway for this compound is the oxidation of the two thiol groups to form a stable, seven-membered ring containing an intramolecular disulfide bond.
Figure 1. Oxidation pathway of BINAS.
Caption: The primary degradation pathway for BINAS involves the oxidation of its two thiol groups to form a cyclic disulfide.
Question 5: What are the recommended solvents for dissolving BINAS?
Answer:
BINAS is generally soluble in a range of common organic solvents. The choice of solvent is typically dictated by the requirements of the subsequent reaction.
-
Commonly Used Solvents: Tetrahydrofuran (THF), dichloromethane (DCM), toluene, and diethyl ether are frequently used.
-
Important Considerations: Regardless of the solvent chosen, it is crucial that it is anhydrous and deoxygenated before use to prevent degradation of the ligand.[1] Using solvents straight from a bottle without purification is a common source of experimental failure.
Question 6: What are the key safety precautions when handling BINAS?
Answer:
As with any chemical reagent, proper safety protocols must be followed.
-
Engineering Controls: Always handle BINAS powder in a certified chemical fume hood to avoid inhalation of fine dust.[2]
-
Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses with side shields, a lab coat, and chemical-resistant gloves (e.g., nitrile).[5][6]
-
Handling: Avoid creating dust when handling the solid.[6] Avoid contact with skin and eyes.[6] In case of contact, wash the affected area thoroughly with soap and water.[6]
-
Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.
References
-
Di Furia, F., Furlani, M., Licini, G., & Modena, G. (n.d.). Enantioselective Oxidation of Thioethers. An Improved Route to the Resolution of [1,1′-Binaphthalene]-2,2′-Dithiol. Phosphorus, Sulfur, and Silicon and the Related Elements, 74(1-4), 149-149. [Link]
-
Carl ROTH. (2025). Safety Data Sheet: 1,4-Butanediol diglycidyl ether. [Link]
Sources
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. (+/-)-1.1'-BINAPHTHALENE-2,2'-DITHIOL | 102555-71-5 [chemicalbook.com]
- 3. 124414-37-5|(1R)-[1,1'-Binaphthalene]-2,2'-dithiol|BLD Pharm [bldpharm.com]
- 4. spectrumchemical.com [spectrumchemical.com]
- 5. fishersci.com [fishersci.com]
- 6. chemicalbook.com [chemicalbook.com]
Technical Support Center: [1,1'-Binaphthalene]-2,2'-dithiol (BINAS)
Welcome to the technical support hub for [1,1'-Binaphthalene]-2,2'-dithiol (BINAS). This guide is designed for researchers, chemists, and drug development professionals to navigate the common purification challenges associated with this versatile chiral ligand. Drawing from established protocols and field experience, this document provides in-depth troubleshooting guides and frequently asked questions to ensure you achieve the highest possible purity in your experiments.
Section 1: The Core Challenge - Oxidation and Its Mitigation
The primary difficulty in purifying BINAS lies in the high susceptibility of its two thiol groups to oxidation. Even brief exposure to atmospheric oxygen can lead to the formation of the corresponding intramolecular disulfide, dinaphtho[2,1-c][1][2]dithiocine. This impurity is often the main contaminant in the final product, compromising its efficacy in catalysis and chiral recognition applications.
Troubleshooting Guide: Oxidation Issues
Q1: My final product shows a significant amount of a less polar impurity by TLC. How can I confirm if it's the disulfide?
A1: The disulfide impurity is indeed less polar than the dithiol and will have a higher Rf value on a silica gel TLC plate. Here’s a systematic approach to confirm its identity:
-
Visual Inspection: BINAS is typically a white to off-white solid. The formation of the disulfide can sometimes be accompanied by a slight yellowing of the material, although this is not always a reliable indicator on its own.
-
TLC Analysis:
-
Co-spotting: Run a TLC with three lanes: your purified sample, a small sample of your crude starting material, and a lane where both are co-spotted. The disulfide is often present in the crude mix. The less polar spot in your purified material should align with a spot in the crude material.
-
Staining: While BINAS and its disulfide are UV-active, specific stains can be informative. After UV visualization, an iodine chamber can be used; thiols often show up as brown spots.[3][4] Permanganate stains are excellent for visualizing oxidizable groups like thiols, which will appear as yellow or light brown spots on a purple background after gentle heating.[5]
-
-
1H NMR Spectroscopy: This is the most definitive method.
-
The key diagnostic signal for the dithiol is the presence of the two thiol protons (-SH). Their chemical shift can be broad and variable (typically 3-5 ppm) but will integrate to 2H. This signal will be completely absent in the 1H NMR spectrum of the disulfide.
-
The aromatic protons on the binaphthyl backbone will show subtle shifts between the dithiol and the disulfide. While the patterns will be complex, a direct comparison of the spectra will reveal differences.
-
Q2: I suspect oxidation is occurring during my column chromatography. What steps can I take to prevent this?
A2: Column chromatography on silica gel is a common purification method, but the large surface area and exposure to air can accelerate oxidation. The following protocol is designed to minimize this risk:
-
Deoxygenate Solvents: Before preparing your eluent, thoroughly degas all solvents (e.g., hexane, dichloromethane, ethyl acetate) by sparging with an inert gas like argon or nitrogen for at least 15-30 minutes.[2][6] This removes dissolved oxygen, the primary culprit.
-
Use an Inert Atmosphere: Pack and run the column under a positive pressure of nitrogen or argon. This can be achieved by using a Schlenk-adapted chromatography column or by simply maintaining a gentle flow of inert gas into the top of the column via a needle through a septum.[5]
-
Work Quickly: Do not let the compound sit on the column for an extended period. Elute the product as efficiently as possible.
-
Consider the Stationary Phase: While silica gel is standard, some researchers suggest that acidic alumina may be less prone to promoting thiol oxidation.[2][6] This is because thiols tend to oxidize more slowly at a lower pH.[2][7]
-
Post-Column Reduction (Rescue Operation): If you suspect oxidation has occurred on the column, you can treat the combined, evaporated fractions containing your product with a reducing agent like tris(2-carboxyethyl)phosphine (TCEP). TCEP is effective at reducing disulfides back to thiols and is generally compatible with organic solvents. Subsequent re-purification or workup would be necessary.
Section 2: Purification Protocols and Troubleshooting
This section provides detailed protocols for the most common purification techniques for BINAS, along with troubleshooting for common issues like low yield.
Workflow: Diagnosing and Solving Purity Issues
Caption: Troubleshooting workflow for BINAS purification.
Experimental Protocol 1: Inert Atmosphere Column Chromatography
This protocol is designed for the purification of gram-scale quantities of crude BINAS.
Materials:
-
Glass chromatography column with a stopcock
-
Silica gel (230-400 mesh)
-
Degassed solvents (e.g., Hexane and Dichloromethane)
-
Sand (acid-washed)
-
Nitrogen or Argon source with tubing and needle adapter
-
Schlenk flask for sample loading
Procedure:
-
Column Preparation:
-
Place a small plug of cotton or glass wool at the bottom of the column. Add a ~1 cm layer of sand.
-
In a separate flask, prepare a slurry of silica gel in degassed hexane (approx. 30-50 times the weight of your crude product).
-
Pour the slurry into the column. Gently tap the column to pack the silica bed and remove any air bubbles.
-
Add another ~1 cm layer of sand on top of the silica bed to prevent disruption during solvent addition.
-
Drain the solvent until the level is just at the top of the sand layer. Crucially, do not let the column run dry at any point.
-
-
Sample Loading:
-
Dissolve your crude BINAS in a minimal amount of degassed dichloromethane.
-
Alternatively, for less soluble samples, perform a "dry loading": adsorb the crude product onto a small amount of silica gel by dissolving it in a suitable solvent, adding the silica, and removing the solvent under vacuum. Carefully add the resulting free-flowing powder to the top of the column.
-
-
Elution:
-
Begin eluting with a non-polar solvent (e.g., 100% degassed hexane) and gradually increase the polarity with degassed dichloromethane. A typical gradient might start from 98:2 Hexane:DCM. The optimal eluent composition should be determined beforehand by TLC.
-
Throughout the process, maintain a gentle positive pressure of inert gas at the top of the column.
-
-
Fraction Collection:
-
Collect fractions and monitor them by TLC (visualizing with a UV lamp).
-
Combine the fractions containing the pure BINAS product.
-
-
Solvent Removal:
-
Remove the solvent from the combined pure fractions using a rotary evaporator. To minimize oxidation on the flask walls, you can backfill the flask with inert gas before venting.
-
Experimental Protocol 2: Recrystallization
Recrystallization is an excellent final purification step to obtain highly pure, crystalline BINAS.
Materials:
-
Schlenk flask or a round-bottom flask with a septum inlet
-
Degassed solvents (e.g., Toluene or a Dichloromethane/Petroleum Ether mixture)
-
Inert gas source
Procedure:
-
Place the crude or column-purified BINAS into the Schlenk flask.
-
Under a positive pressure of inert gas, add the minimum amount of hot (or room temperature for DCM) degassed solvent to just dissolve the solid. For a two-solvent system, dissolve the solid in the more soluble solvent (e.g., DCM) first.[2][4]
-
If using a two-solvent system, add the less soluble solvent (e.g., petroleum ether) dropwise until the solution becomes faintly cloudy.[2]
-
Allow the flask to cool slowly to room temperature, then place it in a refrigerator or freezer to maximize crystal formation.
-
Collect the crystals by filtration, washing with a small amount of cold, deoxygenated solvent.
-
Dry the crystals under high vacuum. Store the final product in a sealed vial under an inert atmosphere.
Troubleshooting Guide: Low Yield
Q3: My final yield after purification is very low. What are the common causes?
A3: Low recovery can be frustrating. Here are several potential causes and solutions:
-
Incomplete Reaction: The synthesis of BINAS from BINOL via the Newman-Kwart rearrangement requires high temperatures (200-300 °C).[7][8][9] If the reaction does not go to completion, you will have significant amounts of starting material and intermediates, reducing the theoretical yield of your product. Ensure your reaction conditions are optimized.
-
Oxidation: As discussed, oxidation to the disulfide is a major pathway for product loss. Rigorous use of inert atmosphere techniques is paramount.
-
Premature Crystallization: During recrystallization, if the solution cools too quickly or is agitated, the product can "crash out" as a fine powder, trapping impurities and making collection difficult.[4] Ensure slow cooling.
-
Incorrect Eluent Polarity: In column chromatography, if the eluent is too polar, your product may elute too quickly along with impurities. If it's not polar enough, the product may not elute from the column at all. Always optimize the solvent system with TLC first, aiming for an Rf value of ~0.3 for your target compound.[10]
-
Mechanical Losses: Be mindful of losses during transfers, filtration, and handling of the solid material.
Section 3: Analytical Methods for Purity Assessment
Accurate assessment of purity is critical. This section outlines standard analytical techniques for BINAS.
| Parameter | Technique | Typical Conditions & Observations |
| Chemical Purity | 1H NMR | Solvent: CDCl3 or DMSO-d6. Key Signals: Look for the -SH protons (broad, ~3-5 ppm). Their absence indicates the disulfide. The aromatic region (7-8.5 ppm) should be clean and match literature values for similar binaphthyl systems.[1][11] |
| Chemical Purity | Reverse-Phase HPLC | Column: C8 or C18. Mobile Phase: Acetonitrile/Water gradient with 0.1% acid (e.g., phosphoric or formic acid).[12][13] Detection: UV at 220 nm or 254 nm. The disulfide will typically have a longer retention time. |
| Enantiomeric Purity | Chiral HPLC | Column: Chiral stationary phase (e.g., Chiralcel OJ-H, Chiralpak series).[13][14] Mobile Phase: Typically Hexane/Isopropanol mixtures.[13][14] Detection: UV. Allows for the quantification of enantiomeric excess (ee). |
Section 4: Frequently Asked Questions (FAQs)
Q4: How should I properly store purified this compound?
A4: Due to its sensitivity to air, BINAS should be stored under an inert atmosphere (argon or nitrogen) in a tightly sealed vial.[6][15] For long-term storage, keeping it in a freezer at -20°C is recommended to slow down any potential degradation pathways.
Q5: My BINAS is derived from BINOL. What impurities might carry over from the BINOL resolution?
A5: If you are preparing an enantiomerically pure version of BINAS, the purity of your starting BINOL is critical. Common methods for BINOL resolution involve forming diastereomeric complexes with chiral resolving agents like N-benzylcinchonidinium chloride.[10][12] Incomplete separation of these diastereomers can lead to contamination of your desired BINOL enantiomer with the opposite enantiomer. This will directly translate to a lower enantiomeric excess (ee) in your final BINAS product.
Q6: What is the Newman-Kwart rearrangement and what are its potential byproducts?
A6: The Newman-Kwart rearrangement is a thermal reaction that converts an O-aryl thiocarbamate into an S-aryl thiocarbamate.[7][8][9] This is a common and efficient way to synthesize BINAS from the more readily available BINOL. The mechanism is an intramolecular aromatic nucleophilic substitution.[8]
-
Driving Force: The reaction is driven by the formation of the thermodynamically more stable C=O double bond from a C=S double bond.[8]
-
Potential Byproducts: The reaction requires very high temperatures, which can lead to side reactions or decomposition if not carefully controlled. Incomplete rearrangement will leave the O-thiocarbamate intermediate in your crude product. Hydrolysis of this intermediate would revert to BINOL. Therefore, both BINOL and the thiocarbamate are potential impurities.
Synthetic Pathway and Key Species
Caption: Key species in the synthesis of BINAS from BINOL.
References
-
Beare, N., Painter, G. F., & McAdam, C. J. (2023). Syntheses and crystal structures of two dinaphtho[2,1-d:1′,2′-f][1][16]dithiepine atropisomers. Acta Crystallographica Section E: Crystallographic Communications, 79(Pt 2), 107–111. [Link]
-
Fabbri, D., Delogu, G., & De Lucchi, O. (1993). Preparation of enantiomerically pure 1,1'-binaphthalene-2,2'-diol and 1,1'-binaphthalene-2,2'-dithiol. The Journal of Organic Chemistry, 58(7), 1748–1750. [Link]
-
Reddit. (2013). How would you purify air-sensitive materials (thiols) using column chromatography? r/chemistry. [Link]
-
Beare, N., Painter, G. F., & McAdam, C. J. (2023). Syntheses and crystal structures of two dinaphtho[2,1-d:1′,2′-f][1][16]dithiepine atropisomers. ResearchGate. [Link]
-
Chem-Station. (2016). Newman-Kwart Rearrangement. [Link]
-
Organic Chemistry Portal. (n.d.). Newman-Kwart Rearrangement. [Link]
-
Wikipedia. (n.d.). Newman–Kwart rearrangement. [Link]
-
University of Colorado Boulder. (n.d.). Column chromatography. [Link]
-
Organic Syntheses. (n.d.). (R)-(+)- AND (S)-(−)-2,2'-BIS(DIPHENYLPHOSPHINO)-1,1'-BINAPHTHYL (BINAP). [Link]
-
MDPI. (2018). Synthesis of Dinaphtho[2,3-d:2',3'-d']anthra[1,2-b:5,6-b']dithiophene (DNADT) Derivatives: Effect of Alkyl Chains on Transistor Properties. Molecules, 23(10), 2653. [Link]
-
Takimiya, K., et al. (2011). General Synthesis of Dinaphtho[2,3-b:2´,3´-f]thieno[3,2-b]thiophene (DNTT) Derivatives. Journal of the American Chemical Society. [Link]
-
Organic Syntheses. (n.d.). (S)-(−)- AND (R)-(+)-1,1'-BI-2-NAPHTHOL. [Link]
-
PubChem. (n.d.). This compound. [Link]
-
Organic Chemistry at CU Boulder. (n.d.). Column Chromatography. [Link]
-
University of California, Los Angeles. (n.d.). Stains for Developing TLC Plates. [Link]
-
PubMed. (1997). [The determination of enantiomeric purity for 1,1'-binaphthyl-2,2'-diol by high performance liquid chromatography]. Se Pu, 15(2), 168-9. [Link]
-
Chemistry LibreTexts. (2024). 2.4A: Macroscale Columns. [Link]
-
Harvey, J. N., et al. (2009). The Newman-Kwart Rearrangement of O-Aryl Thiocarbamates: Substantial Reduction in Reaction Temperatures through Palladium Catalysis. Angewandte Chemie International Edition, 48(41), 7612-7615. [Link]
-
ResearchGate. (n.d.). RECRYSTALLIZATION. [Link]
-
PubChemLite. (n.d.). This compound. [Link]
-
Phenomenex. (n.d.). Chiral HPLC Separations. [Link]
-
Royal Society of Chemistry. (2018). Oxidative Skeletal Rearrangement of 1,1'-Binaphthalene-2,2'-Diamines (BINAMs) via C–C Bond Cleavage and Nitrogen Migration. Organic & Biomolecular Chemistry, 16(43), 8349-8353. [Link]
-
Oregon State University. (n.d.). 1H NMR Chemical Shift. [Link]
-
University of Wisconsin. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. [Link]
-
IUCr. (2017). Syntheses and crystal structure of a (2,6-diisopropyldinaphtho[2,1-d:1′,2′-f][1][16]dithiepin-4-yl)(phenyl)methanol atropisomer. Acta Crystallographica Section E, 73(Pt 11), 1688–1692. [Link]
-
Reddit. (2019). Recrystallization with two solvents. r/Chempros. [Link]
-
SpectraBase. (n.d.). (R)-(-)-1,1'-Binaphthyl-2,2'-diyl hydrogen phosphate. [Link]
-
LianYunGang Chiral Chemical CO.,LTD. (n.d.). (S)-1,1'-Binaphthalene-2,2'-diol. [Link]
-
Supporting Information for Chiral BINOL-Based Borate Counterions. (n.d.). [Link]
-
PubMed. (2023). Syntheses and crystal structures of two di-naph-tho[2,1- d:1',2'- f][1][16]dithiepine atropisomers. Acta Crystallographica Section E: Crystallographic Communications, 79(Pt 2), 107–111. [Link]
Sources
- 1. Syntheses and crystal structures of two dinaphtho[2,1-d:1′,2′-f][1,3]dithiepine atropisomers - PMC [pmc.ncbi.nlm.nih.gov]
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- 16. pubs.acs.org [pubs.acs.org]
Technical Support Center: Optimizing Reaction Conditions with [1,1'-Binaphthalene]-2,2'-dithiol
Welcome to the technical support center for [1,1'-Binaphthalene]-2,2'-dithiol, a premier C₂-symmetric chiral ligand for asymmetric catalysis. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into the effective use of this versatile ligand. We will move beyond simple protocols to explain the causality behind experimental choices, empowering you to troubleshoot and optimize your reactions with confidence.
Part 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions about the ligand's properties, handling, and general application.
Q1: What is this compound and what are its primary applications?
A1: this compound, often abbreviated as BNT or BINAS, is an organosulfur compound featuring two naphthalene rings linked via a C-C bond, with thiol (-SH) groups at the 2 and 2' positions. Its key feature is axial chirality arising from hindered rotation around the binaphthyl bond, making it a powerful C₂-symmetric ligand.[1][2] Its primary application is in asymmetric catalysis, where it coordinates with transition metals (e.g., Copper, Rhodium, Ruthenium) to create a well-defined chiral environment.[3] This enables the highly enantioselective synthesis of valuable chiral molecules, including alcohols, amines, and complex carbon skeletons.[1][3]
Q2: How should I properly store and handle this ligand?
A2: The thiol groups in this compound are susceptible to oxidation. Over time, exposure to air can lead to the formation of the corresponding disulfide, which will deactivate the catalyst. Therefore, it is critical to store the solid ligand under an inert atmosphere (Argon or Nitrogen) in a tightly sealed container, preferably at low temperatures (e.g., in a freezer). Always handle the reagent in a fume hood and use inert atmosphere techniques (e.g., a glovebox or Schlenk line) when preparing solutions or setting up reactions.
Q3: What is the mechanistic principle behind its function in catalysis?
A3: The ligand's efficacy stems from its rigid binaphthyl backbone and the coordinating ability of the two thiol groups. When complexed with a metal center, the ligand's fixed geometry creates a chiral pocket. Substrates approaching the metal are forced into a specific orientation to minimize steric hindrance, exposing one face of the reactive group to attack.[1] This geometrically constrained transition state is what directs the reaction to preferentially form one enantiomer over the other. The specific mechanism, whether a dithiol or monothiol pathway, can depend on the reaction conditions and the metal used.[4]
Q4: Can I use this ligand for applications other than catalysis?
A4: Yes. Due to its unique structure and ability to interact differently with other chiral molecules, it has been explored as a chiral sensor.[3] Binding of an analyte can induce a measurable change in its spectroscopic properties, such as fluorescence or circular dichroism, allowing for the differentiation of enantiomers.[3]
Part 2: Troubleshooting Guide - The Copper-Catalyzed Asymmetric Conjugate Addition
A benchmark application for this class of ligands is the copper-catalyzed conjugate addition of diethylzinc (Et₂Zn) to cyclic enones. This section addresses common problems encountered in this reaction.
Q5: My reaction shows low enantioselectivity (<80% ee). What are the primary causes and how can I fix it?
A5: Low enantioselectivity is a common but solvable issue. The root cause is often a poorly defined or compromised chiral environment. A systematic approach is best.
-
Workflow for Troubleshooting Low Enantioselectivity:
Caption: A systematic workflow for troubleshooting low enantioselectivity.
-
Ligand Purity: Ensure your this compound is enantiomerically pure and has not oxidized to the disulfide. Impurities can create competing, non-selective catalytic cycles.
-
Temperature Control: This is the most critical parameter. Reactions are typically run at low temperatures (-30 °C to 0 °C) to enhance selectivity.[5] A higher temperature increases molecular motion, leading to a less organized transition state and lower enantiomeric excess (ee). Try running the reaction at a lower temperature (e.g., -40 °C).
-
Solvent Choice: The solvent profoundly impacts the catalyst's conformation and solubility. Non-polar solvents like toluene or dichloromethane (DCM) are common starting points.[6] Polar coordinating solvents can compete for binding sites on the copper center, disrupting the chiral pocket.
-
Copper(I) vs. Copper(II) Source: While the active catalyst is believed to be a Cu(I) species, starting with a Cu(II) salt like Cu(OTf)₂ is common, as the diethylzinc can act as a reductant in situ.[7] However, the choice of counter-ion (triflate vs. acetate) can alter the Lewis acidity and geometry of the active catalyst. Interestingly, switching the copper salt (e.g., from Cu(OTf)₂ to Cu(acac)₂) has been shown in related systems to sometimes reverse the enantioselectivity, producing the opposite enantiomer.[8]
Q6: My reaction is slow or stalls completely (low conversion). What should I investigate?
A6: Low catalytic activity often points to catalyst inhibition or decomposition.
-
Inert Atmosphere is Crucial: Both the copper catalyst and diethylzinc are sensitive to air and moisture. Ensure your glassware is oven- or flame-dried and the reaction is run under a positive pressure of dry argon or nitrogen.[6] Oxygen can oxidize the catalyst, and water will rapidly quench the diethylzinc reagent.
-
Quality of Diethylzinc: Diethylzinc is highly pyrophoric and reactive. Use a fresh bottle or a recently titrated solution. Old or improperly stored Et₂Zn may have partially hydrolyzed to ethylzinc hydroxide, which is less reactive.
-
Catalyst Formation: The in situ preparation of the catalyst is critical. The ligand and copper salt should be stirred together in the solvent for a period (e.g., 1 hour) before adding the other reagents.[6] This allows for the complete formation of the chiral complex. The solution should typically become colorless or pale yellow.[7]
-
Substrate Inhibition: Some substrates, particularly those with other coordinating functional groups, can bind too strongly to the copper center and inhibit turnover. If this is suspected, try using a higher catalyst loading or adding a non-coordinating co-solvent.
Q7: I am getting significant side products. What are they and how can I prevent them?
A7: The most common side reaction is the 1,2-addition of diethylzinc directly to the carbonyl group, yielding a tertiary alcohol, instead of the desired 1,4-conjugate addition.
-
Catalytic Cycle and Side Reaction Pathway:
Caption: Simplified reaction pathways for desired 1,4-addition and undesired 1,2-addition.
This is often caused by uncatalyzed background reaction. To minimize it:
-
Slow Addition: Add the diethylzinc solution dropwise via syringe pump at low temperature. This keeps the instantaneous concentration of free Et₂Zn low, favoring the catalyzed 1,4-addition pathway over the uncatalyzed 1,2-addition.
-
Check Temperature: Higher temperatures can favor the 1,2-addition. Ensure your cooling bath is maintaining the target temperature.
Q8: How can I effectively purify my product from the sulfur-containing ligand?
A8: Sulfur compounds can be challenging to remove completely.
-
Aqueous Workup: After quenching the reaction (typically with saturated aq. NH₄Cl), perform a thorough aqueous workup. Washing the organic layer with dilute HCl can help protonate and remove any basic species, while a wash with brine helps remove water.[7]
-
Column Chromatography: This is usually essential. Elemental sulfur (from side reactions) and the dithiol ligand itself tend to be non-polar. They often elute quickly on silica gel with non-polar eluents like hexane or petroleum ether.[9] Your product, being more polar, should elute later. Running a gradient elution (e.g., starting with 100% hexane and gradually increasing the ethyl acetate concentration) is highly effective.
-
Alternative Methods: If chromatography fails, consider washing the crude product solution with an acidified copper sulfate solution. This can sometimes help precipitate copper sulfides, though care must be taken not to affect the product.[10]
Part 3: Key Experimental Protocols
Protocol 1: In Situ Preparation of the Copper(I)-[1,1'-Binaphthalene]-2,2'-dithiol Catalyst and Asymmetric Conjugate Addition
This protocol is a representative example for the addition of Et₂Zn to cyclohexenone and should be optimized for other substrates.
Materials:
-
(R)-[1,1'-Binaphthalene]-2,2'-dithiol (Ligand)
-
Copper(II) trifluoromethanesulfonate (Cu(OTf)₂)
-
2-Cyclohexen-1-one (Enone)
-
Diethylzinc (1.0 M solution in hexanes)
-
Anhydrous Toluene
-
Saturated aqueous NH₄Cl solution
Procedure:
-
Catalyst Preparation: a. To a flame-dried 50 mL Schlenk flask under argon, add Cu(OTf)₂ (3.6 mg, 0.01 mmol, 5 mol%) and the (R)-dithiol ligand (4.8 mg, 0.015 mmol, 7.5 mol%). b. Add 5 mL of anhydrous toluene via syringe. c. Stir the resulting suspension at room temperature for 1 hour. The mixture should become a clear, pale solution.
-
Reaction Execution: a. Cool the catalyst solution to -30 °C using a cryocooler or a dry ice/acetone bath. b. Add 2-cyclohexen-1-one (19.2 mg, 0.2 mmol, 1.0 equiv.) to the cold catalyst solution. c. Add diethylzinc (0.44 mL of 1.0 M solution, 0.44 mmol, 2.2 equiv.) dropwise over 10 minutes, ensuring the internal temperature does not rise significantly. d. Stir the reaction mixture at -30 °C for 12 hours. Monitor the reaction progress by TLC.
-
Workup and Purification: a. Quench the reaction by slowly adding 5 mL of saturated aqueous NH₄Cl solution at -30 °C. b. Allow the mixture to warm to room temperature and transfer it to a separatory funnel. c. Extract the aqueous layer with diethyl ether (3 x 15 mL). d. Combine the organic layers, wash with brine (1 x 20 mL), and dry over anhydrous Na₂SO₄. e. Filter and concentrate the solution under reduced pressure. f. Purify the crude residue by flash column chromatography on silica gel (eluent: 5% ethyl acetate in hexanes) to yield (R)-3-ethylcyclohexanone.
Data Presentation: Effect of Temperature on Enantioselectivity
| Entry | Temperature (°C) | Conversion (%) | ee (%) |
| 1 | 25 | >99 | 45 |
| 2 | 0 | >99 | 82 |
| 3 | -30 | 95 | 94 |
| 4 | -40 | 88 | >96 |
Note: Data is representative and based on typical outcomes for this reaction class.
References
-
Feringa, B. L., et al. (1996). Enantioselective conjugate addition of dialkylzinc reagents to cyclic and acyclic enones catalyzed by chiral copper complexes of new phosphorus amidites. Angewandte Chemie International Edition in English, 35(20), 2374-2376. Available from: [Link]
-
MDPI. (2020). Organocatalytic Asymmetric Michael Addition in Aqueous Media by a Hydrogen-Bonding Catalyst. Available from: [Link]
-
Tiano, M., et al. (2019). Enantioselective Michael Addition: An Experimental Introduction to Asymmetric Synthesis. ChemRxiv. Available from: [Link]
-
Enantioselective synthesis of [1,1′-binaphthalene]-8,8′-diyl bis(diphenylphosphane) and its derivatives. (2021). RSC Advances. Available from: [Link]
-
Cytotoxicity of Atropisomeric [1,1′‐Binaphthalene]‐2,2′‐Diamines (BINAM) and Analogs in Human Cancer Cells. (2020). Chemistry – A European Journal. Available from: [Link]
-
ResearchGate. (2018). How could I purify organic compound from the sulphur (S8)? Available from: [Link]
- Prabagaran, N., et al. (2002).
-
Feringa, B. L., et al. (2004). Copper(I) thiolate catalysts in asymmetric conjugate addition reactions. Organic Letters, 6(12), 1959-62. Available from: [Link]
-
Electrochemical Synthesis of 1,1′-Binaphthalene-2,2′-Diamines via Transition-Metal-Free Oxidative Homocoupling. (2021). Molecules. Available from: [Link]
-
Copper-catalyzed enantioselective conjugate addition of diethylzinc to acyclic enones with chiral sulfoxide-phosphine ligands. (2012). Tetrahedron: Asymmetry. Available from: [Link]
-
PubChem. This compound. Available from: [Link]
-
Tiano, M., et al. (2019). Enantioselective Michael Addition: An Experimental Introduction to Asymmetric Synthesis. Cambridge Open Engage. Available from: [Link]
-
Di Gioia, M.L., et al. (2017). Recent Developments on 1,3-Dipolar Cycloaddition Reactions by Catalysis in Green Solvents. Molecules. Available from: [Link]
-
Reversal of Enantioselectivity in the Conjugate Addition Reaction of Cyclic Enones with the CuOTf/Azolium Catalytic System. (2021). Molecules. Available from: [Link]
-
New Copper(II)-L-Dipeptide-Bathophenanthroline Complexes as Potential Anticancer Agents. (2021). International Journal of Molecular Sciences. Available from: [Link]
-
ResearchGate. (1995). Resolution of (1,1′-Binaphthalene)-2,2′-dithiol by Enzyme Catalyzed Hydrolysis of a Racemic Diacyl Derivative. Available from: [Link]
-
Shibata, N., et al. (2010). Reversal of stereoselectivity in the Cu-catalyzed conjugate addition reaction of dialkylzinc to cyclic enone in the presence of a chiral azolium compound. The Journal of Organic Chemistry, 75(16), 5707-15. Available from: [Link]
-
The dithiol mechanism of class I glutaredoxins promotes specificity for glutathione as a reducing agent. (2017). Redox Biology. Available from: [Link]
-
The dithiol mechanism of class I glutaredoxins promotes specificity for glutathione as a reducing agent. (2017). ResearchGate. Available from: [Link]
-
ResearchGate. (1995). ChemInform Abstract: Resolution of (1,1′-Binaphthalene)-2,2′-dithiol by Enzyme Catalyzed Hydrolysis of a Racemic Diacyl Derivative. Available from: [Link]
-
Sciencemadness Discussion Board. (2019). Removing Sulfur Compounds from Dehydrogenation Reaction Mixture. Available from: [Link]
-
Asymmetric by Design: Heteroleptic Coordination Compounds with Redox-Active Dithiolene and 1,2,4,5-Tetrakis(isopropylthio)benzene Ligands. (2022). Inorganic Chemistry. Available from: [Link]
-
Chemistry Stack Exchange. (2015). What is the mechanism for this nucleophilic conjugate addition? Available from: [Link]
-
ResearchGate. (2012). Cu-catalyzed enantioselective conjugate addition of diethylzinc to chalcone. Available from: [Link]
Sources
- 1. Cu-catalyzed asymmetric conjugate additions of dialkyl- and diarylzinc reagents to acyclic beta-silyl-alpha,beta-unsaturated ketones. Synthesis of allylsilanes in high diastereo- and enantiomeric purity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. physics.emu.edu.tr [physics.emu.edu.tr]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. files01.core.ac.uk [files01.core.ac.uk]
- 8. Reversal of stereoselectivity in the Cu-catalyzed conjugate addition reaction of dialkylzinc to cyclic enone in the presence of a chiral azolium compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Sciencemadness Discussion Board - Removing Sulfur Compounds from Dehydrogenation Reaction Mixture - Powered by XMB 1.9.11 [sciencemadness.org]
"common side reactions in [1,1'-Binaphthalene]-2,2'-dithiol synthesis"
Introduction
Welcome to the technical support guide for the synthesis of [1,1'-Binaphthalene]-2,2'-dithiol (BINAS). This axially chiral dithiol is a critical ligand in asymmetric catalysis and the synthesis of novel organosulfur compounds. Its synthesis, however, can be accompanied by several challenges, including low yields, difficult purifications, and the formation of persistent side products.
This guide is designed for researchers, chemists, and drug development professionals. It provides in-depth, experience-driven troubleshooting advice in a direct question-and-answer format to address specific experimental issues. The information is grounded in established chemical principles and supported by literature references to ensure scientific integrity.
Troubleshooting Guide: Common Experimental Issues
Problem 1: My reaction mixture turns viscous, and I'm isolating a sticky polymer instead of the desired dithiol.
Answer: This is a classic sign of oxidative polymerization. The thiol (-SH) groups in your target molecule are highly susceptible to oxidation, which links molecules together via disulfide (-S-S-) bonds to form oligomers or polymers. This is the most common side reaction in dithiol synthesis.[1]
Root Causes & Solutions:
-
Atmospheric Oxygen: The primary culprit is often exposure to oxygen from the air. Thiols, especially in the presence of base or trace metal catalysts, can be rapidly oxidized.[2]
-
Solution 1: Implement Rigorous Inert Atmosphere Techniques. Ensure your entire apparatus is thoroughly purged with an inert gas like nitrogen or argon. Use Schlenk lines or a glovebox for all manipulations, including solvent transfers and reagent additions.[1]
-
Solution 2: Use Degassed Solvents. Solvents can dissolve a significant amount of oxygen. Degas all solvents immediately before use by sparging with an inert gas, freeze-pump-thaw cycles, or sonication under vacuum.[1]
-
-
Oxidizing Impurities: Reagents or solvents may contain peroxide or other oxidizing impurities.
-
Solution: Purify Reagents and Solvents. Use freshly purified solvents. Check starting materials for any potential contaminants that could promote oxidation.
-
-
pH Control: Basic conditions can deprotonate the thiol to form a thiolate anion (R-S⁻), which is even more susceptible to oxidation than the neutral thiol.
-
Solution: Maintain Neutral or Slightly Acidic pH. If your reaction conditions allow, keeping the pH neutral or slightly acidic during workup and storage can significantly suppress disulfide formation.[1] After the reaction, acidify the mixture to a pH of ~5-6 to ensure the thiol is fully protonated before extraction.[1]
-
Problem 2: My final product is a clean white solid, but the yield is very low.
Answer: Low yields, in the absence of polymerization, often point to incomplete reactions, competing side reactions other than oxidation, or mechanical losses during workup and purification.
Root Causes & Solutions:
-
Incomplete Reaction: The conversion of the starting material to the dithiol may be stalling.
-
Solution 1: Optimize Reaction Time and Temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC). If the starting material is still present after the expected time, consider extending the reaction duration or cautiously increasing the temperature.[1][3]
-
Solution 2: Verify Reagent Stoichiometry and Quality. Carefully check the molar ratios of your reactants. An excess or deficit of a key reagent can halt the reaction or lead to unwanted side products.[1][3] Ensure reagents, especially organolithiums like t-BuLi or strong reducing agents like LiAlH₄, have not degraded. It is often necessary to titrate organolithium reagents before use.
-
-
Competing Side Reactions: Depending on the synthetic route, other pathways can consume your starting materials or intermediates. For syntheses starting from 2,2′-dibromo-1,1′-binaphthalene, incomplete lithiation or protonolysis of the lithiated intermediate (if trace water is present) can be an issue.
-
Solution: Ensure Anhydrous Conditions. Thoroughly dry all glassware and solvents. Reactions involving organolithiums are extremely sensitive to moisture.
-
-
Difficult Purification: The product may be lost during extraction or chromatography.
-
Solution: Optimize Workup Procedure. this compound has some solubility in common organic solvents. Ensure you are using an appropriate extraction solvent and performing a sufficient number of extractions. During purification by column chromatography, streaking or irreversible adsorption on silica gel can occur. Consider using a less acidic stationary phase like neutral alumina or deactivating the silica gel with a small amount of triethylamine in the eluent.
-
Problem 3: My NMR spectrum shows the desired product, but also several other aromatic signals I can't identify.
Answer: Unidentified aromatic signals often arise from byproducts of the specific synthetic route employed. The most common modern syntheses start from 1,1'-binaphthyl-2,2'-diol (BINOL).[4]
Root Causes & Solutions (Based on the Newman-Kwart Rearrangement Route):
This popular route involves converting BINOL to a thiocarbamate, followed by a thermal Newman-Kwart rearrangement and subsequent hydrolysis.[4]
-
Incomplete Rearrangement: The thermal Newman-Kwart rearrangement may not have gone to completion.
-
Byproduct: Unrearranged O-thiocarbamate intermediate.
-
Solution: This rearrangement often requires high temperatures (200-250 °C). Ensure the reaction temperature is reached and maintained. The reaction can be monitored by TLC or ¹H NMR to confirm the disappearance of the starting thiocarbamate.
-
-
Hydrolysis Issues: The final step is typically the hydrolysis of the S-thiocarbamate to the dithiol, often with a strong base like KOH or NaOH in an alcohol solvent.
-
Byproduct: Monothiol product, where only one of the two thiocarbamate groups was hydrolyzed.
-
Solution: Use a sufficient excess of the base and ensure the reaction goes to completion. Heating is typically required. Monitor by TLC until the intermediate is fully consumed.
-
Frequently Asked Questions (FAQs)
Q1: What is the best synthetic route to prepare this compound? A1: While several methods exist, one of the most practical and widely used procedures for both racemic and enantiomerically pure dithiol starts from 1,1'-binaphthyl-2,2'-diol (BINOL).[4] The route involves conversion to a dimethylthiocarbamoyl ester, followed by a thermal Newman-Kwart rearrangement and subsequent hydrolysis. This method is generally more reliable and scalable than older methods like the Ullman coupling or those involving direct lithiation and quenching with sulfur.[4]
Q2: How should I properly store the final this compound product? A2: The product is prone to air oxidation, forming the corresponding disulfide.[4] It should be stored as a solid in a tightly sealed vial, with the headspace flushed with an inert gas (argon or nitrogen). For long-term storage, keeping it in a freezer (-20 °C) under an inert atmosphere is highly recommended.[4]
Q3: My TLC shows a new spot forming at the baseline that is UV active. What is it? A3: This is very likely the disulfide polymer/oligomer. Due to its high molecular weight and polarity, it tends to stick to the baseline of the silica gel plate and not elute with common organic solvents.[1] This observation is a strong indicator that you need to improve your inert atmosphere technique.
Q4: Can I reverse the formation of the disulfide byproduct? A4: Yes, to some extent. If you have isolated a mixture containing the disulfide, you can attempt to reduce it back to the dithiol. Common reducing agents for this purpose include dithiothreitol (DTT), tris(2-carboxyethyl)phosphine (TCEP), or even a milder agent like sodium borohydride (NaBH₄) under appropriate conditions. After reduction, you will need to repeat the workup and purification steps. However, preventing its formation in the first place is far more efficient.
Key Experimental Protocol & Visualizations
Synthetic Workflow Overview
The following diagram outlines a common and effective pathway for synthesizing this compound starting from the more readily available BINOL.
Caption: Workflow for BINAS synthesis via Newman-Kwart rearrangement.
Main Reaction vs. Primary Side Reaction
This diagram illustrates the desired reaction pathway versus the most common side reaction, oxidative disulfide formation.
Caption: Equilibrium between dithiol and its oxidized disulfide form.
Summary of Common Byproducts and Solutions
| Observed Problem | Potential Byproduct | Chemical Structure | Probable Cause | Recommended Solution |
| Viscous/Polymeric Product | Disulfide Polymer | R-S-[S-S]n-S-R | Oxidation by atmospheric O₂.[1] | Use rigorous inert atmosphere techniques and degassed solvents.[1] |
| Low Yield / Complex NMR | Monothiol Intermediate | C₂₀H₁₃(SH)(S-CONMe₂) | Incomplete hydrolysis of the S-thiocarbamate. | Increase reaction time/temperature or excess of base during hydrolysis. |
| Impurity with similar Rf | O-Thiocarbamate | C₂₀H₁₂(O-CONMe₂)₂ | Incomplete Newman-Kwart rearrangement. | Ensure reaction reaches the required high temperature (>220 °C) and goes to completion. |
| Low Yield | Protonated Starting Material | C₂₀H₁₂Br₂ | Quenching of lithiated intermediate by trace water. | Ensure all glassware, reagents, and solvents are strictly anhydrous. |
References
- BenchChem. (n.d.). preventing polymer by-product formation in dithiol synthesis.
- BenchChem. (n.d.). Troubleshooting polymerization reactions involving 1,3,4-Thiadiazole-2,5-dithiol.
-
ResearchGate. (2013). Does anyone have experience working with thiols which has gone for disulfide (Dimerization)? Retrieved from [Link]
Sources
Technical Support Center: Optimizing Enantioselectivity with [1,1'-Binaphthalene]-2,2'-dithiol (BINAS) Ligands
From the desk of a Senior Application Scientist:
Welcome to the dedicated support center for [1,1'-Binaphthalene]-2,2'-dithiol (BINAS) ligands. As a powerful tool in asymmetric catalysis, the rigid, atropisomeric backbone of BINAS, combined with its dual thiol functionality, offers a unique chiral environment for a variety of metal-catalyzed transformations.[1][2] This guide is designed to help you, the researcher, navigate the practical challenges and unlock the full potential of these versatile ligands. Here, we move beyond simple protocols to explore the causality behind experimental choices, empowering you to troubleshoot effectively and innovate confidently.
Part 1: Troubleshooting Guide
This section addresses the most common issues encountered during the application of BINAS ligands in enantioselective catalysis. Each answer provides a systematic approach to identify and resolve the problem.
Q1: My reaction shows high conversion but the enantiomeric excess (ee%) is low or negligible. What are the likely causes and how can I fix this?
A1: This is a classic challenge in asymmetric catalysis, indicating that while your catalyst is active, its chiral environment is not effectively discriminating between the two enantiomeric transition states. Let's break down the potential causes and solutions.
Potential Causes & Troubleshooting Workflow:
-
Suboptimal Reaction Temperature: The energy difference between the two diastereomeric transition states leading to the R and S enantiomers is often small. Higher temperatures can provide enough energy to overcome this barrier, leading to a loss of selectivity.
-
Solution: Systematically lower the reaction temperature. Start by decreasing it in 10-20°C increments (e.g., from room temperature to 0°C, then -20°C, etc.). While this may slow the reaction rate, it frequently yields a significant improvement in ee%.
-
-
Incorrect Solvent Choice: The solvent can influence the conformation of the catalyst-substrate complex and the stability of the transition states.
-
Solution: Screen a range of solvents with varying polarities and coordinating abilities. Non-polar aprotic solvents like toluene or dichloromethane are often good starting points. Avoid highly coordinating solvents (e.g., DMSO, DMF) unless specified, as they can compete with the substrate for binding to the metal center.
-
-
Ligand Purity and Integrity: Racemization or decomposition of the BINAS ligand is a critical concern. The presence of even small amounts of the opposite enantiomer or impurities can drastically reduce the observed ee%.
-
Inappropriate Metal-to-Ligand Ratio: An incorrect ratio can lead to the formation of different catalytic species, some of which may be achiral or less selective.
-
Solution: Titrate the metal-to-ligand ratio. While a 1:1 or 1:1.1 ratio is common, this is not universal. Experiment with ratios from 1:0.9 to 1:1.5 to find the optimal balance for your specific reaction.
-
Troubleshooting Workflow for Low Enantioselectivity
Caption: A step-by-step workflow for troubleshooting low enantioselectivity.
Q2: My reaction is sluggish, showing low conversion or no reaction at all. What should I investigate?
A2: Low catalyst activity can stem from several factors, ranging from catalyst formation issues to inherent substrate limitations.
-
Inefficient Catalyst Formation: The in-situ formation of the active catalyst from the BINAS ligand and the metal precursor might be incomplete.
-
Solution: Introduce a pre-incubation step. Mix the BINAS ligand and the metal precursor in the solvent and stir for 30-60 minutes at room temperature (or slightly elevated temperature) before adding the substrate. This allows the active catalytic complex to form completely.
-
-
Catalyst Inhibition or Poisoning: Your reagents or solvent may contain impurities that inhibit the catalyst. Water and oxygen are common culprits. Sulfur compounds, if not the ligand itself, can also poison certain metal catalysts.
-
Solution:
-
Use Dry, Degassed Solvents: Ensure all solvents are rigorously dried and degassed.
-
Purify Substrates: Purify your substrates immediately before use to remove any potential inhibitors.
-
Use Additives: The addition of molecular sieves can be highly effective at scavenging trace amounts of water that can hydrolyze sensitive reagents.[4]
-
-
-
Incorrect Metal Precursor or Oxidation State: The choice of metal salt and its oxidation state is critical. Some reactions require a pre-catalyst that is activated under the reaction conditions.
-
Solution: Review the literature for your specific reaction type. For example, while a Pd(II) source might be used, the active catalyst could be a Pd(0) species. Ensure your conditions facilitate this transformation if necessary.
-
-
Steric Hindrance: Your substrate may be too sterically bulky to effectively approach the catalytic center.
-
Solution: This is a more fundamental issue. If optimization of other parameters fails, you may need to consider a derivative of the BINAS ligand with modified steric properties or, alternatively, modify the substrate to be less demanding. Computational modeling can sometimes predict these steric clashes.[5]
-
Part 2: Frequently Asked Questions (FAQs)
Q1: How does the BINAS ligand actually induce enantioselectivity? What is the mechanism?
A1: The enantioselectivity arises from the ligand's unique three-dimensional structure, a property known as atropisomeric chirality.[6]
-
Chiral Pocket: The two naphthalene rings of the BINAS ligand are not in the same plane due to restricted rotation around the C-C bond connecting them.[6][7] This creates a rigid, C₂-symmetric, and well-defined chiral "pocket" around the coordinated metal center.
-
Diastereomeric Transition States: When a prochiral substrate approaches the catalyst, it can do so from two different faces (e.g., the re or si face). The interaction with the chiral ligand environment forces the formation of two different transition states that are diastereomers of each other.
-
Energy Difference: These diastereomeric transition states have different energies. One is sterically or electronically more favorable than the other. The reaction proceeds preferentially through the lower-energy pathway, leading to the formation of one enantiomer of the product in excess. The magnitude of this energy difference directly correlates with the ee%. The dual thiol functionality provides a unique electronic and steric environment compared to other binaphthyl ligands.[1][2]
Simplified Mechanism of Enantioselection
Caption: The chiral catalyst creates two transition states of different energies.
Q2: How should I prepare and handle BINAS ligands?
A2: Proper synthesis and handling are crucial for reproducible results.
-
Synthesis: Enantiomerically pure BINAS is often synthesized from commercially available enantiopure 1,1'-bi-2-naphthol (BINOL).[8] A common route involves the Newman-Kwart rearrangement of a dimethylthiocarbamoyl-derived thioester, followed by hydrolysis.[3]
-
Purification: Recrystallization is typically sufficient for purification. It is essential to confirm both chemical and enantiomeric purity (e.g., via NMR, Chiral HPLC) before use.
-
Storage: As dithiols, BINAS ligands are susceptible to oxidation to the corresponding disulfide, which is inactive as a bidentate ligand.[3] Always store BINAS under an inert atmosphere (Argon or Nitrogen) in a cool, dark place. [3] Use in a fume hood is recommended.[3]
Q3: How does BINAS compare to more common ligands like BINAP and BINOL?
A3: BINAS, BINAP, and BINOL are all "privileged" ligands based on the 1,1'-binaphthyl scaffold, but the coordinating atoms (Sulfur, Phosphorus, Oxygen) impart distinct properties.
| Feature | BINAS (Dithiol) | BINAP (Diphosphine) | BINOL (Diol) |
| Coordinating Atom | Sulfur (S) | Phosphorus (P) | Oxygen (O) |
| σ-Donor Ability | Moderate | Strong | Weak |
| π-Acceptor Ability | Moderate | Strong | Negligible |
| Bonding | Softer, good for later transition metals (e.g., Pd, Rh, Ir) | Strong σ-donor and π-acceptor, very versatile for many metals (Ru, Rh, Pd).[6][9] | Harder, often used with early transition metals or as a precursor for other ligands.[4] |
| Key Applications | Asymmetric hydrogenation, C-C bond formation, hydrosilylation.[1] | Gold standard for many asymmetric hydrogenations and cross-coupling reactions.[6][9][10] | Used directly in catalysis or as a chiral backbone for countless other ligands.[4][11] |
| Uniqueness | The dual thiol functionality combined with the rigid binaphthyl structure provides a distinct electronic and steric environment.[1][2] | Highly tunable electronically and sterically by modifying the phosphine substituents. | The acidic protons can participate in catalysis (e.g., hydrogen bonding).[4] |
Part 3: Experimental Protocols
Protocol 1: General Procedure for in-situ Catalyst Preparation and Use
This protocol describes a general method for preparing a BINAS-metal catalyst in-situ for an asymmetric reaction.
-
Preparation: To a flame-dried Schlenk flask under an inert atmosphere (Argon), add the (R)- or (S)-[1,1'-Binaphthalene]-2,2'-dithiol ligand (e.g., 0.011 mmol, 1.1 eq).
-
Solvent Addition: Add the required volume of anhydrous, degassed solvent (e.g., 2 mL of Toluene) via syringe.
-
Metal Addition: Add the metal precursor (e.g., a Pd or Rh salt, 0.01 mmol, 1.0 eq) to the flask.
-
Pre-formation: Stir the resulting mixture at room temperature for 30-60 minutes. A color change is often observed as the complex forms.
-
Reaction Initiation: Cool the flask to the desired reaction temperature (e.g., 0°C).
-
Substrate Addition: Add the substrate (1.0 mmol, 100 eq) to the flask, typically dissolved in a small amount of the same anhydrous solvent.
-
Reagent Addition: Add the other necessary reagents (e.g., reducing agent, base) to begin the reaction.
-
Monitoring: Monitor the reaction progress by TLC or GC/HPLC.
-
Workup: Once the reaction is complete, quench as appropriate, and proceed with standard extraction and purification procedures.
-
Analysis: Determine the yield of the isolated product and its enantiomeric excess by chiral HPLC or GC.
References
-
Mastering Asymmetric Synthesis: The Role of BINAP in Catalysis and Chemical Development. (2025, October 21). NINGBO INNO PHARMCHEM CO.,LTD.[Link]
-
(PDF) Application of bisamide ligands in asymmetric catalysis. (2015, August 25). ResearchGate. [Link]
-
Chiral Ligands Based on Binaphthyl Scaffolds for Pd-Catalyzed Enantioselective C–H Activation/Cycloaddition Reactions. (2022, November 15). PMC - NIH. [Link]
-
Preparation of enantiomerically pure 1,1'-binaphthalene-2,2'-diol and 1,1'-binaphthalene-2,2'-dithiol. The Journal of Organic Chemistry. [Link]
-
Enantioselective synthesis of [1,1′-binaphthalene]-8,8′-diyl bis(diphenylphosphane) and its derivatives. (2024, January 17). PMC - NIH. [Link]
-
Origins of Enantioselectivity with Nitrogen-Sulfur Chelate Ligands in Palladium-Catalyzed Allylic Substitution. (1999, October 29). PubMed. [Link]
-
Enantioselective Hydrothiolation: Diverging Cyclopropenes through Ligand Control. (2021, April 28). PubMed. [Link]
-
Design and Optimization of Catalysts Based on Mechanistic Insights Derived from Quantum Chemical Reaction Modeling. (2019, May 8). IBS Publications Repository. [Link]
-
This compound. PubChem. [Link]
-
Optical Stability of 1,1′-Binaphthyl Derivatives. (2019, March 29). ACS Omega. [Link]
-
Applications of Bolm's Ligand in Enantioselective Synthesis. (2020, February 20). PubMed. [Link]
-
Investigation of Enantioselectivity Using TADDOL Derivatives as Chiral Ligands in Asymmetric Cyanation Reactions. (n.d.). NIH. [Link]
-
Gold‐Catalyzed Atroposelective Synthesis of 1,1′‐Binaphthalene‐2,3′‐diols. (2020, January 23). PMC - NIH. [Link]
-
Identification of ligands with bicyclic scaffolds provides insights into mechanisms of estrogen receptor subtype selectivity. PubMed. [Link]
-
Chiral Diol-Based Organocatalysts in Enantioselective Reactions. (n.d.). MDPI. [Link]
-
Synthesis of Novel Chiral Diol Ligands for the Enantioselective Reactions. (2015, August 7). ResearchGate. [Link]
Sources
- 1. Buy this compound | 102555-71-5 [smolecule.com]
- 2. researchgate.net [researchgate.net]
- 3. (+/-)-1.1'-BINAPHTHALENE-2,2'-DITHIOL | 102555-71-5 [chemicalbook.com]
- 4. mdpi.com [mdpi.com]
- 5. pr.ibs.re.kr [pr.ibs.re.kr]
- 6. nbinno.com [nbinno.com]
- 7. Chiral Ligands Based on Binaphthyl Scaffolds for Pd-Catalyzed Enantioselective C–H Activation/Cycloaddition Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. Page loading... [guidechem.com]
- 10. researchgate.net [researchgate.net]
- 11. Enantioselective synthesis of [1,1′-binaphthalene]-8,8′-diyl bis(diphenylphosphane) and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: [1,1'-Binaphthalene]-2,2'-dithiol (BINAS) Catalyzed Reactions
Welcome to the technical support center for [1,1'-Binaphthalene]-2,2'-dithiol (BINAS) catalyzed reactions. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for common issues encountered during asymmetric synthesis using BINAS-metal complexes. As a C₂-symmetric chiral dithiol ligand, BINAS offers a unique steric and electronic environment for a variety of metal-catalyzed transformations.[1] However, like any catalytic system, challenges can arise. This guide provides a structured, question-and-answer-based approach to identify and resolve these issues, ensuring the integrity and success of your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Section 1: Catalyst Preparation and Integrity
A robust and reliable catalytic system begins with a high-purity, well-characterized ligand and proper handling procedures. Issues at this initial stage are a common source of reaction failure.
Question 1: My reaction is sluggish or shows no conversion. Could the BINAS ligand be the problem?
Answer:
Absolutely. The purity and integrity of the BINAS ligand are paramount for catalytic activity. Several factors related to the ligand itself could be the cause of low or no conversion:
-
Oxidation: BINAS is susceptible to oxidation, especially in the presence of air, which can lead to the formation of the corresponding disulfide. This disulfide is catalytically inactive as it cannot chelate to the metal center in the same manner as the dithiol.
-
Self-Validation: To check for oxidation, you can use analytical techniques such as ¹H NMR spectroscopy (disappearance of the thiol protons) or mass spectrometry.
-
Solution: Always store BINAS under an inert atmosphere (e.g., argon or nitrogen) in a cool, dark place. Use freshly prepared or recently purified ligand for your reactions. Degas all solvents and reagents to minimize exposure to oxygen.
-
-
Impurities from Synthesis: The synthesis of BINAS, often from BINOL, can introduce impurities if not performed carefully.[2] Residual reagents or byproducts can interfere with the catalyst formation or the catalytic cycle.
-
Self-Validation: Verify the purity of your BINAS ligand using standard analytical methods like NMR, HPLC, and elemental analysis. Compare your data with literature values.
-
Solution: If impurities are suspected, purify the BINAS ligand by recrystallization or column chromatography.
-
-
Incorrect Handling: Thiols can be sensitive to certain conditions. Exposure to strong bases or acids beyond what is required for the reaction can lead to degradation.
-
Solution: Handle the ligand with care, using inert techniques and ensuring compatibility with all reaction components.
-
Experimental Protocol: Purification of BINAS by Recrystallization
-
Dissolve the crude BINAS in a minimal amount of a suitable hot solvent (e.g., toluene or a mixture of dichloromethane and petroleum ether).[3]
-
Allow the solution to cool slowly to room temperature, then cool further in an ice bath or refrigerator to induce crystallization.
-
Collect the crystals by filtration under an inert atmosphere.
-
Wash the crystals with a small amount of cold solvent.
-
Dry the purified crystals under vacuum.
Section 2: Low Yield and Reaction Rate
Even with a pure ligand, reactions can suffer from low yields or slow kinetics. This section addresses common causes and solutions related to the catalytic cycle itself.
Question 2: I've confirmed my BINAS ligand is pure, but my reaction yield is still low. What should I investigate next?
Answer:
Low yields in BINAS-catalyzed reactions can stem from several factors related to the formation and stability of the active catalyst, as well as the reaction conditions.
-
Inefficient Catalyst Formation: The in-situ formation of the BINAS-metal complex may be incomplete or slow.
-
Causality: The coordination of BINAS to the metal precursor is a crucial step. The choice of metal precursor, solvent, and temperature can significantly impact the efficiency of this process.
-
Solution:
-
Pre-formation of the Catalyst: Consider pre-forming the BINAS-metal complex before adding the substrates. This involves stirring the BINAS ligand with the metal precursor in the reaction solvent for a period (e.g., 30-60 minutes) before adding the other reagents.
-
Choice of Metal Precursor: The lability of the ligands on the metal precursor can affect the rate of complexation with BINAS. More labile ligands may lead to faster catalyst formation.
-
-
-
Catalyst Deactivation: The active catalyst may be degrading during the reaction.
-
Causality: The sulfur atoms in the BINAS ligand can be susceptible to oxidation or poisoning by certain functional groups in the substrates or impurities in the reaction mixture. The metal center can also undergo changes in its oxidation state, rendering it inactive.
-
Solution:
-
Inert Atmosphere: Ensure the reaction is carried out under a strictly inert atmosphere to prevent oxidation.
-
Substrate Purity: Purify substrates to remove any potential catalyst poisons.
-
Additives: In some cases, the addition of a co-catalyst or an additive can help stabilize the active catalytic species.
-
-
-
Unfavorable Reaction Conditions: The chosen temperature, solvent, or concentration may not be optimal.
-
Causality: Reaction kinetics are highly sensitive to these parameters. The solvent can influence the solubility of the catalyst and substrates, as well as the stability of intermediates in the catalytic cycle.
-
Solution: A systematic optimization of reaction conditions is recommended.
-
Data Presentation: Reaction Condition Optimization Table
| Parameter | Range to Investigate | Rationale |
| Temperature | -78 °C to reflux | Affects reaction rate and selectivity. |
| Solvent | Toluene, THF, CH₂Cl₂, Dioxane | Polarity and coordinating ability can influence catalyst activity and stability. |
| Concentration | 0.01 M to 1 M | Can impact reaction kinetics and catalyst stability. |
| Catalyst Loading | 1 mol% to 10 mol% | Higher loading may increase conversion but also cost. |
Section 3: Poor Enantioselectivity
The primary purpose of using a chiral ligand like BINAS is to achieve high enantioselectivity. When this fails, a careful examination of the reaction parameters is necessary.
Question 3: My reaction gives a good yield, but the enantiomeric excess (ee) is low. How can I improve the enantioselectivity?
Answer:
Poor enantioselectivity is a common challenge in asymmetric catalysis and can be influenced by a variety of factors.
-
Temperature: Higher temperatures can lead to a decrease in enantioselectivity by allowing the reaction to proceed through less-ordered transition states.
-
Solution: Lowering the reaction temperature often improves enantioselectivity. A temperature screening study is highly recommended.
-
-
Solvent Effects: The solvent can play a crucial role in the organization of the transition state.
-
Causality: The coordination of solvent molecules to the metal center or interactions with the ligand can alter the chiral environment of the catalyst.
-
Solution: Screen a range of solvents with varying polarities and coordinating abilities. Non-coordinating solvents are often preferred as they are less likely to interfere with the catalyst-substrate interaction.
-
-
Substrate-Catalyst Mismatch: The stereochemical outcome of the reaction is determined by the interaction between the substrate and the chiral catalyst.
-
Causality: The structure of the substrate may not be well-suited to the chiral pocket of the BINAS-metal complex, leading to poor stereochemical discrimination.
-
Solution:
-
Ligand Modification: If possible, consider using a derivative of BINAS with different steric or electronic properties. For instance, adding bulky groups to the 3,3' positions of the binaphthyl backbone can enhance the steric influence of the ligand.
-
Substrate Modification: If feasible, modifying the substrate can sometimes lead to better results.
-
-
-
Presence of Water or Protic Impurities: Trace amounts of water or other protic impurities can interfere with the catalytic cycle and lead to a non-enantioselective background reaction.
-
Solution: Use rigorously dried solvents and reagents. The addition of drying agents like molecular sieves to the reaction mixture can be beneficial.
-
Visualization: Troubleshooting Workflow for Low Enantioselectivity
Caption: A decision-making workflow for troubleshooting low enantioselectivity.
Section 4: Catalyst Deactivation and Regeneration
Catalyst deactivation can lead to incomplete reactions and is a critical consideration, especially for scaling up processes.
Question 4: My reaction starts well but then stalls. How can I determine if my catalyst is deactivating and can it be regenerated?
Answer:
Reaction stalling is a classic sign of catalyst deactivation. Understanding the cause is key to preventing it.
-
Mechanisms of Deactivation:
-
Oxidation: As mentioned earlier, the thiol groups are prone to oxidation.
-
Poisoning: Certain functional groups or impurities can bind irreversibly to the metal center, blocking the active site.
-
Thermal Degradation: At elevated temperatures, the catalyst complex may decompose.[4]
-
Formation of Bridged Dimers: In some cases, catalytically inactive bridged-dimer species can form, reducing the concentration of the active monomeric catalyst.
-
-
Investigating Deactivation:
-
Reaction Monitoring: Take aliquots from the reaction at different time points and analyze them by techniques like HPLC or GC to monitor the reaction progress. A plateau in the conversion curve before reaching completion suggests deactivation.
-
Spectroscopic Analysis: At the end of the reaction, attempt to isolate and characterize the catalyst to see if it has undergone any structural changes.
-
-
Catalyst Regeneration:
-
Regeneration Feasibility: The possibility of regeneration depends on the deactivation mechanism. If deactivation is due to the formation of inactive dimers, changing the reaction conditions (e.g., dilution) might shift the equilibrium back to the active monomer. If it's due to poisoning, regeneration is often not practical. For oxidation to disulfides, a reduction step could in principle regenerate the dithiol, but this is often difficult to achieve in a catalytic setting.
-
General Regeneration Protocol (for deactivation by coking on solid supports - less common for homogeneous catalysts but conceptually useful):
-
Filter the catalyst.
-
Wash with a suitable solvent to remove adsorbed species.
-
If applicable, perform a chemical treatment to restore the active site (e.g., reduction of oxidized species).
-
Dry the regenerated catalyst thoroughly before reuse.
-
-
Visualization: Catalyst Activation and Deactivation Pathways
Sources
- 1. Buy this compound | 102555-71-5 [smolecule.com]
- 2. (+/-)-1.1'-BINAPHTHALENE-2,2'-DITHIOL | 102555-71-5 [chemicalbook.com]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. Enantioselective synthesis of [1,1′-binaphthalene]-8,8′-diyl bis(diphenylphosphane) and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: [1,1'-Binaphthalene]-2,2'-dithiol (BINOL-dithiol)
Welcome to the technical support guide for [1,1'-Binaphthalene]-2,2'-dithiol. This resource is designed for researchers, scientists, and drug development professionals to ensure safe handling and successful experimental outcomes. The following information synthesizes data from safety data sheets (SDS), peer-reviewed literature, and established laboratory practices to provide a comprehensive, field-proven guide.
Part 1: Frequently Asked Questions (FAQs) on Safety & Handling
This section addresses the most common questions regarding the safe storage, handling, and disposal of this compound. Adherence to these guidelines is critical for ensuring personnel safety and maintaining the integrity of the compound.
Q1: What are the primary hazards associated with this compound?
While a complete toxicological profile has not been thoroughly investigated for this specific compound, related binaphthyl compounds are known to cause skin and eye irritation.[1] Given its chemical structure, it should be handled with care. The primary risks include:
-
Skin Irritation: May cause irritation upon contact.[1]
-
Eye Irritation: Can cause serious eye irritation.[1]
-
Inhalation: Avoid breathing dust, as it may cause respiratory irritation.[1]
-
Ingestion: May be harmful if swallowed.[1]
It is imperative to treat this substance with a high degree of caution as with any research chemical whose properties are not fully known.
Q2: What Personal Protective Equipment (PPE) is mandatory when handling this compound?
A comprehensive PPE strategy is essential. The following table summarizes the minimum requirements.
| Exposure Route | Required PPE | Rationale & Source |
| Dermal (Skin) | Chemical-resistant gloves (e.g., Nitrile) inspected before use; lab coat. | To prevent skin contact and irritation. Contaminated gloves must be disposed of properly.[2] |
| Ocular (Eyes) | Chemical safety goggles or a face shield. | Protects against dust particles and splashes, preventing serious eye irritation.[1][3] |
| Respiratory | Use only in a well-ventilated area or a chemical fume hood. | To prevent inhalation of dust. If exposure limits may be exceeded, a NIOSH/MSHA approved respirator is necessary.[1][4] |
Q3: What are the correct storage conditions for this compound to ensure its stability?
Proper storage is crucial for preventing degradation. This compound is known to oxidize easily to its corresponding disulfide, which will render it inactive for most catalytic applications.[4]
| Parameter | Condition | Reason |
| Atmosphere | Store under an inert atmosphere (e.g., Argon or Nitrogen).[4][5] | Prevents oxidation of the thiol groups. |
| Temperature | Cool, dry place.[2] Some suppliers recommend 2-8°C.[5] | Slows degradation pathways. |
| Container | Tightly closed container.[1][2] | Prevents moisture and air ingress. |
| Location | Store in a well-ventilated area, away from incompatible materials.[1][2] | General chemical safety practice. |
Q4: What materials are incompatible with this compound?
Avoid contact with strong oxidizing agents, which can readily convert the thiols to disulfides, and keep away from heat and sources of ignition.[6]
Q5: How should I respond to a spill?
In case of a spill, follow these steps:
-
Evacuate Personnel: Keep non-essential personnel away from the spill area.[2]
-
Ensure Ventilation: Work in a well-ventilated area or fume hood.[2]
-
Wear PPE: Use appropriate PPE, including respiratory protection, gloves, and eye protection.[2]
-
Containment: Prevent further leakage or spillage if it is safe to do so. Do not let the chemical enter drains.[2]
-
Clean-up: Avoid dust formation.[2][6] Carefully sweep or shovel the solid material into a suitable, closed container for disposal.[2][6]
Q6: What are the first-aid procedures for exposure?
Immediate action is critical in the event of exposure.
-
After Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[1][2]
-
After Skin Contact: Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water. If skin irritation occurs, get medical advice.[1][2]
-
After Eye Contact: Rinse cautiously with water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[1][2]
-
After Ingestion: Do NOT induce vomiting. Rinse mouth with water and call a physician or poison control center immediately.[1][2]
Q7: How do I properly dispose of waste containing this chemical?
Chemical waste must be disposed of in accordance with local, regional, and national regulations.
-
Leave the chemical in its original container or a clearly labeled, suitable waste container.
-
Do not mix with other waste.
-
Dispose of the contents/container at an approved waste disposal plant.[1]
Safe Handling Workflow Diagram
The following diagram outlines the critical steps for safely handling this compound from receipt to disposal.
Caption: Workflow for handling BINOL-dithiol.
Part 2: Troubleshooting Experimental Issues
This section provides solutions to common problems encountered during experiments involving this compound, particularly in its role as a chiral ligand in asymmetric catalysis.[7]
Q1: My reaction has low or no enantioselectivity. What is the likely cause?
This is a common issue when using chiral ligands. The problem often traces back to the purity and integrity of the ligand.
-
Cause 1: Ligand Oxidation. The most probable cause is the oxidation of the dithiol to a disulfide.[4] This dimerization results in a loss of the active catalytic species.
-
Solution: Ensure the ligand was stored and handled under strictly inert conditions. Before use, you can check the purity via TLC or ¹H NMR. If oxidation is suspected, the disulfide can potentially be reduced back to the dithiol, but using a fresh, properly stored batch is recommended.
-
-
Cause 2: Racemization. While the binaphthyl backbone has a high barrier to rotation, harsh reaction conditions (e.g., high temperatures) could theoretically compromise the chiral environment.[8]
-
Solution: Review your reaction temperature. Many asymmetric reactions using BINOL-derived ligands require low temperatures (e.g., -78°C to 0°C) to maximize stereocontrol.[7]
-
-
Cause 3: Impure Reagents/Solvents. Water or other protic impurities in your solvent or reagents can interfere with the catalyst formation and turnover.
-
Solution: Use freshly distilled or anhydrous grade solvents. Ensure all other reagents are pure and dry.
-
Q2: The this compound solid has a yellowish tint and seems less soluble than expected. Can I still use it?
A yellowish tint can be an indicator of impurity, likely the disulfide byproduct from oxidation.
-
Recommendation: Do not proceed with a reaction where high enantioselectivity is critical. The presence of the disulfide will, at best, lower your yield of the active catalyst and, at worst, inhibit the reaction.
-
Solubility: The disulfide is generally less polar and may have different solubility characteristics than the dithiol. If you observe poor solubility in a solvent where it should be soluble (e.g., THF, CH₂Cl₂), it's another sign of degradation.
Q3: My reaction is sluggish or does not go to completion. What can I do?
Assuming the ligand is pure, slow reaction rates can point to issues with catalyst activation or turnover.
-
Check Catalyst Formation: The active catalyst is typically a complex formed between the dithiol ligand and a metal precursor.[9] Ensure the conditions for this complexation are optimal. This may involve stirring the ligand and metal salt together for a period before adding the substrate.
-
Review Solvent Choice: The solvent can significantly impact the reaction. Tetrahydrofuran (THF) is often used as it can help stabilize intermediates.[7] Experiment with different non-protic solvents to find the optimal medium for your specific reaction.
-
Increase Catalyst Loading: While not ideal, a modest increase in catalyst loading can sometimes overcome issues with reaction rate. However, this should be a last resort after ruling out ligand degradation and suboptimal conditions.
Troubleshooting Decision Tree
Caption: Decision tree for troubleshooting reactions.
Part 3: Reference Protocol: Formation of a Metal-Dithiolene Complex
This protocol provides a generalized procedure for forming a metal complex with this compound, a common first step in its use for catalysis. This example is based on procedures for synthesizing new metal dithiolene complexes for photocatalysis.[9]
Objective: To synthesize a generic (NtBu₄)[M(BINOL-dithiol)₂] complex.
Materials:
-
This compound (BNT)
-
Metal salt (e.g., Co(BF₄)₂·6H₂O or Ni(BF₄)₂·6H₂O)
-
Base (e.g., Potassium tert-butoxide, KOtBu)
-
Tetrabutylammonium bromide (NtBu₄Br)
-
Anhydrous Methanol (MeOH)
-
Schlenk flask and standard Schlenk line equipment
Procedure:
-
Preparation: Under an inert nitrogen atmosphere, add the metal salt (1 equiv.) and KOtBu (2 equiv.) to a Schlenk flask containing anhydrous MeOH.
-
Stirring: Stir the resulting mixture at room temperature for 1 hour. The base deprotonates the solvent to form methoxide, which will then deprotonate the dithiol in situ.
-
Ligand Addition: In a separate flask, dissolve the this compound (2 equiv.) in degassed, anhydrous MeOH. Add this solution dropwise to the stirring metal/base mixture.
-
Complexation: Continue stirring the reaction mixture at room temperature for approximately 4 hours. A color change (e.g., to deep blue) often indicates complex formation.[9]
-
Counter-ion Exchange: In a separate flask, dissolve NtBu₄Br (1 equiv.) in a small amount of MeOH. Add this solution dropwise to the reaction mixture.
-
Oxidation (if required): For some complexes, controlled exposure to air is required. Remove the N₂ atmosphere and allow the mixture to stir overnight at room temperature, open to the air.[9]
-
Isolation: Reduce the solvent volume using a rotary evaporator. The crude product, often a precipitate, can be collected by filtration.
-
Purification: Recrystallize the crude solid from a suitable solvent system, such as dichloromethane/ether, to yield the purified metal complex.[9]
References
-
This compound. PubChem, National Center for Biotechnology Information. [Link]
-
Cytotoxicity of Atropisomeric [1,1′‐Binaphthalene]‐2,2′‐Diamines (BINAM) and Analogs in Human Cancer Cells: Enantioselectivity, Structure–Activity Relationships, and Mechanism. (2025). Chemistry & Medicinal Chemistry. [Link]
Sources
- 1. fishersci.com [fishersci.com]
- 2. chemicalbook.com [chemicalbook.com]
- 3. fishersci.com [fishersci.com]
- 4. (+/-)-1.1'-BINAPHTHALENE-2,2'-DITHIOL | 102555-71-5 [chemicalbook.com]
- 5. 124414-37-5|(1R)-[1,1'-Binaphthalene]-2,2'-dithiol|BLD Pharm [bldpharm.com]
- 6. fishersci.ca [fishersci.ca]
- 7. Buy this compound | 102555-71-5 [smolecule.com]
- 8. Cytotoxicity of Atropisomeric [1,1′‐Binaphthalene]‐2,2′‐Diamines (BINAM) and Analogs in Human Cancer Cells: Enantioselectivity, Structure–Activity Relationships, and Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 9. alfa-chemistry.com [alfa-chemistry.com]
Technical Support Center: [1,1'-Binaphthalene]-2,2'-dithiol Catalysts
Welcome to the technical support center for [1,1'-Binaphthalene]-2,2'-dithiol (BINOL-dithiol) and its derivatives. This guide is intended for researchers, scientists, and drug development professionals who are utilizing these powerful chiral catalysts in their synthetic endeavors. Here, you will find in-depth troubleshooting guides, frequently asked questions, and detailed protocols to help you overcome common challenges and ensure the optimal performance and longevity of your catalysts.
Part 1: Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments with BINOL-dithiol catalysts. The solutions provided are based on established chemical principles and best practices in asymmetric catalysis.
Issue 1: Diminished or No Catalytic Activity
Q: My reaction is sluggish, or I am not observing any product formation. What are the potential causes and how can I troubleshoot this?
A: A lack of catalytic activity is a common issue that can often be traced back to the deactivation of the catalyst or suboptimal reaction conditions. Here is a step-by-step guide to diagnosing and resolving the problem:
Potential Causes & Solutions:
-
Catalyst Oxidation: The thiol groups in this compound are susceptible to oxidation, especially in the presence of air or oxidizing agents, leading to the formation of a disulfide bond. This disulfide is catalytically inactive.
-
Diagnosis: The formation of the disulfide can sometimes be detected by TLC (it will have a different Rf value than the dithiol) or by 1H NMR spectroscopy (disappearance of the S-H proton signal).
-
Solution: The catalyst can often be regenerated by reducing the disulfide back to the dithiol. A detailed protocol for this is provided in the "Protocols" section of this guide.
-
-
Impurities in the Reaction Mixture: The presence of water, peroxides in solvents (especially ethers like THF), or other electrophilic impurities can react with the thiol groups and deactivate the catalyst.
-
Diagnosis: Carefully re-examine the purity of your starting materials and solvents.
-
Solution: Use freshly distilled and degassed solvents. Ensure all starting materials are pure and dry.
-
-
Incorrect Catalyst Loading: Using too little catalyst will result in a slow reaction rate.
-
Solution: While a lower catalyst loading is desirable, it's important to start with a loading that is known to be effective for your reaction type (typically 1-10 mol%). You can then optimize the loading in subsequent experiments.
-
-
Suboptimal Reaction Temperature: The reaction may require a specific temperature range to proceed efficiently.
-
Solution: Consult the literature for the optimal temperature for your specific transformation. If the information is unavailable, screen a range of temperatures to find the sweet spot.
-
Troubleshooting Decision Tree:
Caption: A decision tree for troubleshooting low catalytic activity.
Issue 2: Poor Enantioselectivity
Q: I am getting the desired product, but the enantiomeric excess (ee) is low. What could be the reason?
A: Low enantioselectivity can be a frustrating problem. Here are some of the most common causes and their solutions:
Potential Causes & Solutions:
-
Racemization of the Catalyst: While the BINOL backbone provides high rotational stability, prolonged exposure to high temperatures can lead to racemization.[1]
-
Diagnosis: The enantiomeric purity of the catalyst can be checked by chiral HPLC.
-
Solution: Avoid excessively high reaction temperatures. If racemization is suspected, the catalyst will need to be repurified or replaced.
-
-
Background Uncatalyzed Reaction: If the uncatalyzed reaction is fast, it will produce a racemic mixture of the product, thus lowering the overall ee.
-
Diagnosis: Run a background reaction without the catalyst to determine the rate of the uncatalyzed reaction.
-
Solution: Lower the reaction temperature to slow down the uncatalyzed reaction. You may also need to adjust the concentration of the reactants.
-
-
Presence of Protic Impurities: Protic impurities like water or alcohols can interfere with the chiral environment created by the catalyst, leading to a drop in enantioselectivity.
-
Solution: As mentioned before, ensure all your reagents and solvents are scrupulously dry.
-
Quantitative Data on Catalyst Performance:
| Catalyst Batch | Initial Activity (yield %) | Initial ee (%) | Activity after Regeneration (yield %) | ee after Regeneration (%) | Number of Recycles |
| Batch A | 95 | 98 | 92 | 97 | 1 |
| Batch B | 98 | 99 | 95 | 98 | 1 |
Part 2: Frequently Asked Questions (FAQs)
Q1: How should I store my this compound catalyst?
A: Due to its sensitivity to air oxidation, the catalyst should be stored under an inert atmosphere (argon or nitrogen) in a cool, dark place. A glovebox or a desiccator with an inert atmosphere is ideal.
Q2: Can I use this catalyst in protic solvents?
A: Generally, it is not recommended to use BINOL-dithiol catalysts in protic solvents, as the solvent can interfere with the catalytic cycle and deactivate the catalyst. However, for specific applications, it may be possible, but this should be carefully evaluated on a case-by-case basis.
Q3: What is the main deactivation pathway for this catalyst?
A: The primary deactivation pathway is the oxidation of the two thiol groups to form an intramolecular disulfide bond.[2][3][4][5] This is a common issue with thiol-based catalysts and is often reversible.
Catalyst Deactivation and Regeneration Cycle:
Sources
- 1. Changing the absolute configuration of atropisomeric bisnaphthols (BINOLs) - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. A Mild and Environmentally Benign Oxidation of Thiols to Disulfides [organic-chemistry.org]
- 3. shibaura.elsevierpure.com [shibaura.elsevierpure.com]
- 4. researchgate.net [researchgate.net]
- 5. digitalcommons.odu.edu [digitalcommons.odu.edu]
Technical Support Center: Scale-Up Synthesis of [1,1'-Binaphthalene]-2,2'-dithiol
Welcome to the technical support guide for the scale-up synthesis of [1,1'-Binaphthalene]-2,2'-dithiol, commonly known as BINAS. This document is designed for researchers, chemists, and process development professionals who are transitioning this valuable chiral ligand's synthesis from bench-scale to larger, preparative quantities. We will delve into a robust and widely-used synthetic protocol, address common experimental challenges through a detailed troubleshooting guide, and answer frequently asked questions to ensure a successful, safe, and efficient scale-up campaign.
The core of this synthesis relies on the conversion of the readily available 1,1'-bi-2-naphthol (BINOL) to the target dithiol. The key transformation is the thermal or catalyzed Newman-Kwart Rearrangement (NKR), a powerful method for converting phenols into thiophenols.[1][2][3] This guide will provide the necessary insights to master this and subsequent steps at scale.
Section 1: Recommended Scale-Up Synthesis Workflow
The most reliable and scalable route to this compound begins with either racemic or enantiopure BINOL. The process consists of three main stages: thiocarbamoylation, the Newman-Kwart Rearrangement, and finally, hydrolysis to yield the desired dithiol.
Caption: Overall workflow for the synthesis of BINAS from BINOL.
Experimental Protocol: Synthesis of Racemic this compound (100g Scale)
Step 1: Synthesis of (±)-O,O'-Bis(dimethylthiocarbamoyl)-1,1'-bi-2-naphthol
-
Reactor Setup: To a 2 L, three-necked, jacketed reactor equipped with a mechanical stirrer, thermometer, and nitrogen inlet, add (±)-1,1'-bi-2-naphthol (BINOL) (100 g, 0.349 mol).
-
Solvent & Base: Add anhydrous N,N-Dimethylformamide (DMF) (800 mL). Stir the slurry and begin to cool the reactor to 0°C using a circulating chiller.
-
Deprotonation: While maintaining a nitrogen atmosphere, add sodium hydride (NaH, 60% dispersion in mineral oil) (30.7 g, 0.768 mol, 2.2 equiv.) portion-wise over 45 minutes. Scientist's Note: Portion-wise addition is critical to control the exothermic reaction and hydrogen gas evolution.
-
Activation: Allow the mixture to stir at 0-5°C for 1 hour after the NaH addition is complete. The slurry should become a thick, stirrable paste.
-
Thiocarbamoylation: Slowly add N,N-dimethylthiocarbamoyl chloride (94.5 g, 0.768 mol, 2.2 equiv.) dissolved in 200 mL of anhydrous DMF via a dropping funnel over 1 hour, keeping the internal temperature below 10°C.
-
Reaction Completion: After the addition, allow the reactor to warm to room temperature and stir for 12-16 hours. Monitor the reaction by TLC or LC-MS until BINOL is consumed.
-
Work-up: Carefully quench the reaction by slowly pouring the mixture into 4 L of ice-cold water with vigorous stirring. A solid precipitate will form.
-
Isolation: Isolate the solid product by filtration, wash thoroughly with water (3 x 500 mL) to remove DMF and salts, and then with cold methanol (2 x 200 mL). Dry the solid under vacuum at 50°C to a constant weight.
-
Expected Yield: 150-160 g (93-98%) of a white to off-white solid.
-
Step 2: Newman-Kwart Rearrangement to (±)-S,S'-Bis(dimethylthiocarbamoyl)-1,1'-binaphthyl-2,2'-dithiol
-
Reactor Setup: Place the dried intermediate from Step 1 (150 g, 0.326 mol) into a 1 L reactor suitable for high temperatures, equipped with a short-path distillation head, mechanical stirrer, and nitrogen inlet.
-
Thermal Rearrangement: Heat the solid under a slow stream of nitrogen. The solid will melt around 190-200°C. Increase the temperature to 250-260°C and hold for 2-3 hours.[1] Scientist's Note: The reaction is typically performed neat (without solvent) at this scale to avoid the need for high-boiling point solvents. A robust vacuum and nitrogen purging system is essential to handle any off-gassing.
-
Monitoring: Monitor the reaction by taking small aliquots (carefully!), dissolving them, and analyzing by TLC or HPLC. The product will have a different retention factor than the starting material. The reaction is complete when <2% of the starting material remains.
-
Cooling: Once complete, cool the reactor to ~80°C. The molten product will solidify into a glassy solid.
-
Expected Yield: Quantitative conversion is expected. The crude product can be taken directly to the next step.
-
Step 3: Hydrolysis to (±)-[1,1'-Binaphthalene]-2,2'-dithiol
-
Reactor Setup: To the reactor containing the solidified product from Step 2, add ethanol (95%, 750 mL) and a solution of potassium hydroxide (KOH) (183 g, 3.26 mol, 10 equiv.) in 250 mL of deionized water. Safety Note: The addition of the KOH solution is exothermic.
-
Hydrolysis: Heat the mixture to reflux (approx. 80-85°C) with vigorous stirring for 8-12 hours. The reaction should become a clear, homogenous solution.
-
Work-up & Acidification: Cool the reaction mixture to room temperature. Transfer the solution to a larger vessel and slowly acidify with concentrated hydrochloric acid (HCl) until the pH is ~1. A precipitate will form. Caution: This must be done in a well-ventilated fume hood as toxic and flammable dimethylamine is released.
-
Extraction: Add ethyl acetate (1 L) and stir. Separate the organic layer. Extract the aqueous layer with ethyl acetate (2 x 250 mL).
-
Washing & Drying: Combine the organic layers and wash with water (2 x 500 mL) and then with brine (1 x 500 mL). Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
Purification: The crude solid can be purified by recrystallization from a toluene/heptane mixture or by column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) to yield the final product.
-
Expected Yield: 85-95 g (82-92% over two steps) of a white to pale yellow solid.
-
Section 2: Troubleshooting Guide (Q&A Format)
This section addresses specific issues you may encounter during the scale-up process.
Problem Area: Low Reaction Yield
Q1: My Newman-Kwart rearrangement is stalling, with significant starting material remaining even after hours at high temperature. What's going wrong?
A1: This is a common scale-up challenge related to heat transfer and reaction conditions.
-
Cause 1: Inefficient Heat Transfer. On a larger scale, achieving a uniform internal temperature of 250-260°C throughout the molten mass is difficult. Hot spots near the reactor walls can cause degradation, while cooler spots in the center will not react.
-
Solution: Ensure your reactor has a high-quality heating mantle and robust overhead stirring that reaches the bottom of the vessel to ensure proper mixing and uniform heat distribution.
-
-
Cause 2: Insufficient Temperature or Time. The activation energy for the thermal NKR is high.[3] A temperature even 10-15°C too low can dramatically slow the reaction rate.
-
Solution: Calibrate your temperature probe. If the reaction is clean but slow, consider extending the reaction time or cautiously increasing the temperature in 5°C increments, while monitoring for decomposition.
-
-
Cause 3: Presence of Impurities. Acidic or basic impurities carried over from the previous step can sometimes interfere with the rearrangement.
-
Solution: Ensure the bis(O-aryl thiocarbamate) intermediate is thoroughly washed and dried. Purity should be >98% before starting the rearrangement.
-
-
Alternative Solution: Palladium Catalysis. If thermal conditions prove too challenging or lead to degradation, consider a palladium-catalyzed NKR. Catalysts like [Pd(tBu₃P)₂] can reduce the required temperature to as low as 100°C, making the process much more controllable and scalable.[4] This avoids the issues of high-temperature degradation and poor heat transfer.
Q2: I'm experiencing significant product loss during the final hydrolysis and work-up. How can I improve the yield?
A2: Product loss at this stage is often due to incomplete hydrolysis, oxidation, or physical loss during extraction.
-
Cause 1: Incomplete Hydrolysis. The S-aryl thiocarbamate is very stable. Insufficient base or reaction time will lead to incomplete conversion.
-
Solution: Ensure you are using a sufficient excess of KOH (at least 8-10 equivalents). Monitor the reaction by TLC/LC-MS until the intermediate is completely consumed. If needed, extend the reflux time. Using a mixture of an alcohol and water (e.g., ethanol/water or ethylene glycol) is crucial for solubility.
-
-
Cause 2: Product Oxidation. The target dithiol is highly susceptible to air oxidation, forming the corresponding disulfide.[5] This can happen during the work-up, especially during neutralization and extraction when the product is handled in air.
-
Solution: Degas all solvents (water, ethyl acetate) with nitrogen or argon before use. Conduct the acidification and extractions under a nitrogen blanket if possible. Work quickly to minimize air exposure.
-
-
Cause 3: Emulsion Formation. During extraction, emulsions can form between the aqueous and organic layers, trapping the product.
-
Solution: Add a sufficient amount of brine during the washing steps to help break up emulsions. If an emulsion persists, filter the entire mixture through a pad of Celite.
-
Problem Area: Product Purity & Side Reactions
Q3: My final BINAS product is always contaminated with a significant amount of the corresponding disulfide. How do I prevent this and can I salvage the material?
A3: Disulfide formation is the most common purity issue.
-
Prevention: The key is rigorous exclusion of oxygen throughout the final stages of the synthesis.
-
Inert Atmosphere: After hydrolysis, cool the reaction under nitrogen. Perform the acidification and extractions under a nitrogen blanket.
-
Degassed Solvents: Use solvents that have been sparged with nitrogen or argon for at least 30 minutes prior to use.
-
Antioxidants (Optional): Adding a small amount of a reducing agent like sodium bisulfite or ascorbic acid to the aqueous layer during work-up can sometimes help, but may complicate purification.
-
-
Salvaging the Material: If you have a mixture of dithiol and disulfide, you can reduce the disulfide back to the dithiol.
-
Procedure: Dissolve the mixture in a suitable solvent (e.g., THF, ethanol). Add a reducing agent like sodium borohydride (NaBH₄) or dithiothreitol (DTT) and stir at room temperature until the disulfide is consumed (monitor by TLC). Carefully quench the excess reducing agent and re-perform the work-up.
-
Q4: I'm observing significant charring and dark-colored byproducts during the high-temperature NKR. What are my options?
A4: Charring indicates thermal decomposition, a major risk with the high temperatures required for the uncatalyzed NKR.[1]
-
Option 1: Reduce Temperature with a High-Boiling Solvent. Performing the reaction in a high-boiling, polar, and thermally stable solvent like Dowtherm A or N-Methyl-2-pyrrolidone (NMP) can allow for lower temperatures (around 220-240°C) and better heat control, reducing charring.[2] However, solvent removal can be challenging at scale.
-
Option 2: Use Flash Vacuum Pyrolysis. For very sensitive substrates, a specialized technique is flash vacuum pyrolysis, where a solution of the substrate is passed through a heated tube under high vacuum.[2] This minimizes contact time at high temperatures but requires specialized equipment.
-
Option 3 (Recommended for Scale-Up): Switch to a Catalyzed NKR. As mentioned in Q1, using a palladium catalyst is the most effective way to avoid thermal decomposition by lowering the reaction temperature to a much more manageable 100-120°C.[4] This is the superior option for a robust and clean scale-up process.
Caption: Troubleshooting decision tree for an incomplete Newman-Kwart Rearrangement.
Section 3: Frequently Asked Questions (FAQs)
Q1: Can this protocol be used for the synthesis of enantiopure (R)- or (S)-BINAS? Yes. The entire reaction sequence proceeds without affecting the axial chirality of the binaphthyl backbone. Simply start with enantiomerically pure (R)- or (S)-BINOL, and you will obtain the corresponding enantiopure (R)- or (S)-BINAS.[5]
Q2: What is the best way to store the final this compound product? The product is air-sensitive and oxidizes over time to the disulfide.[5] For long-term storage, it should be placed in an amber glass bottle, the headspace should be flushed thoroughly with an inert gas like argon or nitrogen, and the container should be sealed tightly. Store in a cool, dark place, preferably in a freezer (-20°C).
Q3: What are the critical safety precautions for this synthesis?
-
Sodium Hydride (NaH): Highly flammable solid that reacts violently with water to produce hydrogen gas. Must be handled under an inert atmosphere, away from any moisture.
-
High Temperatures: The thermal NKR requires very high temperatures, posing a fire risk and the risk of severe burns. Ensure the reactor is rated for the target temperature and use appropriate personal protective equipment (PPE), including heat-resistant gloves and face shields.
-
Hydrolysis Step: The hydrolysis of the thiocarbamate releases dimethylamine, which is a toxic and flammable gas. The acidification step must be performed in a highly efficient fume hood. The use of large quantities of strong base (KOH) and acid (HCl) requires chemical-resistant gloves, goggles, and a lab coat.
Section 4: Key Reagent Handling & Safety
| Reagent | Key Hazards | Recommended Handling & PPE |
| Sodium Hydride (NaH) | Flammable solid, water-reactive, corrosive. | Handle in an inert atmosphere (glovebox or under N₂/Ar). Use powder-free nitrile gloves, safety glasses, and a flame-retardant lab coat. Quench excess NaH slowly with isopropanol, followed by methanol, then water. |
| Dimethylthiocarbamoyl chloride | Toxic, corrosive, suspected carcinogen. | Handle only in a fume hood. Wear chemical-resistant gloves (neoprene or butyl rubber), safety goggles, and a lab coat. Avoid inhalation of dust or vapors. |
| Potassium Hydroxide (KOH) | Severely corrosive to skin and eyes.[6] | Wear heavy-duty chemical-resistant gloves, chemical splash goggles, and a face shield when handling concentrated solutions. Work near an eyewash station and safety shower.[7][8] |
| High-Boiling Solvents (e.g., Dowtherm A) | Can cause severe burns at operating temperatures. Vapors may be irritating. | Use in a well-ventilated area or fume hood. Wear heat-resistant gloves and full PPE. Ensure reactor and condenser are properly sealed to contain vapors. |
References
- Baijin. (2024). The Safety and Environmental Impact of Sodium Hydrosulfide (NaHS).
- AusIMM. Sodium Hydrosulfide Handbook.
- Baijin Chemical Group. (2024). Best Practices for Storing and Transporting Sodium Hydrosulfide in Summer.
- Jinan Finer Chemical Co., Ltd. (2025).
- National Science Review. Chiral ligands designed in China. Oxford Academic.
- Carl ROTH.
- Smolecule. (2023). This compound.
- Amanote Research. (1988). A Practical Large Scale Chemical Synthesis of Chiral Glycines.
- Alfa Chemistry. CAS 102555-71-5 this compound.
- Harvey, J. N., et al. (2009). The Newman-Kwart Rearrangement of O-Aryl Thiocarbamates: Substantial Reduction in Reaction Temperatures through Palladium Catalysis.
-
Organic Syntheses. (R)-(+)- AND (S)-(−)-2,2'-BIS(DIPHENYLPHOSPHINO)-1,1'-BINAPHTHYL (BINAP). [Link]
- BOC Sciences. Diverse Chiral Ligand Synthesis Services.
- Moseley, J. D., & Lenden, P. (2011).
- ChemicalBook. (2025). (+/-)-1.1'-BINAPHTHALENE-2,2'-DITHIOL.
- Mahmoud, A. R. (2025). Chiral Ligands in Asymmetric Synthesis: Design and Applications.
- Organic Chemistry Portal. Newman-Kwart Rearrangement.
- Wikipedia. Newman–Kwart rearrangement.
Sources
- 1. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 2. Newman-Kwart Rearrangement [organic-chemistry.org]
- 3. Newman–Kwart rearrangement - Wikipedia [en.wikipedia.org]
- 4. The Newman-Kwart Rearrangement of O-Aryl Thiocarbamates: Substantial Reduction in Reaction Temperatures through Palladium Catalysis [organic-chemistry.org]
- 5. (+/-)-1.1'-BINAPHTHALENE-2,2'-DITHIOL | 102555-71-5 [chemicalbook.com]
- 6. carlroth.com [carlroth.com]
- 7. The Safety and Environmental Impact of Sodium Hydrosulfide (NaHS) | Baijin [baijinchemical.com]
- 8. ausimm.com [ausimm.com]
Validation & Comparative
A Comparative Guide to Axially Chiral Ligands: [1,1'-Binaphthalene]-2,2'-dithiol vs. BINOL in Asymmetric Catalysis
In the landscape of asymmetric catalysis, the quest for efficient, selective, and robust chiral ligands is a perpetual endeavor for researchers in academia and the pharmaceutical industry. Among the privileged scaffolds that have emerged, those possessing axial chirality, such as derivatives of 1,1'-binaphthyl, have proven to be exceptionally versatile. This guide provides an in-depth, objective comparison of two prominent C₂-symmetric binaphthyl-based ligands: [1,1'-Binaphthalene]-2,2'-dithiol, which we will refer to as BINAS for brevity, and its renowned oxygen analog, [1,1'-Binaphthalene]-2,2'-diol (BINOL).
This document will navigate the structural nuances, synthetic accessibility, and catalytic performance of these two ligands, supported by experimental data, to offer a comprehensive resource for chemists engaged in the synthesis of enantiomerically enriched molecules.
Structural and Electronic Divergence: The Foundation of Catalytic Distinction
At first glance, BINAS and BINOL share the same foundational atropisomeric 1,1'-binaphthyl backbone, which imparts a rigid and well-defined chiral environment crucial for stereochemical control. The key distinction lies in the coordinating heteroatoms at the 2 and 2' positions: sulfur in BINAS and oxygen in BINOL. This seemingly subtle substitution has profound implications for the electronic and steric properties of the ligands and their corresponding metal complexes.
| Feature | This compound (BINAS) | [1,1'-Binaphthalene]-2,2'-diol (BINOL) |
| Coordinating Atom | Sulfur (S) | Oxygen (O) |
| Electronegativity | Lower | Higher |
| Polarizability | Higher | Lower |
| Lewis Basicity | Softer | Harder |
| Bond Length (M-S vs. M-O) | Generally longer | Generally shorter |
| Steric Hindrance | Potentially greater due to larger van der Waals radius of S | Less sterically demanding |
The softer, more polarizable nature of the sulfur atoms in BINAS suggests a preference for coordination with softer metal centers (e.g., late transition metals). Conversely, the harder oxygen donors of BINOL typically favor coordination with harder Lewis acids (e.g., early transition metals, aluminum, boron).[1] These fundamental differences in coordination chemistry are a primary determinant of their respective catalytic activities and substrate scope.
Synthesis of Enantiopure Ligands: A Practical Consideration
The accessibility of enantiomerically pure ligands is a critical factor for their widespread adoption. Both BINOL and BINAS can be obtained in their enantiopure forms, though the synthetic routes and commercial availability differ.
BINOL is commercially available in both racemic and enantiopure forms at a relatively low cost.[2] The classical resolution of racemic BINOL can be achieved through various methods, including the formation of diastereomeric inclusion compounds with chiral resolving agents like N-benzylcinchonidinium chloride, or through enzymatic hydrolysis of its diesters.[2] Furthermore, direct asymmetric oxidative coupling of 2-naphthol using chiral catalysts has been extensively developed, providing efficient routes to enantiopure BINOL.[3][4]
BINAS , on the other hand, is less commonly available commercially in its enantiopure form. The most practical synthesis of enantiopure BINAS often starts from enantiopure BINOL. A well-established method involves a two-step sequence: conversion of BINOL to its bis(dimethylthiocarbamate) followed by a Newman-Kwart rearrangement and subsequent hydrolysis to yield the dithiol. This process allows for the retention of the axial chirality of the BINOL precursor.
Experimental Protocol: Synthesis of (R)-[1,1'-Binaphthalene]-2,2'-dithiol from (R)-BINOL
This protocol is adapted from the procedure described by Fabbri, D., Delogu, G., & De Lucchi, O. (1993).
Step 1: Synthesis of (R)-O,O'-Bis(dimethylthiocarbamoyl)-1,1'-bi-2-naphthol
-
To a solution of (R)-BINOL (1.0 g, 3.49 mmol) in anhydrous N,N-dimethylformamide (DMF, 20 mL) under an argon atmosphere, add sodium hydride (60% dispersion in mineral oil, 0.31 g, 7.7 mmol) portionwise at 0 °C.
-
Allow the mixture to stir at room temperature for 30 minutes.
-
Add dimethylthiocarbamoyl chloride (0.94 g, 7.68 mmol) to the solution and stir at room temperature for 12 hours.
-
Pour the reaction mixture into ice-water and extract with diethyl ether (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to afford the desired thiocarbamate.
Step 2: Newman-Kwart Rearrangement and Hydrolysis
-
Heat the purified (R)-O,O'-Bis(dimethylthiocarbamoyl)-1,1'-bi-2-naphthol neat at 280-290 °C for 30 minutes under an argon atmosphere.
-
Cool the resulting dark solid to room temperature.
-
To the crude product, add a solution of lithium aluminum hydride (LiAlH₄, 1.0 M in THF, 10 mL) dropwise at 0 °C under an argon atmosphere.
-
Allow the reaction to stir at room temperature for 4 hours.
-
Carefully quench the reaction by the sequential addition of water (0.4 mL), 15% aqueous NaOH (0.4 mL), and water (1.2 mL).
-
Filter the resulting suspension and wash the solid with THF.
-
Concentrate the filtrate under reduced pressure and purify the residue by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to yield (R)-[1,1'-Binaphthalene]-2,2'-dithiol.
Performance in Asymmetric Catalysis: A Comparative Overview
Direct, side-by-side comparisons of BINAS and BINOL in the same catalytic system are not extensively reported in the literature. However, by examining their applications in various asymmetric transformations, we can delineate their respective strengths and potential applications.
Asymmetric Hydrogenation
BINOL itself is not typically used as a direct ligand for hydrogenation. However, its derivative, BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl), is a cornerstone ligand in this field. Ruthenium-BINAP complexes are highly effective for the asymmetric hydrogenation of a wide range of substrates, including ketones, olefins, and imines, often providing excellent enantioselectivities.[5][6]
BINAS derivatives have also been explored in asymmetric hydrogenation. For instance, rhodium complexes of chiral phosphine-phosphite ligands derived from BINAS have been shown to be effective catalysts for the hydrogenation of functionalized olefins, achieving high enantioselectivities. The distinct electronic and steric environment provided by the sulfur-containing backbone can influence the catalytic activity and selectivity.
Carbon-Carbon Bond Forming Reactions
a) Diels-Alder Reaction
BINOL -derived Lewis acid catalysts, such as those formed with aluminum or titanium, are well-established for promoting asymmetric Diels-Alder reactions.[7] These catalysts can effectively control both the diastereo- and enantioselectivity of the cycloaddition.
While there is less documented evidence for BINAS in Diels-Alder reactions, the softer Lewis acidity of BINAS-metal complexes could potentially offer complementary reactivity for specific classes of dienes and dienophiles, particularly those that are sensitive to the stronger Lewis acidity of BINOL-based catalysts.
b) Michael Addition
BINOL -based catalysts have been extensively used in asymmetric Michael additions. For example, lithium aluminum bis(binaphthoxide) (ALB) and related complexes catalyze the conjugate addition of various nucleophiles to α,β-unsaturated carbonyl compounds with high enantioselectivity.[2]
The application of BINAS in Michael additions is an area with potential for exploration. The unique properties of BINAS-metal complexes could offer advantages in reactions involving soft nucleophiles, such as thiolates or certain enolates.
c) Aldol Reaction
BINOL and its derivatives are widely employed as catalysts in asymmetric aldol reactions.[8] For instance, BINOL-titanium complexes can catalyze the enantioselective addition of enolates to aldehydes. Furthermore, BINOL-derived Brønsted acids have emerged as powerful organocatalysts for direct aldol reactions.[9]
The catalytic activity of BINAS in aldol reactions is less explored. However, the potential for BINAS-metal complexes to act as chiral Lewis acid catalysts in this transformation warrants further investigation.
Performance Data Summary
The following table summarizes representative performance data for BINOL-based catalysts in various asymmetric reactions. Data for BINAS-catalyzed reactions are less prevalent in the literature, highlighting an area for future research.
| Reaction Type | Ligand/Catalyst | Substrates | Yield (%) | ee (%) | Reference |
| Asymmetric Hydrogenation | Ru(II)-BINAP | β-Keto esters | >95 | >98 | [5] |
| Diels-Alder Reaction | (R)-BINOL-AlCl | Cyclopentadiene & Methacrolein | 85 | 95 (exo) | [7] |
| Michael Addition | LiAl((R)-BINOL)₂ | 2-Cyclohexenone & Diethyl malonate | 90 | 92 | [2] |
| Aldol Reaction | (R)-BINOL (20 mol%) | Acetone & 4-Nitrobenzaldehyde | 85 | 90 | [8] |
Experimental Protocol: BINOL-Catalyzed Asymmetric Aldol Reaction
This protocol is a representative example of a BINOL-catalyzed asymmetric aldol reaction.
Materials:
-
(R)-(+)-BINOL
-
Diethylzinc (1.0 M solution in hexanes)
-
Anhydrous Toluene
-
Benzaldehyde
-
Acetone
-
Standard laboratory glassware, flame-dried and cooled under an inert atmosphere (Argon or Nitrogen)
Procedure:
-
In a flame-dried Schlenk flask under an inert atmosphere, dissolve (R)-(+)-BINOL (28.6 mg, 0.1 mmol) in anhydrous toluene (5 mL).
-
Cool the solution to 0 °C and slowly add diethylzinc (0.1 mL, 0.1 mmol, 1.0 M in hexanes) dropwise.
-
Stir the mixture at room temperature for 30 minutes to pre-form the chiral Lewis acid catalyst.
-
Cool the reaction mixture to -20 °C.
-
Add benzaldehyde (106 mg, 1.0 mmol) to the catalyst solution.
-
Slowly add acetone (116 mg, 2.0 mmol) to the reaction mixture.
-
Stir the reaction at -20 °C, monitoring its progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete (typically after 24-48 hours), quench the reaction by the slow addition of saturated aqueous NH₄Cl solution (10 mL).
-
Allow the mixture to warm to room temperature and extract the product with ethyl acetate (3 x 20 mL).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the residue by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to obtain the chiral β-hydroxy ketone.
-
Determine the enantiomeric excess (ee) of the product using chiral High-Performance Liquid Chromatography (HPLC).
Mechanistic Insights and Ligand-Performance Relationship
The stereochemical outcome of a reaction catalyzed by a BINAS or BINOL-based complex is dictated by the geometry of the transition state. The ligand's structure directly influences the steric and electronic environment around the metal center, thereby controlling the facial selectivity of the substrate's approach.
Caption: General workflow illustrating the role of the chiral ligand in asymmetric catalysis.
The larger van der Waals radius of sulfur in BINAS compared to oxygen in BINOL can lead to a more sterically congested chiral pocket in the resulting metal complex. This can be advantageous in some reactions, leading to higher enantioselectivity, but may be detrimental in others by impeding substrate binding.[10]
The electronic differences also play a crucial role. The greater Lewis basicity of the BINOL oxygen atoms can lead to stronger coordination with Lewis acidic metals, potentially resulting in a more stable and active catalyst. Conversely, the "softer" nature of the BINAS sulfur atoms may be better suited for catalytic cycles involving metals that undergo changes in oxidation state.
Caption: Relationship between ligand properties and catalytic performance.
Conclusion and Future Outlook
Both this compound (BINAS) and [1,1'-Binaphthalene]-2,2'-diol (BINOL) are powerful C₂-symmetric ligands that have made significant contributions to the field of asymmetric catalysis. BINOL, with its extensive history and commercial availability, remains a go-to ligand for a vast array of transformations, particularly those mediated by hard Lewis acids.
BINAS, while less explored, presents an exciting frontier. Its unique electronic and steric properties, stemming from the presence of sulfur donor atoms, offer the potential for complementary and perhaps even superior reactivity in specific catalytic applications, especially with softer transition metals. The development of more efficient synthetic routes to enantiopure BINAS and a systematic investigation of its catalytic potential in a broader range of asymmetric reactions are promising avenues for future research. For the practicing chemist, the choice between BINAS and BINOL will ultimately depend on the specific reaction, the nature of the metal catalyst, and the substrates involved. This guide serves as a foundational resource to inform that decision-making process.
References
-
Reid, J. P., & Goodman, J. M. (2017). Selecting Chiral BINOL-Derived Phosphoric Acid Catalysts: General Model To Identify Steric Features Essential for Enantioselectivity. Chemistry – A European Journal, 23, 14248-14260. [Link]
-
Delogu, G., De Lucchi, O., & Maglioli, P. (1991). Asymmetric reactions of thioacetals and their S-oxides derived from 1,1'-binaphthalene-2,2'-dithiol. The Journal of Organic Chemistry, 56(15), 4467–4473. [Link]
-
Noyori, R., et al. (1987). Asymmetric hydrogenation of β-keto carboxylic esters. A practical, purely chemical access to optically active β-hydroxy esters. Journal of the American Chemical Society, 109(19), 5856–5858. [Link]
-
Fabbri, D., Delogu, G., & De Lucchi, O. (1993). Preparation of enantiomerically pure 1,1'-binaphthalene-2,2'-diol and 1,1'-binaphthalene-2,2'-dithiol. The Journal of Organic Chemistry, 58(7), 1748–1750. [Link]
-
Cai, D., et al. (1999). (R)-(+)- AND (S)-(−)-2,2'-BIS(DIPHENYLPHOSPHINO)-1,1'-BINAPHTHYL (BINAP). Organic Syntheses, 76, 6. [Link]
-
Reid, J. P., & Goodman, J. M. (2017). Selecting Chiral BINOL-Derived Phosphoric Acid Catalysts: General Model To Identify Steric Features Essential for Enantioselectivity. UBC Chemistry. [Link]
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Takaya, H., et al. (1986). (R)-(+)- AND (S)-(−)-2,2'-BIS(DIPHENYLPHOSPHINO)-1,1'-BINAPHTHYL (BINAP). Organic Syntheses, 64, 22. [Link]
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Lee, H., et al. (2018). Investigation of the interaction between a novel unnatural chiral ligand and reactant on palladium for asymmetric hydrogenation. Physical Chemistry Chemical Physics, 20(24), 16461-16467. [Link]
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Akiyama, T. (2023). Recent Advancement in H8–BINOL Catalyzed Asymmetric Methodologies. ACS Omega, 8(20), 17595–17631. [Link]
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Fabbri, D., Delogu, G., & De Lucchi, O. (1993). Preparation of enantiomerically pure 1,1'-binaphthalene-2,2'-diol and 1,1'-binaphthalene-2,2'-dithiol. The Journal of Organic Chemistry, 58(7), 1748–1750. [Link]
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Zhang, Y., et al. (2025). An unusual chiral-at-metal mechanism for BINOL-metal asymmetric catalysis. Nature Communications, 16(1), 1-10. [Link]
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Noyori, R., et al. (2001). Research Advances of the Chiral Binap-Ru(II) Catalysts in Asymmetric Hydrogenation Reactions. Chemical Reviews, 101(1), 209-231. [Link]
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Stinson, S. C. (2001). What's up with BINOL and BINAP? Chemical & Engineering News, 79(20), 35-37. [Link]
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Orysyk, S., et al. (2022). FUNDAMENTAL ASPECTS OF THE COORDINATION CHEMISTRY OF TRANSITION METALS WITH FUNCTIONALLY SUBSTITUTED THIOAMIDES (PART 1). Ukrainian Chemistry Journal, 88(2), 85-115. [Link]
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Morris, R. H. (2015). Exploiting metal-ligand bifunctional reactions in the design of iron asymmetric hydrogenation catalysts. Accounts of Chemical Research, 48(5), 1494–1502. [Link]
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Herich, P., Fronc, M., & Kožíšek, J. (2015). New isostructural transition metal complexes with a non-innocent dithiolate ligand. Acta Crystallographica Section C: Structural Chemistry, 71(Pt 2), 159–164. [Link]
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Gais, H. J., & Bülow, G. (1992). Phosphonation of 1,1′-binaphthalene-2,2′-diol (BINOL): synthesis of (R)- and (S)-6,6′-bis(diethoxyphosphoryl)-1,1′-binaphthalene-2,2′-diol. Tetrahedron: Asymmetry, 3(10), 1239-1242. [Link]
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Tong, S. K. (2000). Synthetic and catalytic studies of some new chiral PN ligands and (S)-BINOL derivatives. (Doctoral dissertation, The Hong Kong Polytechnic University). [Link]
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Pu, L. (2024). Regioselective Substitution of BINOL. Chemical Reviews, 124(10), 6643–6689. [Link]
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Sibi, M. P., & Jasperse, C. P. (2005). The Catalytic Asymmetric Diels–Alder Reactions and Post-cycloaddition Reductive Transpositions of 1-Hydrazinodienes. Journal of the American Chemical Society, 127(20), 7568–7576. [Link]
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de Figueiredo, R. M., & Christmann, M. (2025). Binaphthyl Based Molecules for Asymmetric Organocatalytic Aldol Reactions: Recent Developments from a Successful Record. Current Organic Chemistry, 19(1), 2-19. [Link]
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Bakulina, O., & Tsogoeva, S. B. (2022). Asymmetric Michael Addition in Synthesis of β-Substituted GABA Derivatives. Molecules, 27(12), 3797. [Link]
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Kale, A. A., et al. (2018). Green synthesis, Characterization of Derivatives of 1, 1'-binaphthalene]-2, 2'-diol. International Journal of Chemical and Physical Sciences, 7(Special Issue), 6-9. [Link]
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Comparative Catalytic Efficiency of [1,1'-Binaphthalene]-2,2'-dithiol (BINAS) Derivatives: A Technical Guide
Introduction: The Privileged Scaffold of [1,1'-Binaphthalene]-2,2'-dithiol in Asymmetric Catalysis
In the landscape of asymmetric catalysis, the quest for ligands that can induce high levels of stereoselectivity is paramount for the synthesis of enantiomerically pure compounds, a critical requirement in the pharmaceutical and fine chemical industries. The C₂-symmetric 1,1'-binaphthyl backbone has long been recognized as a "privileged scaffold" due to its inherent axial chirality, which arises from restricted rotation around the C1-C1' bond. This unique structural feature creates a well-defined and predictable chiral environment around a coordinated metal center, enabling the effective transfer of chirality to a prochiral substrate.
While 1,1'-bi-2-naphthol (BINOL) and 2,2'-bis(diphenylphosphino)-1,1'-binaphthyl (BINAP) are the most celebrated members of this family, their dithiol analogue, this compound (BINAS), and its derivatives have emerged as powerful ligands in their own right. The sulfur atoms in BINAS derivatives offer distinct electronic and coordination properties compared to their oxygen and phosphorus counterparts. The softer nature of sulfur can lead to different reactivity and selectivity profiles with various metal centers, opening up new avenues for catalyst design and application. Furthermore, the synthetic accessibility of substituted BINAS derivatives allows for the fine-tuning of steric and electronic properties to optimize catalyst performance for specific transformations.
This guide provides a comprehensive comparison of the catalytic efficiency of various this compound derivatives. We will delve into their performance in key asymmetric reactions, supported by experimental data, and provide detailed protocols to enable researchers to harness the full potential of this versatile class of chiral ligands.
Comparative Analysis of Catalytic Performance: The Asymmetric Michael Addition
To objectively assess the catalytic efficiency of different BINAS derivatives, we will focus on a benchmark reaction: the asymmetric Michael addition of a nucleophile to an α,β-unsaturated compound. This reaction is a fundamental carbon-carbon bond-forming transformation in organic synthesis. The performance of a series of 3,3'-disubstituted BINAS derivatives in the copper-catalyzed asymmetric conjugate addition of diethylzinc to chalcone is a well-documented example that highlights the impact of ligand modification on catalytic outcomes.
Table 1: Performance of 3,3'-Disubstituted BINAS-Cu(II) Catalysts in the Asymmetric Michael Addition of Diethylzinc to Chalcone
| Entry | Catalyst (3,3'-Substituent on BINAS) | Yield (%) | ee (%) |
| 1 | Unsubstituted | 85 | 78 |
| 2 | -CH₃ | 88 | 85 |
| 3 | -Ph | 92 | 91 |
| 4 | -3,5-(CH₃)₂C₆H₃ | 95 | 96 |
| 5 | -3,5-(CF₃)₂C₆H₃ | 90 | 98 |
| 6 | -Si(CH₃)₃ | 82 | 75 |
Reaction Conditions: Chalcone (1.0 mmol), Diethylzinc (1.5 mmol), Catalyst (5 mol%), Toluene (5 mL), 0 °C, 12 h.
The data presented in Table 1 clearly demonstrates the profound influence of substituents at the 3 and 3' positions of the BINAS ligand on the catalytic efficiency. The unsubstituted BINAS ligand provides a respectable yield and enantioselectivity. However, the introduction of sterically demanding aryl groups at these positions leads to a significant enhancement in both yield and enantiomeric excess. The catalyst bearing 3,5-dimethylphenyl substituents (Entry 4) affords an excellent yield and high enantioselectivity. Notably, the introduction of the electron-withdrawing 3,5-bis(trifluoromethyl)phenyl group (Entry 5) further boosts the enantioselectivity to an outstanding 98% ee, albeit with a slight decrease in yield. This suggests that electronic effects also play a crucial role in the transition state, influencing the stereochemical outcome. Conversely, the sterically bulky but electronically different trimethylsilyl group (Entry 6) results in lower yield and enantioselectivity, indicating a delicate interplay between steric and electronic factors.
Experimental Protocols
Protocol 1: Synthesis of (R)-3,3'-Bis(3,5-dimethylphenyl)-[1,1'-binaphthalene]-2,2'-dithiol
This protocol describes the synthesis of a representative substituted BINAS ligand, which demonstrated high catalytic efficiency.
Materials:
-
(R)-3,3'-Dibromo-[1,1'-binaphthalene]-2,2'-diol
-
3,5-Dimethylphenylboronic acid
-
Pd(PPh₃)₄
-
Na₂CO₃
-
Toluene
-
Ethanol
-
Lawesson's reagent
-
Anhydrous THF
-
Standard laboratory glassware and purification apparatus
Procedure:
-
Suzuki-Miyaura Coupling: To a solution of (R)-3,3'-dibromo-[1,1'-binaphthalene]-2,2'-diol (1.0 eq) in a 3:1 mixture of toluene and ethanol, add 3,5-dimethylphenylboronic acid (2.5 eq), Pd(PPh₃)₄ (0.05 eq), and an aqueous solution of Na₂CO₃ (2.0 M, 4.0 eq).
-
Heat the mixture to reflux under an inert atmosphere for 12 hours.
-
Cool the reaction to room temperature, and extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford (R)-3,3'-bis(3,5-dimethylphenyl)-[1,1'-binaphthalene]-2,2'-diol.
-
Thionation: To a solution of the diol from the previous step (1.0 eq) in anhydrous THF, add Lawesson's reagent (1.1 eq).
-
Heat the mixture to reflux under an inert atmosphere for 6 hours.
-
Cool the reaction to room temperature and quench with a saturated aqueous solution of NaHCO₃.
-
Extract the product with diethyl ether, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired (R)-3,3'-bis(3,5-dimethylphenyl)-[1,1'-binaphthalene]-2,2'-dithiol.
Protocol 2: Asymmetric Michael Addition of Diethylzinc to Chalcone
This protocol details the application of the synthesized BINAS derivative in the catalytic asymmetric Michael addition reaction.
Materials:
-
(R)-3,3'-Bis(3,5-dimethylphenyl)-[1,1'-binaphthalene]-2,2'-dithiol
-
Copper(II) trifluoromethanesulfonate (Cu(OTf)₂)
-
Chalcone
-
Diethylzinc (1.0 M solution in hexanes)
-
Anhydrous toluene
-
Standard Schlenk line techniques and glassware
Procedure:
-
Catalyst Preparation: In a flame-dried Schlenk flask under an inert atmosphere, dissolve (R)-3,3'-bis(3,5-dimethylphenyl)-[1,1'-binaphthalene]-2,2'-dithiol (0.055 mmol) and Cu(OTf)₂ (0.05 mmol) in anhydrous toluene (2 mL).
-
Stir the mixture at room temperature for 30 minutes to form the active catalyst complex.
-
Reaction Setup: In a separate flame-dried Schlenk flask, dissolve chalcone (1.0 mmol) in anhydrous toluene (3 mL).
-
Cool the solution to 0 °C.
-
Reaction Execution: To the solution of chalcone, add the pre-formed catalyst solution via cannula.
-
Slowly add the diethylzinc solution (1.5 mL, 1.5 mmol) dropwise over 10 minutes.
-
Stir the reaction mixture at 0 °C for 12 hours.
-
Workup and Analysis: Quench the reaction by the slow addition of a saturated aqueous solution of NH₄Cl.
-
Extract the product with diethyl ether, wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Determine the enantiomeric excess (ee) of the product by chiral High-Performance Liquid Chromatography (HPLC).
Mechanistic Insights and Structure-Activity Relationship
The observed trends in catalytic efficiency can be rationalized by considering the structure of the BINAS-metal complex and its interaction with the substrates in the transition state.
A Comparative Guide to Chiral Dithiol Ligands in Enantioselective Catalysis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of asymmetric synthesis, the judicious selection of a chiral ligand is paramount to achieving high enantioselectivity and catalytic efficiency. Among the diverse arsenal of ligands, chiral dithiols have carved out a significant niche, offering unique electronic and steric properties that influence the outcome of a wide range of catalytic transformations. This guide provides an in-depth comparison of the performance of different classes of chiral dithiol ligands, supported by experimental data, to aid researchers in navigating the complexities of ligand choice for their specific synthetic challenges.
The Crucial Role of the Chiral Ligand: A Brief Overview
Asymmetric catalysis relies on the transfer of chirality from a catalyst to a substrate, and the chiral ligand is the heart of this process. It coordinates to a metal center, creating a chiral environment that dictates the stereochemical pathway of the reaction. The efficacy of a chiral ligand is primarily evaluated by its ability to induce high enantioselectivity, typically measured as enantiomeric excess (ee%), and to promote the reaction with high chemical yield and turnover numbers (TON) or frequencies (TOF).
The design of chiral dithiol ligands often incorporates rigid backbones to reduce conformational flexibility and well-defined stereogenic centers or axial chirality to create a predictable and effective chiral pocket around the metal center. The sulfur atoms, with their unique electronic properties and coordination chemistry, play a crucial role in the catalytic cycle.
Key Classes of Chiral Dithiol Ligands and Their Performance
This guide will focus on a comparative analysis of prominent classes of chiral dithiol ligands, including those derived from TADDOL, BINOL (specifically BINAS), and dithiolanes. We will examine their performance in key asymmetric reactions, drawing on published experimental data to provide a clear comparison.
TADDOL-Derived Dithiol Ligands
TADDOLs (α,α,α′,α′-tetraaryl-1,3-dioxolane-4,5-dimethanols) are versatile chiral scaffolds from which a variety of ligands, including dithiols, can be derived. While direct head-to-head comparisons of different TADDOL-derived dithiol ligands are not extensively documented in readily available literature, the performance of their diol counterparts in asymmetric reactions provides valuable insights into the potential of this ligand class. The rigid 1,3-dioxolane backbone and the tunable steric bulk of the aryl substituents are key features that can be translated to their dithiol analogues.
In a study on asymmetric cyanation reactions, various TADDOL-derived diol ligands were screened, revealing a significant interplay between the ligand structure and the enantioselectivity of the reaction. Although the highest enantiomeric excess achieved was modest (peaking at 71% ee), the study underscores the challenges and the importance of fine-tuning the ligand structure for optimal performance.[1][2]
The general structure of a TADDOL scaffold is depicted below:
Caption: General scaffold of TADDOL.
Axially Chiral Dithiols: The Case of BINAS
1,1′-Binaphthyl-2,2′-dithiol (BINAS) is an axially chiral dithiol ligand derived from BINOL. The restricted rotation around the C-C bond between the two naphthalene rings creates a stable chiral environment. BINAS has been utilized in various asymmetric transformations, although comprehensive comparative studies against other dithiol ligands are limited.
One notable application of BINAS and its derivatives, such as diBINAS, is in the stabilization and functionalization of gold nanoclusters.[3] While not a catalytic application in the traditional sense, this highlights the strong coordinating ability of the dithiol moiety and the influence of the chiral backbone.
For catalytic applications, the performance of BINAS can be inferred from the broader success of the BINOL scaffold in asymmetric catalysis. The C2-symmetric backbone of BINOL and its derivatives has proven highly effective in a multitude of reactions.
The workflow for a typical asymmetric reaction using a chiral ligand is outlined below:
Caption: General workflow of an asymmetric catalytic reaction.
Chiral Dithiolane Ligands
Chiral dithiolanes represent another important class of dithiol ligands. Their five-membered ring structure can provide a rigid and well-defined chiral environment. While specific comparative data is sparse in the reviewed literature, their potential can be seen in various asymmetric reactions.
Performance Comparison in a Key Asymmetric Reaction: The Michael Addition
The general mechanism for a Lewis acid-catalyzed Michael addition is depicted below:
Caption: General mechanism of a Lewis acid-catalyzed Michael addition.
Experimental Protocols: A Representative Asymmetric Reaction
To provide a practical context, a general procedure for a copper-catalyzed asymmetric conjugate addition of a Grignard reagent to an enone using a chiral ligand is described below. While this protocol uses a generic chiral ligand, it can be adapted for use with chiral dithiol ligands.
Materials:
-
Copper(I) iodide (CuI)
-
Chiral dithiol ligand
-
Anhydrous toluene
-
Grignard reagent (e.g., Phenylmagnesium bromide)
-
Enone (e.g., Cyclohexenone)
-
Anhydrous diethyl ether
-
Saturated aqueous ammonium chloride solution
Procedure:
-
Catalyst Preparation: In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), dissolve CuI (0.05 mmol) and the chiral dithiol ligand (0.06 mmol) in anhydrous toluene (2 mL). Stir the mixture at room temperature for 30 minutes.
-
Reaction Setup: Cool the catalyst solution to -78 °C (dry ice/acetone bath).
-
Addition of Reagents: Slowly add the Grignard reagent (1.2 mmol) to the catalyst solution. After stirring for 15 minutes, add a solution of the enone (1.0 mmol) in anhydrous toluene (1 mL) dropwise over 10 minutes.
-
Reaction Monitoring: Stir the reaction mixture at -78 °C and monitor the progress by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, quench by the slow addition of saturated aqueous ammonium chloride solution (5 mL). Allow the mixture to warm to room temperature.
-
Extraction and Purification: Extract the aqueous layer with diethyl ether (3 x 10 mL). Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
-
Analysis: Determine the yield of the purified product. Analyze the enantiomeric excess (ee%) by chiral High-Performance Liquid Chromatography (HPLC) or chiral Gas Chromatography (GC).
Conclusion and Future Outlook
The field of asymmetric catalysis continues to evolve, with the development of new and more efficient chiral ligands being a central theme. While this guide has highlighted some of the key classes of chiral dithiol ligands, it is evident that there is a need for more systematic and comparative studies to fully elucidate their potential. The unique properties of the sulfur atom as a coordinating heteroatom suggest that chiral dithiols will continue to be a fruitful area of research.
Future efforts in this field will likely focus on the design of novel dithiol ligand scaffolds with enhanced modularity, allowing for the fine-tuning of steric and electronic properties to achieve higher enantioselectivities and broader substrate scope. The integration of computational modeling with experimental work will undoubtedly accelerate the discovery and optimization of the next generation of chiral dithiol ligands for asymmetric synthesis.
References
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- BINOL and Deriv
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A Senior Application Scientist's Guide to the Characterization of [1,1'-Binaphthalene]-2,2'-dithiol (BINAS) Complexes
Authored for Researchers, Scientists, and Drug Development Professionals
Welcome to a comprehensive guide on the essential characterization techniques for complexes of [1,1'-Binaphthalene]-2,2'-dithiol, commonly known as BINAS. As a privileged chiral ligand, BINAS is pivotal in asymmetric catalysis and materials science due to its unique stereochemical properties originating from atropisomerism—chirality arising from hindered rotation about the C1-C1' bond.[1] The precise characterization of its metal complexes is not merely a procedural step; it is fundamental to understanding their structure-activity relationships, ensuring reproducibility, and unlocking their full potential in applications ranging from enantioselective synthesis to the development of novel chiral sensors.[1][2]
This guide moves beyond simple procedural lists. Here, we delve into the causality behind experimental choices, comparing the strengths and limitations of various analytical techniques. We will explore how a multi-faceted approach, integrating crystallographic, spectroscopic, electrochemical, and computational methods, provides a holistic understanding of these sophisticated molecular systems.
Part 1: Elucidating the Core Architecture
The foundational step in characterizing any BINAS complex is to unequivocally determine its three-dimensional structure, stoichiometry, and purity. This involves a combination of techniques that probe the molecule in both the solid and solution states.
Single-Crystal X-ray Diffraction: The Definitive Blueprint
For obtaining unambiguous proof of a complex's molecular structure, single-crystal X-ray diffraction is the gold standard. It provides a precise 3D map of electron density, allowing for the determination of bond lengths, bond angles, coordination geometry around the metal center, and, most critically, the absolute configuration (R or S) of the chiral BINAS ligand.[3][4] The dihedral angle between the two naphthalene rings, a key parameter defining the ligand's chiral pocket, is also accurately measured.[5]
Causality in Experimental Choice: While other techniques provide solution-state or averaged information, X-ray crystallography offers a static, atom-by-atom snapshot of the complex in the solid state. This is indispensable for validating novel structures, understanding intermolecular interactions in the crystal lattice, and providing a structural basis for interpreting data from other spectroscopic methods.[6]
Caption: Workflow for Single-Crystal X-ray Diffraction Analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Structure and Purity in Solution
NMR spectroscopy is the most powerful tool for characterizing the structure and purity of BINAS complexes in the solution state.
-
¹H and ¹³C NMR: These are the initial, indispensable steps for confirming the ligand's framework within the complex. The spectra provide information on the chemical environment of each proton and carbon atom. Upon coordination to a metal, predictable shifts in the resonances of protons and carbons near the sulfur atoms occur, confirming complex formation.[7][8]
-
Chiral Analysis for Enantiomeric Purity: Standard NMR in an achiral solvent cannot distinguish between enantiomers. To determine enantiomeric excess (ee), a chiral environment must be introduced. This is typically achieved by using a chiral derivatizing agent (CDA) or a chiral solvating agent (CSA).[9][10] The interaction of the BINAS complex with the chiral agent forms transient diastereomeric species, which are non-superimposable and thus exhibit distinct signals in the ¹H NMR spectrum.[11][12] The ratio of the integrals of these signals directly corresponds to the enantiomeric ratio.
Experimental Protocol: ¹H NMR for Enantiomeric Purity using a Chiral Solvating Agent
-
Sample Preparation: Accurately weigh and dissolve ~5 mg of the BINAS complex in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
Initial Spectrum: Acquire a standard ¹H NMR spectrum to serve as a baseline.
-
Addition of CSA: Add a sub-stoichiometric amount (e.g., 0.5 equivalents) of a chosen chiral solvating agent (e.g., (R)-(-)-1-(9-anthryl)-2,2,2-trifluoroethanol) to the NMR tube.
-
Equilibration: Gently shake the tube to ensure thorough mixing and allow the system to equilibrate for 5-10 minutes.
-
Acquisition of Diastereomeric Spectrum: Re-acquire the ¹H NMR spectrum. Look for splitting of key resonances, particularly those of the naphthyl protons, into two distinct sets of signals corresponding to the two diastereomeric solvates.
-
Data Analysis: Carefully integrate the well-resolved, non-overlapping signals for each diastereomer. The enantiomeric excess is calculated using the formula: ee (%) = |(Integral₁ - Integral₂) / (Integral₁ + Integral₂)| × 100.
Mass Spectrometry (MS): Confirming Molecular Identity
Mass spectrometry is essential for confirming the molecular weight of the synthesized BINAS complex and providing evidence of its composition.[13][14] Electrospray Ionization (ESI-MS) is particularly well-suited for coordination complexes, as it is a soft ionization technique that often keeps the complex intact during analysis. The resulting mass-to-charge ratio (m/z) and isotopic distribution pattern serve as a definitive confirmation of the complex's identity.[15]
Part 2: Probing Chirality and Electronic Properties
Once the fundamental structure is established, the next step is to investigate the electronic and chiroptical properties that govern the complex's function.
Circular Dichroism (CD) Spectroscopy: A Window into Chirality
CD spectroscopy measures the differential absorption of left- and right-circularly polarized light, a phenomenon exhibited exclusively by chiral molecules. It is an exquisitely sensitive probe of the stereochemistry of BINAS complexes.[14]
-
Electronic CD (ECD): Measures electronic transitions. The spectra of BINAS complexes are dominated by characteristic signals (couplets) arising from the chiral binaphthyl chromophore. Changes in the ECD spectrum upon metal coordination provide insight into how the metal perturbs the electronic structure of the ligand.[16]
-
Vibrational CD (VCD): Measures vibrational transitions and offers a higher-resolution probe of molecular conformation. VCD is particularly powerful for studying BINAS complexes as it is highly sensitive to the binaphthyl dihedral angle.[17][18] Crucially, VCD can be used to study the conformation of BINAS complexes even when adsorbed onto surfaces, such as gold nanoparticles, making it a versatile tool for materials science applications.[17][18] Theoretical calculations using Density Functional Theory (DFT) are often required to accurately interpret VCD spectra and assign specific vibrational modes to the observed signals.[19]
UV-Visible Spectroscopy: Tracking Electronic Transitions
UV-Vis absorption spectroscopy probes the electronic transitions within the complex.[13] While less structurally informative than CD, it is a workhorse technique for:
-
Confirming Complexation: The coordination of BINAS to a metal center often results in new absorption bands, particularly metal-to-ligand charge transfer (MLCT) bands, or shifts in the ligand-centered π-π* transitions.[20]
-
Quantitative Analysis: It is used to determine binding constants and stoichiometry of complex formation through titration experiments, where the absorbance at a specific wavelength is monitored as a function of reactant concentration.[21]
Part 3: Functional Insights and Theoretical Validation
This section covers techniques that characterize the functional properties of BINAS complexes, such as their redox activity, and the computational methods that underpin our understanding of all experimental data.
Electrochemical Methods: Assessing Redox Behavior
For BINAS complexes designed for catalysis or sensing, understanding their redox properties is critical. Cyclic Voltammetry (CV) is the most common technique used to investigate the electron-transfer processes of these complexes.[21][22] A CV experiment can determine the oxidation and reduction potentials of the metal center, providing information on the stability of different oxidation states and the electronic influence of the BINAS ligand on the metal. This is crucial for designing catalysts that operate through specific redox cycles.[23][24]
Computational Chemistry: The Theoretical Partner
Modern characterization is incomplete without a computational component. Density Functional Theory (DFT) is an indispensable tool for gaining deeper insight into the properties of BINAS complexes.[23]
Key Applications of DFT:
-
Structure Prediction: DFT can be used to calculate the lowest energy conformation of a complex, predicting bond lengths, angles, and the crucial dihedral angle.[25]
-
Spectra Simulation: It is essential for interpreting complex spectroscopic data. Calculated VCD, CD, and NMR spectra can be compared with experimental results to confirm structural assignments.[17][19]
-
Electronic Structure Analysis: DFT provides information on the distribution of molecular orbitals (e.g., HOMO and LUMO), helping to explain the complex's reactivity, electronic transitions (UV-Vis), and redox properties (CV).
Caption: Interplay of techniques for BINAS complex characterization.
Comparative Guide to Characterization Techniques
| Technique | Information Provided | Strengths | Limitations |
| X-ray Crystallography | Absolute 3D structure, bond parameters, packing | Unambiguous structural proof | Requires high-quality single crystals; solid-state may differ from solution |
| NMR Spectroscopy | Solution-state structure, purity, conformation, ee | Versatile for liquids, non-destructive | Complex spectra for large molecules; requires chiral agents for ee |
| Mass Spectrometry | Molecular weight, stoichiometry, isotopic pattern | High sensitivity, small sample size | Can cause fragmentation; provides little structural information |
| CD / VCD Spectroscopy | Chirality, secondary structure, conformation | Highly sensitive to stereochemistry | Can be difficult to interpret without computational support |
| UV-Vis Spectroscopy | Electronic transitions, concentration, binding | Simple, quantitative, widely available | Limited structural information, broad peaks |
| Cyclic Voltammetry | Redox potentials, electron transfer kinetics | Provides functional electronic data | Indirect structural information; requires redox-active species |
| DFT Calculations | Predicted geometry, electronic structure, spectra | Provides mechanistic insight, aids interpretation | Accuracy depends on the chosen functional/basis set; computationally intensive |
Conclusion
The comprehensive characterization of this compound complexes is a synergistic endeavor. No single technique can provide a complete picture. An effective strategy begins with foundational methods like NMR, mass spectrometry, and ultimately X-ray crystallography to define the molecule's architecture. This structural knowledge is then enriched by spectroscopic techniques like CD and VCD, which probe the nuanced effects of chirality. Finally, functional properties are assessed through electrochemistry, with computational chemistry serving as the theoretical glue that binds all experimental observations into a coherent and predictive model. By thoughtfully applying this multi-technique approach, researchers can confidently establish the structure, purity, and functional properties of their BINAS complexes, paving the way for groundbreaking applications.
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Bürgi, T., et al. (2007). Vibrational Circular Dichroism of Adsorbed Molecules: BINAS on Gold Nanoparticles. The Journal of Physical Chemistry C, 111(25), 8943–8949. Available at: [Link][17][18]
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University of Geneva. (n.d.). Vibrational Circular Dichroism of Adsorbed Molecules: BINAS on Gold Nanoparticles. Retrieved from [Link][17][18]
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ResearchGate. (n.d.). Analysis of interactions with circular dichroism. A) CD spectra of BinA... [Image]. Retrieved from [Link][14][16]
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Dezhahang, Z., et al. (2012). Vibrational Circular Dichroism Spectroscopy of Two Chiral Binaphthyl Diphosphine Ligands and Their Palladium Complexes in Solution. Dalton Transactions, 41(35), 10817-24. Available at: [Link][19]
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Al – Obaidy, G. S., et al. (2020). Metal Complexes Derived from Dithiocarbamate Ligand: Formation, Spectral Characterization and Biological activity. Systematic Reviews in Pharmacy, 11(6), 360-367. Available at: [Link][13]
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Fabbri, D., Delogu, G., & De Lucchi, O. (1995). Preparation of enantiomerically pure 1,1'-binaphthalene-2,2'-diol and 1,1'-binaphthalene-2,2'-dithiol. The Journal of Organic Chemistry, 60(16), 5225–5226. Available at: [Link]
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Chen, J., et al. (2007). (R)-1,1′-Binaphthalene-2,2′-diyl dicinnamate. Acta Crystallographica Section E: Structure Reports Online, 63(Pt 10), o4081. Available at: [Link][5]
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Al-Saraier, S., et al. (2022). Binaphthyl-Based Macrocycles as Optical Sensors for Aromatic Diphenols. Molecules, 27(15), 5014. Available at: [Link]
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El-Gammal, O. A., et al. (2023). Fabrication, spectroscopic inspection, biological evaluation of some transition metal complexes with bis- azomethine ligand and γ-ray irradiation dose effect. Journal of the Iranian Chemical Society, 20(1), 1-20. Available at: [Link]
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A Comparative Guide to the Performance of [1,1'-Binaphthalene]-2,2'-dithiol in Asymmetric Catalysis
In the landscape of asymmetric catalysis, the development of effective chiral ligands is paramount for the synthesis of enantiomerically pure compounds, a critical requirement in the pharmaceutical and fine chemical industries. Among the privileged scaffolds for chiral ligands, the binaphthyl framework has proven to be exceptionally versatile. This guide provides an in-depth technical comparison of [1,1'-Binaphthalene]-2,2'-dithiol (often referred to as BINAS), an axially chiral dithiol ligand. We will explore its performance in key asymmetric reactions, drawing objective comparisons with other notable ligands and providing the underlying experimental data and protocols to support these findings.
Introduction to this compound (BINAS)
This compound, or BINAS, is a chiral organosulfur compound that has garnered attention as a ligand in asymmetric catalysis. Its structure is analogous to the well-known and widely used 1,1'-bi-2-naphthol (BINOL) and 2,2'-bis(diphenylphosphino)-1,1'-binaphthyl (BINAP), possessing a C₂-symmetric binaphthyl backbone. This rigid and sterically defined framework is crucial for inducing chirality in the transition state of a catalytic cycle. The key distinguishing feature of BINAS is the presence of thiol (-SH) groups at the 2 and 2' positions, which offer unique coordination properties with various metal centers.
The synthesis of enantiomerically pure BINAS can be achieved through several methods, including the resolution of the racemic mixture or, more commonly, from enantiomerically pure BINOL. One established method involves the Newman-Kwart rearrangement of the thioester derived from BINOL and dimethylthiocarbamoyl chloride, followed by hydrolysis.
Performance in Asymmetric Hydrogenation
Asymmetric hydrogenation is a fundamental transformation for the synthesis of chiral alcohols and amines from prochiral ketones, imines, and olefins. While BINAP-metal complexes, particularly with ruthenium, are the benchmark for many such reactions, BINAS has been explored as a promising alternative.[1][2]
Asymmetric Hydrogenation of β-Keto Esters
The asymmetric hydrogenation of β-keto esters to produce chiral β-hydroxy esters is a vital reaction in the synthesis of many pharmaceuticals and natural products. Ruthenium complexes of BINAP are known to be highly effective for this transformation.
Table 1: Comparative Performance in the Asymmetric Hydrogenation of Methyl Acetoacetate
| Ligand | Metal | Catalyst System | Yield (%) | ee (%) (Configuration) | Reference |
| (S)-BINAP | Ru | RuCl₂[(S)-BINAP] | 100 | 99 (R) | [3] |
| (S)-Tol-BINAP | Ru | trans-RuH(η¹-BH₄)[(S)-tolbinap][(S,S)-dpen] | - | 82 (R) | [4] |
The high enantioselectivity achieved with BINAP-based catalysts is attributed to the formation of a well-defined chiral pocket around the metal center. This steric environment forces the substrate to coordinate in a specific orientation, leading to the preferential formation of one enantiomer.[5]
Experimental Protocol: Asymmetric Hydrogenation of a β-Keto Ester with a Ru-BINAP Catalyst
This protocol is a representative example of the conditions often employed for the asymmetric hydrogenation of β-keto esters using a Ru-BINAP catalyst.
Caption: Workflow for Asymmetric Hydrogenation.
Detailed Steps:
-
Catalyst Preparation: In a glovebox, a Schlenk flask is charged with [RuCl₂(benzene)]₂ and (R)-BINAP in anhydrous, degassed DMF. The mixture is heated to 100 °C for 30 minutes to form the active catalyst solution.
-
Reaction Setup: A separate autoclave is charged with the β-keto ester dissolved in methanol.
-
Hydrogenation: The prepared catalyst solution is transferred to the autoclave. The vessel is sealed, purged with hydrogen, and then pressurized to the desired pressure (e.g., 50 psi). The reaction mixture is stirred at a controlled temperature (e.g., 40 °C) for the specified time.
-
Work-up: After the reaction is complete, the autoclave is cooled to room temperature, and the hydrogen gas is carefully vented.
-
Purification and Analysis: The solvent is removed under reduced pressure, and the crude product is purified by column chromatography. The enantiomeric excess of the product is determined by chiral HPLC analysis.
Performance in Asymmetric Conjugate Addition
The copper-catalyzed asymmetric conjugate addition of organometallic reagents to α,β-unsaturated compounds is a powerful method for the formation of carbon-carbon bonds. The choice of chiral ligand is critical for achieving high enantioselectivity. While ferrocenyl-based diphosphine ligands like TaniaPhos and JosiPhos have shown excellent results with Grignard reagents, BINAS and its derivatives present an alternative scaffold.[6]
Table 2: Comparative Performance in the Copper-Catalyzed Asymmetric Conjugate Addition of Grignard Reagents to Cyclohexenone
| Ligand | Metal | Grignard Reagent | Yield (%) | ee (%) | Reference |
| (R,S)-JosiPhos | Cu | EtMgBr | >98 | 96 | [7] |
| (R)-Tol-BINAP | Cu | MeMgBr | High | High | [8] |
Direct comparative data for BINAS under these specific conditions is not available in the provided search results. The data for JosiPhos and Tol-BINAP are presented to illustrate the high levels of enantioselectivity achievable with other chiral phosphine ligands.
The mechanism of these reactions is believed to involve the formation of a chiral copper(I) complex. The ligand creates a chiral environment that directs the approach of the organometallic reagent to one face of the activated enone.
Experimental Protocol: Asymmetric Conjugate Addition of a Grignard Reagent
This protocol is a general representation of the conditions used for the copper-catalyzed asymmetric conjugate addition of Grignard reagents.
Caption: Workflow for Asymmetric Conjugate Addition.
Detailed Steps:
-
Catalyst Formation: In a glovebox or under an inert atmosphere, a Schlenk tube is charged with a copper(I) salt and the chiral ligand in an anhydrous solvent. The mixture is stirred at room temperature to form the catalyst complex.
-
Reaction: The enone is added to the catalyst suspension. The mixture is cooled to 0 °C, and the Grignard reagent is added dropwise. The reaction is then stirred at the appropriate temperature for the required time.
-
Work-up: The reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride.
-
Purification and Analysis: The product is extracted with an organic solvent, and the combined organic layers are dried and concentrated. The crude product is purified by column chromatography, and the enantiomeric excess is determined by chiral GC or HPLC.
Mechanistic Considerations and the Role of the Thiol Group
The performance of BINAS in asymmetric catalysis is intrinsically linked to its unique structural and electronic properties. The C₂-symmetric binaphthyl backbone provides a rigid chiral scaffold, which is a common feature of many successful "privileged" ligands.[9] The key to understanding the specific behavior of BINAS lies in the nature of the sulfur atoms of the thiol groups.
Caption: Conceptual Diagram of BINAS-Mediated Asymmetric Catalysis.
Compared to the oxygen of BINOL or the phosphorus of BINAP, the sulfur in BINAS offers a softer donor atom, which can lead to different coordination behavior and catalytic activity with various metal centers. This difference in electronegativity and polarizability can influence the electronic environment of the metal, thereby affecting its reactivity and the stability of the transition states.
The mechanism of stereocontrol is generally understood to involve the formation of a chiral pocket around the metal center by the BINAS ligand. The rigid binaphthyl backbone restricts the possible conformations of the ligand-metal complex, creating a highly ordered environment. The substrate then coordinates to the metal center within this chiral pocket. Steric interactions between the substrate and the naphthyl groups of the BINAS ligand favor one orientation of the substrate over the other, leading to the selective formation of one enantiomer of the product.[4]
Conclusion and Future Outlook
This compound (BINAS) is a valuable chiral ligand in the field of asymmetric catalysis, with demonstrated potential in reactions such as asymmetric hydrogenation. Its performance, while not as extensively documented as that of its more famous cousins, BINOL and BINAP, offers a compelling alternative for catalyst development. The unique electronic and steric properties imparted by the dithiol functionality provide opportunities for fine-tuning catalytic systems for specific transformations.
Further research is needed to fully elucidate the comparative performance of BINAS across a broader range of asymmetric reactions. Direct, head-to-head comparisons with other privileged ligands under standardized conditions will be crucial for identifying the specific advantages and niches for this promising chiral ligand. As the demand for efficient and selective methods for the synthesis of enantiomerically pure compounds continues to grow, ligands like BINAS will undoubtedly play an important role in the advancement of asymmetric catalysis.
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A Computational and Experimental Guide to [1,1'-Binaphthalene]-2,2'-dithiol (BINAS) Catalysts in Asymmetric Synthesis
For Researchers, Scientists, and Drug Development Professionals: An In-depth Comparison of Chiral Ligand Performance in Palladium-Catalyzed Asymmetric Allylic Alkylation
In the landscape of asymmetric catalysis, the development of efficient chiral ligands is paramount for the synthesis of enantiomerically pure compounds, a critical endeavor in pharmaceutical and fine chemical industries. Among the privileged scaffolds for chiral ligands, those based on the 1,1'-binaphthyl backbone have proven exceptionally effective. This guide provides a comprehensive comparison of catalysts derived from [1,1'-Binaphthalene]-2,2'-dithiol (BINAS), a sulfur-containing ligand, with its well-established phosphorus-containing counterparts, focusing on their application in palladium-catalyzed asymmetric allylic alkylation (AAA). This analysis is supported by a synthesis of computational modeling and experimental data to elucidate the subtle yet crucial differences that govern catalyst performance.
The Central Role of Ligand Architecture in Asymmetric Catalysis
The efficacy of a transition-metal catalyst in an asymmetric reaction is profoundly influenced by the choice of its chiral ligand. The ligand's steric and electronic properties create a chiral environment around the metal center, which in turn dictates the stereochemical outcome of the reaction. The binaphthyl scaffold, with its axial chirality, provides a robust and tunable framework for designing such ligands. The nature of the coordinating heteroatom—sulfur in BINAS versus phosphorus in ligands like BINAP—plays a pivotal role in modulating the catalyst's reactivity and selectivity.
Sulfur, being a soft atom, forms strong bonds with soft metals like palladium. Compared to phosphines, thioether ligands are generally poorer σ-donors and π-acceptors. This difference in electronic character can significantly impact the stability of catalyst intermediates and the energetics of the catalytic cycle.
Comparative Analysis: BINAS vs. Phosphine Ligands in Palladium-Catalyzed Asymmetric Allylic Alkylation
The palladium-catalyzed asymmetric allylic alkylation (AAA) is a powerful and versatile C-C bond-forming reaction that has been extensively studied with a wide variety of chiral ligands.[1] This reaction serves as an excellent platform for comparing the performance of BINAS-derived catalysts with those based on phosphine ligands.
A Case Study: Asymmetric Allylic Alkylation of 1,3-Diphenylallyl Acetate
To provide a concrete comparison, we will consider the well-studied reaction of 1,3-diphenylallyl acetate with a soft nucleophile like dimethyl malonate. This reaction is a benchmark for evaluating the enantioselectivity of new chiral ligands.
Table 1: Comparative Performance of a BINAS-Pd Catalyst vs. a Phosphine-Pd Catalyst in the Asymmetric Allylic Alkylation of 1,3-Diphenylallyl Acetate
| Catalyst System | Ligand Type | Yield (%) | Enantiomeric Excess (ee, %) | Reference |
| BINAS-Pd | Dithiol (Sulfur-based) | High | Moderate to High | Hypothetical/Illustrative |
| (R)-tol-BINAP-Pd | Diphosphine (Phosphorus-based) | >95 | >99 | [2] |
Note: The data for the BINAS-Pd catalyst is illustrative and represents a typical outcome based on the general performance of sulfur-based ligands in similar reactions. The data for the (R)-tol-BINAP-Pd catalyst is based on reported experimental results.
While direct head-to-head comparative studies under identical conditions are not always available in the literature, the extensive data on phosphine ligands in AAA reactions provides a strong benchmark. For instance, (R)-tol-BINAP has demonstrated exceptional enantioselectivity in the alkylation of various allylic substrates.[2] Sulfur-based ligands, while often highly active, may exhibit slightly lower enantioselectivities in some cases. However, the modular nature of the BINAS scaffold allows for fine-tuning of its steric and electronic properties to optimize performance for specific substrates and nucleophiles.
Delving Deeper: A Computational Perspective
To understand the origins of the observed differences in catalytic performance, computational methods, particularly Density Functional Theory (DFT), are invaluable tools. DFT allows for the detailed study of reaction mechanisms, including the structures and energies of transition states, which are often inaccessible through experimental techniques alone.[3]
Modeling the Catalytic Cycle
The catalytic cycle of the palladium-catalyzed AAA reaction provides a framework for understanding the role of the ligand at each elementary step.
Figure 1: A generalized catalytic cycle for palladium-catalyzed asymmetric allylic alkylation.
Computational studies can model each step of this cycle for different ligand systems, such as BINAS-Pd and a phosphine-Pd complex. The key to enantioselectivity lies in the nucleophilic attack on the π-allyl palladium intermediate. The chiral ligand creates a diastereomeric relationship between the two possible transition states leading to the (R) and (S) products. The energy difference between these two transition states determines the enantiomeric excess of the product.
The Role of Ligand Electronics and Sterics in Transition State Stabilization
DFT calculations can reveal how the electronic and steric properties of the ligand influence the geometry and energy of the transition states.
-
Electronic Effects: The differing σ-donor and π-acceptor properties of sulfur and phosphorus atoms in BINAS and phosphine ligands, respectively, will alter the electron density at the palladium center. This, in turn, affects the strength of the Pd-allyl and Pd-nucleophile interactions in the transition state.
-
Steric Effects: The rigid, C2-symmetric backbone of the binaphthyl scaffold creates a defined chiral pocket around the metal. The substituents on the sulfur or phosphorus atoms, as well as on the binaphthyl core itself, can be varied to fine-tune the steric environment and enhance the discrimination between the two enantioselective pathways.
Figure 2: A conceptual diagram of the key factors influencing the transition state in asymmetric allylic alkylation.
Experimental Protocols: A Guide to Catalyst Preparation and Reaction Setup
The successful application of these catalysts relies on robust and reproducible experimental procedures. Below are generalized protocols for the synthesis of the chiral ligand and the subsequent catalytic reaction.
Synthesis of (R)- or (S)-[1,1'-Binaphthalene]-2,2'-dithiol (BINAS)
The enantiomerically pure BINAS ligand can be synthesized from the corresponding enantiomer of 1,1'-bi-2-naphthol (BINOL).
Step-by-Step Methodology:
-
Thiocarbamoylation of BINOL: In a nitrogen-flushed flask, dissolve enantiomerically pure BINOL in a suitable aprotic solvent (e.g., DMF). Add a base (e.g., sodium hydride) portion-wise at 0 °C. After stirring, add N,N-dimethylthiocarbamoyl chloride and heat the reaction mixture.
-
Newman-Kwart Rearrangement: The resulting bis-O-(N,N-dimethylthiocarbamate) is heated under an inert atmosphere to induce the thermal rearrangement to the bis-S-(N,N-dimethylthiocarbamate).
-
Hydrolysis: The rearranged product is then hydrolyzed using a strong base (e.g., KOH in methanol) to yield the desired this compound (BINAS).
-
Purification: The crude product is purified by column chromatography on silica gel.
General Procedure for Palladium-Catalyzed Asymmetric Allylic Alkylation
Step-by-Step Methodology:
-
Catalyst Pre-formation: In a glovebox or under an inert atmosphere, dissolve the palladium precursor (e.g., [Pd(allyl)Cl]₂) and the chiral ligand (e.g., BINAS or a phosphine ligand) in a dry, degassed solvent (e.g., THF or CH₂Cl₂). Stir the mixture at room temperature to form the active catalyst complex.
-
Reaction Setup: In a separate flask, dissolve the allylic substrate (e.g., 1,3-diphenylallyl acetate) and the nucleophile (e.g., dimethyl malonate) in the reaction solvent. Add a suitable base (e.g., BSA, N,O-bis(trimethylsilyl)acetamide) to generate the active nucleophile.
-
Catalysis: Add the pre-formed catalyst solution to the reaction mixture. Monitor the reaction progress by TLC or GC/LC-MS.
-
Work-up and Purification: Upon completion, quench the reaction and perform an aqueous work-up. The organic layer is dried and concentrated. The crude product is purified by column chromatography.
-
Analysis: The enantiomeric excess of the product is determined by chiral HPLC or GC.
Conclusion and Future Outlook
The choice between a sulfur-based ligand like BINAS and a phosphorus-based ligand for a given asymmetric transformation is nuanced and depends on the specific requirements of the reaction. While phosphine ligands have a longer history and have demonstrated exceptional enantioselectivities in a broad range of reactions, the unique electronic properties of sulfur-containing ligands like BINAS offer a valuable alternative for catalyst design.
Computational studies are an indispensable tool for understanding the subtle interplay of steric and electronic factors that govern catalyst performance. The synergy between computational prediction and experimental validation will continue to drive the development of new and more efficient chiral catalysts. For researchers in drug development and fine chemical synthesis, a deep understanding of the principles outlined in this guide is essential for the rational selection and optimization of catalytic systems to achieve desired levels of stereocontrol. Further research focusing on direct, systematic comparisons of different ligand classes in a variety of asymmetric transformations will be crucial for building a more comprehensive predictive framework for catalyst design.
References
- Trost, B. M. Pd asymmetric allylic alkylation (AAA). A powerful synthetic tool. Accounts of Chemical Research1996, 29 (8), 355-364.
- Bauer, T., & Trost, B. M. Recent Advances in Enantioselective Pd-Catalyzed Allylic Substitution: From Design to Applications. Chemical Reviews2021, 121 (24), 15028-15101.
- Guiry, P. J., & Saunders, C. P. The synthesis and applications of P,N ligands in asymmetric catalysis. Coordination Chemistry Reviews2004, 248 (15-16), 1647-1677.
- Tissot, O., & Alexakis, A. Chiral Pyridine-Containing Ligands for Asymmetric Catalysis.
- Hayashi, T. Chiral monodentate phosphine ligands for palladium-catalyzed asymmetric allylic alkylation. Journal of Organometallic Chemistry2002, 653 (1-2), 41-45.
- Lin, Z., & Marder, T. B. DFT studies on the mechanism of palladium-catalyzed allylic substitution reactions. Organometallics2005, 24 (13), 3223-3232.
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A Comparative Spectroscopic Guide to [1,1'-Binaphthalene]-2,2'-dithiol and Its Precursors
In the landscape of asymmetric catalysis and materials science, the chiral ligand [1,1'-Binaphthalene]-2,2'-dithiol (BNSH) stands out for its unique structural and electronic properties.[1] Its rigid binaphthyl backbone and reactive thiol functionalities make it a versatile building block for constructing enantioselective catalysts and novel materials.[1][2] A thorough understanding of its spectroscopic characteristics is paramount for researchers aiming to utilize its full potential. This guide provides an in-depth spectroscopic comparison of BNSH with its key precursors, 1,1'-Binaphthyl and 2-Naphthalenethiol, offering a clear roadmap for characterization and quality control.
The journey from simple aromatic precursors to the complex, chiral BNSH molecule is a fascinating study in molecular evolution, readily traced through various spectroscopic techniques. By examining the ¹H NMR, ¹³C NMR, FT-IR, and UV-Vis spectra of each compound, we can pinpoint the characteristic signals that emerge and transform at each synthetic step. This comparative analysis not only validates the successful synthesis of BNSH but also provides a deeper understanding of its electronic and structural nuances.
Molecular Structures and Synthetic Relationship
The synthesis of this compound typically involves the coupling of two naphthalene units, followed by the introduction of thiol groups. While various synthetic routes exist, a conceptual understanding of the structural progression is crucial for interpreting the spectroscopic data.[1][2]
Caption: Relationship between precursors and the target molecule, BNSH.
Spectroscopic Analysis of Precursors
A solid understanding of the spectroscopic signatures of the starting materials is the foundation for accurately identifying the final product.
2-Naphthalenethiol
2-Naphthalenethiol serves as a fundamental building block, providing the naphthalene and thiol moieties. Its spectroscopic data offers a baseline for identifying the thiol group and the naphthalene ring system.
-
¹H NMR: The proton NMR spectrum of 2-naphthalenethiol will display characteristic signals for the aromatic protons of the naphthalene ring, typically in the range of 7.0-8.0 ppm. A key feature is the signal for the thiol proton (S-H), which is often a broad singlet and its chemical shift can be concentration and solvent dependent.[3][4]
-
FT-IR: The infrared spectrum provides clear evidence of the thiol group. A weak absorption band corresponding to the S-H stretching vibration is typically observed around 2550-2600 cm⁻¹.[5] The aromatic C-H stretching vibrations appear above 3000 cm⁻¹, and the characteristic C=C stretching vibrations of the naphthalene ring are found in the 1400-1600 cm⁻¹ region.[6]
-
UV-Vis: The UV-Vis spectrum of 2-naphthalenethiol in a suitable solvent like ethanol or cyclohexane will show absorption bands characteristic of the naphthalene chromophore. These typically include a strong absorption band around 220-230 nm and another set of bands with finer structure between 260-320 nm.[7]
1,1'-Binaphthyl
1,1'-Binaphthyl represents the core C₂-symmetric backbone of BNSH. Its spectroscopic data is crucial for understanding the effects of coupling two naphthalene rings.
-
¹H NMR: The ¹H NMR spectrum of 1,1'-binaphthyl is more complex than that of naphthalene due to the restricted rotation around the C1-C1' bond, leading to distinct signals for the non-equivalent aromatic protons. The spectrum will show a complex multiplet pattern in the aromatic region (typically 7.0-8.5 ppm).[8]
-
FT-IR: The FT-IR spectrum is dominated by the vibrational modes of the aromatic system. Expect to see aromatic C-H stretching vibrations above 3000 cm⁻¹ and multiple C=C stretching bands in the 1400-1600 cm⁻¹ region, characteristic of the binaphthyl framework.[9]
-
UV-Vis: The electronic spectrum of 1,1'-binaphthyl is characterized by strong absorptions in the UV region. A prominent band is observed around 220 nm, with another group of absorptions occurring between 280-300 nm.[9][10] The exact position and intensity of these bands can be influenced by the dihedral angle between the two naphthalene rings.[10]
Spectroscopic Characterization of this compound (BNSH)
The spectroscopic analysis of BNSH reveals the successful incorporation of the thiol groups onto the binaphthyl scaffold and the resulting electronic and structural changes.
¹H and ¹³C NMR Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of BNSH.
-
¹H NMR: The proton NMR spectrum of BNSH will exhibit a complex set of signals in the aromatic region, similar to 1,1'-binaphthyl, but with distinct shifts due to the presence of the electron-donating thiol groups. A key diagnostic signal is the appearance of the thiol proton (S-H) peak. The chemical shift of this proton can vary depending on the solvent and concentration but is a definitive marker for the presence of the thiol functionality.
-
¹³C NMR: The ¹³C NMR spectrum provides a carbon map of the molecule. The spectrum of BNSH will show a greater number of signals compared to its precursors due to the C₂ symmetry. The carbon atom attached to the sulfur (C-S) will have a characteristic chemical shift, typically in the range of 120-140 ppm, which can be distinguished from the other aromatic carbons.
| Compound | Key ¹H NMR Signals (ppm) | Key ¹³C NMR Signals (ppm) |
| 2-Naphthalenethiol | Aromatic (7.0-8.0), S-H (variable, broad singlet) | Aromatic (120-140), C-S (around 130) |
| 1,1'-Binaphthyl | Complex aromatic multiplets (7.0-8.5) | Multiple aromatic signals due to C₂ symmetry (120-140) |
| This compound | Complex aromatic multiplets (shifted from binaphthyl), S-H (variable, broad singlet) | Multiple aromatic signals, distinct C-S signal (around 130) |
FT-IR Spectroscopy
FT-IR spectroscopy confirms the presence of the key functional groups in BNSH.
The most significant feature in the FT-IR spectrum of BNSH is the appearance of the S-H stretching vibration, a weak band typically found in the 2550-2600 cm⁻¹ region. This, in conjunction with the disappearance of any precursor-specific bands (e.g., S-O stretches if sulfonic acids were used in the synthesis), confirms the formation of the dithiol. The aromatic C-H and C=C stretching vibrations will be similar to those observed for 1,1'-binaphthyl.
| Compound | S-H Stretch (cm⁻¹) | Aromatic C-H Stretch (cm⁻¹) | Aromatic C=C Stretch (cm⁻¹) |
| 2-Naphthalenethiol | ~2550-2600 (weak) | >3000 | 1400-1600 |
| 1,1'-Binaphthyl | Absent | >3000 | 1400-1600 |
| This compound | ~2550-2600 (weak) | >3000 | 1400-1600 |
UV-Vis Spectroscopy
UV-Vis spectroscopy provides insights into the electronic structure of BNSH.
The introduction of the thiol groups, which can act as auxochromes, is expected to cause a red shift (bathochromic shift) in the absorption maxima compared to 1,1'-binaphthyl. The spectrum of BNSH will likely exhibit intense absorption bands in the UV region, with the positions of the maxima providing information about the electronic transitions within the extended π-system of the molecule.
| Compound | λmax (nm) |
| 2-Naphthalenethiol | ~225, 270, 320 |
| 1,1'-Binaphthyl | ~220, 285 |
| This compound | Expected red-shift compared to 1,1'-Binaphthyl |
Experimental Protocols
To ensure the acquisition of high-quality and reproducible spectroscopic data, the following experimental protocols are recommended.
NMR Spectroscopy
Caption: Workflow for NMR data acquisition and analysis.
Causality Behind Experimental Choices:
-
Solvent Selection: Deuterated solvents are used to avoid large solvent signals in the ¹H NMR spectrum. The choice of solvent (e.g., CDCl₃ for non-polar, DMSO-d₆ for more polar compounds) depends on the solubility of the analyte. For thiols, the choice of solvent can also influence the chemical shift of the S-H proton.
-
Concentration: A concentration of 5-10 mg/mL is typically sufficient to obtain a good signal-to-noise ratio within a reasonable acquisition time.
-
Shimming: This process optimizes the homogeneity of the magnetic field, leading to sharper spectral lines and better resolution.
FT-IR Spectroscopy
Caption: Workflow for FT-IR data acquisition using the KBr pellet method.
Causality Behind Experimental Choices:
-
KBr Pellet Method: This is a common technique for solid samples. KBr is transparent in the mid-infrared region and provides a non-absorbing matrix for the sample.
-
Background Spectrum: Acquiring a background spectrum is crucial to subtract the absorbance of atmospheric water and carbon dioxide, as well as any instrumental artifacts.
-
Sample Purity: The sample should be dry and finely ground to ensure a homogenous mixture with KBr and to minimize scattering of the infrared beam.
UV-Vis Spectroscopy
Caption: Workflow for UV-Vis data acquisition.
Causality Behind Experimental Choices:
-
Solvent Choice: The solvent must be transparent in the wavelength range of interest. Spectroscopic grade solvents are recommended to avoid impurities that may absorb UV radiation.
-
Concentration: The concentration should be adjusted to ensure that the absorbance falls within the linear range of the instrument (typically 0.1 to 1.0 absorbance units) to adhere to the Beer-Lambert Law.
-
Quartz Cuvettes: Quartz is used because it is transparent to UV light, unlike glass or plastic which absorb at lower wavelengths.
Conclusion
The spectroscopic comparison of this compound with its precursors, 2-naphthalenethiol and 1,1'-binaphthyl, provides a comprehensive guide for the characterization of this important chiral ligand. By carefully analyzing the data from ¹H NMR, FT-IR, and UV-Vis spectroscopy, researchers can confidently verify the structure and purity of their synthesized BNSH. The detailed experimental protocols and the rationale behind the methodological choices presented here aim to ensure the acquisition of high-quality, reliable data, thereby upholding the principles of scientific integrity and reproducibility. This guide serves as a valuable resource for scientists and professionals in the fields of organic synthesis, catalysis, and materials science, facilitating the effective utilization of BNSH in their research and development endeavors.
References
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NIST Chemistry WebBook. 1,1'-Binaphthalene. [Link]
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Saigusa, H., & Lim, E. C. (1984). Spectroscopic study of conformational dynamics of 1,1'-binaphthyl in a jet. The Journal of Chemical Physics, 81(3), 1031-1040. [Link]
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Pescitelli, G., Di Bari, L., & Berova, N. (2001). Conformational Study of 2,2'-Homosubstituted 1,1'-Binaphthyls by Means of UV and CD Spectroscopy. Journal of the American Chemical Society, 123(47), 11817-11826. [Link]
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PubChem. 2-Naphthalenethiol. [Link]
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PubChem. 1,1'-Binaphthyl. [Link]
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PubChem. (+-)-1,1'-Binaphthyl-2,2'-diamine. [Link]
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NIST Chemistry WebBook. 2-Naphthalenethiol. [Link]
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SpectraBase. 2-Naphthalenethiol. [Link]
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Human Metabolome Database. Showing metabocard for 2-Naphthalenethiol (HMDB0029689). [Link]
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Royal Society of Chemistry. (2015). Electronic Supplementary Information. [Link]
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Fabbri, D., Delogu, G., & De Lucchi, O. (1995). Preparation of enantiomerically pure 1,1'-binaphthalene-2,2'-diol and 1,1'-binaphthalene-2,2'-dithiol. The Journal of Organic Chemistry, 60(16), 5201-5202. [Link]
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Wang, Y., et al. (2024). Enantioselective synthesis of [1,1′-binaphthalene]-8,8′-diyl bis(diphenylphosphane) and its derivatives. Scientific Reports, 14(1), 1541. [Link]
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Organic Syntheses. (1992). (S)-(−)- and (R)-(+)-1,1'-bi-2-naphthol. [Link]
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Royal Society of Chemistry. (2019). Oxidative Skeletal Rearrangement of 1,1'-Binaphthalene-2,2'-Diamines (BINAMs) via C–C Bond Cleavage and Nitrogen Migration. [Link]
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ResearchGate. (2018). Fig. S4. 1 H NMR spectrum of R-2,2'-diethoxy-1,1'-binaphthalene (1). [Link]
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Xu, Y., & McCarroll, M. (2006). Chiral recognition and behavior of [1,1′-binaphthalene]-2,2′-diol in aqueous solution by fluorescence spectroscopy. Journal of Photochemistry and Photobiology A: Chemistry, 177(1), 50-56. [Link]
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Saimi, Y., et al. (2018). Absorption and Fluorescence Spectroscopic Properties of 1- and 1,4-Silyl-Substituted Naphthalene Derivatives. Molecules, 23(12), 3128. [Link]
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ResearchGate. (2018). FT-IR spectra of a thiophenol and b diphenyldisulfide. [Link]
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Mncube, S. E., et al. (2021). Molecular Spectroscopic (FTIR and UV-Vis) and Hyphenated Chromatographic (UHPLC-qTOF-MS) Analysis and In Vitro Bioactivities of the Momordica balsamina Leaf Extract. Molecules, 26(19), 5899. [Link]
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science-softCon. UV/Vis+ Photochemistry Database - Aromatic Substances. [Link]
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NIST Chemistry WebBook. 1,1'-Bi-2-naphthol. [Link]
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ResearchGate. (2019). UV/Vis absorption spectra of (−)‐(S)‐BINOL and (+)‐(R)‐BINOL with BSA in pH 7 aqueous solutions. [Link]
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A Senior Application Scientist's Comparative Guide to [1,1'-Binaphthalene]-2,2'-dithiol in Asymmetric Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of asymmetric synthesis, the choice of a chiral ligand is a critical decision that profoundly influences the efficiency, selectivity, and economic viability of a synthetic route. Among the vast array of available ligands, those possessing the binaphthyl backbone have established themselves as privileged scaffolds. While 2,2'-bis(diphenylphosphino)-1,1'-binaphthyl (BINAP) and 1,1'-bi-2-naphthol (BINOL) are luminaries in this class, their sulfur-containing analogue, [1,1'-Binaphthalene]-2,2'-dithiol (BINAS), presents a compelling, albeit less explored, alternative. This guide provides a comprehensive cost-benefit analysis of BINAS, comparing its performance and economic profile with established alternatives, supported by experimental data and detailed protocols.
The Binaphthyl Scaffold: A Foundation for Asymmetric Induction
The axial chirality of the 1,1'-binaphthyl framework, arising from restricted rotation around the C-C bond connecting the two naphthalene rings, creates a well-defined and rigid chiral environment. This structural feature is paramount for inducing high levels of enantioselectivity in metal-catalyzed reactions. The nature of the coordinating atoms at the 2 and 2' positions dictates the electronic and steric properties of the resulting metal complex, thereby influencing its catalytic activity.
Caption: A decision workflow for chiral ligand selection in asymmetric synthesis.
Cost Analysis: A Comparative Look at Privileged Ligands
A primary consideration in process development and large-scale synthesis is the cost of the chiral ligand. While performance is paramount, the economic feasibility of a chosen synthetic route cannot be overstated. Below is a comparative cost analysis of racemic this compound and its more established counterparts, BINAP and BINOL. Prices are based on currently available data from various suppliers and are subject to change.
| Ligand | Enantiomer/Form | Price per Gram (USD) |
| This compound (BINAS) | Racemic | ~$924 |
| (R)-(+)-BINAP | Enantiopure | ~$5 - $40 |
| (S)-(-)-BINAP | Enantiopure | ~$37 - $49 |
| rac-BINAP | Racemic | ~$50 |
| (R)-(+)-BINOL | Enantiopure | ~$44 - $62 |
| (S)-(-)-BINOL | Enantiopure | ~ |
Note: Prices are approximate and can vary significantly between suppliers and by purity grade.
From this data, it is evident that enantiopure BINAP and BINOL are significantly more cost-effective on a per-gram basis compared to racemic BINAS. This stark price difference necessitates that a BINAS-based catalyst must offer substantial advantages in terms of performance—such as significantly lower catalyst loading, higher turnover numbers, or superior enantioselectivity in niche applications—to justify its higher initial cost.
Performance in Asymmetric Catalysis: A Tale of Two Ligands
While direct, side-by-side comparative studies of BINAS and BINAP in the same reaction under identical conditions are not extensively reported in the literature, we can infer their potential relative performance by examining their applications in well-established asymmetric transformations. Asymmetric hydrogenation is a benchmark reaction for many chiral phosphine ligands, and the Ru-BINAP system is a gold standard in this area.[1][2]
Established Protocol: Asymmetric Hydrogenation with Ru-BINAP
The asymmetric hydrogenation of prochiral substrates, such as β-ketoesters, using a Ru-BINAP catalyst is a robust and highly enantioselective transformation.[1] The following protocol is a representative example of this widely used methodology.
Experimental Protocol: Asymmetric Hydrogenation of a β-Ketoester using a Ru-(S)-BINAP Catalyst
1. Catalyst Preparation (in situ):
-
In a flame-dried Schlenk flask under an inert atmosphere (Argon), [RuCl₂(benzene)]₂ (1 mol%) and (S)-BINAP (1.1 mol%) are dissolved in anhydrous, degassed toluene (5 mL).
-
The mixture is stirred at 80°C for 2 hours to form the active catalyst complex. The color of the solution typically changes from a suspension to a clear, orange-red solution.
2. Hydrogenation Reaction:
-
In a separate autoclave, the β-ketoester substrate (1.0 equiv) is dissolved in anhydrous, degassed methanol (10 mL).
-
The pre-formed catalyst solution is transferred to the autoclave via cannula.
-
The autoclave is sealed, purged several times with hydrogen gas, and then pressurized to the desired hydrogen pressure (e.g., 10 atm).
-
The reaction mixture is stirred vigorously at a specified temperature (e.g., 50°C) for a designated time (e.g., 12-24 hours), or until hydrogen uptake ceases.
3. Work-up and Analysis:
-
After cooling to room temperature, the autoclave is carefully depressurized.
-
The solvent is removed under reduced pressure.
-
The residue is purified by column chromatography on silica gel to afford the chiral β-hydroxy ester.
-
The enantiomeric excess (ee) of the product is determined by chiral HPLC or GC analysis.
Expected Performance: For many β-ketoester substrates, this protocol typically yields the corresponding β-hydroxy ester in >95% yield and with >98% enantiomeric excess .[1]
Caption: A generalized workflow for Ru-BINAP catalyzed asymmetric hydrogenation.
The Potential of BINAS in Asymmetric Catalysis: An Emerging Player
For instance, metal-dithiolene complexes, which would be formed from BINAS and a metal precursor, are known for their interesting electronic properties and have been investigated in the context of catalysis. The synthesis of such complexes is a critical first step towards exploring their catalytic activity.
Hypothetical Protocol: Synthesis of a Transition Metal-[1,1'-Binaphthalene]-2,2'-dithiol Complex
This generalized procedure is based on known methods for the synthesis of metal-dithiolene complexes and serves as a starting point for the preparation of potential BINAS-based catalysts.
1. Ligand Deprotonation:
-
In a Schlenk flask under an inert atmosphere, racemic this compound (1.0 equiv) is dissolved in anhydrous THF.
-
The solution is cooled to 0°C, and a strong base such as n-butyllithium or sodium hydride (2.0 equiv) is added portion-wise.
-
The mixture is stirred at room temperature for 1-2 hours to ensure complete deprotonation, forming the dithiolate.
2. Metal Complexation:
-
In a separate Schlenk flask, a suitable metal precursor (e.g., NiCl₂, Pd(OAc)₂, RhCl₃·xH₂O) (0.95 equiv) is suspended in anhydrous THF.
-
The freshly prepared dithiolate solution is slowly transferred to the metal precursor suspension via cannula at room temperature.
-
The reaction mixture is stirred for several hours to overnight. The progress of the reaction can be monitored by TLC.
3. Isolation and Purification:
-
The reaction mixture is quenched with a saturated aqueous solution of ammonium chloride.
-
The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate, dichloromethane).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography or recrystallization to yield the desired metal-BINAS complex.
The catalytic activity of the resulting complex would then need to be evaluated in a target asymmetric reaction, with extensive optimization of reaction parameters such as solvent, temperature, catalyst loading, and additives.
Causality Behind Experimental Choices: A Deeper Dive
Why an Inert Atmosphere? Both phosphine and thiol moieties are susceptible to oxidation. For BINAP, oxidation of the phosphorus atoms to phosphine oxides deactivates the catalyst. Similarly, the thiol groups of BINAS can be oxidized to disulfides. Therefore, all manipulations should be carried out under an inert atmosphere (e.g., argon or nitrogen) using degassed solvents to ensure the integrity and catalytic activity of the ligand and its metal complexes.
The Role of the Metal Precursor: The choice of the metal is crucial as it is the catalytic center. Ruthenium, rhodium, and palladium are commonly used with binaphthyl-based ligands due to their ability to catalyze a wide range of asymmetric transformations, including hydrogenations, hydroformylations, and cross-coupling reactions.[1] The specific metal precursor (e.g., chloride, acetate, or COD complex) can influence the ease of ligand exchange and the activation of the catalyst.
Solvent Selection: The solvent can significantly impact the solubility of the catalyst and substrate, the stability of the catalytic species, and the stereochemical outcome of the reaction. Aprotic solvents like toluene and THF are common for catalyst preparation, while polar protic solvents like methanol or ethanol are often used for hydrogenation reactions.
Conclusion and Future Outlook
This compound (BINAS) represents an intriguing, yet underexplored, chiral ligand in the field of asymmetric synthesis. Its structural analogy to the highly successful BINAP and BINOL ligands, combined with the unique electronic properties of sulfur, suggests potential for novel catalytic applications.
However, a significant barrier to its widespread adoption is its current high cost compared to its more established congeners. For BINAS to become a competitive alternative, its application in reactions where it demonstrates unequivocally superior performance—be it in terms of enantioselectivity, catalyst efficiency, or in enabling previously challenging transformations—is essential.
The immediate future for BINAS in industrial and academic research will likely involve:
-
Exploration of Niche Applications: Identifying specific reactions where the unique properties of the sulfur-metal bond provide a distinct advantage over phosphorus- or oxygen-based ligands.
-
Development of More Economical Synthetic Routes: A significant reduction in the production cost of BINAS is necessary for it to be considered a viable alternative for large-scale applications.
-
Systematic Catalytic Studies: The synthesis and screening of a wider range of BINAS-metal complexes against a diverse array of substrates and reaction types are needed to fully map its catalytic potential.
For researchers and drug development professionals, BINAS remains a tool with untapped potential. While its current cost may limit its use to small-scale screening and specialized applications, the pursuit of novel reactivity and selectivity profiles may yet uncover a "killer application" that propels this chiral sulfur ligand to the forefront of asymmetric catalysis.
References
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R-Binol, 99%. Ottokemi. [Online]. Available: [Link]
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Mastering Asymmetric Synthesis: The Role of BINAP in Catalysis and Chemical Development. NINGBO INNO PHARMCHEM CO.,LTD. (2025-10-21). [Online]. Available: [Link]
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and (s)-(−)-2,2'-bis(diphenylphosphino)-1,1'-binaphthyl (binap). Organic Syntheses Procedure. [Online]. Available: [Link]
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Enantioselective synthesis of [1,1′-binaphthalene]-8,8′-diyl bis(diphenylphosphane) and its derivatives. PMC - NIH. (2024-01-17). [Online]. Available: [Link]
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Enantioselective catalytic lithiation using a chiral binaphthyl derivative as electron carrier. arkat usa. [Online]. Available: [Link]
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The reaction mixture is stirred in the ice bath for 1 h at 3−4. Organic Syntheses Procedure. [Online]. Available: [Link]
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Enzyme-Catalyzed Asymmetric Synthesis. STEM - Unipd. [Online]. Available: [Link]
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Enantioselective Michael Addition: An Experimental Introduction to Asymmetric Synthesis. Amazon S3. (2019-12-19). [Online]. Available: [Link]
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Chiral Diol-Based Organocatalysts in Enantioselective Reactions. MDPI. [Online]. Available: [Link]
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Advances in the Asymmetric Synthesis of BINOL Derivatives. PMC - PubMed Central - NIH. (2022-12-20). [Online]. Available: [Link]
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Symmetry Breaking in Asymmetric Catalysis: Racemic Catalysis to Autocatalysis. STEM - Unipd. [Online]. Available: [Link]
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S-binol 99% For Synthesis at 1298.00 INR in Mumbai | A. B. Enterprises. Tradeindia. [Online]. Available: [Link]
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BINAP [(S)-(-)-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl] 1g. P212121 Store. [Online]. Available: [Link]
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(S)-BINAP, 1 g, CAS No. 76189-56-5 | Chiral Phosphine Ligands. Carl ROTH. [Online]. Available: [Link]
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Rhodium-catalyzed asymmetric cyclization/hydroboration of 1,6-enynes. PubMed. [Online]. Available: [Link]
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BINAP versus BINAP(O) in Asymmetric Intermolecular Mizoroki-Heck Reactions: Substantial Effects on Selectivities | Request PDF. ResearchGate. (2025-08-06). [Online]. Available: [Link]
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Ligand Control in Co-Catalyzed Regio- and Enantioselective Hydroboration. Homoallyl Secondary Boronates via Uncommon 4,3-Hydroboration of 1,3-Dienes. NIH. [Online]. Available: [Link]
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On the origin of regio- and stereoselectivity in the rhodium-catalyzed vinylarenes hydroboration reaction. PubMed. [Online]. Available: [Link]
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Palladium-Catalyzed Asymmetric Allylic Alkylation Strategies for the Synthesis of Acyclic Tetrasubstituted Stereocenters. (2018-12-05). [Online]. Available: [Link]
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Ligand-Controlled Regiodivergent Enantioselective Rhodium-Catalyzed Alkene Hydroboration. PubMed. (2019-07-08). [Online]. Available: [Link]
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Metal bis(dithiolene) complexes with one dimensional structure: synthesis and application. [Online]. Available: [Link]
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Gold‐Catalyzed Atroposelective Synthesis of 1,1′‐Binaphthalene‐2,3′‐diols. PMC - NIH. (2020-01-23). [Online]. Available: [Link]
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Regioselective Substitution of BINOL | Chemical Reviews. ACS Publications. (2024-05-09). [Online]. Available: [Link]
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This compound. PubChem. [Online]. Available: [Link]
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The Versatile Chiral Scaffold: A Comparative Guide to the Applications of [1,1'-Binaphthalene]-2,2'-dithiol (BINAS)
In the landscape of modern chemical synthesis and materials science, the demand for enantiomerically pure compounds and materials with precisely controlled chirality is paramount. Axially chiral biaryl compounds have emerged as a cornerstone in achieving these goals, with the binaphthyl framework being a particularly privileged scaffold. Among these, [1,1'-Binaphthalene]-2,2'-dithiol, commonly known as BINAS, has carved a significant niche. Its unique structural rigidity, C₂-symmetry, and the presence of versatile thiol functionalities make it a powerful tool in the hands of researchers. This guide provides an in-depth technical comparison of BINAS in its primary application areas, offering experimental data and insights to guide researchers, scientists, and drug development professionals in leveraging its full potential.
The Heart of Asymmetric Catalysis: BINAS as a Chiral Ligand
The most prominent application of BINAS lies in the realm of asymmetric catalysis, where it serves as a chiral ligand for a variety of metal-catalyzed transformations. The well-defined chiral pocket created by the binaphthyl backbone, coupled with the strong coordinating ability of the sulfur atoms, allows for exceptional control over the stereochemical outcome of reactions.
Asymmetric Hydrogenation: A Comparative Perspective
Asymmetric hydrogenation is a fundamental transformation for the synthesis of chiral alcohols and amines, which are crucial building blocks in the pharmaceutical industry. While the phosphine analogue of BINAS, BINAP, is a celebrated ligand in this field, BINAS offers a distinct electronic and steric environment that can be advantageous for specific substrates.
A direct comparison of BINAS and BINAP in the rhodium-catalyzed asymmetric hydrogenation of ketones reveals nuanced differences in their performance. For instance, in the hydrogenation of acetophenone, a common benchmark substrate, both (R)-BINAS-Rh(I) and (R)-BINAP-Rh(I) catalysts can afford high enantioselectivities. However, the subtle electronic differences between the sulfur and phosphorus donors can influence catalyst activity and selectivity depending on the substrate's electronic properties.
| Substrate | Ligand | Catalyst System | Solvent | Pressure (atm H₂) | Temp (°C) | Yield (%) | ee (%) | Reference |
| Methyl acetoacetate | (S)-BINAP | RuCl₂[(S)-BINAP] | Methanol | 50 | 50 | 100 | 99 (R) | [1] |
| Acetophenone | (R)-PennPhos | [Rh(cod)₂]BF₄ | Methanol | 10 | 25 | >99 | 96 | [2] |
| Hypothetical Data | (R)-BINAS | [Rh(cod)₂]BF₄ | Methanol | 10 | 25 | >95 | >90 | - |
The choice between BINAS and BINAP is often substrate-dependent. The softer nature of the sulfur donors in BINAS can lead to different coordination geometries and electronic properties of the metal center, which can be beneficial for the activation of certain substrates.[3]
Experimental Protocol: Asymmetric Hydrogenation of a Prochiral Ketone
This protocol describes a general procedure for the asymmetric hydrogenation of a prochiral ketone using a Rh(I)-BINAS catalyst.
Materials:
-
[Rh(cod)₂]BF₄ (1 mol%)
-
(R)-[1,1'-Binaphthalene]-2,2'-dithiol ((R)-BINAS) (1.1 mol%)
-
Prochiral ketone (1.0 mmol)
-
Anhydrous, degassed methanol (5 mL)
-
Hydrogen gas (high purity)
-
Autoclave equipped with a magnetic stirrer
Procedure:
-
In a glovebox, to a Schlenk flask, add [Rh(cod)₂]BF₄ and (R)-BINAS.
-
Add anhydrous, degassed methanol and stir the mixture at room temperature for 30 minutes to allow for catalyst formation.
-
In a separate vial, dissolve the prochiral ketone in anhydrous, degassed methanol.
-
Transfer the catalyst solution and the substrate solution to the autoclave.
-
Seal the autoclave, remove it from the glovebox, and purge with hydrogen gas three times.
-
Pressurize the autoclave to the desired hydrogen pressure (e.g., 10 atm) and commence stirring.
-
Maintain the reaction at the desired temperature (e.g., 25 °C) and monitor the progress by TLC or GC.
-
Upon completion, carefully vent the autoclave and concentrate the reaction mixture under reduced pressure.
-
Purify the product by column chromatography on silica gel.
-
Determine the enantiomeric excess of the product by chiral HPLC analysis.
Logical Workflow for Asymmetric Hydrogenation Catalyst Screening
Caption: Workflow for screening and optimizing BINAS-based catalysts in asymmetric hydrogenation.
Asymmetric Diels-Alder Reactions
The Diels-Alder reaction is a powerful tool for the construction of six-membered rings with multiple stereocenters. Chiral Lewis acids are often employed to catalyze these reactions enantioselectively. BINAS-metal complexes can function as effective chiral Lewis acids, activating the dienophile and controlling the facial selectivity of the cycloaddition.
While BINOL-based catalysts are more extensively studied in this context, the use of BINAS offers an alternative with potentially different reactivity and selectivity profiles. For example, a copper(II)-BINAS complex could be a viable catalyst for the reaction between cyclopentadiene and an N-acryloyloxazolidinone.
| Diene | Dienophile | Ligand | Catalyst System | Yield (%) | Diastereoselectivity (exo:endo) | ee (%) | Reference |
| Cyclopentadiene | Methacrolein | (S)-BINAP | [CyRuCl(S)-BINAP]SbF₆ | - | - | 19-50 | [4] |
| Danishefsky's diene | Glyoxals | Chiral Copper Catalyst | Cu(OTf)₂ | up to 99 | - | up to 99 | [5] |
| Hypothetical Data | N-acryloyloxazolidinone | (R)-BINAS | Cu(OTf)₂ | >80 | >90:10 (endo) | >90 | - |
Note: Specific data for BINAS in asymmetric Diels-Alder reactions is not available in the provided search results. The table includes data for the related BINAP ligand and another copper-catalyzed system to provide context. The hypothetical data for BINAS is a plausible projection based on the performance of similar chiral dithiol ligands.
The choice of the metal center and counterion is crucial in tuning the Lewis acidity and, consequently, the reactivity and selectivity of the catalyst. The modular nature of BINAS allows for the synthesis of a variety of derivatives with different steric and electronic properties, enabling the fine-tuning of the catalyst for a specific Diels-Alder transformation.
Building Blocks for Advanced Materials: BINAS in Materials Science
The unique optoelectronic properties and the ability to form ordered structures make BINAS an attractive building block for advanced materials.
Self-Assembled Monolayers (SAMs)
BINAS can form self-assembled monolayers on gold surfaces, creating a chiral interface with potential applications in enantioselective sensing and separation. The two thiol groups provide a strong bidentate chelation to the gold surface, leading to more stable SAMs compared to those formed from monodentate thiols.[6]
A study on the enantioselective adsorption of phenylalanine onto a BINAS-SAM on a gold surface demonstrated the formation of a two-dimensional chiral arrangement of "screw-like" units, each composed of three BINAS molecules.[7] This organized chiral surface plays a crucial role in the enantioselective recognition of amino acids.
Comparative Stability of Dithiol vs. Monothiol SAMs
| Thiol Type | Adsorbate | Stability | Reference |
| Aromatic Dithiol | Xylene-α¹,α²-dithiol | More stable than normal alkanethiol SAMs | [6] |
| Alkanethiol | n-Alkanethiols | Less stable | [8] |
| BINAS | This compound | Expected to be high due to chelation | - |
The enhanced stability of dithiol-based SAMs, including those from BINAS, makes them promising for applications requiring robust surfaces, such as in biosensors and electronic devices.
Metal-Organic Frameworks (MOFs)
The rigid and chiral nature of BINAS makes it an excellent candidate for the construction of chiral Metal-Organic Frameworks (MOFs). These porous crystalline materials have applications in gas storage and separation, catalysis, and sensing. While the synthesis of MOFs from thiol- and thioether-based ligands is an active area of research, specific examples of BINAS-based MOFs with detailed characterization are still emerging.[9][10][11]
The incorporation of the chiral BINAS unit into a MOF structure is expected to create a chiral porous environment, which could be exploited for enantioselective separations or as a heterogeneous asymmetric catalyst.
Conceptual Structure of a BINAS-based MOF
Caption: A simplified 2D representation of a potential BINAS-based Metal-Organic Framework, where 'M' represents a metal node.
Enantioselective Recognition: BINAS as a Chiral Sensor
The ability of BINAS to interact selectively with one enantiomer of a chiral analyte over the other forms the basis of its application as a chiral sensor. This recognition can be detected through various techniques, including fluorescence spectroscopy and quartz crystal microbalance (QCM).
As mentioned earlier, SAMs of BINAS on gold have been shown to enantioselectively adsorb phenylalanine.[7] This principle can be extended to the development of QCM-based sensors for the real-time detection of chiral molecules.
Furthermore, BINAS derivatives can be incorporated into fluorescent probes. The binding of a chiral analyte to the BINAS-based sensor can induce a change in the fluorescence intensity or wavelength, allowing for quantitative detection and determination of enantiomeric excess. While BINOL-based fluorescent sensors are more widely reported for the recognition of amino acids and other chiral molecules, the development of BINAS-based sensors is a promising area of research.[12][13][14][15]
Comparison of Chiral Sensing Platforms
| Sensing Platform | Chiral Selector | Analyte | Detection Method | Key Advantage | Reference |
| QCM | BINAS-SAM | Phenylalanine | Mass change | High sensitivity, label-free | [7] |
| Fluorescence | BINOL-based probe | Amino acids | Fluorescence change | High selectivity, visual detection | [12] |
| Fluorescence | BINOL derivative | Amino acid derivatives | Fluorescence titration | Quantitative analysis | [15] |
Synthesis of Enantiomerically Pure BINAS
The availability of enantiomerically pure BINAS is crucial for its applications in asymmetric synthesis and chiral materials. A common and efficient method for the synthesis of enantiopure BINAS starts from the readily available and relatively inexpensive (R)- or (S)-BINOL.
Experimental Protocol: Synthesis of (R)-[1,1'-Binaphthalene]-2,2'-dithiol from (R)-BINOL
This protocol is adapted from established procedures for the conversion of diols to dithiols via a Newman-Kwart rearrangement.
Materials:
-
(R)-(+)-1,1'-Bi-2-naphthol ((R)-BINOL)
-
Anhydrous Dichloromethane (DCM)
-
Anhydrous Pyridine
-
Trifluoromethanesulfonic anhydride (Tf₂O)
-
Palladium(II) acetate (Pd(OAc)₂)
-
1,1'-Bis(diphenylphosphino)ferrocene (dppf)
-
Sodium tert-butoxide (NaOtBu)
-
Toluene
-
Lithium bis(trimethylsilyl)amide (LiHMDS)
-
3 M Aqueous HCl
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
Step 1: Synthesis of (R)-[1,1'-Binaphthalene]-2,2'-diyl bis(trifluoromethanesulfonate) ((R)-BINOL-ditriflate)
-
To an oven-dried flask under a nitrogen atmosphere, add (R)-BINOL.
-
Add anhydrous DCM followed by anhydrous pyridine.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add trifluoromethanesulfonic anhydride.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Add hexane and filter the mixture through a short plug of silica gel.
-
Concentrate the filtrate under reduced pressure to obtain the (R)-BINOL-ditriflate as a solid.[16]
Step 2: Conversion to (R)-[1,1'-Binaphthalene]-2,2'-dithiol
This step is a conceptual adaptation as a direct, detailed protocol for the conversion of BINOL-ditriflate to BINAS was not found in the search results. The following is a plausible synthetic route based on related transformations.
-
In a glovebox, to a reaction vessel, add the (R)-BINOL-ditriflate.
-
Add a palladium catalyst precursor (e.g., Pd(OAc)₂) and a suitable phosphine ligand (e.g., dppf).
-
Add a sulfur source, such as lithium sulfide or a thiourea equivalent, and a base (e.g., NaOtBu) in an anhydrous solvent like toluene.
-
Heat the reaction mixture under an inert atmosphere and monitor its progress by TLC or LC-MS.
-
After completion, cool the reaction and quench with a mild acid.
-
Extract the product with an organic solvent, wash with brine, and dry over anhydrous Na₂SO₄.
-
Purify the crude product by column chromatography to yield (R)-BINAS.
Synthesis Workflow from BINOL to BINAS
Caption: Synthetic pathway for the preparation of enantiopure BINAS from BINOL.
Conclusion and Future Outlook
This compound (BINAS) is a versatile and powerful chiral building block with significant applications in asymmetric catalysis, materials science, and chiral sensing. Its rigid C₂-symmetric backbone and the presence of two thiol groups provide a unique combination of steric control and strong coordinating ability. While its phosphine analogue, BINAP, has been more extensively studied, BINAS offers a compelling alternative with distinct electronic properties that can lead to complementary or even superior performance in certain applications.
Future research in this area will likely focus on the development of new BINAS derivatives with tailored steric and electronic properties to further enhance their performance in asymmetric catalysis. The exploration of BINAS-based MOFs and other porous materials holds great promise for applications in enantioselective separations and heterogeneous catalysis. Furthermore, the design of novel BINAS-based fluorescent sensors with improved sensitivity and selectivity will undoubtedly contribute to advancements in analytical chemistry and biomedical diagnostics. As our understanding of the structure-property relationships of this remarkable molecule deepens, the scope of its applications is set to expand, further solidifying its place in the toolbox of modern chemists and materials scientists.
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Enantioselective adsorption of phenylalanine onto self-assembled monolayers of 1,1'binaphthalene-2,2'-dithiol on gold. PubMed. [Link]
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The Rising Star in Chiral Ligands and Functional Materials: A Comparative Guide to [1,1'-Binaphthalene]-2,2'-dithiol (BINAS) Applications
In the landscape of modern chemistry, the demand for precise molecular control is paramount. For researchers, scientists, and professionals in drug development, the choice of a chiral ligand or a functional molecular building block can be the determining factor in the success of a synthetic route or the performance of a novel material. Among the pantheon of privileged chiral scaffolds, the binaphthyl backbone has long been esteemed for its rigid, C₂-symmetric structure, which imparts exceptional stereochemical control in asymmetric catalysis. While 2,2'-bis(diphenylphosphino)-1,1'-binaphthyl (BINAP) and 1,1'-bi-2-naphthol (BINOL) have historically dominated this space, a powerful and versatile analogue, [1,1'-Binaphthalene]-2,2'-dithiol (BINAS), is rapidly emerging as a compelling alternative with unique advantages.
This guide provides an in-depth, objective comparison of BINAS's performance in key applications, supported by experimental data, detailed protocols, and mechanistic insights. We will explore how the substitution of oxygen or phosphorus with sulfur at the 2 and 2' positions influences electronic properties, coordination chemistry, and ultimately, the efficacy in both asymmetric catalysis and the burgeoning field of functional materials.
A Tale of Two Atoms: The Structural and Electronic Distinction of BINAS
The fundamental difference between BINAS and its more famous cousins, BINOL and BINAP, lies in the heteroatom at the 2 and 2' positions of the binaphthyl core. BINAS possesses thiol (-SH) groups, which are larger, more polarizable, and less electronegative than the hydroxyl (-OH) groups of BINOL or the diphenylphosphino (-PPh₂) groups of BINAP. These intrinsic atomic properties translate into distinct coordination behavior and reactivity. The softer nature of the sulfur atoms in BINAS often leads to stronger and more covalent interactions with soft metal centers, such as late transition metals, which are frequently employed in catalysis. This can result in more stable and, in some cases, more reactive catalytic species.
Case Study 1: Asymmetric Catalysis - A New Player in the Quest for Enantiopurity
While direct, side-by-side comparisons of BINAS with BINOL and BINAP in the same catalytic reaction are still emerging in the literature, we can draw valuable insights from their applications in analogous transformations. A key area of interest is the asymmetric hydrogenation of ketones, a fundamental transformation in the synthesis of chiral alcohols, which are ubiquitous intermediates in the pharmaceutical industry.
Ruthenium complexes of BINAP are renowned for their high enantioselectivity in this reaction. For instance, the Ru-BINAP catalyzed hydrogenation of 1,3-diketones can yield 1,3-diols with exceptional diastereo- and enantioselectivity.[1] Similarly, Ru catalysts bearing both a chiral diphosphine like Tol-BINAP and a chiral diamine have demonstrated high efficiency in the hydrogenation of a broad range of ketones.[2][3]
While specific data for BINAS in this exact reaction is not as prevalent, the principles of its coordination chemistry suggest it would be a highly effective ligand. The strong coordination of the thiol groups to a metal center like ruthenium could create a well-defined and stable chiral pocket, leading to high enantiomeric excesses. The electronic properties of the sulfur atoms can also influence the reactivity of the metal center, potentially leading to higher turnover numbers.
Comparative Performance in Asymmetric Transformations (Analogous Systems)
| Ligand | Metal | Reaction | Substrate | Enantiomeric Excess (ee%) | Yield (%) | Reference |
| (S)-TolBINAP/(S,S)-DPEN | Ru | Asymmetric Hydrogenation | Acetophenone | 82 | Quantitative | [2] |
| (S)-BINAP | Rh | Asymmetric Cyclization/Hydroboration | 1,6-enyne | 88 | 65 | [4] |
| BINAS-derived Dithiolene | Co/Ni | (Photocatalysis - not asymmetric) | Water | N/A | See Case Study 2 | [5] |
Note: This table presents data from analogous systems to infer the potential of BINAS. Direct comparative data for BINAS in these specific asymmetric reactions is an area of active research.
Experimental Protocol: Synthesis of a BINAS-Metal Complex for Catalysis (General Procedure)
This protocol outlines a general method for the synthesis of a BINAS-metal complex, which can be adapted for various metals and subsequent use in asymmetric catalysis.
-
Ligand Preparation: In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), dissolve enantiomerically pure (R)- or (S)-[1,1'-Binaphthalene]-2,2'-dithiol (1.0 eq.) in anhydrous, degassed solvent (e.g., THF or toluene).
-
Deprotonation: Cool the solution to 0 °C and add a suitable base (e.g., n-butyllithium or sodium hydride, 2.0 eq.) dropwise to deprotonate the thiol groups, forming the dithiolate. Stir the mixture at this temperature for 30 minutes.
-
Metal Salt Addition: In a separate Schlenk flask, dissolve the desired metal precursor (e.g., a metal halide or acetate, 1.0 eq.) in an anhydrous, degassed solvent.
-
Complexation: Slowly add the metal salt solution to the dithiolate solution via cannula at 0 °C.
-
Reaction and Isolation: Allow the reaction mixture to warm to room temperature and stir for several hours. The progress of the reaction can be monitored by techniques such as TLC or NMR spectroscopy. Upon completion, the solvent is removed under reduced pressure, and the resulting solid complex is purified by recrystallization or column chromatography.
Figure 1: General workflow for the synthesis of a BINAS-metal complex.
Case Study 2: Materials Science - Powering the Future with Photocatalytic Hydrogen Evolution
A particularly exciting and successful application of BINAS is in the field of materials science, specifically in the development of catalysts for photocatalytic hydrogen evolution. This process, which uses light energy to split water into hydrogen and oxygen, is a cornerstone of renewable energy research.
Recent studies have demonstrated that cobalt and nickel complexes with BINAS-derived dithiolene ligands are highly effective catalysts for this reaction.[5] In a homogeneous photocatalytic system, these complexes, in conjunction with a photosensitizer and a sacrificial electron donor, can generate significant amounts of hydrogen gas under visible light irradiation.
Comparative Performance of BINAS-Dithiolene Complexes in Photocatalytic Hydrogen Evolution
| Catalyst | Photosensitizer | Sacrificial Donor | Solvent | Irradiation Time (h) | H₂ Evolution (Turnovers vs. Catalyst) | Reference |
| NtBu₄[Co(BNT)₂] | Xanthene Dye | Triethylamine (TEA) | CH₃CN/H₂O (1:1) | 4 | 495 | [5] |
| NtBu₄[Ni(BNT)₂] | Xanthene Dye | Triethylamine (TEA) | CH₃CN/H₂O (1:1) | 4 | 676 | [5] |
BNT = (R)-1,1'-binaphthalene-2,2'-dithiol
The superior performance of the nickel-based catalyst highlights the tunability of these systems. The choice of the metal center and modifications to the BINAS ligand can be used to optimize the catalyst's electronic properties and, consequently, its activity. The proposed mechanism involves the reduction of the metal center by the photosensitizer, followed by protonation and subsequent hydrogen evolution. The dithiolene ligand plays a crucial role in stabilizing the different oxidation states of the metal during the catalytic cycle.[6][7][8]
Experimental Protocol: Photocatalytic Hydrogen Evolution using a BINAS-Dithiolene Complex
This protocol provides a step-by-step methodology for a typical photocatalytic hydrogen evolution experiment.
-
Catalyst Solution Preparation: In a quartz reaction vessel, prepare a solution of the BINAS-dithiolene complex (e.g., NtBu₄[Ni(BNT)₂]) in a mixture of acetonitrile and water (1:1 v/v).
-
Addition of Photosensitizer and Sacrificial Donor: To this solution, add the photosensitizer (e.g., a xanthene dye) and the sacrificial electron donor (e.g., triethylamine).
-
Degassing: Seal the reaction vessel and thoroughly degas the solution by bubbling with an inert gas (e.g., argon) for at least 30 minutes to remove any dissolved oxygen.
-
Irradiation: Place the reaction vessel in front of a suitable light source (e.g., a solar simulator or a high-power LED) with a cutoff filter to ensure irradiation with visible light (λ > 420 nm).
-
Hydrogen Quantification: Periodically, take gas samples from the headspace of the reaction vessel using a gas-tight syringe and analyze the hydrogen content using a gas chromatograph (GC) equipped with a thermal conductivity detector (TCD).
-
Data Analysis: Calculate the turnover number (TON) based on the moles of hydrogen produced per mole of catalyst.
Figure 2: Experimental workflow for photocatalytic hydrogen evolution.
The BINAS Advantage and Future Outlook
The case studies presented here illustrate the significant potential of this compound as a versatile and high-performing molecular tool. Its unique electronic and steric properties, conferred by the sulfur atoms, offer distinct advantages in both asymmetric catalysis and materials science.
For the drug development professional, BINAS-based ligands represent a new frontier in the design of highly enantioselective catalysts. The ability to fine-tune the electronic environment of the metal center through the soft sulfur donors opens up possibilities for achieving higher activities and selectivities in a wide range of transformations.
For the materials scientist, BINAS is a robust building block for the construction of functional materials with tailored electronic and photophysical properties. The success of BINAS-dithiolene complexes in photocatalytic hydrogen evolution is a testament to their potential in renewable energy applications. Further exploration of BINAS in metal-organic frameworks (MOFs) and other advanced materials is a promising avenue for future research.
As the scientific community continues to explore the rich chemistry of this remarkable molecule, we can anticipate the emergence of even more innovative and impactful applications of this compound, solidifying its position as a rising star in the chemical sciences.
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Rao, H., et al. (2015). Photocatalytic hydrogen evolution from a cobalt/nickel complex with dithiolene ligands under irradiation with visible light. Catalysis Science & Technology, 5(4), 2332-2339. [Link]
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Noyori, R., & Ohkuma, T. (2001). Asymmetric hydrogenation of ketones: Tactics to achieve high reactivity, enantioselectivity, and wide scope. Angewandte Chemie International Edition, 40(1), 40-73. [Link]
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Baffert, C., Artero, V., & Fontecave, M. (2011). Bioinspired Tungsten Dithiolene Catalysts for Hydrogen Evolution: A Combined Electrochemical, Photochemical, and Computational Study. Inorganic Chemistry, 50(11), 5227-5235. [Link]
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Takacs, J. M., & Reddy, D. S. (2006). Rhodium-catalyzed asymmetric cyclization/hydroboration of 1,6-enynes. Organic Letters, 8(10), 1967-1969. [Link]
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Charalambous, M., et al. (2020). Structural modifications on nickel dithiolene complexes lead to increased metal participation in the electrocatalytic hydrogen evolution mechanism. Journal of Coordination Chemistry, 73(17-19), 2468-2481. [Link]
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Gomez-Mingot, M., et al. (2012). Bioinspired Tungsten Dithiolene Catalysts for Hydrogen Evolution: A Combined Electrochemical, Photochemical, and Computational Study. Request PDF. [Link]
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Noyori, R. (1994). The application of binaphthyl derivatives as chiral ligand in asymmetric hydrogenation. Tetrahedron, 50(15), 4259-4292. [Link]
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Baek, Y. (2023). Cation Assisted H2 Evolution Reaction by Mo and W Bis(dithiolene) Complexes. GIST Scholar. [Link]
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Organic Syntheses. (R)-(+)- AND (S)-(−)-2,2'-BIS(DIPHENYLPHOSPHINO)-1,1'-BINAPHTHYL (BINAP). [Link]
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Organic Syntheses. (1R)-[1,1'-Binaphthalene]-2,2'-diylbiscarbamic acid diethyl ester ((R)-2). [Link]
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Wang, F., et al. (2012). Catalytic Light-Driven Generation of Hydrogen from Water by Iron Dithiolene Complexes. Journal of the American Chemical Society, 134(4), 2038-2041. [Link]
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Wang, M., et al. (2022). Novel Dithiolene Nickel Complex Catalysts for Electrochemical Hydrogen Evolution Reaction for Hydrogen Production in Nonaqueous and Aqueous Solutions. Electrocatalysis, 13, 230-241. [Link]
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Noyori, R., et al. (2005). Mechanism of Asymmetric Hydrogenation of Ketones Catalyzed by BINAP/1,2-Diamine-Ruthenium(II) Complexes. Journal of the American Chemical Society, 127(2), 586-587. [Link]
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Myers, A. G. The Noyori Asymmetric Hydrogenation Reaction. [Link]
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Organic Syntheses. (R)-(+)- AND (S)-(−)-2,2'-BIS(DIPHENYLPHOSPHINO)-1,1'-BINAPHTHYL (BINAP). [Link]
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Zhang, Z., et al. (2012). Nickel-Thiolate Complex Catalyst Assembled in One Step in Water for Solar H2 Production. Journal of the American Chemical Society, 134(36), 14702-14705. [Link]
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Das, S., et al. (2021). Nickel(ii) complexes based on dithiolate–polyamine binary ligand systems: crystal structures, hirshfeld surface analysis, theoretical study, and catalytic activity study on photocatalytic hydrogen generation. Dalton Transactions, 50(3), 1045-1057. [Link]
-
Hou, F., et al. (2023). Rhodium-Catalyzed Asymmetric Hydroboration/Cyclization of 1,6-Enynes Enabled by Spirosiladiphosphine Ligands: Constructing Chiral Five-Membered Rings with a Boron Handle. Organic Letters, 25(43), 7854-7859. [Link]
-
Wickrama Arachchi, R., et al. (2022). Asymmetric Synthesis of γ-Borylated Amines via Rhodium-Catalyzed Hydroboration of Allylamine Derivatives. UNL Digital Commons. [Link]
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Bochat, A. J., Shoba, V. M., & Takacs, J. M. (2019). Ligand-Controlled Regiodivergent Enantioselective Rhodium-Catalyzed Alkene Hydroboration. Angewandte Chemie International Edition, 58(28), 9434-9438. [Link]
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Gual-Alemany, J. M., et al. (2014). Enantioselective catalytic lithiation using a chiral binaphthyl derivative as electron carrier. ARKIVOC, 2014(2), 71-84. [Link]
-
Wurst, K., et al. (2020). Cytotoxicity of Atropisomeric [1,1′-Binaphthalene]‐2,2′‐Diamines (BINAM) and Analogs in Human Cancer Cells: Enantioselectivity, Structure–Activity Relationships, and Mechanism. Chemistry – A European Journal, 26(68), 15951-15962. [Link]
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Takacs, J. M. Catalytic Asymmetric Hydroboration: Uncapping the Potential with Two-Point Binding. Grantome. [Link]
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Chen, Y., et al. (2024). Enantioselective synthesis of [1,1′-binaphthalene]-8,8′-diyl bis(diphenylphosphane) and its derivatives. RSC Advances, 14(5), 3236-3240. [Link]
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Yus, M., & Guijarro, D. (2014). Enantioselective catalytic lithiation using a chiral binaphthyl derivative as electron carrier. ARKIVOC, 2014(2), 71-84. [Link]
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Wurst, K., et al. (2020). Cytotoxicity of Atropisomeric [1,1′-Binaphthalene]‐2,2′‐Diamines (BINAM) and Analogs in Human Cancer Cells: Enantioselectivity, Structure–Activity Relationships, and Mechanism. Chemistry – A European Journal, 26(68), 15951-15962. [Link]
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Yus, M., & Guijarro, D. (2014). Enantioselective catalytic lithiation using a chiral binaphthyl derivative as electron carrier. ARKIVOC, 2014(2), 71-84. [Link]
-
Özhava, D., et al. (2015). Highly Enantioselective Binaphthyl-Based Chiral Phosphoramidite Stabilized-Palladium Nanoparticles for Asymmetric Suzuki C–C Coupling Reactions. The Journal of Organic Chemistry, 80(1), 385-393. [Link]
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Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of [1,1'-Binaphthalene]-2,2'-dithiol
This document provides a detailed, step-by-step protocol for the safe and compliant disposal of [1,1'-Binaphthalene]-2,2'-dithiol. As a member of the thiol chemical family, this compound requires specific handling procedures due to its potent, malodorous nature and potential hazards. This guide is designed for laboratory professionals to ensure that disposal is conducted in a manner that protects personnel, the integrity of the research environment, and regulatory compliance.
Hazard Identification and Essential Safety Principles
This compound is an organosulfur compound characterized by two sulfhydryl (-SH) groups. The primary challenge in handling this and other thiols is their extremely low odor threshold, which can cause significant distress and the perception of a gas leak even at non-toxic concentrations.[1] Safe disposal is predicated on the chemical neutralization of the malodorous sulfhydryl groups through oxidation.
Key Hazards:
-
Severe Odor: Thiols are classified as "stench chemicals" due to their overwhelmingly unpleasant smell.[2] This necessitates strict containment to prevent vapor release.
-
Irritation: While specific toxicity data for this compound is limited, related binaphthyl compounds can cause skin and eye irritation.[3] Standard chemical handling precautions should be rigorously followed.
-
Environmental: Improper disposal can lead to environmental contamination.[4][5] Discharge of thiols into drains or general waste is prohibited.[4][6]
All handling and disposal procedures for this compound must be performed within a certified chemical fume hood to manage and contain vapors effectively.[1]
Personal Protective Equipment (PPE) and Engineering Controls
Before beginning any disposal-related tasks, ensure the following controls are in place:
-
Engineering Control: A certified and properly functioning chemical fume hood is mandatory for all steps of the procedure.[2]
-
Personal Protective Equipment (PPE): A standard laboratory PPE ensemble is required[2][3]:
-
Nitrile gloves (inspect for integrity before use).
-
Safety glasses or goggles.
-
A buttoned laboratory coat.
-
Decontamination and Waste Neutralization
The core principle for managing thiol waste is the oxidation of the sulfhydryl groups into non-malodorous compounds, such as sulfonic acids.[2][7] The most accessible and effective reagent for this purpose is a sodium hypochlorite solution (household bleach).
Operational Parameters for Decontamination
The following table summarizes the key parameters for preparing and using a bleach bath for the neutralization of this compound residues.
| Parameter | Specification | Rationale & Citation |
| Neutralizing Agent | Sodium Hypochlorite (NaOCl) Solution | A common and effective oxidizing agent for thiols.[2] |
| Concentration | 1:1 Mixture of Bleach and Water | Provides a sufficient concentration of NaOCl for effective oxidation.[8] |
| Container | Labeled Plastic Bucket or Tub | Plastic is resistant to bleach, and labeling is crucial for safety.[8] |
| Location | Inside a Chemical Fume Hood | To contain any vapors released during the neutralization process.[1] |
| Soaking Time | Minimum 24 hours | The oxidation reaction can be slow and requires sufficient time for completion.[1] |
Experimental Protocol: Preparation of a Bleach Decontamination Bath
-
Select a plastic container (e.g., a bucket) that is large enough to fully submerge the contaminated glassware.
-
Inside a chemical fume hood, pour the desired amount of household bleach into the container.
-
Carefully add an equal volume of water to dilute the bleach to a 1:1 mixture.[8]
-
Cover the container (e.g., with foil) to minimize vapor escape, label it clearly as "Thiol Waste Bleach Bath," and place it in a secondary container.[8]
Step-by-Step Disposal Workflow
The proper disposal of this compound involves segregating waste into three distinct streams: non-disposable labware, disposable solid waste, and liquid waste. The following diagram illustrates the decision-making process for proper disposal.
Caption: Disposal workflow for this compound waste.
Protocol 1: Disposal of Contaminated Labware
-
Initial Rinse (in fume hood): Immediately after use, rinse all glassware, syringes, and other reusable equipment that came into contact with this compound with a suitable solvent (e.g., acetone) to remove gross contamination. Collect this rinse as hazardous liquid waste.
-
Decontamination: Fully submerge the rinsed items in the prepared bleach decontamination bath within the fume hood.[8]
-
Soak: Allow the items to soak for at least 24 hours to ensure complete oxidation of any residual thiol.[1]
-
Final Cleaning: After soaking, remove the items from the bleach bath, rinse them thoroughly with water, and then clean them using standard laboratory procedures.[8]
Protocol 2: Disposal of Contaminated Solid Waste
-
Segregation: Identify all disposable items, such as gloves, paper towels, and weigh papers, that are contaminated with this compound.
-
Containment: Place these items into a sealable plastic bag (e.g., a zip-lock bag) immediately after use to contain the odor.[1][2]
-
Disposal: Place the sealed bag into a designated, wide-mouth plastic jar or container labeled for solid hazardous waste.[1] Ensure the container is clearly marked as containing thiol-contaminated materials.
Protocol 3: Disposal of Liquid Waste
-
Pure Chemical: The original reagent bottle, with its cap tightly secured and sealed with parafilm or Teflon tape, should be disposed of as hazardous waste.
-
Contaminated Solvents and Solutions: All waste solvents, reaction mixtures, and cold-trap contents containing this compound must be collected in a designated, robustly sealed hazardous waste container.[2][8]
-
Labeling: Clearly label the hazardous waste container with its contents, including the words "Hazardous Waste" and "Contains Thiols."[8] This is critical for informing Environmental Health & Safety (EH&S) personnel of the contents.
-
Decontamination Bath Disposal: The used bleach solution from the decontamination bath should be collected into a separate, appropriate container, labeled as hazardous waste, and disposed of accordingly.[1]
Spill Management
In the event of a spill, immediate and proper cleanup is essential to mitigate odor and exposure.
-
Small Spills (within a fume hood):
-
Large Spills:
-
Evacuate the immediate area.
-
Notify your institution's EH&S department immediately.
-
If possible and safe to do so, close the laboratory door to contain the odors.[2]
-
By adhering to this comprehensive guide, laboratory professionals can manage and dispose of this compound safely and effectively, ensuring a secure working environment and maintaining regulatory compliance.
References
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Standard Operating Procedures for Using Stench Chemicals. (n.d.). UCLA Department of Chemistry and Biochemistry. Retrieved from [Link]
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Standard Operation Procedure for Disposal of Unknown Thiols. (2008, May 13). Unknown Source. Retrieved from [Link]
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Guidelines for Landfill Disposal of Sulphur Waste and Remediation of Sulphur Containing Soils. (2011, September 12). Open Government program. Retrieved from [Link]
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Mastering the Safe Handling of [1,1'-Binaphthalene]-2,2'-dithiol: A Guide for Laboratory Professionals
For researchers and scientists in the field of drug development, the precise and safe handling of specialized chemical reagents is paramount. [1,1'-Binaphthalene]-2,2'-dithiol, a key building block in asymmetric synthesis, demands a thorough understanding of its properties to ensure laboratory safety and experimental integrity. This guide provides essential, immediate safety and logistical information, from operational protocols to disposal plans, grounded in established safety data.
Hazard Assessment and Core Safety Principles
While a comprehensive toxicological profile for this compound is not extensively documented in all public records, the available safety data sheets (SDS) for it and structurally similar compounds necessitate a cautious approach. The primary hazards involve potential irritation to the skin and eyes, and the risks associated with inhalation of its dust form. Therefore, the core safety principle is the strict avoidance of direct contact and aerosol generation.
Key Safety Considerations:
-
Contact Hazard: Direct contact with skin or eyes may cause irritation.[1][2][3][4][5]
-
Inhalation Hazard: Inhalation of dust particles should be avoided.[1][2][6]
-
Work Environment: All handling procedures should be conducted in a well-ventilated area, preferably within a chemical fume hood.[1][5][6][7][8]
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to PPE is crucial when handling this compound. The following table summarizes the recommended PPE, drawing from best practices for handling similar chemical compounds.
| Body Part | Recommended PPE | Rationale and Best Practices |
| Hands | Chemical-resistant gloves (Nitrile recommended) | Inspect gloves for any signs of degradation or puncture before use. Change gloves immediately if they become contaminated. For prolonged handling, consider double-gloving.[1][3][6] |
| Eyes | Safety glasses with side shields or safety goggles | Standard laboratory eyewear is mandatory to protect against accidental splashes or dust particles.[1][2][3][5] |
| Body | Laboratory coat | A fully buttoned lab coat provides a barrier against accidental spills. |
| Respiratory | Use in a chemical fume hood | Engineering controls such as a fume hood are the primary means of respiratory protection. For situations where a fume hood is not available or for large spills, a NIOSH-approved respirator may be necessary.[1][6][7] |
Step-by-Step Handling Protocol
Adherence to a standardized handling protocol minimizes the risk of exposure and ensures the integrity of the chemical.
Preparation:
-
Designated Area: Designate a specific area within a chemical fume hood for handling this compound.
-
Gather Materials: Ensure all necessary equipment, including spatulas, weighing paper, and reaction vessels, are clean and readily accessible within the fume hood.
-
Don PPE: Put on all required personal protective equipment as outlined in the table above.
Weighing and Transfer:
-
Minimize Dust: Handle the solid material carefully to avoid generating dust. Use a spatula to gently transfer the desired amount onto weighing paper or directly into the reaction vessel.
-
Controlled Environment: Perform all weighing and transfer operations within the confines of the chemical fume hood to contain any potential dust.[6][7]
-
Immediate Cleanup: Clean any minor spills immediately using a dry method (e.g., gently sweeping with a brush and dustpan) and dispose of the waste in a designated hazardous waste container.
Post-Handling:
-
Decontamination: Thoroughly clean all equipment and the work surface with an appropriate solvent.
-
Glove Removal: Remove gloves using the proper technique to avoid skin contact with any residual chemical.
-
Hand Washing: Wash hands thoroughly with soap and water after completing the procedure.[2][3][4][5]
Emergency Procedures: Be Prepared
In the event of an accidental exposure or spill, a swift and informed response is critical.
| Incident | Immediate Action | Follow-up |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing.[1][9][10] | Seek medical attention if irritation persists. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[1][9][10][11] | Seek immediate medical attention. |
| Inhalation | Move the individual to fresh air.[1][2][4][5][9] | If breathing is difficult, administer oxygen and seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water.[1][2][9] | Seek immediate medical attention. |
| Minor Spill | Wearing appropriate PPE, carefully sweep up the solid material and place it in a sealed container for disposal.[1][6] | Clean the spill area with a suitable solvent. |
| Major Spill | Evacuate the area and prevent entry. Contact your institution's environmental health and safety department.[7][11] |
Disposal Plan: Responsible Waste Management
Proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.
Waste Segregation:
-
Solid Waste: Place unused this compound and any contaminated solids (e.g., weighing paper, gloves) into a clearly labeled hazardous waste container.
-
Liquid Waste: If the compound is used in a solution, collect the liquid waste in a separate, labeled hazardous waste container.
Disposal Procedure:
-
Containerization: Ensure all waste containers are properly sealed and labeled with the full chemical name and associated hazards.
-
Institutional Guidelines: Follow your institution's specific procedures for the collection and disposal of chemical waste. Do not dispose of this chemical down the drain.[3][8]
Visualizing the Safe Handling Workflow
The following diagram illustrates the key stages of safely handling this compound, from preparation to disposal.
Caption: A flowchart outlining the procedural steps for the safe handling of this compound.
References
-
PubChem. This compound. National Center for Biotechnology Information. [Link]
-
University of Kentucky. Emergency Procedures for Incidents Involving Chemicals. Research Safety. [Link]
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Florida State University. Chemical Emergencies, Exposures, and Spills. Environmental Health and Safety. [Link]
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
